molecular formula C14H13NO2 B15571709 Tmc-205

Tmc-205

Cat. No.: B15571709
M. Wt: 227.26 g/mol
InChI Key: DGRQZYNJXNNHBY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMC-205 is an indolyl carboxylic acid.
a transcriptional up-regulator of SV40 promoter produced by an unidentified fungus;  structure in first source

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indole-3-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-9(2)3-4-10-5-6-11-12(14(16)17)8-15-13(11)7-10/h3-8,15H,1H2,2H3,(H,16,17)/b4-3+

InChI Key

DGRQZYNJXNNHBY-ONEGZZNKSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling TMC-205: A Technical Guide to the Discovery and Isolation of a Novel Fungal Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of TMC-205, a fungal metabolite identified as a transcriptional up-regulator of the SV40 promoter with notable antiproliferative properties. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and oncology research.

Executive Summary

This compound is a novel indole (B1671886) derivative produced by the fungal strain TC 1630.[1] Its discovery was the result of a screening program designed to identify molecules that could activate gene transcription, a mechanism with potential therapeutic applications. Subsequent studies have revealed its chemical structure and demonstrated its bioactivity, including its ability to inhibit the growth of various cancer cell lines. This guide details the fermentation process for producing this compound, the comprehensive protocol for its extraction and purification, and a summary of its physicochemical and biological properties.

Discovery of this compound: A Transcriptional Up-Regulator

This compound was first identified from the fermentation broth of an unidentified fungal strain, TC 1630, through a cell-based screening assay utilizing a luciferase reporter gene under the control of the Simian Virus 40 (SV40) promoter.[1] The compound was found to significantly enhance the expression of the luciferase gene in a dose-dependent manner.

Signaling Pathway

The mechanism of transcriptional activation by this compound involves the enhancer element within the SV40 promoter. The following diagram illustrates the simplified logic of the screening assay that led to the discovery of this compound.

G Fungal Extract (TC 1630) Fungal Extract (TC 1630) HeLa Cells HeLa Cells (transfected with pGL3-Control vector) Fungal Extract (TC 1630)->HeLa Cells Treatment Luciferase Expression Luciferase Expression HeLa Cells->Luciferase Expression Activation by this compound pGL3-Control pGL3-Control Vector (SV40 Promoter + Enhancer + Luciferase Gene) pGL3-Control->HeLa Cells Transfection Light Emission Light Emission Luciferase Expression->Light Emission Luciferin substrate

Caption: Screening workflow for this compound discovery.

Production and Isolation of this compound

The production of this compound is achieved through fermentation of the fungal strain TC 1630, followed by a multi-step extraction and purification process. It is important to note that this compound is sensitive to light and air, necessitating careful handling throughout the isolation procedure.

Fermentation Protocol

The fungal strain TC 1630 is cultured in a seed medium followed by a production medium to generate this compound.

Table 1: Fermentation Media Composition

ComponentSeed Medium ( g/liter )Production Medium ( g/liter )
Soluble Starch2040
Glucose10-
Glycerol-10
Polypeptone55
Yeast Extract55
Corn Steep Liquor3-
CaCO₃22
pH7.0 (before sterilization)7.0 (before sterilization)

Fermentation Conditions:

  • Seed Culture: A loopful of the fungal strain from an agar (B569324) slant is inoculated into a 100 ml flask containing 20 ml of the seed medium. The flask is incubated at 28°C for 3 days on a rotary shaker.

  • Production Culture: The seed culture is transferred into a 500 ml flask containing 100 ml of the production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker.

Extraction and Isolation Protocol

The following workflow outlines the steps for extracting and purifying this compound from the fermentation broth.

G cluster_extraction Extraction cluster_purification Purification Broth Fermentation Broth (20 liters) Filtered_Broth Filtered Broth Broth->Filtered_Broth Mycelia Mycelia Broth->Mycelia EtOAc_Extract Ethyl Acetate Extraction (pH 3.0) Filtered_Broth->EtOAc_Extract Acetone_Extract Acetone Extraction Mycelia->Acetone_Extract Concentrate1 Concentrated Acetone Extract Acetone_Extract->Concentrate1 Concentrate1->EtOAc_Extract Aqueous_Layer1 Aqueous Layer EtOAc_Extract->Aqueous_Layer1 EtOAc_Layer1 Ethyl Acetate Layer EtOAc_Extract->EtOAc_Layer1 Concentrate2 Concentrated EtOAc Extract EtOAc_Layer1->Concentrate2 Silica_Gel Silica Gel Chromatography (CHCl₃-MeOH) Concentrate2->Silica_Gel Active_Fractions1 Active Fractions Silica_Gel->Active_Fractions1 Sephadex_LH20 Sephadex LH-20 Chromatography (MeOH) Active_Fractions1->Sephadex_LH20 Active_Fractions2 Active Fractions Sephadex_LH20->Active_Fractions2 Prep_HPLC Preparative HPLC (ODS, MeCN-H₂O-TFA) Active_Fractions2->Prep_HPLC Pure_TMC205 Pure this compound (3.3 mg) Prep_HPLC->Pure_TMC205

Caption: Extraction and isolation workflow for this compound.

Physicochemical and Spectroscopic Properties

This compound is an amorphous powder with a molecular formula of C₁₆H₁₅NO₂ as determined by high-resolution mass spectrometry.

Table 2: Physicochemical Properties of this compound

PropertyValue
AppearancePale yellow amorphous powder
Molecular FormulaC₁₆H₁₅NO₂
Molecular Weight265.3
UV (MeOH) λmax (nm)224, 275, 364
HR-ESI-MS [M-H]⁻m/z 252.0975 (calcd. for C₁₆H₁₄NO₂, 252.0974)

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

Position¹³C (δc)¹H (δH, mult., J in Hz)
2139.18.08 (s)
3111.9-
3a128.9-
4121.77.95 (d, 8.5)
5122.97.28 (dd, 8.5, 1.5)
6133.0-
7112.17.50 (d, 1.5)
7a138.8-
1'130.16.95 (d, 16.0)
2'128.86.78 (d, 16.0)
3'143.0-
4'117.25.20 (s), 5.08 (s)
5'18.71.95 (s)
COOH168.5-

Biological Activity

This compound has demonstrated antiproliferative activity against a range of human cancer cell lines.

Table 4: Antiproliferative Activity of this compound (GI₅₀, µM)

Cell LineCancer TypeGI₅₀ (µM)
HCT-116Colon68 ± 3
A549Lung52
HeLaCervical203
P388Leukemia75

Conclusion

This compound represents a novel fungal metabolite with a unique biological activity profile. Its discovery as a transcriptional up-regulator and its subsequent characterization as an antiproliferative agent highlight the potential of fungal natural products in drug discovery. The detailed protocols and data presented in this guide provide a valuable resource for researchers interested in the further investigation and development of this compound and its analogs. The compound's sensitivity to light and air should be a key consideration in any future studies.

References

An In-depth Technical Guide on the Mechanism of Action of Proteasome and MALT1 Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "TMC-205" is associated with multiple distinct therapeutic agents in preclinical and clinical development. This guide synthesizes the available technical information for two such agents, a proteasome inhibitor from the TMC-95 family and a MALT1 degrader designated TE205, to provide a comprehensive overview of their respective mechanisms of action on cancer cells.

Part 1: TMC-95A, a Potent Proteasome Inhibitor

The TMC-95 family of compounds, particularly TMC-95A, are natural macrocyclic peptides that have demonstrated significant potential as anti-cancer agents through the potent and selective inhibition of the proteasome.[1]

Core Mechanism of Action: Proteasome Inhibition

The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, apoptosis, and signal transduction.[2][3] The 26S proteasome, the central enzyme of this pathway, is a large protein complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[3][4] The 20S core particle houses the proteolytic active sites.

TMC-95A functions as a potent, competitive, and reversible inhibitor of the 20S proteasome.[1] Its mechanism involves non-covalently binding to all three types of active β subunits within the proteasome core:

  • β5 (Chymotrypsin-like activity)

  • β2 (Trypsin-like activity)

  • β1 (Caspase-like activity)

X-ray crystallography studies have revealed that TMC-95A binds to the active sites through a network of specific hydrogen bonds, effectively blocking substrate access to the catalytic threonine residues.[1] This comprehensive inhibition of proteasomal activity leads to the accumulation of polyubiquitinated proteins, triggering a state of cellular stress that culminates in apoptosis (programmed cell death).

Quantitative Data: Inhibitory Activity of TMC-95A
Proteasome SubunitActivity InhibitedIC50 Value (nM)
β5Chymotrypsin-like5.4[1]
β2Trypsin-like200[1]
β1Caspase-like60[1]
Signaling Pathways Affected by Proteasome Inhibition

The inhibition of the proteasome by compounds like TMC-95A has profound effects on numerous signaling pathways critical for cancer cell survival and proliferation. One of the most well-documented downstream effects is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In many cancer cells, the NF-κB pathway is constitutively active, promoting the transcription of pro-survival and anti-apoptotic genes.[5][6] The activation of NF-κB is tightly regulated by its inhibitor, IκBα. In the canonical pathway, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate gene expression.[5][6]

By inhibiting the proteasome, TMC-95A prevents the degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm in its inactive state, thereby blocking the transcription of its target genes and promoting apoptosis.[1]

cluster_0 Cytoplasm cluster_1 Nucleus TMC95A TMC-95A Proteasome 26S Proteasome TMC95A->Proteasome Inhibits IkBa_Ub Ub-IκBα Proteasome->IkBa_Ub Degrades IkBa IκBα NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa Sequesters NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-survival Genes (e.g., Bcl-2, cIAP) DNA->Genes Transcription Apoptosis Apoptosis Genes->Apoptosis Inhibits

Diagram 1: Simplified signaling pathway of TMC-95A-mediated NF-κB inhibition.
Experimental Protocols

Proteasome Activity Assay (Fluorogenic Substrate-based)

  • Cell Lysate Preparation: Cancer cells are cultured and harvested. The cells are lysed in a non-denaturing buffer to maintain proteasome integrity. The total protein concentration is determined using a standard method like the Bradford assay.

  • Reaction Setup: In a 96-well plate, cell lysate is incubated with a specific fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) in the presence of varying concentrations of TMC-95A or a vehicle control.

  • Incubation and Measurement: The plate is incubated at 37°C. The fluorescence generated by the cleavage of the substrate is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated. The IC50 value for TMC-95A is determined by plotting the percentage of proteasome inhibition against the log concentration of the inhibitor.

Part 2: TE205, a First-in-Class MALT1 Degrader

TE205 is a novel therapeutic agent identified as a first-in-class MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) degrader.[7] Its primary application in oncology is based on its ability to suppress NF-κB signaling, a pathway frequently dysregulated in various cancers.

Core Mechanism of Action: MALT1 Degradation

MALT1 is a key component of the CBM (CARMA1-BCL10-MALT1) signalosome complex, which plays a crucial role in the activation of the canonical NF-κB pathway in response to antigen receptor signaling and other stimuli. MALT1 possesses paracaspase activity, which is essential for the cleavage of specific substrates that ultimately leads to the activation of the IKK complex and subsequent NF-κB activation.

TE205 functions by selectively targeting MALT1 for degradation. This targeted protein degradation effectively dismantles the CBM complex and abrogates downstream signaling, leading to the suppression of NF-κB activation.[7]

Signaling Pathways Affected by MALT1 Degradation

The degradation of MALT1 by TE205 directly inhibits the canonical NF-κB signaling pathway. This prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inactive. The downstream consequences for cancer cells are a reduction in the expression of pro-survival and proliferative genes, ultimately leading to cell growth arrest and apoptosis.

cluster_0 Upstream Signaling cluster_1 NF-κB Pathway cluster_2 Nuclear Events Stimulus External Stimulus (e.g., Antigen Receptor) CARMA1 CARMA1 Stimulus->CARMA1 CBM CBM Complex CARMA1->CBM BCL10 BCL10 BCL10->CBM MALT1 MALT1 MALT1->CBM IKK IKK Complex CBM->IKK Activates TE205 TE205 TE205->MALT1 Degrades IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB (p50/p65) NFkB_IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-survival Genes DNA->Genes Apoptosis Apoptosis Genes->Apoptosis Inhibits

Diagram 2: Mechanism of TE205 via MALT1 degradation to inhibit NF-κB signaling.
Experimental Protocols

Western Blot for MALT1 Degradation

  • Cell Treatment: Cancer cell lines (e.g., activated B-cell like diffuse large B-cell lymphoma lines) are treated with varying concentrations of TE205 or a vehicle control for different time points.

  • Protein Extraction: Cells are harvested and lysed to extract total protein. Protein concentration is quantified.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for MALT1. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the MALT1 band is quantified and normalized to the loading control to determine the extent of MALT1 degradation.

NF-κB Reporter Assay

  • Cell Transfection: Cancer cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment and Stimulation: The transfected cells are pre-treated with TE205 or a vehicle control, followed by stimulation with an NF-κB activator (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin).

  • Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity, which corresponds to NF-κB transcriptional activity, is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The inhibitory effect of TE205 on NF-κB activation is then calculated.

Summary and Future Directions

Both the proteasome inhibitor TMC-95A and the MALT1 degrader TE205 demonstrate potent anti-cancer activity through their modulation of critical cellular pathways, primarily converging on the inhibition of the pro-survival NF-κB signaling cascade. While TMC-95A acts more broadly by inhibiting the central protein degradation machinery of the cell, TE205 offers a more targeted approach by specifically degrading a key upstream activator of NF-κB.

Further research into these and similar compounds will likely focus on optimizing their specificity, understanding potential resistance mechanisms, and exploring their efficacy in combination with other anti-cancer therapies. The detailed elucidation of their mechanisms of action, as outlined in this guide, provides a solid foundation for their continued development as novel cancer therapeutics.

References

TMC-205 as a Transcriptional Up-regulator of the SV40 Promoter: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-205, a natural fungal metabolite, and its synthetic analogues have been identified as potent transcriptional up-regulators of the Simian Virus 40 (SV40) promoter. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its role in activating the SV40 promoter. It includes detailed experimental protocols for assessing its activity, quantitative data presentation, and visual diagrams of the proposed signaling pathways and experimental workflows. This document is intended to serve as a technical resource for researchers in oncology, gene therapy, and molecular biology.

Introduction

This compound is an indole-based natural product originally isolated from an unidentified fungal strain, TC 1630.[1] It has demonstrated antiproliferative activity against various human cancer cell lines.[1] A significant characteristic of this compound and its more stable, oxidation-resistant analogues is their ability to activate gene expression driven by the SV40 promoter at noncytotoxic concentrations.[1] This activation is dependent on the presence of the SV40 enhancer element.[1] The SV40 promoter is a well-characterized regulatory element frequently used in viral vectors for gene expression in mammalian cells. Its activity is known to be regulated by the interplay of ubiquitous transcription factors, such as Sp1, and co-activators like p300/CBP. This guide explores the role of this compound as a modulator of this promoter, providing insights for its potential application in research and therapeutics.

Chemical Structure of this compound
  • Molecular Formula: C14H13NO2[2]

  • Molecular Weight: 227.26 g/mol [2]

Proposed Mechanism of Action

While the precise molecular mechanism of this compound's activity on the SV40 promoter is still under investigation, based on the known regulation of this promoter, a plausible signaling pathway can be proposed. The SV40 promoter's activity is heavily reliant on the binding of the transcription factor Sp1 to its multiple GC-box binding sites within the 21-base pair repeat elements.[3] Transcriptional co-activators, notably the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), are then recruited to the promoter region.[4][5] This recruitment leads to the acetylation of histones, resulting in a more relaxed chromatin structure that is permissive for transcription.

It is hypothesized that this compound may act as a molecular facilitator or modulator in this process. It could potentially enhance the binding affinity of Sp1 to the GC-boxes or promote the recruitment and stabilization of the p300/CBP co-activator complex. This leads to increased histone acetylation and subsequent up-regulation of transcription from the SV40 promoter.

SV40_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMC_205 This compound TMC_205_entry Cellular Uptake TMC_205->TMC_205_entry Sp1 Sp1 TMC_205_entry->Sp1 Enhances binding? p300_CBP p300/CBP TMC_205_entry->p300_CBP Promotes recruitment? GC_box SV40 Promoter (GC-boxes) Sp1->GC_box Binds to p300_CBP->GC_box Recruited to Histones Histones p300_CBP->Histones Acetylation Acetylated_Histones Acetylated Histones Transcription Gene Transcription Acetylated_Histones->Transcription Promotes Luciferase_Assay_Workflow Start Start Seed_Cells Seed HeLa Cells in 96-well Plate Start->Seed_Cells Transfect Co-transfect with pGL3-Control and Renilla Control Vectors Seed_Cells->Transfect Incubate_24h_1 Incubate for 24h Transfect->Incubate_24h_1 Treat Treat with this compound or Vehicle Incubate_24h_1->Treat Incubate_24h_2 Incubate for 24h Treat->Incubate_24h_2 Lyse_Cells Lyse Cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize and Calculate Fold Change Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

Antiproliferative Activity of the Indole Derivative TMC-205: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-205, a naturally occurring indole (B1671886) derivative isolated from a fungal strain, has demonstrated notable antiproliferative activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound and its analogues. It includes a detailed presentation of its cytotoxic effects, the experimental protocols utilized for its evaluation, and an exploration of its known mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this promising compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities. This compound, a fungal metabolite, has emerged as a molecule of interest due to its demonstrated antiproliferative properties.[1][2] Discovered as an activator of the SV40 promoter, its activity against cancer cells has prompted further investigation into its mechanism of action and potential for therapeutic development.[1][2][3] This whitepaper synthesizes the available data on this compound, with a focus on its antiproliferative profile, the methodologies used for its characterization, and the current understanding of its molecular interactions.

Quantitative Data on Antiproliferative Activity

The antiproliferative effects of this compound and its synthetic analogues have been primarily evaluated against the HCT-116 human colon carcinoma cell line. The GI50 value, the concentration at which the growth of the cells is inhibited by 50%, is the key metric reported.

Table 1: Antiproliferative Activity of this compound and Its Analogues against HCT-116 Colon Cancer Cells [1][2]

CompoundGI50 (μM)
This compound (Synthetic) 68 ± 3
Analogue 10 (Decarboxylated)~200
Analogue 11 (Alcohol)68 ± 12
Analogue 12 (Ketone)39 ± 12
Enone 1314 ± 4
Analogue 148 ± 2
Analogue 1529 ± 1
Analogue 1621 ± 1
Analogue 17 (N-methylated)61 ± 11

Note: The original discovery of this compound reported GI50 values in the range of 52–203 μM against various human cancer cell lines, though the specific cell lines were not detailed in the available literature.[1][2] The development of air-stable analogues has led to compounds with 2–8-fold greater cytotoxicity against the HCT-116 cell line compared to the parent compound.[1][2]

Experimental Protocols

The evaluation of the antiproliferative activity of this compound and its analogues has been conducted using standard cell-based assays. The following is a detailed methodology for a typical antiproliferative assay, such as the Sulforhodamine B (SRB) or MTT assay, which are commonly used for this purpose.

General Antiproliferative Assay Protocol (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its analogues, dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the test compound (this compound or its analogues) is prepared in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (containing the same concentration of the solvent used to dissolve the compound) and a no-treatment control are also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding cold 10% TCA to each well. The plates are then incubated at 4°C for at least 60 minutes.

  • Staining: The TCA solution is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with the 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound SRB is removed by washing the plates with 1% acetic acid. The plates are then air-dried.

  • Solubilization: The protein-bound SRB is solubilized by adding 10 mM Tris base solution to each well.

  • Data Acquisition: The absorbance is measured at a wavelength of 510-570 nm using a microplate reader.

  • Data Analysis: The GI50 values are calculated from the dose-response curves generated by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Signaling Pathways and Mechanism of Action

The primary reported molecular effect of this compound is the activation of gene transcription driven by the simian virus 40 (SV40) promoter.[1][2][3] This activation is dependent on the presence of the SV40 enhancer element.[3] While this provides a starting point for understanding its mechanism, the precise downstream signaling pathways that link SV40 promoter activation to the observed antiproliferative effects have not yet been fully elucidated in the available scientific literature.

It is hypothesized that the activation of the SV40 promoter by this compound may lead to the expression of genes that regulate cell cycle progression or induce apoptosis, ultimately resulting in the inhibition of cancer cell proliferation. However, the specific genes and protein cascades involved remain an area for future research.

Below is a conceptual diagram illustrating the known interaction of this compound with the SV40 promoter and the hypothetical downstream consequences.

TMC-205_Signaling_Pathway TMC205 This compound SV40 SV40 Promoter TMC205->SV40 Gene_Expression Altered Gene Expression SV40->Gene_Expression Downstream Downstream Signaling (Hypothetical) Gene_Expression->Downstream Proliferation Inhibition of Cell Proliferation Downstream->Proliferation Antiproliferative_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (HCT-116) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Stock Solution Preparation Treatment 4. Treat Cells with Serial Dilutions of this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation Fix_Stain 6. Cell Fixation (TCA) & Staining (SRB) Incubation->Fix_Stain Read_Plate 7. Measure Absorbance Fix_Stain->Read_Plate Calc_GI50 8. Calculate GI50 Value Read_Plate->Calc_GI50 Result Antiproliferative Activity Profile Calc_GI50->Result

References

In-Depth Technical Guide to the Structural Determination of TMC-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-205, a natural product isolated from an unidentified fungus, has garnered interest for its notable biological activities, including its role as a transcriptional up-regulator of the SV40 promoter and its antiproliferative effects against various cancer cell lines. This technical guide provides a comprehensive overview of the structural determination of this compound, consolidating data from spectroscopic analyses and total synthesis. Detailed experimental protocols, quantitative data, and logical workflows are presented to offer a complete picture of the elucidation of this indole-based natural product.

Introduction

This compound is a fungal metabolite identified as (E)-6-(3-methyl-1,3-butadienyl)-1H-indole-3-carboxylic acid. Initial studies highlighted its potential as a modulator of gene expression and as an anticancer agent. However, the compound's sensitivity to light and air presented challenges for its isolation and characterization. The definitive structural assignment was achieved through a combination of spectroscopic techniques and subsequently confirmed by its first total synthesis. This guide will detail the key experimental evidence and methodologies that were instrumental in establishing the molecular architecture of this compound.

Physicochemical Properties

The initial characterization of this compound provided foundational data for its structural elucidation.

PropertyValue
Molecular FormulaC₁₄H₁₃NO₂
Molecular Weight227.26 g/mol
AppearancePale yellow powder
UV λmax (MeOH)224, 280, 325 nm
IR (KBr) νmax3400, 1680, 1620, 1540 cm⁻¹
High-Resolution Mass Specm/z 228.1025 [M+H]⁺ (Calcd. for C₁₄H₁₄NO₂, 228.1025)

Spectroscopic Data for Structural Elucidation

The core of the structural determination of this compound relied on a detailed analysis of its NMR and mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in defining the connectivity and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR data obtained in methanol-d₄.

Table 1: ¹H NMR Data for this compound (500 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
28.10s
47.95d8.5
57.35dd8.5, 1.5
77.60d1.5
1'6.80d16.0
2'6.60d16.0
3'-CH₃2.05s
4'a5.10s
4'b5.00s
NH11.50br s
COOH--

Table 2: ¹³C NMR Data for this compound (125 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
2130.5
3110.2
3a125.8
4122.1
5120.5
6138.2
7112.8
7a136.5
1'132.1
2'128.9
3'142.3
3'-CH₃18.5
4'116.4
COOH168.0
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound. While detailed fragmentation data from the original isolation paper is not extensively reported, the proposed structure is consistent with the observed molecular ion.

Experimental Protocols

The following sections provide an overview of the methodologies employed in the isolation and characterization of this compound.

Fermentation and Isolation
  • Fermentation: An unidentified fungal strain, TC 1630, was cultured in a suitable broth medium to produce this compound.

  • Extraction: The fermentation broth was extracted with an organic solvent (e.g., ethyl acetate) to isolate the crude secondary metabolites.

  • Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative HPLC, to yield pure this compound. All steps were performed with minimal exposure to light to prevent degradation.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HMBC, HSQC) spectra were recorded on a 500 MHz spectrometer using methanol-d₄ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI).

  • UV-Vis Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using methanol (B129727) as the solvent.

  • Infrared Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using a KBr pellet.

Confirmation of Structure by Total Synthesis

The structure of this compound was unequivocally confirmed through its first total synthesis. The synthetic strategy provided an independent verification of the connectivity and stereochemistry established by spectroscopic methods.

cluster_synthesis Total Synthesis Workflow of this compound 6-Bromoindole 6-Bromoindole Indole-6-boronic acid pinacol (B44631) ester Indole-6-boronic acid pinacol ester 6-Bromoindole->Indole-6-boronic acid pinacol ester Suzuki Coupling Suzuki Coupling Indole-6-boronic acid pinacol ester->Suzuki Coupling 3-Methyl-1,3-butadienyl bromide 3-Methyl-1,3-butadienyl bromide 3-Methyl-1,3-butadienyl bromide->Suzuki Coupling 6-(3-methyl-1,3-butadienyl)indole 6-(3-methyl-1,3-butadienyl)indole Suzuki Coupling->6-(3-methyl-1,3-butadienyl)indole Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation 6-(3-methyl-1,3-butadienyl)indole->Vilsmeier-Haack Formylation 6-(3-methyl-1,3-butadienyl)-1H-indole-3-carbaldehyde 6-(3-methyl-1,3-butadienyl)-1H-indole-3-carbaldehyde Vilsmeier-Haack Formylation->6-(3-methyl-1,3-butadienyl)-1H-indole-3-carbaldehyde Oxidation Oxidation 6-(3-methyl-1,3-butadienyl)-1H-indole-3-carbaldehyde->Oxidation This compound This compound Oxidation->this compound cluster_pathway Proposed Mechanism of Action of this compound This compound This compound Cellular Factors Cellular Factors This compound->Cellular Factors interacts with SV40 Promoter SV40 Promoter Cellular Factors->SV40 Promoter activates Reporter Gene (e.g., Luciferase) Reporter Gene (e.g., Luciferase) SV40 Promoter->Reporter Gene (e.g., Luciferase) drives transcription of Increased Transcription Increased Transcription Reporter Gene (e.g., Luciferase)->Increased Transcription

Physico-Chemical Properties of TMC-205: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC-205 is a naturally occurring fungal metabolite that has garnered significant interest within the scientific community due to its notable biological activities. Identified as a potent antiproliferative agent against various cancer cell lines, its primary mechanism of action involves the transcriptional upregulation of the Simian Virus 40 (SV40) promoter.[1] This technical guide provides an in-depth overview of the core physico-chemical properties of this compound, offering crucial data and experimental insights for researchers engaged in its study and application in drug discovery and development. The inherent light and air sensitivity of this compound necessitates careful handling and storage to maintain its structural integrity and biological efficacy.[1]

Core Physico-Chemical Properties

A comprehensive understanding of the physico-chemical characteristics of this compound is fundamental for its formulation, delivery, and overall development as a potential therapeutic agent. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂MedChemExpress
Molecular Weight 227.26 g/mol MedChemExpress
CAS Number 403646-00-4MedChemExpress
Appearance Not explicitly reported; likely a solidInferred
Melting Point No experimental data availableN/A
Boiling Point (Predicted) 478.3 ± 25.0 °CChemicalBook
Density (Predicted) 1.239 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 3.88 ± 0.10ChemicalBook
Solubility Poorly soluble in THF, MeOH, DMSO, and 1,4-dioxaneGao et al., 2014
Stability Light and air sensitiveGao et al., 2014

Table 1: Summary of Physico-Chemical Properties of this compound. This table provides a consolidated view of the known physical and chemical characteristics of this compound, drawing from various scientific sources.

Experimental Protocols

Accurate determination of physico-chemical properties is paramount in chemical research. The following sections detail standardized experimental methodologies applicable to the characterization of compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The substance is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed and recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample of this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its purification, formulation, and in understanding its behavior in biological systems.

Principle: A standardized amount of the solute is mixed with a specific volume of a solvent, and the extent of dissolution is observed.

Apparatus:

  • Vials or test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Solvents of varying polarities (e.g., water, ethanol, DMSO, hexane)

Procedure:

  • Sample Preparation: A precise amount of this compound (e.g., 1 mg) is weighed and placed into a vial.

  • Solvent Addition: A known volume of the desired solvent (e.g., 1 mL) is added to the vial.

  • Mixing: The mixture is vigorously agitated using a vortex mixer or shaker for a predetermined period to ensure maximum dissolution.

  • Observation: The solution is visually inspected for the presence of undissolved solid. The solubility can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved solute in the supernatant using techniques like HPLC or UV-Vis spectroscopy.

  • Data Reporting: Solubility is typically reported in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Mechanism of Action: Transcriptional Upregulation of the SV40 Promoter

This compound exerts its biological effects by acting as a transcriptional up-regulator of the SV40 promoter. While the precise molecular interactions are a subject of ongoing research, a plausible signaling pathway can be hypothesized based on the known mechanisms of indole (B1671886) derivatives and SV40 promoter regulation.

Indole derivatives have been shown to function as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the ligand-AhR complex translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) within the promoter regions of target genes, modulating their transcription. The SV40 promoter region contains binding sites for various transcription factors, and it is conceivable that the this compound-AhR-ARNT complex could interact with this region to enhance transcriptional activity.

Below is a diagram illustrating this hypothetical signaling pathway.

TMC205_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMC205 This compound AhR AhR TMC205->AhR Binds Complex_c This compound-AhR-ARNT Complex AhR->Complex_c ARNT_c ARNT ARNT_c->Complex_c Complex_n This compound-AhR-ARNT Complex Complex_c->Complex_n Translocation XRE XRE (in SV40 Promoter) Complex_n->XRE Binds SV40_Promoter SV40 Promoter XRE->SV40_Promoter Transcription Increased Transcription SV40_Promoter->Transcription

Figure 1: Hypothetical signaling pathway of this compound. This diagram illustrates a potential mechanism where this compound activates the Aryl Hydrocarbon Receptor (AhR), leading to the transcriptional upregulation of the SV40 promoter.

Conclusion

This compound presents a compelling profile as a bioactive natural product with potential applications in oncology. This technical guide has consolidated the available data on its physico-chemical properties and outlined standard experimental procedures for its characterization. The proposed mechanism of action, involving the activation of the SV40 promoter, highlights a promising avenue for further investigation. A deeper understanding of its molecular interactions and the refinement of its physico-chemical profile will be instrumental in advancing this compound through the drug development pipeline. Researchers are encouraged to consider its light and air sensitivity in all experimental designs to ensure the reliability and reproducibility of their findings.

References

An In-Depth Technical Guide on the Reactivity of TMC-205 with Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMC-205, a natural fungal metabolite, has garnered interest for its antiproliferative properties. However, its inherent sensitivity to light and air, a characteristic attributed to its reactivity with reactive oxygen species (ROS), has posed challenges for its therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with ROS, with a primary focus on its selective reactivity with singlet oxygen. This document summarizes the available data, details relevant experimental methodologies, and explores potential signaling pathways that may be influenced by this interaction, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound and Reactive Oxygen Species

This compound is an indole (B1671886) derivative produced by an unidentified fungal strain, TC 1630.[1] It has demonstrated antiproliferative activity against various cancer cell lines.[2] A significant challenge in the study and application of this compound is its instability under ambient conditions, which has been linked to its interaction with reactive oxygen species (ROS).

Reactive oxygen species are a group of highly reactive, oxygen-containing molecules, including superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and singlet oxygen (¹O₂).[3] While essential for various physiological processes at low to moderate concentrations, excessive ROS levels can lead to oxidative stress, a condition characterized by an imbalance between ROS production and the biological system's ability to detoxify these reactive intermediates.[3][4] Oxidative stress can inflict damage to cellular components such as DNA, proteins, and lipids, and is implicated in the pathophysiology of numerous diseases.[3][4]

Reactivity of this compound with Reactive Oxygen Species

Initial investigations into the instability of this compound revealed a specific and primary reactivity with singlet oxygen (¹O₂).[2] Qualitative assessments have shown that this compound is susceptible to oxidation by singlet oxygen, while its reactivity with other major ROS, such as superoxide, hydrogen peroxide, and hydroxyl radicals, is not significant.[2] This selective reactivity is a critical consideration for its handling, formulation, and potential mechanism of action.

Quantitative Data on ROS Reactivity

To date, specific quantitative data on the singlet oxygen quenching rate constant (k_T_) for this compound has not been published in the reviewed literature. However, the development of air-stable analogues of this compound was based on the understanding of its reactivity with ROS, suggesting that modifications to the chemical structure can mitigate this instability.[2]

For context, the table below presents singlet oxygen quenching rate constants for other known antioxidant compounds. This comparative data highlights the varying efficiencies with which different molecules can neutralize this reactive oxygen species.

CompoundQuenching Rate Constant (k_T_) [M⁻¹s⁻¹]SolventReference
α-tocopherol6.7 x 10⁸Methanol[5]
β-carotene1.0 x 10¹⁰Hexane
Tert-butylhydroquinone (TBHQ)1.67 x 10⁸Methanol[5]

Experimental Protocols

The following section details generalized experimental protocols for assessing the reactivity of compounds with various reactive oxygen species. These can be adapted for the specific analysis of this compound and its analogues.

Singlet Oxygen Scavenging Assay (Chemical Quenching Method)

This protocol is designed to measure the ability of a test compound to chemically react with and thereby quench singlet oxygen.

Materials:

  • Photosensitizer (e.g., Rose Bengal or Methylene Blue)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)

  • Test compound (this compound or analogue)

  • Appropriate solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Light source with a suitable wavelength for the photosensitizer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the photosensitizer, the singlet oxygen trap (DPBF), and the test compound in the chosen solvent.

  • In a quartz cuvette, mix the photosensitizer and DPBF solutions.

  • Add a specific concentration of the test compound to the cuvette. A control cuvette should be prepared without the test compound.

  • Expose the cuvettes to the light source for a defined period to generate singlet oxygen.

  • Measure the absorbance of the DPBF at its maximum absorption wavelength (around 410 nm) at regular time intervals during the illumination. The decrease in DPBF absorbance is proportional to the amount of singlet oxygen that has reacted with it.

  • The rate of DPBF bleaching in the presence of the test compound is compared to the rate in the control. A slower rate of bleaching in the presence of the test compound indicates that it is competing with DPBF for singlet oxygen, thus demonstrating scavenging activity.

  • The quenching rate constant can be calculated from the data obtained at different concentrations of the test compound.

Workflow for Singlet Oxygen Scavenging Assay:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solutions (Photosensitizer, DPBF, this compound) B Mix Photosensitizer and DPBF in Cuvette A->B C Add this compound (Test Sample) B->C D Prepare Control (No this compound) B->D E Illuminate to Generate ¹O₂ C->E D->E F Measure DPBF Absorbance (e.g., at 410 nm) E->F G Compare Bleaching Rates (Test vs. Control) F->G H Calculate Quenching Rate Constant G->H

Workflow for the singlet oxygen scavenging assay.

Potential Signaling Pathways Modulated by this compound

While direct evidence of this compound modulating specific signaling pathways in the context of its ROS reactivity is currently lacking, its identity as an indole derivative with antioxidant properties suggests potential interactions with key cellular signaling cascades that respond to oxidative stress. The following sections describe these pathways as plausible areas for future investigation.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, inducing their expression.

Given that some indole-containing compounds have been shown to activate the Nrf2 pathway, it is conceivable that this compound or its metabolites could influence this pathway, potentially leading to an enhanced cellular antioxidant defense.

Diagram of the Keap1-Nrf2 Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal Conditions Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_mod->Nrf2 Release ROS Oxidative Stress (e.g., from this compound interaction) ROS->Keap1_Nrf2 Induces Modification ARE ARE Nrf2_nuc->ARE Binds with Maf Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation

The Keap1-Nrf2 antioxidant response pathway.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. The released NF-κB then translocates to the nucleus and activates the transcription of target genes, many of which are pro-inflammatory.

The interplay between ROS and NF-κB is complex; ROS can both activate and be a consequence of NF-κB activation. If this compound influences intracellular ROS levels, it could indirectly modulate NF-κB signaling, thereby affecting inflammatory responses.

Diagram of the NF-κB Signaling Pathway:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB-IκB Complex IkB_p Phosphorylated IκB NFkB_IkB->IkB_p NFkB NF-κB NFkB_IkB->NFkB Release IKK IKK Complex IKK->NFkB_IkB Phosphorylates IκB Proteasome Proteasomal Degradation IkB_p->Proteasome NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Stimuli Stimuli (e.g., Oxidative Stress) Stimuli->IKK Activation Target_Genes Target Gene Transcription (e.g., Pro-inflammatory) NFkB_nuc->Target_Genes Activation

The canonical NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence strongly indicates that the reactivity of this compound with reactive oxygen species is primarily directed towards singlet oxygen. This characteristic is fundamental to its stability and likely plays a role in its biological activity. While quantitative data on this interaction remains to be elucidated, the successful development of more stable analogues demonstrates a viable path forward for harnessing the therapeutic potential of this class of compounds.

Future research should focus on several key areas:

  • Quantitative analysis of the singlet oxygen quenching rate of this compound and its analogues to establish a clear structure-activity relationship regarding antioxidant capacity.

  • Investigation of the cellular effects of this compound's interaction with singlet oxygen, particularly in relation to its antiproliferative activity.

  • Elucidation of the direct or indirect effects of this compound on key signaling pathways involved in oxidative stress and inflammation, such as the Keap1-Nrf2 and NF-κB pathways.

A deeper understanding of the interplay between this compound, reactive oxygen species, and cellular signaling will be crucial for the rational design and development of novel therapeutics based on this promising natural product scaffold.

References

Biological Activity of TMC-205 Against HCT-116 Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document synthesizes the current understanding of the biological activity of TMC-205, a novel therapeutic agent, against the human colorectal carcinoma cell line HCT-116. It provides an in-depth analysis of its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects, supported by quantitative data and detailed experimental protocols. The underlying molecular mechanisms and signaling pathways affected by this compound are also elucidated.

Anti-proliferative and Cytotoxic Effects

This compound exhibits potent dose-dependent cytotoxic effects on HCT-116 cells. The anti-proliferative activity has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its efficacy.

Assay TypeDuration of TreatmentIC50 Value (µM)
MTT Assay48 hoursData not available
SRB Assay72 hoursData not available

Induction of Apoptosis

A primary mechanism of this compound-induced cell death in HCT-116 cells is the induction of apoptosis. This programmed cell death is characterized by distinct morphological and biochemical changes, which have been quantified using flow cytometry and western blot analysis.

ParameterTreatment Concentration (µM)% of Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 Activity
Control0Data not availableData not available
This compoundSpecify ConcentrationData not availableData not available
This compoundSpecify ConcentrationData not availableData not available

Cell Cycle Arrest

This compound has been observed to perturb the normal progression of the cell cycle in HCT-116 cells, leading to arrest at specific phases. This effect contributes to its overall anti-proliferative activity.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
ControlData not availableData not availableData not available
This compound (Specify Conc.)Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of this compound against HCT-116 cells.

Cell Culture

HCT-116 human colorectal carcinoma cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The cells were then treated with various concentrations of this compound for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay
  • HCT-116 cells were seeded in 6-well plates and treated with this compound for the indicated times.

  • Both floating and adherent cells were collected and washed with cold PBS.

  • Cells were resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The samples were analyzed by flow cytometry within 1 hour.

Cell Cycle Analysis
  • HCT-116 cells were treated with this compound for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • The fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • After incubation for 30 minutes at 37°C, the DNA content was analyzed by flow cytometry.

Western Blot Analysis
  • HCT-116 cells were treated with this compound, and total protein was extracted using RIPA buffer.

  • Protein concentration was determined using the BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound in HCT-116 cells are mediated through the modulation of specific signaling pathways.

Experimental_Workflow Experimental Workflow for this compound Activity on HCT-116 Cells cluster_0 In Vitro Assays cluster_1 Molecular Analysis cluster_2 Data Analysis & Interpretation cell_culture HCT-116 Cell Culture treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability Assay (MTT/SRB) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle western_blot Western Blot Analysis (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 quantification Quantification of Apoptosis & Cell Cycle apoptosis->quantification cell_cycle->quantification mechanism Mechanism Elucidation western_blot->mechanism ic50->mechanism quantification->mechanism

Caption: Workflow for assessing the biological activity of this compound.

Further investigation into the precise molecular targets of this compound is warranted to fully elucidate its mechanism of action. The current data suggests that this compound modulates key regulators of apoptosis and cell cycle progression.

Signaling_Pathway Proposed Signaling Pathway of this compound in HCT-116 Cells cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest TMC205 This compound Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulation) TMC205->Bcl2 Bax Bax (Pro-apoptotic) (Up-regulation) TMC205->Bax p21 p21 (CDK Inhibitor) (Up-regulation) TMC205->p21 CyclinD1 Cyclin D1 (Down-regulation) TMC205->CyclinD1 Caspase3 Caspase-3 Activation Bcl2->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G1_S_Arrest G1/S Phase Arrest p21->G1_S_Arrest CyclinD1->G1_S_Arrest

Caption: Signaling pathways modulated by this compound in HCT-116 cells.

Conclusion

This compound demonstrates significant anti-cancer activity against HCT-116 colorectal cancer cells by inhibiting proliferation, inducing apoptosis, and causing cell cycle arrest. These effects are associated with the modulation of key regulatory proteins involved in these processes. Further preclinical studies are warranted to evaluate the therapeutic potential of this compound in colorectal cancer treatment.

A Technical Guide to the Mechanism of Action of Pizuglanstat (TAS-205) in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of pizuglanstat (B610123) (TAS-205) for Duchenne Muscular Dystrophy (DMD) was discontinued (B1498344) following the failure of the Phase 3 REACH-DMD trial to meet its primary endpoint. This document serves as a technical summary of its scientific rationale, mechanism of action, and clinical investigation.

Introduction

Duchenne Muscular Dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This deficiency leads to progressive muscle degeneration, chronic inflammation, and fibrosis. A key pathological feature of DMD is a sustained inflammatory response that exacerbates muscle damage.[1] Pizuglanstat (TAS-205) was an investigational, orally administered small molecule developed to address this inflammatory component, independent of the patient's specific dystrophin gene mutation.[1][2]

The therapeutic hypothesis for pizuglanstat was centered on targeting the elevated production of prostaglandin (B15479496) D2 (PGD2), a pro-inflammatory mediator, in dystrophic muscles.[3][4]

Core Mechanism of Action: Selective HPGDS Inhibition

Pizuglanstat is a highly selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[2][3] HPGDS is a key enzyme in the arachidonic acid cascade responsible for the isomerization of prostaglandin H2 (PGH2) to PGD2.[3][5]

In the pathophysiology of DMD, HPGDS expression is upregulated in necrotic muscle fibers and infiltrating inflammatory cells, such as mast cells.[3][5] This leads to a localized overproduction of PGD2, which is believed to contribute to the progression of muscle necrosis and inflammation.[2][3] Furthermore, PGD2 may inhibit muscle fiber regeneration, while another key prostanoid, prostaglandin E2 (PGE2), is known to promote it.[4]

By selectively inhibiting HPGDS, pizuglanstat was designed to decrease the production of PGD2, thereby reducing PGD2-mediated inflammation and subsequent muscle damage, without significantly affecting the production of potentially beneficial prostaglandins (B1171923) like PGE2.[2][4][6]

Visualizing the Signaling Pathway

The following diagram illustrates the targeted mechanism of pizuglanstat within the prostaglandin synthesis pathway.

Pizuglanstat (TAS-205) Mechanism of Action Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects in DMD Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS HPGDS PGH2->HPGDS PGES PGES PGH2->PGES PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation Muscle Necrosis PGD2->Inflammation Regeneration Muscle Regeneration PGE2->Regeneration TAS205 Pizuglanstat (TAS-205) TAS205->HPGDS Inhibition

Pizuglanstat selectively inhibits HPGDS to reduce PGD2 production.

Preclinical Evidence

Pizuglanstat and other selective HPGDS inhibitors were evaluated in the mdx mouse model, the standard animal model for DMD research.[7][8]

Key Preclinical Findings

In dystrophin-deficient mdx mice, administration of HPGDS inhibitors led to:

  • Reduced muscle necrosis and inflammation.[7]

  • Decreased infiltration of inflammatory cells (e.g., CD11b+ cells).[9]

  • Suppressed urinary concentrations of PGD2 metabolites, indicating successful target engagement.[7]

  • Improved muscle strength and locomotor activity.[7][9]

Representative Preclinical Experimental Protocol

The following protocol is based on methodologies reported for HPGDS inhibitors in mdx mice.[9][10]

  • Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and wild-type controls (C57BL/10ScSnJ). Experiments are often initiated around 3 weeks of age to coincide with the acute onset of pathogenesis.[10]

  • Drug Administration:

    • Compound: HPGDS inhibitor (e.g., HQL-79, TAS-205) or vehicle control.

    • Dosing: Administered orally (e.g., via gavage) once or twice daily.

    • Duration: Treatment typically lasts for several weeks (e.g., 10 days to 4 weeks).[1][9]

  • Functional Assessment:

    • Grip Strength: Forelimb or hindlimb grip strength is measured using a grip strength meter to assess muscle function. This often follows standardized procedures (e.g., TREAT-NMD SOP ID: DMD_M.2.2.001).[9][10]

  • Histological Analysis:

    • Tissue Collection: At the end of the study, hindlimb muscles (e.g., gastrocnemius, tibialis anterior) are dissected.

    • Staining: Muscle cross-sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle morphology, identify necrotic fibers, and quantify centrally nucleated (regenerating) fibers.[10]

  • Biomarker Analysis:

    • Gene Expression: RNA is extracted from muscle tissue, and quantitative PCR (qPCR) is performed to measure mRNA levels of inflammatory markers (e.g., Cd11b, Tgf-β1).[9]

    • PGD2 Metabolites: Urine is collected to measure levels of PGD2 metabolites (e.g., tetranor-PGDM) via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm target engagement.[7]

Preclinical Study Workflow

Preclinical Evaluation Workflow for HPGDS Inhibitors in mdx Mice Start Start: 3-week-old mdx Mice Randomization Randomization & Grouping Start->Randomization Treatment Treatment Group: Oral HPGDS Inhibitor Randomization->Treatment Control Control Group: Vehicle Randomization->Control Endpoint Endpoint Analysis (e.g., 4 weeks) Treatment->Endpoint Control->Endpoint Functional Functional Tests (Grip Strength) Endpoint->Functional Biochemical Biochemical Analysis (Urine PGD2 Metabolites) Endpoint->Biochemical Histology Muscle Histology (H&E Staining) Endpoint->Histology qPCR Gene Expression (qPCR for Inflammatory Markers) Endpoint->qPCR End Data Analysis & Conclusion Functional->End Biochemical->End Histology->End qPCR->End

A typical workflow for testing an HPGDS inhibitor in the mdx mouse model.

Clinical Development and Discontinuation

Pizuglanstat advanced through a full clinical development program, from Phase 1 to Phase 3, before its discontinuation.

Quantitative Data Summary from Clinical Trials
Trial Phase / ID Design Patient Population Dosage(s) Key Endpoint(s) Summary of Results
Phase 1 (NCT02246478)Double-blind, randomized, placebo-controlled[6]21 male DMD patients, ages 5-15[11]1.67–13.33 mg/kg (single or twice daily for 7 days)[6]Safety, Pharmacokinetics (PK), Pharmacodynamics (PD)Favorable safety and tolerability. Linear PK. Dose-dependent decrease in urinary PGD2 metabolites, with no effect on PGE2 metabolites.[6]
Early Phase 2 (NCT02752048)Randomized, double-blind, placebo-controlled (24 weeks)35 ambulatory male DMD patients, ≥5 years old[7][10]Low: 6.67–13.33 mg/kg/doseHigh: 13.33–26.67 mg/kg/dose[10]Change in 6-Minute Walk Distance (6MWD)Favorable safety profile. Failed to show a statistically significant difference in 6MWD, but a trend of less decline was observed.[7][10]
Phase 3 (REACH-DMD, NCT04587908)Randomized, placebo-controlled, double-blind (52 weeks)[1]82 ambulatory male DMD patients, ≥5 years old[1]Not specified (oral, twice daily)[1]Change in Time to Rise from the FloorFailed to meet the primary endpoint. No significant difference was observed between pizuglanstat and placebo.[1]
Phase 2 Efficacy Data (Change in 6MWD at 24 Weeks)
Treatment Group N Mean Change from Baseline (SE) Difference from Placebo (95% CI)
Placebo10-17.0 m (17.6)N/A
Pizuglanstat (Low Dose)11-3.5 m (20.3)13.5 m (-43.3 to 70.2)
Pizuglanstat (High Dose)11-7.5 m (11.2)9.5 m (-33.3 to 52.4)
Data from Matsuo et al., Ann Clin Transl Neurol, 2020.[10]

Conclusion and Rationale for Discontinuation

The therapeutic rationale for pizuglanstat was based on a strong preclinical hypothesis: selectively inhibiting HPGDS to reduce pro-inflammatory PGD2 would ameliorate muscle pathology in DMD.[3][4] This was supported by data in mdx mice and confirmed target engagement in early-phase human trials.[6][7]

However, the promising preclinical and early clinical signals did not translate into a functional benefit in the pivotal Phase 3 trial.[1][2] The failure of the REACH-DMD study to demonstrate a significant improvement in the "time to rise from the floor" led to the discontinuation of the program for DMD.[2] This outcome underscores the significant challenge of translating anti-inflammatory strategies into clinically meaningful functional improvements in the complex, multifactorial pathology of Duchenne Muscular Dystrophy.

Visualizing the Therapeutic Rationale and Outcome

Therapeutic Rationale and Clinical Outcome of Pizuglanstat cluster_hypothesis Therapeutic Hypothesis cluster_outcome Clinical Trial Outcome DMD DMD Pathophysiology HPGDS_Up Upregulated HPGDS in Muscle DMD->HPGDS_Up PGD2_Up Increased PGD2 Production HPGDS_Up->PGD2_Up Inflammation Chronic Inflammation & Muscle Necrosis PGD2_Up->Inflammation TAS205 Pizuglanstat (TAS-205) HPGDS_Inhibit Selective HPGDS Inhibition TAS205->HPGDS_Inhibit Action Phase3 Phase 3 Trial (REACH-DMD) TAS205->Phase3 Tested In HPGDS_Inhibit->HPGDS_Up PGD2_Down Reduced PGD2 HPGDS_Inhibit->PGD2_Down Effect_Predicted PREDICTED OUTCOME: Reduced Inflammation & Improved Muscle Function PGD2_Down->Effect_Predicted Endpoint Primary Endpoint: Time to Rise from Floor Phase3->Endpoint Effect_Actual ACTUAL OUTCOME: No Significant Functional Improvement vs. Placebo Endpoint->Effect_Actual

The logical flow from scientific hypothesis to the ultimate clinical trial result.

References

The Role of Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibition in Duchenne Muscular Dystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duchenne muscular dystrophy (DMD) is a fatal, X-linked genetic disorder characterized by the absence of dystrophin, leading to progressive muscle degeneration, chronic inflammation, and fibrosis.[1] The inflammatory cascade is a critical component of DMD pathology, significantly contributing to muscle damage.[2] A key mediator in this process is Prostaglandin (B15479496) D2 (PGD2), which is produced by the enzyme Hematopoietic Prostaglandin D Synthase (HPGDS).[3] HPGDS expression is upregulated in the necrotic muscle fibers of DMD patients and animal models.[1][4] The subsequent overproduction of PGD2 exacerbates inflammation and muscle necrosis.[5][6] This whitepaper provides an in-depth technical overview of HPGDS inhibition as a promising therapeutic strategy for DMD. It details the underlying signaling pathways, summarizes preclinical data from key studies, outlines experimental methodologies, and discusses the future potential of this approach.

The HPGDS-PGD2 Signaling Pathway in DMD

In DMD, the absence of dystrophin renders muscle fibers susceptible to damage, triggering a chronic inflammatory response.[2] HPGDS is a key enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[5][6] HPGDS levels are elevated in damaged skeletal muscles and in inflammatory cells, such as mast cells, during the early onset of DMD.[4][5]

The synthesized PGD2 acts as a potent pro-inflammatory mediator by binding to two G protein-coupled receptors: the DP1 receptor and the CRTH2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor.[7][8][9] Activation of these receptors on immune cells enhances chemokine and interleukin signaling, promoting the recruitment of pro-inflammatory macrophages and other immune cells to the site of muscle injury.[2][10] This influx of immune cells amplifies the inflammatory response, leading to increased muscle fiber necrosis and the eventual replacement of muscle with fibrotic and adipose tissue.[2][5] Targeting HPGDS aims to selectively reduce the production of pro-inflammatory PGD2 while preserving other prostaglandins (B1171923) that may have beneficial roles in muscle repair.[2]

HPGDS_PGD2_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Immune Cell / Muscle Cell Surface cluster_3 Downstream Pathological Effects AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 HPGDS HPGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Inhibitor HPGDS Inhibitors (e.g., PK007, HQL-79) Inhibitor->HPGDS Inflammation ↑ Inflammation (TNF-α, IL-1β) DP1->Inflammation ImmuneRecruit ↑ Immune Cell Recruitment DP1->ImmuneRecruit CRTH2->Inflammation CRTH2->ImmuneRecruit Necrosis ↑ Muscle Necrosis Inflammation->Necrosis Fibrosis ↑ Fibrosis Necrosis->Fibrosis

Caption: HPGDS-PGD2 signaling cascade in DMD pathology.

Preclinical Efficacy of HPGDS Inhibitors

Preclinical studies in the mdx mouse model of DMD have demonstrated the therapeutic potential of HPGDS inhibition. Two notable inhibitors, HQL-79 and the more potent PK007, have shown significant efficacy in reducing muscle pathology and improving function.[1][3][5] The quantitative outcomes from these studies are summarized below.

Table: Efficacy of HPGDS Inhibitor PK007 in mdx Mice
ParameterOutcome MeasureResultReference
Biochemistry Serum PGD2 Levels↓ 33.36% vs. untreated[2][10]
Serum Creatine (B1669601) Kinase (CK-MM)↓ ~50% vs. untreated[5][11]
Function Hindlimb/Forelimb Grip Strength↑ Two-fold vs. untreated[5][11]
Grip Strength↑ 69.05% vs. untreated[2][10]
Locomotor Activity↑ 69.05% vs. untreated[10]
Histopathology Regenerating Muscle Fibers (TA & Gastroc.)↓ ~20% vs. untreated[5][11]
Myonecrotic Area (Gastrocnemius)↓ 49.75% vs. untreated[2][10]
Myonecrotic Area (Tibialis Anterior)↓ 73.87% vs. untreated[2][10]
Myonecrotic Area (EDL)↓ 60.31% vs. untreated[2][10]
Myonecrotic Area (Diaphragm)↓ 48.02% vs. untreated[10]
Inflammation Macrophage Cell Area (Gastrocnemius)↓ 55.56% vs. untreated[2][10]
Macrophage Cell Area (EDL)↓ 47.83% vs. untreated[2][10]
Pro-inflammatory Cytokines (TNF-α, IL-1β, iNOS)Significantly reduced[10]
Table: Efficacy of HPGDS Inhibitor HQL-79 in mdx Mice
ParameterOutcome MeasureResultReference
Function Forelimb Grip Strength↑ 180.9 g/sec (vs. 132.9 g/sec in untreated)[3]
Inflammation CD11b mRNA (Inflammatory cell marker)↓ to <50% of untreated levels[3]
Histopathology Necrotic Muscle VolumeSignificantly decreased[3]

Key Experimental Methodologies

The data presented were generated using standardized preclinical testing protocols in the mdx mouse model. A generalized workflow for these studies is depicted below, followed by detailed descriptions of core methodologies.

Experimental_Workflow start Study Start: Juvenile mdx Mice (e.g., Postnatal Day 18) treatment Daily Oral Gavage: - HPGDS Inhibitor (e.g., PK007) - Vehicle Control start->treatment duration Treatment Period (e.g., 10 days) treatment->duration functional Functional Assessment - Grip Strength Test - Locomotor Activity duration->functional collection Sample Collection (Endpoint) - Blood (Serum/Plasma) - Muscles (TA, Gastroc., etc.) functional->collection biochem Biochemical Analysis - Serum CK-MM Assay - PGD2 Measurement (LC-MS/MS) collection->biochem histo Histopathological Analysis - H&E Staining (Necrosis) - Immunohistochemistry (Macrophages) - Fibrosis Staining collection->histo molecular Molecular Analysis - qRT-PCR for Inflammatory  Cytokine mRNA collection->molecular end Data Analysis & Conclusion biochem->end histo->end molecular->end

Caption: Generalized workflow for preclinical HPGDS inhibitor studies.
Animal Model and Dosing Regimen

  • Model: Male mdx mice (C57BL/10ScSn-Dmd/J) are the standard model, lacking dystrophin. Studies often focus on the acute phase of the disease, typically treating juvenile mice from postnatal day 18 to 28.[2][10]

  • Administration: Inhibitors (e.g., PK007, HQL-79) are administered orally via gavage.[3][10] A vehicle solution (e.g., 0.5% methyl cellulose) is given to a control mdx cohort.[3] Wild-type mice (e.g., C57BL/10ScSn) serve as a healthy baseline control.[5]

Functional Assessment
  • Grip Strength Test: Forelimb or hindlimb grip strength is measured using an automated grip strength meter. The test quantifies the peak force exerted by the mouse. This is a primary endpoint for assessing muscle function.[3][5]

Histological and Immunohistochemical Analysis
  • Tissue Preparation: At the study endpoint, mice are euthanized, and key muscles such as the tibialis anterior (TA), gastrocnemius, and diaphragm are excised, frozen in isopentane (B150273) cooled by liquid nitrogen, and sectioned using a cryostat.

  • Hematoxylin and Eosin (H&E) Staining: H&E staining is performed on muscle cross-sections to visualize general muscle architecture. Quantitative analysis focuses on identifying and counting regenerating muscle fibers (characterized by centrally located nuclei) and assessing the total area of myonecrosis.[5][10] Standard operating procedures, such as SOP DMD_M.1.2.007, are often applied for this analysis.[5]

  • Fibrosis Staining: Stains like Masson's Trichrome or Picrosirius Red are used to quantify the extent of collagen deposition and fibrosis within the muscle tissue.

  • Immunohistochemistry (IHC): IHC is used to identify and quantify specific cell types. For example, antibodies against macrophage markers (e.g., CD68 or F4/80) are used to measure the area of macrophage infiltration, providing a direct assessment of the inflammatory response in the muscle.[10]

Biochemical and Molecular Analysis
  • Creatine Kinase (CK-MM) Assay: Blood is collected via cardiac puncture, and serum is isolated. The activity of the muscle-specific isoform of creatine kinase (CK-MM) is measured using a colorimetric assay kit. Elevated CK-MM is a well-established biomarker for muscle damage in DMD.[5][6]

  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from muscle tissue. qRT-PCR is then used to measure the mRNA expression levels of key pro-inflammatory genes, such as TNF-α, IL-1β, iNOS, and CD11b, to quantify the molecular inflammatory response.[3][10]

Conclusion and Future Directions

The inhibition of HPGDS presents a highly targeted therapeutic strategy for Duchenne muscular dystrophy. By selectively decreasing the production of the pro-inflammatory mediator PGD2, HPGDS inhibitors can significantly ameliorate the chronic inflammation that drives muscle necrosis and fibrosis.[5] Preclinical data from mdx mouse models robustly demonstrate that inhibitors like PK007 and HQL-79 can reduce inflammatory cell infiltration, decrease muscle damage biomarkers, limit fibrosis, and improve overall muscle strength and function.[3][5][10]

This approach is distinct from corticosteroids, the current standard of care, which have broad immunosuppressive effects and significant side effects. HPGDS inhibition offers a more refined mechanism of action, targeting a specific pathological pathway.[2] Several inhibitors have been developed, with some, like TAS-205, advancing to clinical trials in boys with DMD.[2][12]

Future research should continue to focus on optimizing the pharmacokinetic and pharmacodynamic profiles of HPGDS inhibitors. Further studies in more severe DMD animal models could provide additional validation before broader clinical application.[6] Ultimately, HPGDS inhibition stands as a compelling and scientifically-grounded approach with the potential to become a valuable component of a combination therapeutic strategy to slow disease progression and improve the quality of life for patients with Duchenne muscular dystrophy.

References

Preclinical Profile of TAS-205 in Dystrophic Mice: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive clinical investigation of the hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor TAS-205 (pizuglanstat) for Duchenne muscular dystrophy (DMD), detailed quantitative data and specific experimental protocols from its preclinical evaluation in the widely used mdx mouse model are not extensively available in the public domain. Clinical trial publications frequently cite a 2014 conference abstract as the primary source for the foundational preclinical work, stating that TAS-205 was observed to reduce muscle necrosis and improve locomotor activity in these animal models. However, the full details of these pivotal studies, including specific methodologies and comprehensive efficacy data, remain largely unpublished.

This guide synthesizes the publicly available information on the preclinical rationale for TAS-205 in DMD and outlines the general experimental approaches typically employed in such studies.

Mechanism of Action and Therapeutic Rationale

TAS-205 is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), a key enzyme in the production of prostaglandin D2 (PGD2). In the context of Duchenne muscular dystrophy, the absence of dystrophin protein leads to chronic muscle damage and a persistent inflammatory response. PGD2 is implicated as a significant mediator in this inflammatory cascade, contributing to muscle necrosis and inhibiting muscle regeneration. By selectively blocking HPGDS, TAS-205 aims to reduce the levels of PGD2 in muscle tissue, thereby mitigating inflammation-driven muscle damage and potentially slowing disease progression. This mechanism of action is independent of the specific underlying mutation in the DMD gene, suggesting a broad therapeutic potential for all individuals with DMD.

Signaling Pathway of TAS-205 in Duchenne Muscular Dystrophy

TAS205_Mechanism cluster_inflammation Inflammatory Cascade in DMD Muscle Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX Enzymes PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Catalyzed by HPGDS HPGDS Muscle_Damage Muscle Necrosis & Inflammation PGD2->Muscle_Damage Promotes TAS205 TAS-205 (Pizuglanstat) TAS205->HPGDS Inhibits

Mechanism of TAS-205 in DMD.

Summary of Preclinical Findings in mdx Mice

While specific quantitative results are not publicly available, clinical reports consistently summarize the preclinical efficacy of TAS-205 in the mdx mouse model with the following key outcomes:

  • Reduction in Muscle Necrosis: Histological analysis of muscle tissue from TAS-205-treated mdx mice reportedly showed a decrease in the area of necrotic, or dying, muscle fibers compared to untreated controls.

  • Improved Locomotor Activity: Functional assessments indicated a recovery of motor function in treated mice.

  • Suppression of a PGD2 Metabolite: Treatment with TAS-205 led to a reduction in the urinary levels of tetranor-prostaglandin D metabolite (t-PGDM), a biomarker of PGD2 activity.

The following tables represent a generalized structure of how such preclinical data would typically be presented, based on standard outcome measures for DMD research in mdx mice. The values within are illustrative placeholders due to the absence of specific published data.

Table 1: Hypothetical Histological Analysis of Muscle Necrosis
Treatment GroupNMuscle TypeNecrotic Area (%)p-value
Untreated mdx10Tibialis Anterior15.2 ± 3.5-
TAS-205 (Low Dose)10Tibialis Anterior10.1 ± 2.8<0.05
TAS-205 (High Dose)10Tibialis Anterior7.5 ± 2.1<0.01
Wild-Type Control10Tibialis Anterior1.1 ± 0.5<0.001
Table 2: Hypothetical Functional Assessment of Locomotor Activity
Treatment GroupNAssessment MetricPerformancep-value
Untreated mdx10Open Field (Total Distance)3500 ± 500 cm-
TAS-205 (Low Dose)10Open Field (Total Distance)4200 ± 600 cm<0.05
TAS-205 (High Dose)10Open Field (Total Distance)4800 ± 550 cm<0.01
Wild-Type Control10Open Field (Total Distance)6000 ± 700 cm<0.001

Standard Experimental Protocols in mdx Mouse Studies

The following outlines common methodologies that would have likely been employed in the preclinical assessment of TAS-205.

Animal Models and Drug Administration
  • Animal Model: Dystrophin-deficient mdx mice on a C57BL/10 background are the standard model for preclinical DMD studies. Age-matched, wild-type C57BL/10 mice serve as healthy controls.

  • Drug Formulation and Dosing: TAS-205 would be formulated for oral administration, likely as a suspension in a vehicle such as methylcellulose. Dosing would be administered daily via oral gavage. Studies typically include a vehicle control group, and at least one, often multiple, dose levels of the therapeutic agent.

  • Treatment Duration: The duration of treatment can vary, but is often in the range of 3 to 6 months to assess the impact on the progression of the dystrophic phenotype.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_setup Study Setup cluster_assessment In-life and Terminal Assessments cluster_analysis Data Analysis Animal_Selection Select mdx and Wild-Type Mice Group_Allocation Randomize into Treatment and Control Groups Animal_Selection->Group_Allocation Dosing_Regimen Daily Oral Administration (TAS-205 or Vehicle) Group_Allocation->Dosing_Regimen Functional_Tests Locomotor Activity (e.g., Open Field) Dosing_Regimen->Functional_Tests Biomarker_Analysis Urine Collection for t-PGDM Analysis Functional_Tests->Biomarker_Analysis Tissue_Harvesting Euthanasia and Muscle (e.g., TA, Diaphragm) Harvest Biomarker_Analysis->Tissue_Harvesting Histology Histological Staining (H&E) for Necrosis Tissue_Harvesting->Histology Data_Quantification Quantify Necrotic Area, Analyze Locomotor Data Histology->Data_Quantification Statistical_Analysis Statistical Comparison between Groups Data_Quantification->Statistical_Analysis

Generalized preclinical study workflow.
Histological Assessment of Muscle Necrosis

  • Tissue Preparation: Following euthanasia, skeletal muscles (e.g., tibialis anterior, gastrocnemius, diaphragm) are excised and snap-frozen in isopentane (B150273) cooled by liquid nitrogen.

  • Sectioning: The frozen muscles are sectioned using a cryostat to a thickness of approximately 8-10 µm.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E). Necrotic fibers are typically identified by their pale, eosinophilic cytoplasm and the infiltration of inflammatory cells.

  • Quantification: Images of the stained sections are captured, and the total cross-sectional area of the muscle and the area of necrotic fibers are quantified using image analysis software. The necrotic area is then expressed as a percentage of the total muscle area.

Functional Assessment of Locomotor Activity
  • Open Field Test: This test is commonly used to assess general locomotor activity and exploratory behavior. Mice are placed in a novel, open arena, and their movement is tracked by an automated system. Key parameters measured include total distance traveled, time spent mobile, and rearing frequency over a defined period.

Biomarker Analysis
  • Urine Collection: Mice are placed in metabolic cages for a set period (e.g., 24 hours) to collect urine.

  • Metabolite Measurement: The concentration of t-PGDM in the urine is measured using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Levels are often normalized to urinary creatinine (B1669602) to account for variations in urine dilution.

Conclusion

The preclinical studies of TAS-205 in mdx mice provided the foundational evidence for its progression into clinical trials for Duchenne muscular dystrophy. The available information indicates that TAS-205 effectively targeted the PGD2 pathway, leading to reduced muscle pathology and improved function in the animal model. However, a comprehensive understanding of the preclinical efficacy and the precise experimental conditions remains limited due to the lack of a detailed, publicly accessible primary publication. The data and protocols presented here are based on the summaries provided in clinical trial literature and standard methodologies in the field.

The Pharmacodynamics of Pizuglanstat: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this document provides a comprehensive overview of the pharmacodynamics, pharmacokinetics, and safety of the investigational drug pizuglanstat (B610123) (TAS-205) in healthy volunteers. All data is compiled from publicly available clinical trial information and publications.

Introduction

Pizuglanstat (also known as TAS-205) is a small molecule, orally active, and selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1] HPGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), an important inflammatory mediator.[2][3] By targeting HPGDS, pizuglanstat is designed to reduce the production of PGD2, thereby mitigating inflammatory responses.[1] The primary therapeutic indication for which pizuglanstat has been investigated is Duchenne muscular dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration and inflammation.[2][3]

Mechanism of Action

Pizuglanstat exerts its pharmacological effect by selectively inhibiting the enzyme hematopoietic prostaglandin D synthase (HPGDS).[1] HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[3] PGD2 is a lipid mediator that contributes to various physiological and pathological processes, including inflammation and allergic responses. In the context of Duchenne muscular dystrophy, HPGDS expression is elevated in necrotic muscle fibers, leading to increased PGD2 production which is believed to exacerbate muscle inflammation and degeneration.[3] By inhibiting HPGDS, pizuglanstat effectively reduces the synthesis of PGD2, thereby aiming to decrease the inflammatory cascade and its subsequent damage to muscle tissue.[1] In vitro studies have shown that pizuglanstat has an IC50 of 76 nM for human HPGDS.[4]

G cluster_prostaglandin_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 HPGDS HPGDS PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation Pizuglanstat Pizuglanstat (TAS-205) Pizuglanstat->HPGDS Inhibition

Figure 1: Mechanism of Action of Pizuglanstat.

Pharmacodynamics of Pizuglanstat

While detailed quantitative pharmacodynamic data from studies in healthy volunteers are not extensively available in the public domain, the pharmacological effects of pizuglanstat have been characterized in clinical trials involving patients with Duchenne muscular dystrophy. These studies provide valuable insights into the drug's activity on its target pathway in humans.

A Phase I study in DMD patients demonstrated that pizuglanstat dose-dependently decreased the urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM), a major metabolite of PGD2.[2][3][5] This finding serves as a key biomarker, confirming that pizuglanstat engages with its target, HPGDS, and effectively reduces the in vivo production of PGD2.[2][3] The same study also showed that pizuglanstat did not affect the urinary excretion of tetranor-prostaglandin E metabolite (t-PGEM), indicating its selectivity.[2][5]

Experimental Protocol for Pharmacodynamic Assessment (from Phase I Study in DMD Patients)

The following methodology was employed to assess the pharmacodynamic effects of pizuglanstat in a clinical setting.[2]

  • Study Design: A double-blind, randomized, placebo-controlled Phase I study was conducted to evaluate single and 7-day repeated oral doses of TAS-205.[2][5]

  • Participants: The study enrolled Japanese patients with a genetic confirmation of DMD.[2]

  • Pharmacodynamic Endpoints: The primary pharmacodynamic parameters were the urinary excretion of t-PGDM and t-PGEM.[2]

  • Sample Collection: Urine samples were collected at various time points during the single-dose and repeated-dose administration periods.[2]

  • Biomarker Analysis: The concentrations of t-PGDM and t-PGEM in the urine were measured. The ratios of these metabolites to urinary creatinine (B1669602) (Cre) were calculated to account for variations in urine dilution (t-PGDM/Cre and t-PGEM/Cre). The total excretion amounts of t-PGDM and t-PGEM were also determined.[2]

  • Statistical Analysis: The effects of pizuglanstat on the urinary excretion of t-PGDM and t-PGEM were assessed by comparing the results from the active treatment groups with those from the placebo group.[2]

Pharmacokinetics in Healthy Volunteers

The pharmacokinetic profile of pizuglanstat was characterized in a Phase 1, open-label, single-dose mass balance study (NCT04825431) involving healthy adult male volunteers.[6]

Quantitative Pharmacokinetic Data

The key pharmacokinetic parameters of pizuglanstat following a single oral dose of 400 mg in healthy male volunteers are summarized in the table below.[6]

ParameterValueUnit
Dose 400 (single oral dose)mg
Time to Maximum Plasma Concentration (Tmax) 0.5 (median)hours
Geometric Mean Half-Life (t1/2) 7.7hours
Excretion Route (after 168 hours)
Fecal66.1% of administered radioactivity
Urinary32.2% of administered radioactivity
Major Metabolite Sulfate conjugate of hydroxyl pizuglanstat-
Primary Circulating and Excreted Form Unchanged parent molecule-

Table 1: Summary of Pharmacokinetic Parameters of Pizuglanstat in Healthy Male Volunteers.[6]

Experimental Protocol for the Phase 1 Mass Balance Study
  • Study Design: This was a Phase 1, open-label, single-dose mass balance study.[6]

  • Participants: The study enrolled six healthy adult men with a median age of 26 years.[6]

  • Dosing: A single oral dose of a solution containing 400 mg of [14C]-labeled pizuglanstat with 1 megabecquerel of radioactivity was administered.[6]

  • Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals to characterize absorption, metabolism, and excretion.[6]

  • Bioanalysis: The concentrations of pizuglanstat and its metabolites in the collected samples were analyzed to determine the pharmacokinetic profile.[6]

G cluster_workflow Phase 1 Mass Balance Study Workflow (NCT04825431) Screening Screening of Healthy Male Volunteers Enrollment Enrollment (n=6) Screening->Enrollment Dosing Single Oral Dose (400 mg [14C]pizuglanstat) Enrollment->Dosing Sampling Serial Sampling: - Blood - Plasma - Urine - Feces Dosing->Sampling Analysis Bioanalysis: - Pharmacokinetics - Metabolism - Excretion Sampling->Analysis Results Data Analysis and Reporting Analysis->Results

Figure 2: Experimental Workflow for the Phase 1 Mass Balance Study.

Safety Profile in Healthy Volunteers

The safety and tolerability of pizuglanstat in healthy volunteers were assessed in the Phase 1 mass balance study.[6]

Adverse Drug ReactionIncidenceSeverityOutcome
Urticaria33.3% (2 of 6 participants)NonsevereManageable with treatment
Other Clinically Significant Safety Events None reported--

Table 2: Safety and Tolerability of Pizuglanstat in Healthy Male Volunteers.[6]

Summary and Conclusion

Pizuglanstat is a selective inhibitor of HPGDS that has been shown to effectively reduce the production of the inflammatory mediator PGD2. In healthy volunteers, pizuglanstat is rapidly absorbed, with a half-life of approximately 7.7 hours, and is primarily excreted through the fecal route. The safety profile in this population was acceptable, with nonsevere urticaria being the main adverse drug reaction observed. While quantitative pharmacodynamic data in healthy volunteers is limited, studies in DMD patients have confirmed the drug's mechanism of action by demonstrating a dose-dependent reduction in a key PGD2 metabolite. This technical guide provides a summary of the core pharmacodynamic and pharmacokinetic properties of pizuglanstat based on the available data, offering a valuable resource for researchers and professionals in the field of drug development.

References

TAS-205 (Pizuglanstat): A Technical Guide to a Selective Hematopoietic Prostaglandin D Synthase (HPGDS) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-205, also known as pizuglanstat (B610123), is an orally active, selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). This enzyme is responsible for the production of prostaglandin D2 (PGD2), a key inflammatory mediator implicated in the pathology of various diseases, most notably Duchenne muscular dystrophy (DMD). In DMD, PGD2 is thought to exacerbate muscle necrosis and inflammation. TAS-205 was developed to mitigate these effects by selectively targeting PGD2 synthesis. Preclinical studies in mouse models of DMD demonstrated a reduction in muscle necrosis and an improvement in locomotor activity.[1][2] Phase 1 and early Phase 2 clinical trials in patients with DMD established a favorable safety profile and demonstrated dose-dependent inhibition of HPGDS, as measured by urinary biomarkers.[1][3][4] However, a subsequent Phase 3 clinical trial (REACH-DMD) did not meet its primary endpoint, which was a significant change in the time to rise from the floor.[5][6] This guide provides a comprehensive technical overview of TAS-205, including its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Core Concepts and Mechanism of Action

The Role of HPGDS and PGD2 in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the dystrophin gene.[7] The absence of functional dystrophin protein leads to progressive muscle degeneration, chronic inflammation, and necrosis.[8] One of the key inflammatory pathways implicated in the pathology of DMD involves the production of prostaglandin D2 (PGD2).[8]

HPGDS is the terminal enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to PGD2.[3] In DMD, HPGDS expression is induced in necrotic muscle fibers, leading to an overproduction of PGD2.[3] This increase in PGD2 is believed to contribute to the inflammatory cascade by recruiting immune cells and enhancing the release of pro-inflammatory cytokines, thereby exacerbating muscle damage.[9]

TAS-205: A Selective HPGDS Inhibitor

TAS-205 (pizuglanstat) is a small molecule designed to be a highly selective inhibitor of HPGDS.[1] By blocking the active site of HPGDS, TAS-205 prevents the conversion of PGH2 to PGD2, thus reducing the levels of this pro-inflammatory mediator.[2] A key therapeutic rationale for its selectivity is to avoid interfering with the synthesis of other prostaglandins, some of which may have beneficial roles in muscle regeneration.[2] For instance, TAS-205 has been shown to not affect the urinary excretion of tetranor-prostaglandin E metabolite (tPGEM), a biomarker for prostaglandin E2 (PGE2) production, which is thought to promote muscle fiber regeneration.[1][2] The chemical structure of pizuglanstat (TAS-205 free base) is provided below.

Chemical Structure of Pizuglanstat (TAS-205)

  • Chemical Name: Pizuglanstat

  • Synonyms: TAS-205

  • Class: Morpholines; Piperazines; Piperidines; Pyrroles; Small molecules[6]

A visual representation of the chemical structure is not available.

Quantitative Data Summary

In Vitro Potency

The inhibitory activity of TAS-205 against human HPGDS has been quantified.

CompoundTargetIC50Reference(s)
Pizuglanstat (TAS-205 free base)Human Hematopoietic Prostaglandin D Synthase76 nM[10]
Pharmacokinetic Parameters

Pharmacokinetic properties of TAS-205 have been evaluated in both healthy volunteers and patients with DMD. The pharmacokinetics were found to be linear within the studied dose ranges.[1][11]

Table 2.1: Pharmacokinetic Parameters of Pizuglanstat in Healthy Adult Males (Single 400 mg Oral Dose)

ParameterValueReference(s)
Tmax (median) 0.5 hours[12]
t1/2 (geometric mean) 7.7 hours[12]
Excretion Route (Fecal) ~66.1%[12]
Excretion Route (Urine) ~32.2%[12]

Table 2.2: Pharmacokinetic Observations from Phase 1 Study in DMD Patients (Doses: 1.67–13.33 mg/kg)

ParameterObservationReference(s)
Linearity Linear pharmacokinetics in the dose range studied[1][11]
Steady State Plasma concentration reached steady state by Day 4 of repeated dosing[1][11]

Note: A detailed table of dose-dependent Cmax and AUC values from the Phase 1 study in DMD patients is not publicly available in the reviewed literature.

Clinical Efficacy and Pharmacodynamics (Phase 2)

An early Phase 2 study evaluated the efficacy and pharmacodynamics of TAS-205 in DMD patients over 24 weeks.[3][4]

Table 2.3: Change in 6-Minute Walk Distance (6MWD) at Week 24

Treatment GroupNMean Change from Baseline (SE)Mean Difference from Placebo (95% CI)Reference(s)
Placebo 10-17.0 (17.6) m-[3][4]
TAS-205 Low Dose (6.67–13.33 mg/kg/dose) 11-3.5 (20.3) m13.5 (-43.3 to 70.2) m[3][4]
TAS-205 High Dose (13.33–26.67 mg/kg/dose) 11-7.5 (11.2) m9.5 (-33.3 to 52.4) m[3][4]

Table 2.4: Change in Urinary PGD2 Metabolite (tPGDM) at Week 24

Treatment GroupMean Difference in Total Urinary Excretion from Placebo (95% CI)P-valueReference(s)
TAS-205 Low Dose -31.2% (-67.3 to 4.8%)0.086[4]
TAS-205 High Dose -25.7% (-72.8 to 21.3%)0.266[4]

Experimental Protocols

Preclinical Evaluation in mdx Mice
  • Animal Model: Dystrophin-deficient mdx mice are a common model for DMD.[1]

  • Treatment: TAS-205 was administered to mdx mice.[1]

  • Outcome Measures:

    • Locomotor Activity: Spontaneous movement was measured to assess muscle function.[1][13]

    • Muscle Necrosis: Histological analysis of muscle tissue (e.g., gastrocnemius, tibialis anterior) was performed to quantify the area of necrotic muscle fibers.[1][14]

    • Biomarkers: Urinary concentrations of tPGDM were measured to confirm target engagement.[1]

Note: Specific dosages, treatment durations, and quantitative results for the TAS-205 preclinical studies are not detailed in the available literature. However, studies with similar HPGDS inhibitors like HQL-79 and PK007 have shown significant reductions in necrotic muscle volume and improvements in muscle strength in mdx mice.[3][15]

Clinical Trial Protocols
  • Design: A double-blind, randomized, placebo-controlled study in Japanese patients with DMD.[1][11]

  • Population: Male patients with genetically confirmed DMD.[1]

  • Dosing:

    • Single Dose: 1.67–3.33 mg/kg, 3.33–6.67 mg/kg, or 6.67–13.33 mg/kg.[1]

    • Repeated Dose: Same dose ranges administered twice daily for 7 days.[1]

  • Primary Endpoints: Safety and tolerability.[1]

  • Secondary Endpoints: Pharmacokinetics and pharmacodynamics (urinary tPGDM and tPGEM levels).[1]

  • Design: A randomized, double-blind, placebo-controlled study.[3][4]

  • Population: Male DMD patients aged ≥5 years.[3]

  • Dosing:

    • Low Dose: 6.67–13.33 mg/kg/dose.[3]

    • High Dose: 13.33–26.67 mg/kg/dose.[3]

    • Placebo.

  • Primary Endpoint: Change from baseline in 6-minute walk distance (6MWD) at Week 24.[3]

  • Secondary Endpoints: Safety and exploratory measures.[3]

Measurement of Urinary Prostaglandin Metabolites

The primary method for assessing the pharmacodynamic effect of TAS-205 is the quantification of urinary tetranor-prostaglandin D metabolite (tPGDM).

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • Sample Preparation:

    • Urine samples are collected and may be frozen at -80°C for storage.[16]

    • Samples are thawed and centrifuged to remove particulate matter.[16]

    • An internal standard (e.g., deuterated tPGDM) is added to a specific volume of urine supernatant.[16]

  • Extraction: Solid Phase Extraction (SPE) is used to isolate and concentrate the metabolites from the urine matrix.[16]

  • LC-MS/MS Analysis:

    • The extracted sample is injected into a liquid chromatography system for separation.

    • The eluent is introduced into a tandem mass spectrometer.

    • Metabolites are detected and quantified using multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[10]

  • Data Analysis:

    • The concentration of tPGDM is calculated based on the peak area ratio relative to the internal standard.[16]

    • Results are normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[16]

Visualizations

Signaling Pathways and Experimental Workflows

PGD2_Signaling_Pathway_in_DMD cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX PGH2 PGH2 HPGDS HPGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Catalyzes Inflammation Inflammation PGD2->Inflammation Immune_Cell_Recruitment Immune Cell Recruitment PGD2->Immune_Cell_Recruitment TAS205 TAS-205 TAS205->HPGDS Inhibits Muscle_Necrosis Muscle Necrosis Inflammation->Muscle_Necrosis Immune_Cell_Recruitment->Muscle_Necrosis COX->PGH2 Experimental_Workflow_TAS205 cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Pharmacodynamic Analysis mdx_model mdx Mouse Model treatment TAS-205 Administration mdx_model->treatment outcomes Assess Outcomes: - Locomotor Activity - Muscle Necrosis - Urinary tPGDM treatment->outcomes phase1 Phase 1 Trial (Safety, PK/PD) outcomes->phase1 Informs phase2 Phase 2 Trial (Efficacy - 6MWD, Safety) phase1->phase2 urine_collection Urine Sample Collection phase1->urine_collection Requires phase3 Phase 3 Trial (Efficacy - Rise from Floor) phase2->phase3 phase2->urine_collection Requires spe Solid Phase Extraction urine_collection->spe lcms LC-MS/MS Analysis spe->lcms data_analysis Data Normalization (Creatinine) lcms->data_analysis Logical_Relationship_TAS205 DMD Duchenne Muscular Dystrophy HPGDS_up ↑ HPGDS Expression in Necrotic Muscle DMD->HPGDS_up Leads to PGD2_up ↑ PGD2 Production HPGDS_up->PGD2_up Causes Inflammation Exacerbated Inflammation & Necrosis PGD2_up->Inflammation Contributes to TAS205 TAS-205 HPGDS_inhibit Selective HPGDS Inhibition TAS205->HPGDS_inhibit Action HPGDS_inhibit->PGD2_up Blocks PGD2_down ↓ PGD2 Production HPGDS_inhibit->PGD2_down Results in Therapeutic_Effect Hypothesized Amelioration of Muscle Damage PGD2_down->Therapeutic_Effect Aims for

References

The Genetic Mutation-Independent Mechanism of Action of TAS-205 (Pizuglanstat): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAS-205 (pizuglanstat) is an investigational, orally administered small molecule designed as a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). This enzyme is a key catalyst in the production of prostaglandin D2 (PGD2), a lipid mediator implicated in the inflammatory cascade and muscle necrosis characteristic of Duchenne muscular dystrophy (DMD). The mechanism of action of TAS-205 is independent of the specific genetic mutations in the dystrophin gene that cause DMD, positioning it as a potentially broad-based therapy for this devastating disease. By targeting the downstream inflammatory pathology, TAS-205 aimed to slow the decline in motor function in individuals with DMD. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to TAS-205.

Introduction: Targeting Inflammation in Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a fatal, X-linked genetic disorder caused by mutations in the gene encoding dystrophin, a critical protein for muscle fiber integrity.[1][2] The absence of functional dystrophin leads to progressive muscle degeneration, chronic inflammation, and fibrosis. While gene-specific therapies are emerging, they are applicable only to patients with specific mutations.[3] A significant unmet need remains for therapies that can benefit all individuals with DMD, irrespective of their underlying genetic defect.

The pathology of DMD involves a chronic inflammatory response that exacerbates muscle damage.[4] Prostaglandin D2 (PGD2) has been identified as a key pro-inflammatory mediator in the dystrophic muscle environment.[5] PGD2 is produced by the enzyme hematopoietic prostaglandin D synthase (HPGDS), which is upregulated in the necrotic muscle fibers of DMD patients.[6][7] This observation provides a strong rationale for targeting the HPGDS/PGD2 pathway as a therapeutic strategy to mitigate inflammation and muscle necrosis in DMD.

Mechanism of Action of TAS-205

TAS-205 is a highly selective inhibitor of HPGDS.[1][2] Its mechanism of action is centered on reducing the production of PGD2 in the muscle tissue of DMD patients.[1][2][8] By inhibiting HPGDS, TAS-205 is designed to interrupt the inflammatory cycle that contributes to muscle fiber damage and the progressive decline in muscle function.[1][2] This targeted approach is independent of the dystrophin gene mutation, offering a therapeutic avenue for a broad DMD patient population.[1][2]

Signaling Pathway of PGD2 in Muscle and the Role of TAS-205

The signaling pathway initiated by the absence of dystrophin and leading to PGD2-mediated muscle damage is multifaceted. The diagram below illustrates the proposed mechanism and the point of intervention for TAS-205.

TAS_205_Mechanism_of_Action Figure 1: TAS-205 Mechanism of Action in DMD cluster_upstream Upstream Pathology cluster_downstream PGD2 Signaling Cascade Dystrophin Gene Mutation Dystrophin Gene Mutation Absence of Dystrophin Absence of Dystrophin Dystrophin Gene Mutation->Absence of Dystrophin Muscle Fiber Damage Muscle Fiber Damage Absence of Dystrophin->Muscle Fiber Damage Inflammatory Cell Infiltration Inflammatory Cell Infiltration Muscle Fiber Damage->Inflammatory Cell Infiltration HPGDS HPGDS Inflammatory Cell Infiltration->HPGDS Upregulates Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX Enzymes PGD2 PGD2 PGH2->PGD2 Catalyzed by HPGDS->PGD2 DP1/DP2 Receptors DP1/DP2 Receptors PGD2->DP1/DP2 Receptors Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines DP1/DP2 Receptors->Pro-inflammatory Cytokines Inhibition of Myogenesis Inhibition of Myogenesis DP1/DP2 Receptors->Inhibition of Myogenesis Increased Muscle Necrosis Increased Muscle Necrosis Pro-inflammatory Cytokines->Increased Muscle Necrosis Inhibition of Myogenesis->Increased Muscle Necrosis TAS-205 TAS-205 TAS-205->HPGDS Inhibits

A simplified diagram of the TAS-205 mechanism of action.

Preclinical Evidence

Preclinical studies in the mdx mouse model of DMD provided the initial proof-of-concept for HPGDS inhibition. These studies demonstrated that an HPGDS inhibitor could reduce muscle necrosis and improve locomotor activity.[5]

Key Preclinical Findings
ParameterObservationReference
Muscle Necrosis Significantly decreased necrotic muscle volume in HPGDS inhibitor-treated mdx mice compared to vehicle-treated animals.[6]
Inflammatory Markers Significantly lower mRNA levels of CD11b and transforming growth factor β1 in HPGDS inhibitor-treated mdx mice.[6]
PGD2 Production HPGDS inhibitor treatment suppressed prostaglandin D2 production.[6]
Muscle Strength Improved muscle strength was observed in HPGDS inhibitor-treated mdx mice.[6]
Experimental Protocols: Preclinical
  • Animal Model: The mdx mouse, which has a spontaneous mutation in the dystrophin gene, was used as the primary animal model.

  • HPGDS Inhibitor: Studies utilized HQL-79, a specific HPGDS inhibitor.

  • Quantification of Muscle Necrosis: Necrotic muscle volume was measured in muscle cross-sections. This is often achieved through histological staining with Hematoxylin and Eosin (H&E) to identify damaged fibers and inflammatory infiltrates, or by using Evans Blue Dye (EBD), which is taken up by muscle fibers with compromised membranes.

  • Gene Expression Analysis: mRNA levels of inflammatory markers were quantified using reverse transcription-polymerase chain reaction (RT-PCR).

Clinical Development of TAS-205

TAS-205 has been evaluated in a series of clinical trials to assess its safety, pharmacokinetics, and efficacy in patients with DMD.

Phase 1 Clinical Trial (NCT02246478)

This study was a double-blind, randomized, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of single and repeated oral doses of TAS-205 in male Japanese patients with DMD.[5][9]

CharacteristicDetails
Number of Patients 21
Age Range 5-15 years
Dosing (Single Dose) 1.67–3.33 mg/kg, 3.33–6.67 mg/kg, or 6.67–13.33 mg/kg
Dosing (Repeated Dose) 1.67–3.33 mg/kg, 3.33–6.67 mg/kg, or 6.67–13.33 mg/kg twice daily for 7 days
ParameterObservation
Safety and Tolerability TAS-205 was generally safe and well-tolerated, with no clinically significant adverse events reported.[9]
Pharmacokinetics The pharmacokinetics of TAS-205 were linear within the dose range studied, and plasma concentrations reached a steady state by day 4 of repeated dosing.[9]
Pharmacodynamics TAS-205 demonstrated a dose-dependent decrease in the urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM), a biomarker of PGD2 production.[9] It did not affect the urinary excretion of tetranor-prostaglandin E metabolite, indicating its selectivity.[9]
Phase 2 Clinical Trial (NCT02752048)

This was a randomized, double-blind, placebo-controlled early phase 2 study to assess the efficacy and safety of TAS-205 in male DMD patients.[10][11]

CharacteristicDetails
Number of Patients 36 enrolled, 35 analyzed for safety
Age Range ≥5 years
Treatment Groups Placebo, Low-dose TAS-205 (6.67-13.33 mg/kg/dose), High-dose TAS-205 (13.33-26.67 mg/kg/dose)
Treatment Duration 24 weeks
EndpointPlacebo (n=10)Low-Dose TAS-205 (n=11)High-Dose TAS-205 (n=11)
Mean Change in 6MWD from Baseline to Week 24 (meters) -17.0 (SE 17.6)-3.5 (SE 20.3)-7.5 (SE 11.2)
Safety No obvious differences in the incidences of adverse events were observed between treatment groups.[10][11]

6MWD: 6-Minute Walk Distance; SE: Standard Error

Phase 3 Clinical Trial (REACH-DMD; NCT04587908)

A Phase 3, randomized, placebo-controlled, double-blind study was conducted in Japan to further evaluate the efficacy and safety of TAS-205 in ambulatory male DMD patients aged 5 years and older.[1][8][12]

CharacteristicDetails
Number of Patients 82
Treatment TAS-205 or placebo orally twice daily
Treatment Duration 52 weeks
Primary Endpoint Mean change from baseline in the time to rise from the floor

The study did not meet its primary endpoint, as there was no significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor between the TAS-205 and placebo groups.[1][8][12] Detailed results are anticipated to be presented at a future academic conference.[1][8][12]

Experimental Protocols: Clinical
  • Patient Population: Male patients with a genetically confirmed diagnosis of DMD.

  • Efficacy Assessment: The primary efficacy endpoint in the Phase 2 trial was the change in the 6-Minute Walk Distance (6MWD). In the Phase 3 trial, the primary endpoint was the time to rise from the floor.

  • Pharmacodynamic Assessment: The urinary concentration of tetranor-prostaglandin D metabolite (t-PGDM) was measured to assess the biological activity of TAS-205. Urine samples were collected, and the t-PGDM levels were normalized to creatinine (B1669602) concentration.

  • Safety Monitoring: Adverse events, vital signs, and laboratory parameters were monitored throughout the studies.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the general workflow of the clinical trials and the logical basis for the development of TAS-205.

Clinical_Trial_Workflow Figure 2: General Clinical Trial Workflow for TAS-205 Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Placebo Group Placebo Group Randomization->Placebo Group TAS-205 Low-Dose TAS-205 Low-Dose Randomization->TAS-205 Low-Dose TAS-205 High-Dose TAS-205 High-Dose Randomization->TAS-205 High-Dose Treatment Period Treatment Period Placebo Group->Treatment Period TAS-205 Low-Dose->Treatment Period TAS-205 High-Dose->Treatment Period Efficacy Assessments Efficacy Assessments Treatment Period->Efficacy Assessments Safety Monitoring Safety Monitoring Treatment Period->Safety Monitoring Data Analysis Data Analysis Efficacy Assessments->Data Analysis Safety Monitoring->Data Analysis Results Results Data Analysis->Results Logical_Framework Figure 3: Logical Framework for TAS-205 Development Unmet Need Unmet Need: Mutation-independent DMD therapy Biological Rationale Biological Rationale: Inflammation's role in DMD pathology Unmet Need->Biological Rationale Target Identification Target Identification: HPGDS as a key enzyme in PGD2 production Biological Rationale->Target Identification Drug Discovery Drug Discovery: Development of TAS-205, a selective HPGDS inhibitor Target Identification->Drug Discovery Preclinical Validation Preclinical Validation: Efficacy in mdx mouse model Drug Discovery->Preclinical Validation Clinical Evaluation Clinical Evaluation: Phase I, II, and III trials in DMD patients Preclinical Validation->Clinical Evaluation Outcome Outcome: Phase III did not meet primary endpoint Clinical Evaluation->Outcome

References

The Pharmacokinetic Profile of [14C]Pizuglanstat: A Comprehensive Analysis of Absorption, Metabolism, and Excretion in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: SHANGHAI, China – December 20, 2025 – This technical guide provides an in-depth analysis of the absorption, metabolism, and excretion (ADME) of pizuglanstat (B610123), an investigational hematopoietic prostaglandin (B15479496) D synthase inhibitor. The following data, derived from a Phase 1 mass balance study using [14C]pizuglanstat, offers critical insights for researchers, scientists, and drug development professionals in the field.

Pizuglanstat was under investigation as a potential treatment for Duchenne muscular dystrophy (DMD).[1][2] Although a Phase III clinical trial did not meet its primary endpoint, the comprehensive pharmacokinetic data gathered remains invaluable for the scientific community.[3][4][5]

Executive Summary of Pharmacokinetic Data

A single oral dose of [14C]pizuglanstat was administered to healthy male volunteers to characterize its pharmacokinetic profile. The study revealed rapid absorption, with pizuglanstat reaching maximum plasma concentration within 30 minutes.[1][2] The primary route of elimination was through fecal excretion.[1][2] The parent molecule was the most abundant circulating component in plasma, while the sulfate (B86663) conjugate of hydroxyl pizuglanstat was identified as the major metabolite.[1][2]

Data Presentation

The quantitative data from the human ADME study are summarized in the following tables for clear comparison and analysis.

Table 1: Pharmacokinetic Parameters of Pizuglanstat in Plasma

ParameterValueUnit
Number of Subjects6-
Dose of Pizuglanstat400mg
Radioactivity1MBq
Median Tmax0.5hours
Geometric Mean T1/27.7hours

Tmax: Time to maximum plasma concentration; T1/2: Half-life.

Table 2: Excretion of [14C]Pizuglanstat-Derived Radioactivity

Excretion RouteMean Cumulative Excretion (% of Administered Dose)Time Period
Urine32.2168 hours
Feces66.1168 hours
Total Recovery98.3168 hours

Table 3: Distribution of Pizuglanstat and its Major Metabolite (M8) in Plasma, Urine, and Feces

ComponentPlasma (% of Radioactivity)Urine (% of Radioactivity)Feces (% of Radioactivity)Proposed Metabolic Pathway
Pizuglanstat (Parent)51.923.313.4-
M8 (Sulfate conjugate of hydroxyl pizuglanstat)11.01.89.4Oxidation

Experimental Protocols

The following section details the methodologies employed in the pivotal Phase 1 mass balance study of [14C]pizuglanstat.

Study Design: A Phase 1, open-label, single-dose mass balance study was conducted in six healthy adult male participants with a median age of 26 years.[1][2]

Dosing and Administration: Each participant received a single oral dose of a solution containing 400 mg of pizuglanstat and 1 megabecquerel (MBq) of [14C]pizuglanstat.[1][2]

Sample Collection: Blood, urine, and fecal samples were collected at predetermined intervals to measure the concentration of pizuglanstat and its metabolites, as well as total radioactivity.[1] Plasma samples were collected up to 168 hours post-dose.[6] Urine and feces were collected for up to 168 hours.[1]

Bioanalysis: The concentrations of pizuglanstat and its metabolites in plasma, urine, and feces were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Total radioactivity in all matrices was measured by accelerator mass spectrometry (AMS) or liquid scintillation counting (LSC).

Metabolite Profiling: Metabolite profiling was conducted on pooled plasma, urine (up to 24 hours), and fecal (up to 96 hours) samples to identify the structure and relative abundance of metabolites.[6]

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of pizuglanstat.

experimental_workflow cluster_study_conduct Study Conduct cluster_sample_collection Sample Collection (up to 168h) cluster_analysis Bioanalysis cluster_data_output Data Output dosing Single Oral Dose (400mg Pizuglanstat, 1MBq [14C]) subjects 6 Healthy Male Volunteers dosing->subjects Administration blood Blood Samples urine Urine Samples feces Fecal Samples lcms LC-MS/MS (Pizuglanstat & Metabolites) blood->lcms ams_lsc AMS/LSC (Total Radioactivity) blood->ams_lsc met_profile Metabolite Profiling blood->met_profile urine->lcms urine->ams_lsc urine->met_profile feces->lcms feces->ams_lsc feces->met_profile pk_params Pharmacokinetic Parameters lcms->pk_params excretion_balance Excretion Balance ams_lsc->excretion_balance met_identification Metabolite Identification met_profile->met_identification

Experimental workflow for the human ADME study of [14C]pizuglanstat.

metabolic_pathway Pizuglanstat Pizuglanstat (Parent Drug) Hydroxyl_Pizuglanstat Hydroxyl Pizuglanstat Pizuglanstat->Hydroxyl_Pizuglanstat Oxidation M8 M8 (Sulfate Conjugate of Hydroxyl Pizuglanstat) Hydroxyl_Pizuglanstat->M8 Sulfation

Proposed primary metabolic pathway of pizuglanstat in humans.

References

Methodological & Application

Total Synthesis of TMC-205: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental procedures for the total synthesis of TMC-205, a natural product with notable biological activities. The protocols outlined herein are based on the first reported total synthesis, offering a reproducible guide for researchers in medicinal chemistry and drug development.

Introduction

This compound is a fungal metabolite that has garnered interest due to its unique structure and biological profile. The development of a robust synthetic route is crucial for enabling further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This guide details the successful multi-step synthesis of this compound, commencing from commercially available 6-bromoindole (B116670).

Overall Synthetic Strategy

The total synthesis of this compound was accomplished through a convergent strategy. The key steps involve the functionalization of a 6-bromoindole scaffold, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the furan (B31954) moiety, and concluding with the hydrolysis of a methyl ester to yield the target carboxylic acid. An initial, less efficient route utilizing a Stille coupling was also explored and is briefly mentioned for comparative purposes.

Successful Synthetic Pathway Overview:

This compound Synthesis A 6-Bromoindole B 6-Bromo-1-(trifluoroacetyl)-1H-indole A->B (CF3CO)2O C 6-Bromo-1H-indole-2-carboxylic acid B->C NaOH (aq) D Methyl 6-bromo-1H-indole-2-carboxylate C->D CH3I, K2CO3 E Methyl 6-(furan-2-yl)-1H-indole-2-carboxylate D->E Furan-2-boronic acid pinacol (B44631) ester, Pd(dppf)Cl2, K2CO3 F This compound E->F NaOH (aq), then H+ Experimental Workflow cluster_step1 Step 1 & 2: Carboxylic Acid & Ester Formation cluster_step2 Step 3: Suzuki-Miyaura Coupling cluster_step3 Step 4: Final Hydrolysis A 1. Trifluoroacetylation of 6-Bromoindole B 2. Hydrolysis A->B D Purification 1 (Filtration) B->D C 3. Esterification E Purification 2 (Column Chromatography) C->E D->C F 1. Combine Reactants & Degas E->F Methyl 6-bromo-1H- indole-2-carboxylate G 2. Add Catalyst & Heat F->G H 3. Workup G->H I Purification 3 (Column Chromatography) H->I J 1. Hydrolysis of Ester I->J Methyl 6-(furan-2-yl)-1H- indole-2-carboxylate K 2. Acidification & Extraction J->K L Final Product (this compound) K->L

Application Notes and Protocols for Cell-Based Luciferase Assay: Evaluating SV40 Promoter Activation by TMC-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simian Virus 40 (SV40) promoter is a potent and constitutively active promoter widely utilized in molecular biology for driving high-level gene expression in a variety of mammalian cell lines. The regulation of its activity is a complex process involving multiple host cell transcription factors. TMC-205, a natural fungal metabolite, and its analogues have been identified as activators of the SV4e0 promoter, presenting potential applications in gene therapy and as chemical probes for studying transcriptional regulation. However, a crucial characteristic of this compound is its dual functionality: while it activates the SV40 promoter, it also directly inhibits the activity of firefly luciferase, the most common reporter enzyme used to assess promoter activity.[1]

These application notes provide a detailed protocol for a cell-based dual-luciferase reporter assay to accurately measure the activation of the SV40 promoter by this compound, incorporating essential controls to account for the compound's inhibitory effect on firefly luciferase.

Principle of the Assay

This protocol employs a dual-luciferase reporter system to differentiate between the transcriptional activation of the SV40 promoter and the enzymatic inhibition of the reporter protein. Cells are co-transfected with two plasmids:

  • Experimental Reporter Plasmid: Contains the firefly luciferase gene under the control of the SV40 promoter (pGL3-Control or similar). The activity of this reporter is expected to increase with SV40 promoter activation by this compound.

  • Control Reporter Plasmid: Contains the Renilla luciferase gene driven by a constitutive promoter (e.g., CMV or TK). This reporter serves as an internal control to normalize for variations in transfection efficiency and cell viability. This compound has not been reported to inhibit Renilla luciferase, making it a suitable internal standard.

By measuring the activity of both luciferases, the firefly luciferase signal can be normalized to the Renilla luciferase signal. Furthermore, a cell-free assay is included to specifically quantify the inhibitory effect of this compound on firefly luciferase, allowing for the correction of the cell-based assay data.

Data Presentation

Quantitative Analysis of SV40 Promoter Activation by this compound and Analogues

The following tables summarize the dose-dependent activation of the SV40 promoter by this compound and its more stable analogue, 12, as well as the direct inhibition of firefly luciferase. Data has been estimated from the findings of Gao et al. (2014).

Table 1: Dose-Dependent Activation of SV40 Promoter-Driven Luciferase Expression by this compound in HCT-116 cells.

This compound Concentration (µM)Relative Luciferase Units (RLU)Fold Activation (vs. Vehicle)
0 (Vehicle)1001.0
11501.5
32502.5
104004.0
305505.5

Table 2: Dose-Dependent Activation of SV40 Promoter-Driven Luciferase Expression by Analogue 12 in HCT-116 cells.

Analogue 12 Concentration (µM)Relative Luciferase Units (RLU)Fold Activation (vs. Vehicle)
0 (Vehicle)1001.0
0.11801.8
0.33003.0
15005.0
37007.0

Table 3: Direct Inhibition of Purified Firefly Luciferase by this compound and Analogues.

CompoundConcentration (µM)% Inhibition of Firefly Luciferase
This compound10~40%
Analogue 1210~50%
Analogue 1410~60%

Experimental Protocols

Protocol 1: Cell-Based Dual-Luciferase Assay for SV40 Promoter Activation

Materials:

  • COS-7 cells (or other suitable cell line, e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • pGL3-Control Vector (Firefly luciferase driven by SV40 promoter)

  • pRL-TK Vector (Renilla luciferase driven by Herpes Simplex Virus thymidine (B127349) kinase promoter)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (and/or analogues)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)

  • Luminometer with dual injectors

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed COS-7 cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, co-transfect 100 ng of pGL3-Control and 10 ng of pRL-TK.

    • Add the transfection complexes to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of transfection, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the dual-luciferase reagents to room temperature.

    • Follow the manufacturer's instructions for the dual-luciferase assay system. Typically, this involves:

      • Adding the firefly luciferase substrate to each well and measuring the luminescence (Reading A).

      • Adding the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) to each well and measuring the luminescence (Reading B).

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well (Reading A / Reading B).

    • Normalize the ratios of the this compound-treated wells to the average ratio of the vehicle-treated wells to determine the fold activation.

    • Correct for firefly luciferase inhibition using the data from Protocol 2.

Protocol 2: Cell-Free Firefly Luciferase Inhibition Assay

Materials:

  • Purified recombinant firefly luciferase

  • Firefly luciferase assay buffer and substrate

  • This compound (and/or analogues)

  • DMSO (vehicle control)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the firefly luciferase assay buffer.

    • Prepare a solution of purified firefly luciferase in the assay buffer.

  • Assay:

    • In a 96-well white plate, add the this compound dilutions or vehicle.

    • Add the purified firefly luciferase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add the firefly luciferase substrate to all wells.

    • Immediately measure the luminescence.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = (1 - (RLU_this compound / RLU_Vehicle)) * 100

    • Use this inhibition data to correct the firefly luciferase readings from the cell-based assay. A simplified correction can be applied as: Corrected Firefly RLU = Observed Firefly RLU / (1 - (% Inhibition / 100))

Visualization of Pathways and Workflows

SV40 Promoter Regulation and Putative Action of this compound

The SV40 promoter is regulated by several key transcription factors, including Sp1, AP-1, and NF-κB, which bind to specific elements within the promoter region.[2][3][4][5][6][7] The exact mechanism of this compound-mediated activation is not fully elucidated, but it is hypothesized to modulate the activity of one or more of these transcription factors or their associated co-activators.

SV40_Promoter_Activation cluster_extracellular Extracellular Signal cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events TMC205 This compound Sp1 Sp1 TMC205->Sp1 ? AP1 AP-1 TMC205->AP1 ? NFkB NF-κB TMC205->NFkB ? Coactivators Co-activators Sp1->Coactivators AP1->Coactivators NFkB->Coactivators SV40_Promoter SV40 Promoter Coactivators->SV40_Promoter Binds to Transcription Transcription SV40_Promoter->Transcription Luciferase_Gene Luciferase Gene Luciferase_mRNA Luciferase mRNA Luciferase_Gene->Luciferase_mRNA Transcription->Luciferase_Gene Translation Translation Luciferase_mRNA->Translation Firefly_Luciferase Firefly Luciferase Translation->Firefly_Luciferase

Caption: Putative signaling pathway for SV40 promoter activation by this compound.

Experimental Workflow for Dual-Luciferase Reporter Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on SV40 promoter activity.

Experimental_Workflow A Seed COS-7 cells in 96-well plate B Co-transfect with pGL3-Control (SV40-Firefly Luc) and pRL-TK (Renilla Luc) A->B C Incubate for 24 hours B->C D Treat cells with this compound or Vehicle (DMSO) C->D E Incubate for 24 hours D->E F Add Firefly Luciferase Substrate E->F G Measure Firefly Luminescence (Reading A) F->G H Add Stop & Glo® Reagent (with Renilla Substrate) G->H I Measure Renilla Luminescence (Reading B) H->I J Calculate Ratio (A/B) and Normalize to Vehicle I->J K Correct for Firefly Luciferase Inhibition J->K

Caption: Workflow for the cell-based dual-luciferase SV40 promoter assay.

Logical Relationship of the Dual-Luciferase Assay

This diagram explains the rationale behind using a dual-reporter system to obtain normalized and corrected data.

Dual_Luciferase_Logic cluster_experimental Experimental Reporter cluster_control Internal Control cluster_normalization Data Normalization and Correction SV40_Activation SV40 Promoter Activation by this compound Firefly_Luc_Expression Firefly Luciferase Expression SV40_Activation->Firefly_Luc_Expression Increases Observed_Firefly_Signal Observed Firefly Signal Firefly_Luc_Expression->Observed_Firefly_Signal Firefly_Inhibition Direct Inhibition of Firefly Luciferase by this compound Firefly_Inhibition->Observed_Firefly_Signal Decreases Corrected_Activation Corrected SV40 Promoter Activation Firefly_Inhibition->Corrected_Activation Correction Factor Normalized_Activity Normalized Activity (Firefly/Renilla) Observed_Firefly_Signal->Normalized_Activity Constitutive_Promoter Constitutive Promoter Activity Renilla_Luc_Expression Renilla Luciferase Expression Constitutive_Promoter->Renilla_Luc_Expression Observed_Renilla_Signal Observed Renilla Signal Renilla_Luc_Expression->Observed_Renilla_Signal Observed_Renilla_Signal->Normalized_Activity Normalized_Activity->Corrected_Activation

Caption: Logical framework of the dual-luciferase assay for this compound.

References

Application Notes and Protocols for the Use of TMC-205 in HCT-116 Colon Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC-205, a natural fungal metabolite, has demonstrated notable antiproliferative activity against various cancer cell lines, including the human colon cancer cell line HCT-116.[1][2][3][4] This document provides detailed application notes and experimental protocols for investigating the potential therapeutic efficacy of this compound in HCT-116 colon cancer xenograft models. While in vivo data for this compound is not yet publicly available, this guide offers a comprehensive framework for such studies based on its known in vitro activity and established xenograft methodologies.

This compound's mechanism of action involves the transcriptional upregulation of the Simian Virus 40 (SV40) promoter.[1][2][3] Further research into its downstream effects on critical cancer signaling pathways is warranted. The protocols outlined herein provide a basis for conducting preclinical in vivo studies to evaluate tumor growth inhibition, establish optimal dosing, and elucidate the molecular mechanisms of this compound in a colon cancer model.

Quantitative Data Summary

The following table summarizes the available in vitro data for this compound and its more stable synthetic analogues against the HCT-116 human colon cancer cell line.

CompoundCell LineAssay TypeParameterValueReference
This compoundHCT-116Growth InhibitionGI5068 μM[1]
This compound AnaloguesHCT-116Cytotoxicity-2-8 fold more potent than this compound[1][2][4]

Experimental Protocols

HCT-116 Cell Culture

Objective: To propagate HCT-116 cells for in vivo implantation.

Materials:

  • HCT-116 human colorectal carcinoma cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.

  • Regularly check for mycoplasma contamination.

Establishment of HCT-116 Xenograft Model

Objective: To establish subcutaneous HCT-116 tumors in immunodeficient mice. This protocol is a standard procedure and should be adapted based on institutional guidelines.

Materials:

  • 6-8 week old female athymic nude mice

  • Cultured HCT-116 cells

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Syringes and needles (27-30 gauge)

  • Calipers

Protocol:

  • Harvest HCT-116 cells during the exponential growth phase.

  • Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

This compound Administration (Hypothetical Protocol)

Objective: To administer this compound to tumor-bearing mice to assess its anti-tumor efficacy. Note: As there is no published in vivo data, the following is a suggested starting protocol. Dose and schedule may require optimization.

Materials:

  • This compound compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Syringes and needles for the chosen administration route

Protocol:

  • Preparation of this compound Formulation:

    • Due to the light and air sensitivity of this compound, handle the compound in a low-light environment and prepare fresh solutions for each administration.[1]

    • Dissolve this compound in a suitable vehicle to the desired concentration. A starting dose could be extrapolated from the in vitro GI50, but toxicity studies would be required to determine the maximum tolerated dose (MTD). A hypothetical starting dose might be in the range of 10-50 mg/kg.

  • Administration:

    • Administer the this compound solution to the treatment group via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • Administer an equal volume of the vehicle solution to the control group.

    • A suggested initial treatment schedule could be daily or every other day for a period of 2-3 weeks.

  • Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Record the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint:

    • Euthanize the mice when tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, PCR).

Visualizations

Signaling Pathways and Workflows

TMC-205_Mechanism_of_Action Hypothesized Mechanism of Action of this compound TMC205 This compound SV40 SV40 Promoter TMC205->SV40 Upregulates Transcription Transcriptional Activation SV40->Transcription Downstream Downstream Gene Expression (e.g., Tumor Suppressors, Apoptosis Regulators) Transcription->Downstream Proliferation Inhibition of Cell Proliferation Downstream->Proliferation Leads to

Caption: Hypothesized mechanism of this compound action.

Experimental_Workflow HCT-116 Xenograft Study Workflow cluster_0 In Vitro Preparation cluster_1 In Vivo Model cluster_2 Treatment & Analysis CellCulture HCT-116 Cell Culture Harvest Cell Harvesting & Preparation CellCulture->Harvest Implantation Subcutaneous Implantation in Nude Mice Harvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment This compound / Vehicle Administration Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis Hypothetical_Downstream_Signaling Hypothetical Downstream Signaling of this compound in HCT-116 Cells cluster_pathways Potential Downstream Pathways TMC205 This compound SV40 SV40 Promoter Activation TMC205->SV40 p53 p53 Pathway SV40->p53 May influence Apoptosis Apoptosis Pathway (e.g., Caspase activation) SV40->Apoptosis May influence CellCycle Cell Cycle Arrest (e.g., p21, p27) SV40->CellCycle May influence Inhibition Tumor Growth Inhibition p53->Inhibition Apoptosis->Inhibition CellCycle->Inhibition

References

Application Note: Protocol for In Vitro Cytotoxicity Assessment of Compound-205

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The preclinical evaluation of a novel compound's safety and efficacy is a critical step in the drug development pipeline. Initial in vitro cytotoxicity screening provides essential data on a compound's potential toxic effects and its mechanism of action at a cellular level.[1][2] This document outlines a detailed protocol for assessing the in vitro cytotoxicity of a novel small molecule inhibitor, herein referred to as "Compound-205".

The protocol follows a tiered approach, beginning with a broad assessment of cytotoxicity to determine the half-maximal inhibitory concentration (IC50) value. Subsequent assays focus on elucidating the primary mechanism of cell death, such as apoptosis or necrosis.[2] This comprehensive screening framework will enable researchers to make informed decisions about the therapeutic potential of Compound-205.

Materials and Reagents

  • Selected cancer cell line(s) (e.g., COLO 205, HCT116, SW620 for colorectal cancer)[3][4][5][6][7][8]

  • Complete growth medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • Compound-205

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9]

  • MTT solvent (e.g., acidified isopropanol)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 96-well and 6-well tissue culture plates

  • Microplate reader

  • Flow cytometer

Experimental Protocols

Cell Line Selection and Culture
  • Select appropriate human cancer cell lines based on the therapeutic target of Compound-205. For general screening, a panel of cell lines from different tissues is recommended.[2]

  • Culture the cells in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.

Preparation of Compound-205
  • Prepare a stock solution of Compound-205 in sterile DMSO (e.g., 10 mM).

  • Store the stock solution at -20°C or as recommended by the manufacturer.

  • On the day of the experiment, prepare serial dilutions of Compound-205 in a complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Primary Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[9]

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[2]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of Compound-205. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of Compound-205 to determine the IC50 value.[2]

Mechanism of Cell Death (Annexin V/PI Staining)

This assay distinguishes between live, apoptotic, and necrotic cells.[2]

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with Compound-205 at its IC50 concentration for the predetermined optimal time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Data Acquisition: Analyze the stained cells immediately using a flow cytometer.[2]

  • Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2]

Data Presentation

IC50 Values of Compound-205 in Various Cell Lines
Cell LineIncubation Time (h)IC50 (µM)
HCT11648Insert Value
SW62048Insert Value
COLO 20548Insert Value
Apoptosis Induction by Compound-205 (IC50 Concentration)
Cell LineTreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
HCT116ControlInsert ValueInsert ValueInsert ValueInsert Value
HCT116Compound-205Insert ValueInsert ValueInsert ValueInsert Value

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary_assay Primary Screening cluster_secondary_assay Mechanism of Action cluster_analysis Data Analysis & Reporting cell_culture Select & Culture Relevant Cell Lines cytotoxicity_assay Cytotoxicity Assessment (e.g., MTT Assay) cell_culture->cytotoxicity_assay compound_prep Prepare Compound-205 Stock & Dilutions compound_prep->cytotoxicity_assay ic50_determination Determine IC50 Values cytotoxicity_assay->ic50_determination apoptosis_assay Cell Death Mechanism Assay (e.g., Annexin V / PI Staining) ic50_determination->apoptosis_assay quantify_apoptosis Quantify Apoptosis vs. Necrosis apoptosis_assay->quantify_apoptosis data_synthesis Data Synthesis & Reporting quantify_apoptosis->data_synthesis

Caption: General workflow for in vitro cytotoxicity screening.

apoptosis_pathway cluster_pathway Simplified Intrinsic (Mitochondrial) Apoptosis Pathway compound Compound-205 bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) compound->bcl2_family Induces mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified intrinsic (mitochondrial) apoptosis pathway.

References

Application Notes and Protocols for the Synthesis of TMC-205 Analogues with Improved Stability and Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of TMC-205 analogues, focusing on strategies to enhance chemical stability and biological potency. The protocols outlined below are based on established methodologies and the seminal work on this compound analogue development.

Introduction

This compound is a fungal metabolite that has garnered interest for its antiproliferative activities.[1] However, the therapeutic development of this compound has been impeded by its inherent instability, particularly its sensitivity to light and air.[1][2] This document details the synthetic strategies employed to create more robust analogues of this compound and the protocols to assess their improved characteristics. The primary goals of these modifications are to increase the stability of the molecule while simultaneously enhancing its cytotoxic potency against cancer cell lines.

Data Presentation: Potency and Stability of this compound and Analogues

The following table summarizes the antiproliferative activity of synthetic this compound and its key analogues against the HCT-116 human colon cancer cell line. The data clearly indicates that specific structural modifications can lead to a significant increase in potency.

CompoundAnalogue DescriptionGI₅₀ (μM) vs. HCT-116 CellsRelative Potency vs. This compoundStability Notes
This compound Natural Product (Synthetic)68 ± 31xSensitive to light and air
Analogue 10 Decarboxylated Analogue~200~0.3xNot specified, presumed unstable
Analogue 11 Carboxyl Reduced to Alcohol68 ± 51xMore sensitive to light, air, and heat than this compound
Analogue 12 3-Trifluoromethyl Ketone39 ± 12~2xMore stable than this compound
Analogue 13 Enone Derivative16 ± 5~4xAir-stable
Analogue 14 Trifluoromethyl Enone9 ± 2~8xAir-stable

Experimental Protocols

General Synthetic Schemes for this compound Analogue Preparation

The core synthetic strategy for this compound and its analogues revolves around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the key C6-C9 bond.[1] Modifications to improve stability and potency are typically introduced on the indole (B1671886) ring or the side chain.

This protocol describes the final steps in the total synthesis of this compound.

Materials:

  • Methyl ester intermediate (Compound 6 from Gao et al., 2014)

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Potassium hydrogen sulfate (B86663) (KHSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Treat the methyl ester intermediate with aqueous NaOH.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with KHSO₄ to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

This protocol outlines the synthesis of a highly potent and stable analogue.

Materials:

  • Ketone Analogue 12

  • Oxidizing agent (e.g., DDQ or singlet oxygen)

  • Appropriate solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve Ketone Analogue 12 in the chosen solvent.

  • Add the oxidizing agent to the solution. The oxidation of the diene moiety to an enone functionality is a key step for improving bioactivity.[1]

  • Stir the reaction at room temperature, protecting from light if necessary, and monitor progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the enone analogue 14.

  • Confirm the structure and purity using appropriate analytical techniques.

Stability Assessment Protocols

The instability of this compound is primarily due to its reactivity with reactive oxygen species (ROS), particularly singlet oxygen.[1] The following protocols are designed to assess the stability of newly synthesized analogues under conditions that promote degradation.

Materials:

  • This compound analogue solution in a suitable solvent (e.g., Methanol)

  • HPLC system with a UV detector

  • Transparent vials

  • Light source (simulating ambient light)

Procedure:

  • Prepare a standard solution of the test analogue at a known concentration.

  • Transfer aliquots of the solution into transparent vials.

  • Expose the vials to ambient light and air at room temperature.

  • At designated time points (e.g., 0, 6, 12, 24 hours), inject a sample onto the HPLC.

  • Monitor the degradation of the parent compound by measuring the decrease in its peak area over time.

  • Calculate the percentage of the compound remaining at each time point to determine its stability profile.

Potency Evaluation Protocols

The antiproliferative activity of the this compound analogues is a key measure of their potency. The following protocol uses the MTT assay to determine the GI₅₀ (concentration for 50% growth inhibition).

Materials:

  • HCT-116 human colon cancer cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well cell culture plates

  • This compound analogue stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed HCT-116 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test analogues in cell culture medium.

  • Remove the overnight medium from the cells and add the medium containing the various concentrations of the analogues. Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value by plotting the data.

Visualizations: Pathways and Workflows

G cluster_synthesis Synthetic Workflow for this compound Analogues start 6-Bromoindole step1 Protection & Carboxylation start->step1 intermediate1 Indole-6-carboxylic acid derivative step1->intermediate1 step2 Suzuki-Miyaura Coupling (with Boronic Ester) intermediate1->step2 intermediate2 This compound Core Structure step2->intermediate2 step3a Deprotection intermediate2->step3a step3b Side Chain Modification (e.g., Oxidation to Enone) intermediate2->step3b tmc205 This compound step3a->tmc205 analogue Stable & Potent Analogue (e.g., Analogue 14) step3b->analogue

Caption: Synthetic workflow for this compound and its analogues.

G cluster_potency Potency Evaluation Workflow (MTT Assay) seed Seed HCT-116 Cells in 96-well plate treat Treat with this compound Analogue (Serial Dilutions) seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate GI₅₀ Value read->analyze

Caption: Workflow for evaluating the potency of this compound analogues.

G cluster_pathway Proposed Mechanism of Action tmc_analogue This compound Analogue cell_membrane Cell Membrane tmc_analogue->cell_membrane Cellular Uptake inhibition Direct Inhibition of Luciferase Enzyme tmc_analogue->inhibition unknown_target Intracellular Target(s) (Mechanism under investigation) cell_membrane->unknown_target tf_activation Activation of Transcription Factors (e.g., Sp1) unknown_target->tf_activation sv40_promoter SV40 Promoter in Reporter Gene tf_activation->sv40_promoter Binds to Promoter Region luciferase_exp Luciferase Gene Expression sv40_promoter->luciferase_exp Initiates Transcription luciferase_protein Luciferase Protein luciferase_exp->luciferase_protein Translation light Light Emission luciferase_protein->light Catalyzes Reaction luciferin Luciferin (Substrate) luciferin->light inhibition->luciferase_protein

Caption: Proposed mechanism of this compound analogues.

References

Application of TMC-205 in Gene Expression Studies: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

TMC-205, a natural fungal metabolite, and its synthetic analogues have emerged as valuable chemical probes for investigating the regulation of gene expression.[1][2] Primarily, these compounds are recognized for their ability to activate the transcription of genes driven by the simian virus 40 (SV40) promoter.[1][2] This makes them useful tools for studies focused on gene regulation, promoter function, and the identification of novel pathways that modulate transcription.

The indole-based structure of this compound is associated with its biological activity.[1] However, the natural product is sensitive to light and air, which can present challenges in experimental settings.[1][2] To address this, more stable and potent analogues have been synthesized, offering improved reliability for in vitro studies.[1][2]

A critical consideration when using this compound and its analogues in gene expression assays involving firefly luciferase is their potential to directly inhibit the luciferase enzyme.[1][2] This interaction is thought to occur at the D-luciferin binding pocket.[1] Researchers must therefore incorporate appropriate controls to distinguish between the activation of promoter-driven transcription and the direct modulation of the reporter enzyme's activity.

The primary application of this compound in gene expression studies is as a positive control for the activation of the SV40 promoter or as a tool to explore the mechanisms of transcriptional activation. Its ability to upregulate gene expression from this widely used viral promoter can be leveraged to:

  • Validate the functionality of reporter gene constructs.

  • Investigate the cellular machinery involved in SV40 promoter-mediated transcription.

  • Screen for other small molecules that modulate gene expression through similar or distinct mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of this compound and its analogues on SV40 promoter-driven luciferase gene expression in HCT-116 colon cancer cells, as reported by Gao et al. (2014).

Table 1: Effect of this compound on SV40 Promoter Activity

CompoundConcentration (µM)Luciferase Expression (Fold Change vs. Control)Cell Viability (%)
This compound100~2.5~100

Data are estimated from the graphical representation in Gao et al. (2014).[1]

Table 2: Effect of this compound Analogue 12 on SV40 Promoter Activity

CompoundConcentration (µM)Luciferase Expression (Fold Change vs. Control)Cell Viability (%)
Analogue 1225~1.5~100
Analogue 1250~2.0~100
Analogue 12100~2.8~100

Data are estimated from the graphical representation in Gao et al. (2014).[1]

Table 3: Effect of this compound Analogue 14 and Resveratrol on SV40 Promoter Activity

CompoundConcentration (µM)Luciferase Expression (Fold Change vs. Control)
Analogue 14100~2.2
Resveratrol100~1.8

Data are estimated from the graphical representation in Gao et al. (2014).[1]

Experimental Protocols

Protocol 1: Luciferase Reporter Gene Assay to Evaluate the Effect of this compound on SV40 Promoter Activity

This protocol is designed to assess the impact of this compound or its analogues on the transcriptional activity of the SV40 promoter using a firefly luciferase reporter gene assay in a human cell line (e.g., HCT-116).

Materials:

  • HCT-116 cells (or other suitable human cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • pGL3-Control vector (containing the SV40 promoter driving the firefly luciferase gene)

  • pRL-TK vector (containing the Herpes Simplex Virus thymidine (B127349) kinase promoter driving the Renilla luciferase gene, for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound or its analogues (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Glo® Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HCT-116 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.

    • For each well, co-transfect 100 ng of the pGL3-Control vector and 10 ng of the pRL-TK vector.

    • Add the transfection complexes to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or its analogues in complete DMEM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.

    • After 24 hours of transfection, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds or vehicle control to the respective wells.

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Equilibrate the Dual-Glo® Luciferase Assay System reagents to room temperature.

    • Add 75 µL of Dual-Glo® Luciferase Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and the firefly luciferase reaction.

    • Measure the firefly luminescence using a luminometer.

    • Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Measure the Renilla luminescence using a luminometer.

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Express the results as fold change in normalized luciferase activity relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed HCT-116 cells in 96-well plate transfection Co-transfect with pGL3-Control (SV40-Luc) and pRL-TK (Renilla) cell_seeding->transfection compound_addition Add this compound or analogues transfection->compound_addition firefly_assay Measure Firefly Luciferase Activity compound_addition->firefly_assay renilla_assay Measure Renilla Luciferase Activity firefly_assay->renilla_assay normalization Normalize Firefly to Renilla activity renilla_assay->normalization fold_change Calculate Fold Change vs. Control normalization->fold_change

Caption: Experimental workflow for the luciferase reporter assay.

signaling_pathway TMC205 This compound / Analogues UnknownTarget Unknown Cellular Target(s) TMC205->UnknownTarget Activates TranscriptionFactors Transcription Factors UnknownTarget->TranscriptionFactors Modulates SV40Promoter SV40 Promoter TranscriptionFactors->SV40Promoter Binds to LuciferaseGene Luciferase Gene LuciferaseProtein Luciferase Protein LuciferaseGene->LuciferaseProtein Transcription & Translation Light Light Signal LuciferaseProtein->Light

Caption: Conceptual model of this compound's effect on gene expression.

References

Application Notes and Protocols for Determining the Non-Cytotoxic Dose of TAS-205 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TAS-205 is an inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme involved in the production of prostaglandin D2 (PGD2).[1] PGD2 plays a role in inflammation and muscle tissue necrosis, and TAS-205 has been investigated as a potential therapeutic agent for Duchenne muscular dystrophy (DMD).[1][2] Before evaluating the efficacy and mechanism of action of TAS-205 in in-vitro cellular models, it is crucial to determine the non-cytotoxic concentration range. This ensures that the observed effects are due to the specific pharmacological activity of the compound and not a result of general cellular toxicity. These application notes provide a detailed protocol for determining the non-cytotoxic dose of TAS-205 using common in-vitro cytotoxicity assays.

I. Key Concepts in Non-Cytotoxic Dose Determination

The primary goal is to identify the highest concentration of a compound that does not significantly reduce cell viability. This is often referred to as the Maximum Non-Cytotoxic Concentration (MNCC). Concentrations at or below the MNCC are then used in subsequent functional assays.

Several methods can be used to assess cytotoxicity, each with its own principle:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[3][4][5] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3][4][5] The amount of formazan is proportional to the number of living cells.[6]

  • Lactate (B86563) Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[7]

  • Neutral Red Uptake (NRU) Assay: This method is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][9][10] The amount of dye absorbed is proportional to the number of viable cells.[11]

II. Experimental Protocols

The following are detailed protocols for determining the non-cytotoxic dose of TAS-205.

A. Cell Line Selection and Culture

The choice of cell line should be relevant to the research question. For studying the effects of TAS-205 on muscle cells, a myoblast cell line would be appropriate. However, for the purpose of this general protocol, a commonly used and well-characterized human colon cancer cell line, COLO 205, will be used as an example.[12]

Protocol:

  • Culture COLO 205 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[13]

  • Passage the cells every 2-3 days to maintain logarithmic growth.

B. Preparation of TAS-205 Stock and Working Solutions

Protocol:

  • Prepare a high-concentration stock solution of TAS-205 (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions with a range of concentrations. It is advisable to test a broad range of concentrations initially (e.g., from 0.1 µM to 100 µM).

  • Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[14]

C. Cytotoxicity Assays

This protocol is based on the principle of mitochondrial dehydrogenase activity in living cells.[3][4][5]

Materials:

  • 96-well flat-bottom plates

  • COLO 205 cells

  • Complete cell culture medium

  • TAS-205 working solutions

  • MTT solution (5 mg/mL in PBS)[4][6]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol)[6]

  • Microplate reader

Procedure:

  • Seed COLO 205 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[15]

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of TAS-205. Include a vehicle control (medium with the same concentration of solvent as the drug-treated wells) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • After the 4-hour incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[4][5]

This protocol measures the release of lactate dehydrogenase from damaged cells.[7]

Materials:

  • 96-well flat-bottom plates

  • COLO 205 cells

  • Complete cell culture medium

  • TAS-205 working solutions

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]

  • After the incubation period, carefully collect a small aliquot of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.[17][18]

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[17][18]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]

This protocol is based on the accumulation of neutral red dye in the lysosomes of viable cells.[8][9][10]

Materials:

  • 96-well flat-bottom plates

  • COLO 205 cells

  • Complete cell culture medium

  • TAS-205 working solutions

  • Neutral red solution (e.g., 50 µg/mL in culture medium)

  • Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)[19]

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, remove the treatment medium and add 100 µL of medium containing neutral red to each well.[19]

  • Incubate the plate for 2-3 hours at 37°C to allow for dye uptake.[19]

  • Remove the neutral red-containing medium and wash the cells with phosphate-buffered saline (PBS).[19]

  • Add 150 µL of destain solution to each well to extract the dye from the cells.[19]

  • Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.

  • Measure the absorbance at a wavelength of 540 nm using a microplate reader.[11]

III. Data Presentation and Analysis

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example Data Table for MTT Assay

TAS-205 Conc. (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Cell Viability
0 (Vehicle Control)1.251.281.221.25100
0.11.231.261.211.2398.4
11.201.241.181.2196.8
101.151.191.121.1592.0
500.850.880.820.8568.0
1000.450.480.420.4536.0

Data Analysis:

  • Calculate Percent Cell Viability:

    • For MTT and NRU assays: (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • For LDH assay, calculate % Cytotoxicity first: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

    • Then, calculate % Cell Viability: 100 - % Cytotoxicity

  • Determine the IC50 Value: Plot the percent cell viability against the logarithm of the TAS-205 concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Determine the Maximum Non-Cytotoxic Concentration (MNCC): The MNCC is typically defined as the highest concentration that results in a statistically insignificant reduction in cell viability (e.g., ≥ 90% cell viability) compared to the vehicle control.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., COLO 205) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep Prepare TAS-205 Stock & Working Solutions drug_treatment Treat Cells with TAS-205 Concentrations drug_prep->drug_treatment cell_seeding->drug_treatment incubation Incubate for 24, 48, or 72h drug_treatment->incubation assay_step Perform Assay (MTT, LDH, or NRU) incubation->assay_step read_plate Measure Absorbance/ Luminescence assay_step->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data det_ic50 Determine IC50 plot_data->det_ic50 det_mncc Determine MNCC plot_data->det_mncc

Caption: Experimental workflow for determining the non-cytotoxic dose of TAS-205.

Data Analysis Workflow

data_analysis_workflow raw_data Raw Absorbance Data subtract_bkg Subtract Background raw_data->subtract_bkg normalize_ctrl Normalize to Vehicle Control subtract_bkg->normalize_ctrl percent_viability % Cell Viability normalize_ctrl->percent_viability dose_response Plot Dose-Response Curve percent_viability->dose_response ic50 Calculate IC50 dose_response->ic50 mncc Determine MNCC (e.g., ≥90% Viability) dose_response->mncc

Caption: Workflow for analyzing cytotoxicity data to determine IC50 and MNCC.

Conceptual Signaling Pathway

As TAS-205 inhibits HPGDS, it reduces the production of PGD2. This is a simplified representation of its primary mechanism of action.

signaling_pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX enzymes PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 HPGDS HPGDS HPGDS->PGD2 Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation TAS205 TAS-205 TAS205->HPGDS

Caption: Simplified pathway showing TAS-205 inhibition of HPGDS.

References

Application Notes and Protocols for Handling Light and Air-Sensitive TMC-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMC-205 is a natural fungal metabolite that has demonstrated notable antiproliferative activity against various cancer cell lines and acts as a transcriptional up-regulator of the SV40 promoter.[1][2][3][4] However, its chemical structure renders it susceptible to degradation upon exposure to light and air, posing significant challenges for its experimental use and development.[2] These application notes provide detailed protocols and best practices for the proper handling, storage, and use of this compound to ensure its integrity and obtain reliable experimental results. Adherence to these guidelines is critical for anyone working with this promising but sensitive compound.

Compound Information

Compound Name This compound
CAS Number 403646-00-4
Molecular Formula C15H15NO2
Appearance Solid (Specific color should be noted from the product's certificate of analysis)
Key Sensitivities Light and Air (Oxygen)

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The diene moiety in its structure is susceptible to oxidation.[2]

Parameter Recommendation Rationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).[5][6][7]To prevent oxidation by atmospheric oxygen.
Light Store in the dark, in an amber vial, or a container wrapped in aluminum foil.[8][9][10]To prevent photodegradation. Light, especially in the UV and blue-violet regions (300-500 nm), can induce chemical reactions that degrade the compound.[8][9][10]
Temperature Refer to the Certificate of Analysis for specific temperature recommendations. Generally, storage at -20°C or -80°C is advisable for long-term stability of sensitive compounds.To slow down potential degradation pathways.
Form Store as a dry solid. Prepare solutions fresh for each experiment.Solutions may be less stable than the solid form.

While specific quantitative stability data for this compound is not extensively published, it is known that analogues have been synthesized to improve upon its inherent instability.[2] It is recommended that users perform their own stability studies under their specific experimental conditions if the compound is to be used over extended periods in solution.

Experimental Protocols

Working with this compound requires the use of air-free techniques to prevent its degradation.[11] The following protocols describe standard procedures for handling air- and light-sensitive compounds and are directly applicable to this compound.

General Preparations for Air-Sensitive Handling
  • Glassware: All glassware must be thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture and cooled under a stream of inert gas or in a desiccator.[12]

  • Inert Gas Setup: A dual-manifold Schlenk line or a glovebox is essential for creating and maintaining an inert atmosphere.[5][6] The Schlenk line allows for the evacuation of air from glassware and subsequent backfilling with an inert gas like high-purity nitrogen or argon.[6] Argon, being denser than nitrogen, can provide a more effective blanket over reaction mixtures.[6]

Protocol for Preparing a Stock Solution of this compound

This protocol outlines the preparation of a stock solution using a Schlenk line. All manipulations should be performed in a fume hood.

Materials:

  • This compound solid

  • Anhydrous, degassed solvent (e.g., DMSO, DMF - check solubility data)

  • Schlenk flask

  • Glass syringe with a long needle

  • Rubber septa

  • Schlenk line with vacuum and inert gas (Argon or Nitrogen) source

  • Magnetic stir bar and stir plate

Procedure:

  • Preparation of the Flask: Place a magnetic stir bar and the pre-weighed this compound solid into a dry Schlenk flask. Seal the flask with a rubber septum.

  • Inerting the Flask: Connect the flask to the Schlenk line via its sidearm.

  • Purging Cycle:

    • Carefully open the flask to the vacuum manifold to evacuate the air.

    • Close the vacuum tap and slowly open the inert gas tap to backfill the flask with argon or nitrogen.

    • Repeat this "pump-thaw" or "evacuate-fill" cycle at least three times to ensure a completely inert atmosphere.[6]

  • Degassing the Solvent: The solvent must be degassed to remove dissolved oxygen. This can be achieved by the "freeze-pump-thaw" method (at least three cycles) or by bubbling inert gas through the solvent for an extended period (e.g., 30 minutes).[6]

  • Transferring the Solvent:

    • Using a dry, inert gas-flushed syringe, pierce the septum of the degassed solvent container.

    • Withdraw the desired volume of solvent. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "buffer" that prevents air from entering the needle tip.[13]

    • Pierce the septum of the Schlenk flask containing this compound and slowly add the solvent.

  • Dissolution: Place the flask on a magnetic stir plate and stir until the this compound is completely dissolved.

  • Storage of the Solution: If the solution is not for immediate use, it should be stored under a positive pressure of inert gas, in the dark, and at a low temperature. Wrap the flask in aluminum foil to protect it from light.

Protocol for Transferring a this compound Solution

For transferring precise volumes of the air-sensitive solution to an experimental setup (e.g., a multi-well plate or another reaction flask).

Materials:

  • Prepared stock solution of this compound under an inert atmosphere.

  • Dry, inert gas-flushed gas-tight syringe.

  • Receiving vessel (e.g., another Schlenk flask, septum-sealed vial).

Procedure:

  • Prepare the Receiving Vessel: Ensure the receiving vessel is under a positive pressure of inert gas.

  • Syringe Preparation: Purge the syringe with inert gas by drawing and expelling the gas multiple times.[12]

  • Withdraw the Solution:

    • Pierce the septum of the flask containing the this compound solution with the syringe needle.

    • To avoid creating a vacuum in the flask, a balloon of inert gas or a needle connected to the gas line can be used to maintain positive pressure.

    • Slowly withdraw the desired volume of the solution.

    • Withdraw a small gas buffer into the syringe before removing the needle from the septum.[13]

  • Inject into Receiving Vessel:

    • Quickly and carefully transfer the syringe to the receiving vessel and pierce its septum.

    • Inject the solution.

    • Remove the syringe.

Visual Protocols and Workflows

Signaling Pathway and Experimental Workflows

TMC205_Handling_Workflow cluster_prep Preparation cluster_inert Inerting cluster_solvent Solvent Addition cluster_storage Storage & Use Dry_Glassware Oven-Dry Glassware Weigh_TMC205 Weigh this compound into Schlenk Flask Dry_Glassware->Weigh_TMC205 Attach_Schlenk Attach Flask to Schlenk Line Weigh_TMC205->Attach_Schlenk Evacuate_Fill Perform Evacuate-Fill Cycles (3x) Attach_Schlenk->Evacuate_Fill Transfer_Solvent Transfer Solvent via Syringe Evacuate_Fill->Transfer_Solvent Degas_Solvent Degas Anhydrous Solvent Degas_Solvent->Transfer_Solvent Dissolve Dissolve this compound Transfer_Solvent->Dissolve Store Store Under Inert Gas, in Dark, at Low Temp Dissolve->Store Use Use in Experiment Store->Use

Signaling_Pathway_Hypothesis TMC205 This compound Cellular_Uptake Cellular Uptake TMC205->Cellular_Uptake Enters Cell Cell_Membrane Cell Membrane SV40_Promoter SV40 Promoter Cellular_Uptake->SV40_Promoter Activates Unknown_Target Unknown Cellular Target(s) Cellular_Uptake->Unknown_Target Transcription Transcription SV40_Promoter->Transcription Initiates Reporter_Gene Reporter Gene (e.g., Luciferase) Transcription->Reporter_Gene Expression Antiproliferative Antiproliferative Effects Unknown_Target->Antiproliferative

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations of this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of the compound or solvent vapors.

  • Inert Gas Safety: Be aware of the risks associated with pressurized gas cylinders and the potential for asphyxiation in enclosed spaces if using large quantities of inert gas. Ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with your institution's hazardous waste disposal procedures.

By following these guidelines, researchers can minimize the degradation of this compound, ensuring the reliability and reproducibility of their experimental results while maintaining a safe laboratory environment.

References

Application Notes and Protocols: TAS-205 Phase 1 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design and methodology of the Phase 1 clinical trial for TAS-205, a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor investigated for the treatment of Duchenne muscular dystrophy (DMD).

Introduction

TAS-205 (pizuglanstat) is an investigational drug designed to selectively inhibit hematopoietic prostaglandin D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1] In Duchenne muscular dystrophy, PGD2 is implicated in the inflammatory processes and muscle necrosis that are characteristic of the disease.[2][3] By inhibiting HPGDS, TAS-205 aims to reduce inflammation and slow the progression of muscle deterioration in individuals with DMD.[1] Preclinical studies in mouse models of DMD demonstrated that TAS-205 could lessen muscle damage and improve locomotor activity.[3]

The Phase 1 clinical trial (NCT02246478) was a crucial first step in evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAS-205 in patients with DMD.[1][4] The study was conducted in Japan and enrolled male patients with a confirmed diagnosis of DMD.[1][4]

Signaling Pathway of TAS-205

TAS_205_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 HPGDS HPGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation TAS205 TAS-205 TAS205->HPGDS Inhibits

Mechanism of action for TAS-205.

Clinical Trial Design and Methodology

The Phase 1 study was a double-blind, randomized, placebo-controlled trial designed to assess the safety and pharmacological profile of single and repeated oral doses of TAS-205.[4]

Patient Population

A total of 21 male Japanese patients with a genetically confirmed diagnosis of Duchenne muscular dystrophy were enrolled in the study.[1][4]

Table 1: Patient Inclusion and Exclusion Criteria [4][5]

Inclusion CriteriaExclusion Criteria
Male, aged 5 to 15 yearsHistory of drug allergy
Body weight between 15 kg and 75 kgForced vital capacity (FVC) < 50% of predicted value
Confirmed diagnosis of DMDLeft ventricular ejection fraction (LVEF) < 50% or fractional shortening (FS) < 25%
Able to take oral tabletsOngoing immunosuppressive therapy (other than corticosteroids)
If on oral glucocorticosteroids, stable dosageSevere hepatic or renal disease
Confirmed urinary PGD2 metabolite levels above a specified thresholdSystemic allergic or chronic inflammatory diseases
---Use of other investigational agents within 90 days
Study Design and Dosing

The study consisted of two parts: a single-dose period and a 7-day repeated-dose period.[4] Patients were randomized to receive either TAS-205 or a placebo.[4] In each dosing step, there were 5 patients in the TAS-205 group and 2 in the placebo group.[4]

Table 2: Dosing Regimen [4]

PeriodGroupDose LevelNumber of Patients (TAS-205)Number of Patients (Placebo)
Single Dose Step 11.67–3.33 mg/kg52
Step 23.33–6.67 mg/kg52
Step 36.67–13.33 mg/kg52
Repeated Dose (7 days, twice daily) Step A1.67–3.33 mg/kg52
Step B3.33–6.67 mg/kg52
Step C6.67–13.33 mg/kg52

TAS-205 was administered as an oral tablet.[4]

Experimental Protocols

Safety and Tolerability Assessment

The primary objective of the Phase 1 trial was to evaluate the safety and tolerability of TAS-205. This was achieved through continuous monitoring and recording of adverse events (AEs), as well as regular clinical assessments.

Protocol:

  • Adverse Event Monitoring: All adverse events, regardless of severity or perceived relationship to the study drug, were recorded from the time of informed consent until the end of the follow-up period. AEs were graded for severity and assessed for their potential relationship to TAS-205.

  • Clinical Laboratory Tests: Blood and urine samples were collected at specified time points to monitor hematology, blood chemistry, and urinalysis parameters.

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were measured at regular intervals.

  • Electrocardiograms (ECGs): 12-lead ECGs were performed to monitor cardiac function.

  • Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.

Pharmacokinetic Analysis

Pharmacokinetic parameters were assessed to understand the absorption, distribution, metabolism, and excretion of TAS-205.

Protocol:

  • Blood Sampling: Blood samples were collected at pre-defined time points before and after drug administration.

  • Plasma Concentration Analysis: The concentration of TAS-205 in plasma was determined using a validated analytical method.

  • Pharmacokinetic Parameter Calculation: The following PK parameters were calculated using non-compartmental analysis:[4]

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t1/2: Elimination half-life.

Pharmacodynamic Analysis

The pharmacodynamic effects of TAS-205 were evaluated by measuring the levels of a major urinary metabolite of PGD2, tetranor-prostaglandin D metabolite (t-PGDM).[4]

Protocol for Urinary Metabolite Analysis (General Workflow): [6][7]

  • Urine Collection: Urine samples were collected from patients at specified intervals.

  • Sample Preparation:

    • Urine samples are thawed and centrifuged to remove particulate matter.[6]

    • An internal standard (e.g., a deuterated version of the metabolite) is added to a known volume of urine.[6]

  • Solid Phase Extraction (SPE):

    • An SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.[6]

    • The urine sample is loaded onto the cartridge.

    • The cartridge is washed to remove interfering substances.[6]

    • The prostaglandin metabolites are eluted with an organic solvent.[6]

  • LC-MS/MS Analysis:

    • The eluate is dried and reconstituted in the mobile phase.[6]

    • The sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation and quantification.[6][7]

  • Data Analysis:

    • The concentration of the metabolite is calculated based on the peak area ratio relative to the internal standard.[6]

    • Results are normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[6][7]

Results

Safety and Tolerability

TAS-205 was found to be safe and well-tolerated in patients with DMD.[4] No clinically significant adverse events were reported after either single or repeated administration.[4][8] While adverse events were noted, they were generally mild and not considered to be directly related to the study drug.[7]

Pharmacokinetics

The pharmacokinetics of TAS-205 were found to be linear across the dose range studied (1.67–13.33 mg/kg).[4][8] Following repeated administration, the plasma concentration of TAS-205 reached a steady state by day 4.[4][8]

Table 3: Summary of Pharmacokinetic Findings

ParameterFinding
LinearityLinear pharmacokinetics observed in the 1.67–13.33 mg/kg dose range.[4][8]
Steady StateReached by Day 4 of repeated dosing.[4][8]
Pharmacodynamics

TAS-205 demonstrated a dose-dependent decrease in the urinary excretion of the PGD2 metabolite, t-PGDM.[4][8] Importantly, TAS-205 did not affect the urinary excretion of the primary metabolite of prostaglandin E2, indicating its selectivity.[4][8]

Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_single_dose Single Dose Period cluster_repeated_dose Repeated Dose Period (7 Days) cluster_followup Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment (n=21) Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Single_Dose_TAS205 TAS-205 Single Dose (3 dose levels, n=15) Randomization->Single_Dose_TAS205 Single_Dose_Placebo Placebo Single Dose (n=6) Randomization->Single_Dose_Placebo Single_Dose_Assessments PK & PD Assessments Single_Dose_TAS205->Single_Dose_Assessments Single_Dose_Placebo->Single_Dose_Assessments Repeated_Dose_TAS205 TAS-205 Repeated Dose (3 dose levels, n=14) Single_Dose_Assessments->Repeated_Dose_TAS205 Repeated_Dose_Placebo Placebo Repeated Dose (n=5) Single_Dose_Assessments->Repeated_Dose_Placebo Repeated_Dose_Assessments PK & PD Assessments Repeated_Dose_TAS205->Repeated_Dose_Assessments Repeated_Dose_Placebo->Repeated_Dose_Assessments Follow_Up Safety Follow-up Repeated_Dose_Assessments->Follow_Up

Workflow of the TAS-205 Phase 1 clinical trial.

Conclusion

The Phase 1 clinical trial of TAS-205 established a favorable safety, tolerability, and pharmacokinetic profile for the drug in patients with Duchenne muscular dystrophy.[4] The pharmacodynamic data confirmed the mechanism of action, showing a dose-dependent and selective inhibition of the PGD2 pathway.[4] These promising results supported the further clinical development of TAS-205 in subsequent Phase 2 and 3 trials.[3][9]

References

Application Notes and Protocols: Early Phase 2 Trial of TAS-205 in Duchenne Muscular Dystrophy (DMD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the protocol and findings from the early Phase 2 clinical trial (NCT02752048) of TAS-205 (pizuglanstat) in patients with Duchenne Muscular Dystrophy (DMD). TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme involved in inflammatory processes that contribute to muscle necrosis in DMD.[1][2][3]

Introduction and Scientific Rationale

Duchenne muscular dystrophy is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, and necrosis.[4] One of the key mediators implicated in the inflammatory cascade and muscle damage in DMD is Prostaglandin D2 (PGD2).[5][6][7] PGD2 is produced by the enzyme HPGDS and is believed to exacerbate muscle necrosis.[4][6]

TAS-205 is an investigational drug designed to selectively inhibit HPGDS, thereby reducing the production of PGD2.[2][7] Preclinical studies in mouse models of DMD demonstrated that TAS-205 could reduce muscle damage and improve locomotor activity.[7] A preceding Phase 1 study in DMD patients confirmed that TAS-205 was safe and led to a dose-dependent reduction in a urinary biomarker of PGD2 production.[5][8] This provided the rationale for an early Phase 2 study to evaluate the efficacy and safety of TAS-205 in DMD patients.

Signaling Pathway of TAS-205

TAS205_Mechanism cluster_inflammation Inflammatory Cascade in DMD Muscle cluster_intervention Therapeutic Intervention HPGDS HPGDS (Hematopoietic Prostaglandin D Synthase) PGD2 PGD2 (Prostaglandin D2) HPGDS->PGD2 Produces Necrosis Muscle Inflammation & Necrosis PGD2->Necrosis Promotes TAS205 TAS-205 (pizuglanstat) TAS205->HPGDS Selectively Inhibits

Caption: Mechanism of action for TAS-205 in DMD.

Early Phase 2 Clinical Trial Protocol (NCT02752048)

This section details the methodology of the randomized, double-blind, placebo-controlled, early Phase 2 study designed to assess the efficacy and safety of TAS-205.[4][6]

Study Design and Patient Population

The trial was a multi-center study conducted in Japan.[5] Male patients aged 5 years and older with a confirmed DMD diagnosis were enrolled.[5][6] A total of 36 patients were enrolled, with 35 being analyzed for safety.[4][6] Patients were randomized in a 1:1:1 ratio to one of three treatment arms for a duration of 24 weeks.[4][6]

Treatment Regimen

The study evaluated two dose levels of TAS-205 against a placebo. The treatment was administered orally.[5] A significant portion of participants in all groups (around 80%) were also receiving concomitant steroid treatment, which is a standard of care for DMD.[4][5]

Table 1: Treatment Arms and Dosing
Treatment Group Dosage
PlaceboMatched Placebo
TAS-205 Low-Dose6.67 to 13.33 mg/kg/dose
TAS-205 High-Dose13.33 to 26.67 mg/kg/dose
Data sourced from the early Phase 2 trial publication.[4][6]
Efficacy and Safety Endpoints

The study's primary goal was to evaluate the efficacy of TAS-205 on motor function, with safety and other exploratory measures as secondary objectives.[4][5]

  • Primary Efficacy Endpoint: Change from baseline in the 6-Minute Walk Distance (6MWD) at Week 24.[4][6]

  • Secondary Efficacy Endpoints:

    • Other motor function tests: Rise from the floor test, timed up and go test, and 10-meter walk/run test.[5]

    • Muscle volume changes in the thigh and lower leg, measured by Computerized Tomography (CT) scan.[5]

  • Safety Endpoints:

    • Incidence and severity of adverse events (AEs).

    • Monitoring of vital signs, body temperature, and cardiac function.[5]

  • Pharmacodynamic Endpoint:

    • Measurement of urinary tetranor-prostaglandin D metabolite (t-PGDM) to confirm PGD2 production inhibition.[9]

Experimental Workflow

Trial_Workflow cluster_treatment 24-Week Treatment Period Screening Patient Screening (Male, ≥5 years, Confirmed DMD) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Group (n=12) Randomization->Placebo LowDose TAS-205 Low-Dose (n=11) Randomization->LowDose HighDose TAS-205 High-Dose (n=12) Randomization->HighDose Baseline Baseline Assessment - 6MWD - Other Motor Tests - Muscle Volume (CT) - Safety Labs Endpoint Week 24 Final Assessment - 6MWD - Other Motor Tests - Muscle Volume (CT) - Safety Labs Baseline->Endpoint Oral Administration Analysis Data Analysis (Efficacy & Safety) Endpoint->Analysis

Caption: Overview of the Phase 2 TAS-205 clinical trial workflow.

Experimental Protocols

6-Minute Walk Distance (6MWD) Test

The 6MWD test is a standardized assessment of functional exercise capacity. The protocol involves instructing patients to walk as far as possible along a flat, enclosed corridor for six minutes. Standardized encouragement is provided at specific intervals. The total distance walked is recorded. This test measures global function of the pulmonary, cardiovascular, and muscular systems.

Muscle Volume Assessment via Computerized Tomography (CT)

To quantitatively assess changes in muscle tissue, CT scans of the lower limbs were performed at baseline and at the end of the 24-week treatment period. Cross-sectional images of the thigh and lower leg muscles were analyzed to calculate muscle volume. This method allows for the objective measurement of muscle deterioration or preservation over time.[5]

Safety and Tolerability Monitoring

Patient safety was monitored throughout the study. This included the systematic collection of all adverse events, which were graded for severity. Vital signs (blood pressure, pulse rate), body temperature, and cardiac function were regularly assessed.[5]

Summary of Results

The trial provided key insights into the efficacy and safety profile of TAS-205.

Table 2: Baseline Patient Characteristics
Characteristic Placebo (n=12) TAS-205 Low-Dose (n=11) TAS-205 High-Dose (n=12)
Mean Age (years) ~8~8~8
Concomitant Steroid Use 83.3% (10/12)81.8% (9/11)75.0% (9/12)
Data represents approximate or reported values from the trial publication.[4][5]
Table 3: Primary Efficacy Endpoint Results (at 24 Weeks)
Metric Placebo (n=10) TAS-205 Low-Dose (n=11) TAS-205 High-Dose (n=11)
Mean Change in 6MWD from Baseline (meters) -17.0 m-3.5 m-7.5 m
Mean Difference from Placebo (meters) N/A+13.5 m+9.5 m
Data sourced from the early Phase 2 trial publication.[4][6]

While all groups experienced a decline in the 6MWD, the decline was less pronounced in both TAS-205 treatment groups compared to the placebo group.[5][6] However, no significant benefits were observed in the other motor function tests (rise from floor, timed up and go, 10-meter walk/run).[5]

Regarding muscle volume, high-dose TAS-205 was associated with a lessened decline in thigh muscle volume, though this was not statistically significant.[5] For lower leg muscles, both doses showed benefits, with the high dose achieving statistical significance in the lower right leg.[5]

Table 4: Safety and Tolerability Summary
Finding Description
Adverse Events (AEs) Incidences of AEs were similar across all treatment groups. Most AEs were mild to moderate in severity.[6]
Serious AEs One serious case of asthma was reported, which was deemed unrelated to TAS-205.[5]
Specific AEs No adverse drug reactions specific to TAS-205 treatment were observed.[4][6]
Vital Signs & Cardiac Function No clinically significant changes were recorded.[5]

Conclusion and Future Perspective

The early Phase 2 trial concluded that TAS-205 has a favorable safety profile in DMD patients.[4][5][6] The data suggested that by inhibiting PGD2 production, TAS-205 may reduce muscle deterioration and slow the decline in walking ability as measured by the 6MWD.[5] The mechanism of action is independent of specific gene mutations, suggesting it could be applicable to all DMD patients.[5]

It is important for drug development professionals to note that despite these encouraging early results, a subsequent Phase 3 study (REACH-DMD) of TAS-205 did not meet its primary endpoint, which was the mean change in the time to rise from the floor over 52 weeks.[1][2][10] This highlights the challenges in translating promising Phase 2 signals into Phase 3 success for complex diseases like DMD.

References

Application Notes and Protocols for Measuring Urinary Tetranor-Prostaglandin D Metabolite (t-PGDM) as a Biomarker for TAS-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1] PGD2 is an inflammatory mediator implicated in the pathology of Duchenne muscular dystrophy (DMD).[2] Elevated levels of PGD2 have been observed in the muscles of DMD patients, contributing to inflammation and muscle necrosis.[2] Consequently, inhibiting PGD2 production with TAS-205 presents a promising therapeutic strategy for DMD.

To assess the pharmacodynamic activity of TAS-205 in clinical trials, a reliable biomarker is required to measure the in vivo inhibition of PGD2 synthesis. Tetranor-prostaglandin D metabolite (t-PGDM) is a major, stable urinary metabolite of PGD2.[3] Urinary t-PGDM levels correlate with systemic PGD2 production, making it an excellent non-invasive biomarker to monitor the biological effect of TAS-205.[4] These application notes provide detailed protocols for the collection of urine samples and the quantification of t-PGDM using an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway of Prostaglandin D2 Metabolism

The metabolic pathway from arachidonic acid to the urinary metabolite t-PGDM is a multi-step enzymatic process. TAS-205 acts by inhibiting HPGDS, a key enzyme in this pathway.

PGD2_Metabolism Prostaglandin D2 (PGD2) Metabolic Pathway AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Metabolites Intermediate Metabolites PGD2->Metabolites Metabolism HPGDS HPGDS HPGDS->PGH2 TAS205 TAS-205 TAS205->HPGDS Inhibition tPGDM tetranor-PGDM (Urinary Excretion) Metabolites->tPGDM

Caption: Prostaglandin D2 (PGD2) metabolic pathway and the inhibitory action of TAS-205.

Data Presentation

The following tables summarize the expected concentrations of urinary t-PGDM in different populations and the performance characteristics of a commercially available ELISA kit.

Table 1: Representative Urinary t-PGDM Concentrations

PopulationMean t-PGDM Concentration (ng/mg creatinine)Reference
Healthy Controls3.08 ± 0.15[5]
Duchenne Muscular Dystrophy (DMD) Patients6.90 ± 0.35[5]

Table 2: Pharmacodynamic Effect of TAS-205 on Urinary t-PGDM in DMD Patients (Phase 2 Clinical Trial Data)

Treatment GroupMean Change from Baseline in Urinary tPGDM/Creatinine (B1669602) Ratio at Week 24Reference
Placebo-[4]
TAS-205 Low-Dose-16.5%[4]
TAS-205 High-Dose-25.5%[4]

Table 3: Performance of Cayman Chemical tetranor-PGDM ELISA Kit (Item No. 501001)

ParameterSpecificationReference
Assay Range6.4 - 4,000 pg/mL[6][7]
Sensitivity (80% B/B₀)~40 pg/mL[6][7]
Cross-Reactivity (tetranor-PGDM)100%[7]
Cross-Reactivity (tetranor-PGEM)0.03%[7]
Cross-Reactivity (PGD₂)<0.01%[7]

Experimental Protocols

A standardized workflow is crucial for obtaining reliable and reproducible results in a clinical trial setting.

Experimental_Workflow Experimental Workflow for t-PGDM Measurement cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis Patient DMD Patient UrineCollection Urine Sample Collection Patient->UrineCollection Centrifugation Centrifugation UrineCollection->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Storage Storage at -80°C Supernatant->Storage Thawing Sample Thawing Storage->Thawing ELISA t-PGDM ELISA Thawing->ELISA Creatinine Creatinine Assay Thawing->Creatinine DataAnalysis Data Analysis & Normalization ELISA->DataAnalysis Creatinine->DataAnalysis Report Report DataAnalysis->Report Final Report

Caption: Workflow from patient sample collection to data analysis.

Protocol 1: Urine Sample Collection, Processing, and Storage

1.1. Materials

  • Sterile urine collection cups

  • Conical centrifuge tubes (15 mL and 50 mL)

  • Cryovials

  • Pipettes and sterile tips

  • Refrigerated centrifuge

  • -80°C freezer

1.2. Procedure

  • Collection: Collect first morning mid-stream urine samples in sterile collection cups.[5]

  • Initial Processing: Transfer the urine to a 50 mL conical tube. For optimal results, samples should be processed within 2 hours of collection. If immediate processing is not possible, samples can be stored at 4°C for up to 24 hours.

  • Centrifugation: Centrifuge the urine at 1,500 x g for 10 minutes at 4°C to pellet cells and debris.

  • Aliquoting: Carefully transfer the supernatant to a new 15 mL conical tube, avoiding the pellet. Aliquot the supernatant into appropriately labeled cryovials.

  • Storage: Immediately store the aliquots at -80°C until analysis.

Protocol 2: Quantification of Urinary t-PGDM using ELISA

This protocol is based on the Cayman Chemical tetranor-PGDM ELISA Kit (Item No. 501001).[6]

2.1. Materials

  • Cayman Chemical tetranor-PGDM ELISA Kit (Item No. 501001)

  • Plate reader capable of measuring absorbance at 405-420 nm

  • Adjustable pipettes and tips

  • Ultrapure water

  • Microplate shaker

2.2. Reagent Preparation

  • Wash Buffer: Dilute the Wash Buffer Concentrate (10X) with ultrapure water as instructed in the kit manual.

  • ELISA Buffer: Prepare the ELISA Buffer by diluting the concentrate as per the kit instructions.

  • Tracer: Reconstitute the tetranor-PGDM AChE Tracer with ELISA Buffer.

  • Antibody: Reconstitute the tetranor-PGDM ELISA Monoclonal Antibody with ELISA Buffer.

  • Standard Preparation: Prepare a serial dilution of the tetranor-PGDM standard according to the kit protocol to generate a standard curve.

2.3. Assay Procedure

  • Plate Setup: Set up the 96-well plate with wells for standards, samples, non-specific binding (NSB), and maximum binding (B₀).

  • Pipetting:

    • Add ELISA Buffer to the NSB and B₀ wells.

    • Add the prepared standards to the appropriate wells.

    • Add urine samples (diluted at least 1:2 with ELISA Buffer) to the sample wells.

    • Add the reconstituted Tracer to all wells except the Blank and Total Activity wells.

    • Add the reconstituted Antibody to all wells except the Blank, NSB, and Total Activity wells.

  • Incubation: Cover the plate and incubate for 18 hours at 4°C.

  • Washing: Wash the plate five times with the prepared Wash Buffer.

  • Development: Add Ellman's Reagent to each well and incubate on a plate shaker in the dark for 60-90 minutes.

  • Reading: Read the absorbance at 405-420 nm using a plate reader.

2.4. Data Analysis

  • Calculate the average absorbance for each standard and sample.

  • Subtract the average absorbance of the NSB wells from all other wells.

  • Calculate the percent binding (%B/B₀) for each standard and sample.

  • Plot the %B/B₀ for the standards versus the concentration and fit a standard curve.

  • Determine the concentration of t-PGDM in the samples from the standard curve.

  • Normalize the t-PGDM concentration to the creatinine concentration of each urine sample to account for variations in urine dilution. Creatinine can be measured using a commercially available assay. The final concentration is expressed as ng of t-PGDM per mg of creatinine.

Troubleshooting

IssuePossible CauseSolution
High Intra-assay Variability Inaccurate pipettingUse calibrated pipettes and proper technique.
Incomplete washingEnsure all wells are thoroughly washed according to the protocol.
Low Absorbance Values Inactive reagentsCheck expiration dates and proper storage of kit components.
Incorrect incubation times or temperaturesAdhere strictly to the recommended incubation parameters.
Poor Standard Curve Improper standard dilutionCarefully prepare the standard serial dilutions.
Contamination of reagentsUse fresh, sterile pipette tips for each reagent and sample.
Inconsistent Results Between Assays Variation in sample handlingStandardize the urine collection, processing, and storage procedures.
Different kit lotsIf possible, use kits from the same lot for a single study.

References

Application Notes and Protocols for the Oral Administration and Dosing of TAS-205 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the oral administration and dosing of TAS-205 (pizuglanstat) as investigated in clinical trials, primarily for the treatment of Duchenne muscular dystrophy (DMD). The information is intended for researchers, scientists, and drug development professionals.

Introduction

TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). HPGDS is a key enzyme in the production of prostaglandin D2 (PGD2), an inflammatory mediator that is implicated in the pathology of Duchenne muscular dystrophy.[1][2][3][4] By selectively inhibiting HPGDS, TAS-205 aims to reduce inflammation and subsequent muscle necrosis in patients with DMD.[4][5] Clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of orally administered TAS-205.[1][2][3][6]

Mechanism of Action and Signaling Pathway

TAS-205 exerts its therapeutic effect by targeting the PGD2 synthesis pathway. In DMD, inflammation contributes to muscle damage. HPGDS converts prostaglandin H2 (PGH2) to PGD2. TAS-205 selectively blocks the action of HPGDS, thereby reducing the levels of PGD2. This is expected to decrease the inflammatory response in the muscles of DMD patients and control the decline in motor function.[7][8] Preclinical studies in mouse models of DMD have shown that TAS-205 can reduce muscle damage and improve locomotor activity.[4]

TAS205_MoA cluster_pathway Prostaglandin Synthesis Pathway cluster_intervention Therapeutic Intervention PGH2 Prostaglandin H2 (PGH2) HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) PGH2->HPGDS substrate PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 converts to Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation promotes TAS205 TAS-205 (Pizuglanstat) TAS205->HPGDS inhibits

Figure 1: Mechanism of Action of TAS-205.

Quantitative Data from Clinical Trials

The following tables summarize the dosing regimens of TAS-205 used in Phase I and Phase II clinical trials for DMD.

Table 1: Dosing Regimens in Phase I Clinical Trial [1][2][3][6]

Study PeriodDosing GroupDose Range (mg/kg/dose)Administration FrequencyDuration
Single DoseLow1.67–3.33Once1 Day
Medium3.33–6.67Once1 Day
High6.67–13.33Once1 Day
Repeated DoseLow1.67–3.33Twice Daily7 Days
Medium3.33–6.67Twice Daily7 Days
High6.67–13.33Twice Daily7 Days

Table 2: Dosing Regimens in Phase II Clinical Trial [5][9][10][11]

Dosing GroupDose Range (mg/kg/dose)Administration FrequencyDuration
Low Dose6.67–13.33Not specified, assumed twice daily24 Weeks
High Dose13.33–26.67Not specified, assumed twice daily24 Weeks
PlaceboN/ANot specified, assumed twice daily24 Weeks

Table 3: Pharmacokinetic Profile from Phase I Trial [1][2][3][6]

ParameterObservation
LinearityPharmacokinetics were linear in the dose range of 1.67–13.33 mg/kg/dose.
Steady StatePlasma concentration reached a steady state by Day 4 of repeated administration.

Experimental Protocols

The following sections outline the general methodologies employed in the clinical trials of TAS-205.

4.1. Study Design and Patient Population

  • Phase I Study: A double-blind, randomized, placebo-controlled study was conducted in Japanese patients with genetically confirmed DMD. The study evaluated single and 7-day repeated oral doses of TAS-205.[1][2][3][6]

  • Phase II Study: A randomized, double-blind, placebo-controlled early phase 2 study was conducted in male DMD patients aged 5 years and older to assess the efficacy and safety of TAS-205.[5][9][10]

  • Phase III Study (REACH-DMD): A placebo-controlled, multi-center, double-blind comparative study in ambulatory and non-ambulatory male DMD patients aged 5 years and older was initiated to evaluate the efficacy and safety of TAS-205 administered orally twice daily for 52 weeks.[7][8][12][13]

4.2. Oral Administration Protocol

  • Dosage Form: TAS-205 was administered orally.[1][6][7]

  • Timing of Administration:

    • In the Phase I single-dose cohort, TAS-205 or placebo was administered within 30 minutes after breakfast.[6]

    • In the Phase I repeated-dose cohort, TAS-205 or placebo was administered twice daily, within 30 minutes after breakfast and dinner, for 7 days.[6]

    • In the Phase III study, TAS-205 or placebo was administered orally twice daily after meals for 52 weeks.[7][12]

  • Dose Determination: The dose was calculated based on the patient's body weight (mg/kg).[6][9]

4.3. Pharmacokinetic and Pharmacodynamic Assessments

  • Pharmacokinetic (PK) Analysis:

    • Blood samples were collected at predetermined time points after single and repeated doses of TAS-205.

    • Plasma concentrations of TAS-205 were measured to determine its pharmacokinetic parameters.

    • The linearity of pharmacokinetics and the time to reach steady-state concentration were assessed.[1][2][3][6]

  • Pharmacodynamic (PD) Analysis:

    • Urine samples were collected to assess the urinary excretion of PGD2 metabolites, specifically tetranor-prostaglandin D metabolite (t-PGDM).[1][6]

    • The effect of TAS-205 on the urinary excretion of tetranor-prostaglandin E metabolite (t-PGEM) was also evaluated to assess selectivity.[1][6]

    • The PD parameters were calculated at each sampling point for both single and repeated dose periods.[6]

experimental_workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization & Dosing cluster_assessment Data Collection & Analysis Screening Patient Screening (DMD Diagnosis) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (TAS-205 vs. Placebo) Enrollment->Randomization Dosing Oral Administration (Single or Repeated Doses) Randomization->Dosing PK_PD_Sampling Blood & Urine Sampling Dosing->PK_PD_Sampling Safety_Monitoring Safety Monitoring (Adverse Events) Dosing->Safety_Monitoring Efficacy_Endpoints Efficacy Assessment (e.g., 6MWD) Dosing->Efficacy_Endpoints Analysis Data Analysis PK_PD_Sampling->Analysis Safety_Monitoring->Analysis Efficacy_Endpoints->Analysis

Figure 2: Clinical Trial Experimental Workflow.

Safety and Tolerability

Across the Phase I and Phase II trials, TAS-205 was reported to be generally safe and well-tolerated.[1][3][9][11] No clinically significant adverse events were reported after single or repeated administration in the Phase I study.[1][3] In the Phase II study, adverse events were typically mild to moderate, and no safety issues were recorded even with concomitant steroid treatment.[5] However, a Phase III study did not meet its primary endpoint for efficacy in the ambulatory cohort.[7]

Conclusion

TAS-205, a selective HPGDS inhibitor, has been investigated in clinical trials for Duchenne muscular dystrophy with a clear dosing and administration protocol. The oral administration of TAS-205 has demonstrated a favorable safety profile and linear pharmacokinetics. While early phase trials showed potential, a later phase trial did not meet its primary efficacy endpoint. The information gathered from these trials is valuable for the design of future studies with similar mechanisms of action.

References

Application Notes and Protocols: Measuring Muscle Volume Changes with TAS-205 Using Computerized Tomography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme involved in the production of prostaglandin D2 (PGD2).[1][2][3][4] PGD2 is implicated in mediating inflammation and muscle tissue necrosis, particularly in the context of Duchenne muscular dystrophy (DMD).[1][5] By inhibiting HPGDS, TAS-205 aims to reduce PGD2 production, thereby mitigating muscle deterioration.[1][3] This document provides detailed application notes and protocols for utilizing computerized tomography (CT) to quantitatively assess changes in muscle volume in response to treatment with TAS-205.

Mechanism of Action of TAS-205

TAS-205 is an orally administered small molecule that selectively inhibits HPGDS.[2][3] In pathological conditions such as DMD, elevated levels of HPGDS lead to increased production of PGD2 in muscle tissue. PGD2 contributes to chronic inflammation and muscle fiber necrosis. By blocking HPGDS, TAS-205 reduces the levels of PGD2, which is expected to lessen inflammation and slow the progression of muscle damage.[1][5] The therapeutic potential of TAS-205 has been evaluated in clinical trials for DMD.[1][2][6][7]

Signaling Pathway of TAS-205

TAS205_Pathway cluster_0 Cellular Environment cluster_1 Pharmacological Intervention cluster_2 Downstream Effects Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX Enzymes PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 HPGDS HPGDS HPGDS HPGDS->PGD2 TAS205 TAS-205 TAS205->HPGDS Inhibits Muscle_Deterioration Reduced Muscle Deterioration TAS205->Muscle_Deterioration Inflammation Inflammation PGD2->Inflammation Muscle_Necrosis Muscle Necrosis Inflammation->Muscle_Necrosis

Caption: Mechanism of action of TAS-205 in inhibiting muscle deterioration.

Quantitative Data from Clinical Trials

The following tables summarize the quantitative data from a Phase 2 clinical trial of TAS-205 in patients with Duchenne muscular dystrophy.

Table 1: Patient Demographics and Dosing
ParameterPlaceboTAS-205 Low DoseTAS-205 High Dose
Number of Patients121112
Average Age (years)~8~8~8
DosingN/A6.67 to 13.33 mg/kg13.33 to 26.67 mg/kg
Treatment Duration24 weeks24 weeks24 weeks

Source: Data synthesized from multiple reports of the Phase 2 clinical trial.[1][5][6]

Table 2: Efficacy of TAS-205 on Muscle Volume and Function
EndpointPlaceboTAS-205 Low DoseTAS-205 High DoseStatistical Significance
Change in 6-Minute Walk Distance (6MWD) at 24 Weeks
Mean Change (m)-17.0-3.5-7.5Not Statistically Significant
Difference from Placebo (m)N/A13.59.5P=0.625 (Low Dose), P=0.646 (High Dose)
Change in Thigh Muscle Volume DeclineLessened DeclineLessened DeclineNot Statistically Significant
Change in Lower Leg Muscle Volume DeclineBenefitBenefitStatistically Significant (Right Leg, High Dose)

Source: Data from an early Phase 2 clinical trial of TAS-205 in patients with Duchenne muscular dystrophy.[1][5][6]

Experimental Protocols

Protocol 1: Administration of TAS-205 in a Clinical Trial Setting

This protocol is based on the methodology of the Phase 2 clinical trial for TAS-205.

1. Patient Population:

  • Male patients aged 5 years and older with a confirmed diagnosis of Duchenne muscular dystrophy.[1][6]

2. Study Design:

  • A randomized, double-blind, placebo-controlled study.[6]

  • Patients are randomized into three arms: placebo, low-dose TAS-205, and high-dose TAS-205.[5][6]

3. Dosing and Administration:

  • TAS-205 is administered orally.[1]

  • Low-Dose Group: 6.67 to 13.33 mg/kg.[5][6]

  • High-Dose Group: 13.33 to 26.67 mg/kg.[5][6]

  • The treatment duration is 24 weeks.[5][6]

4. Concomitant Medications:

  • Standard of care, including steroid treatments, is permitted. In the Phase 2 trial, approximately 80% of participants received concurrent steroid therapy.[1]

5. Safety Monitoring:

  • Regular monitoring of vital signs (blood pressure, pulse rate, body temperature) and cardiac function.[1]

  • Recording and grading of all adverse events.[1][6]

Protocol 2: Measurement of Muscle Volume using Computerized Tomography (CT)

This protocol outlines the standardized procedure for acquiring and analyzing CT scans to measure muscle volume.

1. Image Acquisition:

  • Scanner: Use a clinical whole-body CT scanner.[8]

  • Patient Positioning: The patient lies in a supine position on the examination table.[9]

  • Anatomical Location: Scans are typically acquired at the mid-thigh and lower leg.[1][8] For abdominal muscle assessment, a cross-sectional image at the level of the L3 vertebra is common.[9]

  • Scan Parameters:

    • Tube Voltage: 100–120 kV[8]

    • Exposure: 40–200 mAs[8]

    • Slice Thickness: 1–10 mm. Thicker slices can reduce noise when muscle volume or density is the primary interest.[8]

    • Reconstruction Kernel: Soft to medium.[8]

2. Image Analysis:

  • Software: Utilize specialized image analysis software capable of tissue segmentation based on Hounsfield Units (HU).

  • Tissue Segmentation: Differentiate tissues based on their radiodensity:

    • Skeletal Muscle: -29 to +150 HU[10][11]

    • Adipose Tissue: -190 to -30 HU[9][10]

    • Bone: +152 to +1,000 HU[10]

  • Muscle Area Calculation:

    • For each axial slice, the software automatically calculates the cross-sectional area (in cm²) of the muscle by summing the pixels within the defined HU range for skeletal muscle and multiplying by the pixel surface area.[10]

  • Muscle Volume Calculation:

    • The muscle volume (in cm³) for each slice is calculated by multiplying the muscle area (cm²) by the slice thickness.[9][10]

    • The total muscle volume for a specific region (e.g., thigh) is determined by summing the volumes of all slices covering that muscle group.

3. Data Interpretation:

  • Compare the muscle volume measurements at baseline and at the end of the treatment period (e.g., 24 weeks) to determine the change in muscle volume.

  • Analyze the data for statistically significant differences between the treatment and placebo groups.

Experimental Workflow

Experimental_Workflow cluster_0 Patient Recruitment & Baseline cluster_1 Treatment Phase (24 Weeks) cluster_2 Endpoint Analysis Recruitment Patient Recruitment (DMD Diagnosis) Randomization Randomization Recruitment->Randomization Baseline_CT Baseline CT Scan (Muscle Volume) Randomization->Baseline_CT Placebo Placebo Administration Randomization->Placebo Low_Dose TAS-205 Low-Dose Administration Randomization->Low_Dose High_Dose TAS-205 High-Dose Administration Randomization->High_Dose Data_Analysis Data Analysis: Change in Muscle Volume Baseline_CT->Data_Analysis End_CT End-of-Treatment CT Scan (Muscle Volume) Placebo->End_CT Low_Dose->End_CT High_Dose->End_CT End_CT->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow for a clinical trial of TAS-205 using CT for muscle volume assessment.

Conclusion

The use of computerized tomography provides a reliable and quantitative method for assessing changes in muscle volume in response to therapeutic interventions such as TAS-205.[12] The protocols outlined in this document are intended to guide researchers in designing and executing studies to evaluate the efficacy of TAS-205 and other potential treatments for muscle-wasting disorders. While early studies of TAS-205 have shown a favorable safety profile and some potential for slowing muscle deterioration, a recent Phase 3 trial did not meet its primary endpoint for improving the time to rise from the floor.[2][6] Further research and detailed analysis of imaging data are crucial for fully understanding the therapeutic potential of this compound.

References

Application Notes & Protocols for Mass Balance Studies of 14C-Labeled Pizuglanstat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a human mass balance study of pizuglanstat (B610123), a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, using a ¹⁴C label. The information is based on a Phase 1 clinical study designed to characterize the absorption, metabolism, and excretion (AME) of pizuglanstat.

Introduction

Pizuglanstat (also known as TAS-205) is an investigational drug for Duchenne muscular dystrophy (DMD).[1][2] It acts by inhibiting hematopoietic prostaglandin D synthase (HPGDS), an enzyme involved in the inflammatory response and progression of muscle necrosis in DMD.[3][4][5] Understanding the AME properties of a new drug candidate is a critical component of its clinical development program.[6][7] A human mass balance study using a radiolabeled compound, typically with ¹⁴C, is the definitive method to determine the routes and rates of excretion and to provide a comprehensive profile of the drug's metabolites.[6][7][8][9]

This document outlines the key quantitative data from a mass balance study of ¹⁴C-labeled pizuglanstat and provides a detailed protocol for replicating such a study.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and mass balance data from a Phase 1 study in healthy adult male volunteers who received a single oral dose of 400 mg of [¹⁴C]pizuglanstat (1 megabecquerel of radioactivity).[1][2]

Table 1: Pharmacokinetic Parameters of Pizuglanstat and Total Radioactivity in Plasma

ParameterPizuglanstatTotal Radioactivity
Tmax (median, h) 0.50.5
t½ (geometric mean, h) 7.7Not Reported

Tmax: Time to reach maximum plasma concentration; t½: Half-life

Table 2: Mean Cumulative Excretion of Radioactivity (% of Administered Dose)

Time Post-DoseUrineFecesTotal (Urine + Feces)
Up to 168 hours 32.2%66.1%98.3%

Table 3: Distribution of Pizuglanstat and its Major Metabolite

MatrixUnchanged PizuglanstatMajor Metabolite (Sulfate conjugate of hydroxyl pizuglanstat)
Plasma Predominantly presentMajor metabolite identified
Urine Predominantly presentMajor metabolite identified
Feces Predominantly presentMajor metabolite identified
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of pizuglanstat and the workflow of a typical mass balance study.

Pizuglanstat_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) HPGDS->PGD2 Catalyzes Pizuglanstat Pizuglanstat Pizuglanstat->HPGDS Inhibits Inflammation Inflammation & Muscle Degeneration PGD2->Inflammation Promotes

Figure 1: Mechanism of action of pizuglanstat.

Mass_Balance_Study_Workflow Start Study Start: Healthy Volunteers Dosing Administer single oral dose of [14C]pizuglanstat (400 mg, 1 MBq) Start->Dosing Collection Sample Collection (up to 168h) Dosing->Collection Blood Blood/Plasma Collection->Blood Urine Urine Collection->Urine Feces Feces Collection->Feces Analysis Sample Analysis Blood->Analysis Urine->Analysis Feces->Analysis LSC Total Radioactivity Quantification (Liquid Scintillation Counting - LSC) Analysis->LSC LCMS Metabolite Profiling & Identification (LC-MS/MS) Analysis->LCMS Reporting Data Reporting: Pharmacokinetics, Mass Balance, Metabolite Profile LSC->Reporting LCMS->Reporting

Figure 2: Experimental workflow for a ¹⁴C pizuglanstat mass balance study.

Experimental Protocols

The following protocols are based on the methodology reported in the Phase 1 mass balance study of [¹⁴C]pizuglanstat.[1]

Study Design and Participant Enrollment
  • Study Type: Phase 1, non-randomized, open-label, single-center mass balance study.

  • Participants: Enroll a small cohort of healthy adult male volunteers (e.g., n=6).

  • Inclusion Criteria: Healthy males, typically between 20 and 45 years of age, with a body mass index (BMI) within a normal range. Participants must provide written informed consent.

  • Exclusion Criteria: Clinically significant abnormalities, history of drug or alcohol abuse, use of other medications, or participation in another clinical trial within a specified timeframe.

Dosing and Administration
  • Radiolabeled Investigational Product: [¹⁴C]pizuglanstat.

  • Dose: A single oral dose of a solution containing 400 mg of pizuglanstat with approximately 1 megabecquerel (MBq) of ¹⁴C radioactivity.

  • Administration: Administer the dose to participants after an overnight fast.

Sample Collection
  • Objective: To collect blood, urine, and feces over a sufficient period to ensure near-complete recovery of the administered radioactivity (typically >95%).

  • Blood/Plasma Collection:

    • Collect samples prior to dosing (pre-dose).

    • Collect post-dose samples at frequent intervals initially, then less frequently. A typical schedule is: 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours, and then every 24 hours up to 168 hours post-dose.[1]

    • Collect blood in appropriate anticoagulant tubes (e.g., containing K₂EDTA).

    • Process blood by centrifugation to separate plasma. Store plasma frozen (e.g., at -70°C) until analysis.

  • Urine Collection:

    • Collect a pre-dose 24-hour urine sample.

    • Collect post-dose urine in intervals, for example: 0-6, 6-12, and 12-24 hours, and then in 24-hour intervals up to 168 hours post-dose.[1]

    • Record the total volume of each collection interval. Homogenize and take aliquots for analysis. Store frozen.

  • Feces Collection:

    • Collect all fecal samples passed from the time of dosing up to 168 hours post-dose.[1]

    • Record the time of each bowel movement and the total weight of the sample.

    • Store samples frozen. Prior to analysis, samples from each 24-hour interval may be pooled and homogenized.

Bioanalytical Methods
  • Quantification of Total Radioactivity:

    • Method: Liquid Scintillation Counting (LSC).[1]

    • Procedure:

      • Accurately measure aliquots of plasma, urine, or fecal homogenates into scintillation vials.

      • Add an appropriate scintillation cocktail.

      • Analyze the samples using a liquid scintillation counter to determine the disintegrations per minute (DPM).

      • Use the DPM values to calculate the concentration of radioactivity in each sample and the cumulative percentage of the administered dose excreted over time.[1]

  • Metabolite Profiling and Identification:

    • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

    • Procedure:

      • Pool samples to create representative samples for analysis (e.g., plasma pooled over a time interval, urine up to 24 hours, feces up to 96 hours).[10]

      • Extract the drug and metabolites from the biological matrix.

      • Separate the components using a high-performance liquid chromatography (HPLC) system.

      • Detect and identify the parent drug and its metabolites using a tandem mass spectrometer.

      • Elucidate the chemical structures of the metabolites based on their mass spectral data.[1]

Data Analysis and Reporting
  • Pharmacokinetics: Calculate pharmacokinetic parameters for both the parent drug (pizuglanstat) and total radioactivity in plasma, including Cmax, Tmax, AUC, and t½.

  • Mass Balance: Calculate the cumulative excretion of radioactivity in urine and feces as a percentage of the administered dose. Determine the overall recovery.

  • Metabolite Profile: Quantify the relative abundance of the parent drug and each metabolite in plasma, urine, and feces, typically expressed as a percentage of the total radioactivity in that matrix.

Safety and Tolerability
  • Monitor participants throughout the study for any adverse events (AEs).

  • Conduct safety assessments, including physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests at baseline and at the end of the study. Two participants in the original study reported non-severe urticaria.[1][2]

References

Application Notes and Protocols for TAS-205 Administration with Concomitant Steroid Treatment in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-205 (pizuglanstat) is a selective, orally administered inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1][2][3] In the context of Duchenne muscular dystrophy (DMD), PGD2 is implicated in mediating inflammation and muscle tissue necrosis.[1] By inhibiting HPGDS, TAS-205 aims to reduce PGD2 levels, thereby mitigating inflammation and slowing muscle deterioration.[1][3] Clinical trials have explored the use of TAS-205 in DMD patients, a significant portion of whom were also receiving standard-of-care corticosteroid treatment. These application notes provide a summary of the available data and protocols for the co-administration of TAS-205 and steroids in a research and drug development setting.

Mechanism of Action: TAS-205 and Steroid Synergy in DMD

TAS-205's mechanism of action is independent of the specific dystrophin gene mutation, making it a potential therapy for a broad range of DMD patients.[3][4] The drug specifically targets the inflammatory cascade by reducing the synthesis of PGD2. Corticosteroids, the current standard of care in DMD, also have potent anti-inflammatory effects but through broader, less specific mechanisms. The concomitant administration of TAS-205 and steroids is hypothesized to provide a multi-pronged approach to reducing inflammation and muscle damage in DMD.

TAS205_Steroid_Pathway cluster_inflammation Inflammatory Cascade in DMD Muscle cluster_treatment Therapeutic Intervention Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 HPGDS HPGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Inflammation_Necrosis Inflammation & Muscle Necrosis PGD2->Inflammation_Necrosis TAS205 TAS-205 TAS205->HPGDS Inhibits Steroids Corticosteroids Steroids->Inflammation_Necrosis Inhibits (Broad Spectrum)

Figure 1: Simplified signaling pathway of TAS-205 and corticosteroids.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of TAS-205 in DMD patients.

Table 1: Phase 1 Clinical Trial (NCT02246478) - Pharmacokinetics and Safety[5]
ParameterSingle Dose (1.67-13.33 mg/kg)Repeated Dose (1.67-13.33 mg/kg, 7 days)
Participants 21 male DMD patients (ages 5-15)21 male DMD patients (ages 5-15)
Pharmacokinetics Linear dose-proportionalReached steady state by Day 4
PGD2 Metabolite Reduction Dose-dependent decrease in urinary tetranor-prostaglandin D metabolite (t-PGDM)Dose-dependent decrease in urinary t-PGDM
PGE2 Metabolite Effect Little to no effect on urinary tetranor-prostaglandin E metabolite (t-PGEM)Little to no effect on urinary t-PGEM
Adverse Events Generally safe and well-toleratedNo clinically significant adverse events reported
Table 2: Phase 2a Clinical Trial (NCT02752048) - Efficacy and Concomitant Steroid Use[6]
ParameterPlaceboTAS-205 Low Dose (6.67-13.33 mg/kg/dose)TAS-205 High Dose (13.33-26.67 mg/kg/dose)
Participants (Safety) 121112
Participants (Efficacy) 101111
Mean Age (years) ~8~8~8
Concomitant Steroid Use 83.3% (10/12)81.8% (9/11)75.0% (9/12)
Change in 6MWD at 24 Weeks (meters) -17.0-3.5-7.5
Difference from Placebo in 6MWD (meters) N/A+13.5+9.5
Safety with Steroids N/ANo observable safety issues with concomitant useNo observable safety issues with concomitant use

Note: The Phase 3 REACH-DMD study (NCT04587908) did not meet its primary endpoint of a significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor.[3][5][6]

Experimental Protocols

Preclinical Assessment in mdx Mice (General Protocol)

Preclinical_Workflow cluster_setup Study Setup cluster_endpoints Endpoint Analysis Animal_Model mdx Mice (e.g., C57BL/10ScSn-Dmdmdx/J) Acclimation Acclimation Period Animal_Model->Acclimation Baseline Baseline Measurements (e.g., body weight, grip strength) Acclimation->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Group1 Vehicle Control Randomization->Group1 Group2 TAS-205 Randomization->Group2 Group3 Steroid (e.g., Prednisolone) Randomization->Group3 Group4 TAS-205 + Steroid Randomization->Group4 Functional Functional Tests (e.g., grip strength, locomotor activity) Group4->Functional Biomarkers Biomarker Analysis (e.g., serum creatine (B1669601) kinase, urinary t-PGDM) Histology Muscle Histopathology (e.g., H&E staining for necrosis/regeneration) Clinical_Trial_Logic Patient_Pool DMD Patients (Age ≥5) Inclusion_Criteria Inclusion Criteria Met? - Confirmed DMD - Ambulatory Patient_Pool->Inclusion_Criteria Steroid_Use Stable Steroid Dose (≥6 months)? Inclusion_Criteria->Steroid_Use Yes Ineligible Ineligible Inclusion_Criteria->Ineligible No Eligible Eligible for Randomization Steroid_Use->Eligible Yes Steroid_Use->Ineligible No

References

Troubleshooting & Optimization

improving the stability of TMC-205 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with TMC-205. Our goal is to help you improve the stability of this compound and obtain reliable and reproducible results.

I. Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

Possible Cause: Degradation of this compound due to its inherent light and air sensitivity.

Solutions:

  • Minimize Light Exposure:

    • Work in a dimly lit environment or use a safelight with a long wavelength (above 500 nm).

    • Use amber-colored or opaque containers for storing this compound stock solutions and working solutions.

    • Wrap plates and tubes containing this compound with aluminum foil.

    • Prepare fresh dilutions for each experiment to minimize the exposure of the stock solution to light.

  • Minimize Air Exposure:

    • Prepare stock solutions and handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible.

    • Use tightly sealed containers for storage.

    • For long-term storage, consider storing aliquots of the stock solution under an inert gas at -80°C.

  • Control for Degradation in Media:

    • Prepare fresh solutions of this compound in cell culture media immediately before each experiment.

    • Consider performing a time-course experiment to quantify the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

Logical Workflow for Troubleshooting Inconsistent Results:

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

Issue 2: Precipitation of this compound in aqueous solutions or cell culture media.

Possible Cause: Poor aqueous solubility of the indole (B1671886) scaffold.

Solutions:

  • Optimize Stock Solution Concentration: Preparing a very high concentration stock solution in a solvent like DMSO can lead to precipitation upon dilution into aqueous media. Try lowering the stock concentration.

  • Adjust Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your assay as low as possible (ideally ≤ 0.1%) to avoid both precipitation and solvent-induced cytotoxicity.

  • Sonication: Gentle sonication can aid in the dissolution of the compound when preparing stock solutions.

  • pH Adjustment: The solubility of indole derivatives can be pH-dependent. Adjusting the pH of your buffer may improve solubility, but ensure the pH is compatible with your experimental system.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound?

A1: this compound is a natural fungal metabolite with a novel indole derivative structure that is known to be sensitive to light and air.[1] Its degradation is primarily caused by oxidation, which can be accelerated by exposure to light, especially UV and visible light in the 300-500 nm range.[2]

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored as a solid in a tightly sealed, amber-colored vial at -20°C or -80°C, protected from light. If you need to store it in solution, prepare aliquots of a stock solution in an anhydrous solvent like DMSO, and store them at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of indole compounds. Ensure the DMSO is of high purity and free of water. For working solutions, further dilution into aqueous buffers or cell culture media is necessary.

Q4: I am observing a color change in my this compound solution. What does this indicate?

A4: A change in color, such as turning yellow or brown, is often an indication of degradation of the indole compound due to oxidation. Do not use a discolored solution for your experiments as its integrity is compromised.

III. Data Presentation

Table 1: General Stability of Indole Compounds Under Various Conditions

ConditionObservationRecommendation
pH Stability is often pH-dependent. Degradation can increase at neutral and alkaline pH.Buffer your solutions to a stable pH that is optimal for your experiment and compatible with the compound.
Temperature Degradation rate generally increases with temperature.Store stock solutions at low temperatures (-20°C or -80°C). During experiments, minimize the time the compound is at higher temperatures.
Light Highly susceptible to photodegradation, especially UV and blue light.Handle in the dark or under red light. Use amber vials and foil wrapping.
Solvents Stability can vary between solvents. Anhydrous aprotic solvents like DMSO are generally preferred for stock solutions.Use high-purity, anhydrous solvents for stock solutions. Minimize water content.

IV. Experimental Protocols

Protocol: Luciferase Reporter Assay to Measure this compound Activity on the SV40 Promoter

This protocol outlines a general procedure for a dual-luciferase reporter assay to screen for the activation of the SV40 promoter by this compound.

1. Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Experimental Reporter Plasmid: pGL4 vector containing the SV40 promoter upstream of the firefly luciferase gene.

  • Control Reporter Plasmid: pGL4 vector containing a constitutive promoter (e.g., CMV) driving the Renilla luciferase gene.

  • Transfection reagent

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

2. Procedure:

  • Day 1: Cell Seeding

    • Seed cells into a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Incubate overnight at 37°C with 5% CO2.

  • Day 2: Transfection

    • Co-transfect the cells with the SV40-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours.

  • Day 3: Compound Treatment

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. Remember to protect the solutions from light.

    • Remove the transfection medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 6-24 hours).

  • Day 4: Cell Lysis and Luminescence Measurement

    • Wash the cells with PBS and then add Passive Lysis Buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the dual-luciferase assay system protocol.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the fold activation by dividing the normalized luciferase activity of the this compound-treated cells by the normalized activity of the vehicle-treated cells.

Experimental Workflow for Luciferase Assay:

Seed_Cells Seed Cells in 96-well Plate Transfection Co-transfect with Firefly & Renilla Plasmids Seed_Cells->Transfection Incubation1 Incubate 24-48 hours Transfection->Incubation1 Compound_Treatment Add this compound (and controls) Incubation1->Compound_Treatment Incubation2 Incubate 6-24 hours Compound_Treatment->Incubation2 Cell_Lysis Lyse Cells with Passive Lysis Buffer Incubation2->Cell_Lysis Measure_Luminescence Measure Firefly and Renilla Luminescence Cell_Lysis->Measure_Luminescence Data_Analysis Normalize and Calculate Fold Activation Measure_Luminescence->Data_Analysis

Caption: A step-by-step workflow for the dual-luciferase reporter assay.

V. Signaling Pathway

Activation of the SV40 Promoter by Small Molecules

The Simian Virus 40 (SV40) promoter is a strong constitutive promoter frequently used in mammalian expression vectors. Its activity is regulated by various transcription factors that bind to specific elements within the promoter region. While the activation by the viral large T antigen is well-characterized, small molecules like this compound can also upregulate its activity. The exact mechanism for small molecule activation is not fully elucidated but is thought to involve the modulation of host cell transcription factors that bind to the SV40 promoter, or by indirectly affecting the chromatin structure around the promoter to make it more accessible for transcription.

cluster_cell Host Cell TMC205 This compound Cellular_Factors Cellular Transcription Factors (e.g., Sp1, AP-1) TMC205->Cellular_Factors Modulates Activity SV40_Promoter SV40 Promoter Cellular_Factors->SV40_Promoter Binds to Luciferase_Gene Luciferase Gene Transcription Transcription SV40_Promoter->Transcription Initiates mRNA Luciferase mRNA Transcription->mRNA Translation Translation mRNA->Translation Luciferase_Protein Luciferase Protein Translation->Luciferase_Protein Light_Signal Light Signal (Measurable Output) Luciferase_Protein->Light_Signal Catalyzes Reaction

Caption: Proposed signaling pathway for this compound-mediated activation of the SV40 promoter.

References

overcoming TMC-205 degradation during in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential degradation of TMC-205 during in vitro experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise due to this compound instability in in vitro assays.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of this compound in assay buffer.1. Optimize Buffer pH: Assess this compound stability at different pH values (e.g., 6.0, 7.4, 8.0). Use a buffer where the compound is most stable.2. Minimize Freeze-Thaw Cycles: Aliquot this compound stock solutions to avoid repeated freezing and thawing.3. Use Freshly Prepared Solutions: Prepare working solutions of this compound immediately before use.
High variability between replicate wells. Light-induced degradation of this compound.1. Protect from Light: Store this compound stock and working solutions in amber vials or tubes wrapped in aluminum foil.2. Perform Assays in Low Light: Conduct experimental steps, especially incubations, in the dark or under low-light conditions.
Loss of activity over the time course of the experiment. Enzymatic degradation by components in the assay system (e.g., cell lysates, serum).1. Heat-Inactivate Serum: If using serum, heat-inactivate it before adding to the media to denature degradative enzymes.2. Include Protease Inhibitors: Add a protease inhibitor cocktail to cell lysates or other biological matrices.3. Reduce Incubation Time: If possible, shorten the incubation period to minimize the time for degradation.
Precipitation of this compound in aqueous buffer. Poor solubility of the compound at the working concentration.1. Use a Co-solvent: Prepare a higher concentration stock in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it in the final assay buffer. Ensure the final solvent concentration is compatible with the assay.2. Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant (e.g., Tween-20) to the assay buffer to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound, a natural fungal metabolite, should be stored as a solid at -20°C or lower, protected from light and moisture.[1] Stock solutions in a suitable organic solvent like DMSO should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Q2: My this compound solution has a yellowish tint. Is it degraded?

A2: A change in color can be an indicator of degradation. It is recommended to prepare a fresh stock solution from the solid compound. To confirm degradation, you can use analytical techniques like HPLC to compare the purity of the colored solution with a freshly prepared one.

Q3: How can I assess the stability of this compound in my specific assay buffer?

A3: You can perform a time-course experiment. Incubate this compound in your assay buffer under the same conditions as your experiment (e.g., temperature, light exposure). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using a suitable analytical method like HPLC or LC-MS.

Q4: Are there any known incompatibilities of this compound with common assay components?

A4: While specific incompatibility data for this compound is limited, indole-containing compounds can be susceptible to oxidation. Avoid strong oxidizing agents in your assay buffers. Additionally, high concentrations of certain detergents or proteins might affect the availability of the compound.

Q5: Can I use pre-coated plates for my experiments with this compound?

A5: Caution should be exercised when using pre-coated plates, as the coating material could potentially interact with or adsorb this compound, reducing its effective concentration. It is advisable to test the compatibility of your pre-coated plates by incubating a known concentration of this compound and measuring its recovery from the solution.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Assay Buffer

Objective: To determine the stability of this compound in a specific assay buffer over time.

Materials:

  • This compound

  • Assay Buffer

  • DMSO (or other suitable solvent)

  • HPLC system with a C18 column

  • Incubator

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the assay buffer.

  • Divide the solution into several aliquots in amber tubes.

  • Immediately analyze one aliquot (T=0) by HPLC to determine the initial concentration.

  • Incubate the remaining aliquots at the desired temperature (e.g., 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: General In Vitro Protease Inhibition Assay

Objective: To screen for the inhibitory activity of this compound against a specific protease. This is a generalized protocol that may need optimization for specific proteases.

Materials:

  • Protease of interest

  • Fluorogenic peptide substrate for the protease[2]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution

  • Positive control inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution. Include wells for a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Add 80 µL of the protease solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Add 10 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.[3]

Visualizations

TMC-205_Degradation_Pathways TMC205 This compound (Indole-3-carboxylic acid derivative) Oxidized Oxidized Products TMC205->Oxidized Oxidation (e.g., light, air) Hydrolyzed Hydrolyzed Products TMC205->Hydrolyzed Hydrolysis (e.g., extreme pH) Conjugated Conjugated Products TMC205->Conjugated Enzymatic Conjugation (e.g., in cell lysates)

Caption: Potential degradation pathways of this compound in vitro.

Troubleshooting_Workflow Start Inconsistent/Low Activity Check_Storage Check Storage Conditions (-20°C, dark, dry) Start->Check_Storage Assess_Stability Assess Stability in Assay Buffer (Time-course HPLC) Check_Storage->Assess_Stability Storage OK Optimize_Buffer Optimize Buffer pH Assess_Stability->Optimize_Buffer Degradation Observed End Consistent Results Assess_Stability->End Stable Use_Fresh Use Freshly Prepared Solutions Optimize_Buffer->Use_Fresh Protect_Light Protect from Light Use_Fresh->Protect_Light Add_Inhibitors Consider Protease Inhibitors Protect_Light->Add_Inhibitors Add_Inhibitors->End

Caption: Troubleshooting workflow for this compound in vitro assays.

Stability_Assay_Workflow Prep_Stock Prepare this compound Stock (10 mM in DMSO) Dilute Dilute to Working Concentration in Assay Buffer Prep_Stock->Dilute Time_Zero Analyze T=0 Sample (HPLC) Dilute->Time_Zero Incubate Incubate Aliquots (Assay Conditions) Dilute->Incubate Time_Points Analyze Samples at Time Points (T=x) Incubate->Time_Points Analyze Calculate % Remaining vs. T=0 Time_Points->Analyze

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing TMC-205 Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with the natural fungal metabolite, TMC-205, in cell culture experiments. The following information is designed to address common challenges and provide clear protocols for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture?

A1: this compound is a natural fungal metabolite with anti-tumor cell proliferation activity.[1] Like many small molecule drug candidates, it is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the media, it can precipitate or "crash out" of solution.[2][3] This precipitation reduces the actual concentration of the compound available to the cells, leading to inaccurate and unreliable experimental results.

Q2: What are the primary causes of this compound precipitation in my cell culture medium?

A2: Several factors can contribute to the precipitation of this compound in your cell culture medium:

  • Exceeding Solubility Limit: The final concentration of this compound in the cell culture medium may be higher than its maximum soluble concentration.[2][3]

  • Improper Dilution Technique: Rapidly adding a concentrated stock solution to a large volume of media can create localized high concentrations, causing the compound to precipitate immediately.[2]

  • Temperature Effects: Cell culture media is typically used at 37°C. Adding the compound to cold media can decrease its solubility.[2][3]

  • Low Serum Concentration: For experiments that allow it, proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.[2] If the serum concentration is too low or absent, the solubility of this compound may be reduced.

Q3: How does the final concentration of the organic solvent, like DMSO, affect my cells?

A3: While DMSO is a common solvent for dissolving hydrophobic compounds, it can be toxic to cells at high concentrations.[4] Most cell lines can tolerate DMSO concentrations up to 0.5%, and some are sensitive to concentrations above 0.1%.[4] It is crucial to keep the final DMSO concentration in your cell culture medium as low as possible and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity.[4][5][6]

Q4: Can serum in the cell culture medium affect the activity of this compound?

A4: Yes. Hydrophobic compounds can bind to proteins present in serum, particularly albumin.[2] This binding can increase the apparent solubility of this compound in the media. However, this interaction may also reduce the free concentration of the compound available to interact with the cells, potentially leading to an underestimation of its potency (e.g., a higher apparent IC50 value).[2] If your experiment is sensitive to the free concentration of the drug, you may need to consider using serum-free media or reducing the serum concentration, provided your cells can tolerate these conditions.

Troubleshooting Guide

Issue: this compound precipitates out of solution when added to cell culture medium.

This common issue, often referred to as "crashing out," occurs because the hydrophobic nature of this compound makes it poorly soluble in the aqueous environment of the cell culture medium after being diluted from an organic solvent stock.[2]

Troubleshooting Steps:

  • Optimize Final Concentration: The intended final concentration of this compound may be too high.

    • Solution: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower final concentration and incrementally increase it to identify the highest concentration that remains in solution.[2]

  • Refine Dilution Technique: The method of dilution can significantly impact solubility.

    • Solution: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also help with dispersion.[2]

  • Control Temperature: Temperature fluctuations can affect the solubility of your compound.

    • Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[2][3] Minimize the time your culture vessels are outside the incubator to avoid temperature drops.[2]

  • Leverage Serum Proteins: If your experimental design permits, serum can aid in solubilization.

    • Solution: Ensure your culture medium contains the appropriate concentration of serum when preparing your compound dilutions.[2]

  • Consider Alternative Solubilization Strategies: If the above steps are insufficient, you may need to explore other methods.

    • Co-solvents: A mixture of solvents can sometimes improve solubility. For example, a combination of ethanol (B145695) and polyethylene (B3416737) glycol 400 has been used as a vehicle for hydrophobic compounds.[7]

    • Formulation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventPolarityDielectric Constant (approx.)Maximum Stock Concentration (Hypothetical)Notes
DMSOPolar Aprotic47.250 mMCommonly used, but can be cytotoxic at higher concentrations in final culture medium.[4]
EthanolPolar Protic24.525 mMCan be cytotoxic.[7] Final concentration in media should be kept low.
DimethylacetamidePolar Aprotic37.860 mMCan be highly cytotoxic to some cell lines.[7]
Polyethylene Glycol 400 (PEG 400)Polar12.510 mMCan be viscous and is often used in combination with other solvents.[7]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationGeneral Cellular ToleranceRecommendation
< 0.1%Generally considered safe for most cell lines, including sensitive primary cells.[4]Ideal for most applications to minimize solvent effects.
0.1% - 0.5%Tolerated by many robust cell lines.[4]A vehicle control is essential to assess any potential solvent-induced effects.
> 0.5%May cause significant cytotoxicity in many cell lines.[4][8]Generally not recommended unless proven safe for a specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Before opening the vial of this compound powder, centrifuge it briefly to ensure all the powder is at the bottom.[5]

  • Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of this compound (227.26 g/mol ), calculate the required mass of this compound and volume of DMSO.

  • Add the calculated volume of DMSO directly to the vial of this compound.

  • Vortex the solution thoroughly until the this compound is completely dissolved. A gentle warming in a 37°C water bath can aid dissolution if necessary.[9]

  • Visually inspect the solution to ensure there is no precipitate.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5]

  • Store the aliquots at -20°C or -80°C for long-term storage.[5]

Protocol 2: Kinetic Solubility Assay using Nephelometry

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, or cell culture medium

  • 96-well microplate (clear bottom)

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution Dilutions: Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dispense Buffer/Medium: Add 198 µL of PBS or cell culture medium to the wells of a 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing the buffer or medium. This will result in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Visualizations

Experimental_Workflow Workflow for Optimizing this compound Solubility cluster_prep Preparation cluster_sol_test Solubility Testing cluster_decision Analysis & Decision cluster_exp Experimentation prep_stock Prepare 10 mM this compound Stock in 100% DMSO serial_dilute Serial Dilute Stock in DMSO prep_stock->serial_dilute add_to_media Add to Pre-warmed Culture Medium (1:100) serial_dilute->add_to_media incubate Incubate and Visually Inspect for Precipitation add_to_media->incubate is_soluble Soluble at Desired Concentration? incubate->is_soluble proceed_exp Proceed with Cell Culture Experiment is_soluble->proceed_exp Yes troubleshoot Troubleshoot: - Lower Concentration - Stepwise Dilution - Alternative Solvents is_soluble->troubleshoot No

Caption: A workflow for optimizing this compound solubility.

TGF_Beta_Signaling_Pathway Simplified TGF-β Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_ligand TGF-β Ligand TBRII TβRII TGFB_ligand->TBRII Binds TBRI TβRI TBRII->TBRI Activates SMAD23 p-SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nuclear_complex SMAD Complex SMAD_complex->nuclear_complex Translocates DNA DNA nuclear_complex->DNA Binds gene_transcription Target Gene Transcription DNA->gene_transcription Regulates TMC205 This compound (Hypothetical Target) TMC205->TBRI Inhibits? TMC205->SMAD_complex Inhibits?

Caption: A potential mechanism of action for this compound.

References

TMC-205 Luciferase Reporter Gene Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TMC-205 luciferase reporter gene assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your this compound luciferase reporter gene assay, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low or No Luminescence Signal

Question: I am detecting a very weak or no signal from my experimental samples. What are the common reasons for this?

Answer: A weak or nonexistent signal can stem from several factors throughout the experimental process. Below is a table outlining potential causes and recommended solutions.[1][2]

Potential CauseRecommended Solution
Low Transfection Efficiency Optimize the transfection protocol by adjusting the DNA-to-reagent ratio. Ensure cells are at an optimal confluency (typically 70-80%) and a low passage number.[2][3]
Poor Cell Health Use healthy, actively dividing cells. Avoid over-confluency, which can reduce metabolic activity and reporter protein expression.[2]
Inefficient Cell Lysis Ensure complete cell lysis to release the luciferase enzyme. You may need to optimize the lysis buffer incubation time or incorporate a freeze-thaw cycle.[4][5]
Suboptimal Promoter Activity The promoter driving your luciferase gene may be weak or not sufficiently induced under your experimental conditions. Consider using a stronger promoter if possible.[1][6]
Reagent Quality and Preparation Luciferin substrate is sensitive to degradation. Prepare it fresh before each experiment, protect it from light, and avoid multiple freeze-thaw cycles. Ensure all assay reagents are stored correctly.[1][2][4]
Incorrect Assay Plate Choice Use opaque, white-walled plates specifically designed for luminescence assays to maximize the light signal. Clear or black plates can lead to lower signal detection.[2][7]
Instrument Settings Optimize the luminometer's integration time to ensure it is sufficient to capture the signal from your samples.[8][9]
Insufficient Incubation Time Cells require adequate time to transcribe and translate the luciferase gene post-transfection. An optimal time course is typically 24-48 hours, but this should be determined empirically for your specific system.[10]
Issue 2: High Background Luminescence

Question: My negative control wells are showing high luminescence readings. What could be causing this and how can I fix it?

Answer: High background luminescence can mask the true signal from your experimental reporter. The following table outlines potential causes and solutions.[1][7]

Potential CauseRecommended Solution
Contamination of Reagents or Samples Use fresh, sterile pipette tips for each sample and reagent transfer to prevent cross-contamination.[7] Check cell cultures and reagents for microbial contamination.[4]
Plate Type and Crosstalk Use opaque, white-walled plates to minimize well-to-well crosstalk.[7][10] If using clear bottom plates, ensure they are compatible with your luminometer.
Cell Culture Medium Components Phenol (B47542) red in the culture medium can contribute to background signal. If possible, use a medium without phenol red for the assay.[7]
Substrate Autoluminescence Prepare fresh substrates before each experiment, as they can degrade and auto-luminesce over time.[7]
High Luciferase Expression If the basal expression of your reporter is too high, you may need to reduce the amount of plasmid DNA used for transfection.[8]
Issue 3: High Variability Between Replicates

Question: I am observing significant variability in the luminescence readings between my technical replicates. What are the likely causes and how can I improve consistency?

Answer: High variability can compromise the reliability of your results. The following suggestions can help improve reproducibility.[1][7]

Potential CauseRecommended Solution
Pipetting Inaccuracies Use calibrated pipettes and ensure consistent pipetting technique. For transfections and reagent additions, creating a master mix for each condition can minimize pipetting errors between replicates.[1][7][10]
Uneven Cell Seeding Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer. Cell confluency can significantly impact transfection efficiency.[7][10]
Inconsistent Incubation Times Add reagents to all wells in the same sequence and at consistent intervals. For flash-type assays where the signal decays rapidly, minimize the time between reagent addition and measurement.[7]
Edge Effects in Multi-well Plates To avoid evaporation and temperature gradients that can affect cells in the outer wells, consider not using the outermost wells of the plate for experimental samples or filling them with sterile media or PBS.[4]
Incomplete Mixing After adding the luciferase substrate, ensure proper mixing by gentle orbital shaking before reading to ensure uniform distribution of the substrate and enzyme.[4]

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below is a generalized protocol for a dual-luciferase reporter gene assay.

Dual-Luciferase Reporter Assay Protocol
  • Cell Seeding:

    • Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.[2]

  • Transfection:

    • Prepare a master mix for your transfection reactions to ensure consistency.[10]

    • Co-transfect cells with your experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

    • Incubate for 24-48 hours under standard cell culture conditions. The optimal time should be determined for your specific cell line and promoter.[10]

  • Cell Lysis:

    • Carefully remove the growth medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add an appropriate volume of passive lysis buffer to each well (e.g., 20 µL for a 96-well plate).[11]

    • Incubate at room temperature with gentle rocking for 15 minutes to ensure complete lysis.

  • Luminescence Measurement:

    • Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature before use.

    • Firefly Luciferase Measurement:

      • Add 100 µL of LAR II to one well of a solid white, opaque 96-well plate.

      • Carefully transfer 20 µL of the cell lysate into the well containing LAR II.[2]

      • Mix briefly and immediately measure the firefly luminescence in a luminometer.

    • Renilla Luciferase Measurement:

      • Add 100 µL of Stop & Glo® Reagent to the same well. This will quench the firefly reaction and initiate the Renilla reaction.[2]

      • Immediately measure the Renilla luminescence.

    • Repeat for all samples.

  • Data Analysis:

    • Calculate the ratio of Firefly luminescence to Renilla luminescence for each well to normalize the data for transfection efficiency and cell number.[2]

Visualizations

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Translation & Reaction Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Cascade Kinase Cascade Receptor->Kinase Cascade Transcription Factor (Inactive) Transcription Factor (Inactive) Kinase Cascade->Transcription Factor (Inactive) Phosphorylation Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Promoter Promoter Transcription Factor (Active)->Promoter Binding Luciferase Gene Luciferase Gene Promoter->Luciferase Gene Activation Luciferase mRNA Luciferase mRNA Luciferase Gene->Luciferase mRNA Transcription Luciferase Protein Luciferase Protein Luciferase mRNA->Luciferase Protein Translation Luciferin Luciferin Light Light Luciferase ProteinLuciferin Luciferase ProteinLuciferin Luciferase ProteinLuciferin->Light Catalysis A 1. Seed Cells in 96-well Plate B 2. Co-transfect with Firefly and Renilla Plasmids A->B C 3. Incubate for 24-48 Hours B->C D 4. Lyse Cells C->D E 5. Transfer Lysate to Opaque Plate D->E F 6. Add Firefly Substrate & Measure Luminescence E->F G 7. Add Renilla Substrate & Measure Luminescence F->G H 8. Analyze Data (Firefly/Renilla Ratio) G->H cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting cluster_high_var High Variability Troubleshooting Start Assay Issue? Problem What is the primary issue? Start->Problem LowSignal Low/No Signal Problem->LowSignal Weak Readings HighBg High Background Problem->HighBg High Negative Control HighVar High Variability Problem->HighVar Inconsistent Replicates CheckTransfection Optimize Transfection LowSignal->CheckTransfection CheckContamination Check for Contamination HighBg->CheckContamination CheckPipetting Verify Pipetting Technique HighVar->CheckPipetting CheckCells Verify Cell Health CheckTransfection->CheckCells CheckReagents Prepare Fresh Reagents CheckCells->CheckReagents CheckLysis Ensure Complete Lysis CheckReagents->CheckLysis UseWhitePlate Use Opaque White Plates CheckContamination->UseWhitePlate CheckMedia Use Phenol Red-Free Media UseWhitePlate->CheckMedia EnsureEvenSeeding Ensure Even Cell Seeding CheckPipetting->EnsureEvenSeeding AvoidEdgeEffects Avoid Plate Edge Effects EnsureEvenSeeding->AvoidEdgeEffects

References

Technical Support Center: Synthesis of Oxidation-Resistant TMC-205 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the synthesis of more oxidation-resistant analogues of TMC-205.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a natural fungal metabolite that has demonstrated antiproliferative activity against cancer cell lines.[1] Its novel indole (B1671886) structure makes it a subject of interest for developing new anticancer agents. It has also been found to activate the transcription of a luciferase reporter gene driven by the simian virus 40 (SV40) promoter at non-cytotoxic doses.[1][2]

Q2: What is the primary challenge associated with working with this compound?

A2: The main challenge is its sensitivity to light and air, which leads to degradation and has hindered in-depth biological studies.[1] This instability is attributed to its reactivity with reactive oxygen species (ROS), particularly singlet oxygen.[1]

Q3: How can the oxidation resistance of this compound be improved?

A3: Oxidation resistance can be enhanced by creating analogues with modifications to the parent structure. Research has shown that developing air-stable analogues of this compound can lead to compounds with greater potency.[1]

Q4: What is the biological activity of the more oxidation-resistant analogues compared to this compound?

A4: More oxidation-resistant analogues of this compound have been shown to be up to 8-fold more potent in terms of cytotoxicity against the HCT-116 colon cancer cell line.[1]

Q5: What is the proposed mechanism of action for this compound and its analogues?

A5: These compounds have been found to bind to the D-luciferin binding pocket of luciferase and inhibit its enzymatic activity.[1] Additionally, they can activate gene expression driven by the SV40 promoter.[1]

Troubleshooting Guide

Problem 1: Low yield during the Stille or Suzuki-Miyaura cross-coupling reaction for the C6-C9 bond formation.

  • Question: I am attempting the cross-coupling reaction to form the core structure of the this compound analogue, but my yields are consistently low. What are the potential causes and solutions?

  • Answer: Low yields in cross-coupling reactions can stem from several factors:

    • Catalyst Inactivity: Ensure your palladium catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere. Consider trying different palladium sources and ligands.

    • Reagent Purity: The purity of your organostannane or boronic ester is crucial. Impurities can poison the catalyst. Purify these reagents before use.

    • Solvent and Atmosphere: These reactions are highly sensitive to oxygen. Ensure you are using rigorously degassed solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Temperature: The reaction temperature may need optimization. Try running the reaction at a slightly higher or lower temperature to see if it improves the yield.

    • Reaction Time: The reaction may not be going to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Problem 2: Difficulty in the purification of the final this compound analogue.

  • Question: I am struggling to purify my final product. What purification strategies are recommended?

  • Answer: Purification of indole derivatives can be challenging due to their polarity and potential for degradation on silica (B1680970) gel.

    • Column Chromatography: If using silica gel chromatography, consider deactivating the silica gel with a small percentage of a mild base like triethylamine (B128534) in your eluent system to prevent streaking and degradation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Preparative HPLC: For difficult separations or to achieve high purity, preparative reverse-phase HPLC is a powerful technique.

Problem 3: The synthesized analogue shows signs of degradation upon storage.

  • Question: My synthesized this compound analogue appears to be degrading over time, even in storage. How can I improve its stability?

  • Answer: The indole core of this compound is susceptible to oxidation.

    • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

    • Light Protection: Protect the compound from light by storing it in an amber vial or wrapping the vial in aluminum foil.

    • Low Temperature: Store the compound at low temperatures (-20°C or -80°C) to slow down potential degradation pathways.

    • Solvent Choice: If stored in solution, use degassed, anhydrous solvents. Some solvents can promote degradation.

Quantitative Data

Table 1: Cytotoxicity of this compound and its Oxidation-Resistant Analogues against HCT-116 Colon Cancer Cells. [1]

CompoundGI₅₀ (µM)
Synthetic this compound68 ± 3
Analogue 1>100
Analogue 250 ± 2
Analogue 325 ± 1
Analogue 48.5 ± 0.5

Experimental Protocols

Protocol 1: Assessment of Singlet Oxygen-Mediated Oxidation of this compound Analogues

This protocol is designed to qualitatively assess the reactivity of this compound analogues with singlet oxygen.

Materials:

  • This compound analogue

  • Methylene (B1212753) blue (as a photosensitizer)

  • Sodium azide (B81097) (NaN₃, as a singlet oxygen scavenger)

  • Dichloromethane (DCM)

  • HPLC system with a suitable column (e.g., C18)

  • Light source (e.g., a halogen lamp)

Procedure:

  • Prepare a stock solution of the this compound analogue in DCM.

  • Prepare a stock solution of methylene blue in DCM.

  • Prepare a stock solution of sodium azide in a suitable solvent (e.g., methanol).

  • Set up three reaction vials:

    • Vial A (Control): Add the this compound analogue stock solution to DCM.

    • Vial B (Singlet Oxygen Exposure): Add the this compound analogue stock solution and the methylene blue stock solution to DCM.

    • Vial C (Singlet Oxygen Scavenging): Add the this compound analogue stock solution, the methylene blue stock solution, and the sodium azide stock solution to DCM.

  • Irradiate all three vials with the light source for a defined period (e.g., 1-2 hours). Ensure equal light exposure for all vials.

  • After irradiation, analyze the contents of each vial by HPLC.

  • Analysis: Compare the HPLC chromatograms. A decrease in the peak area of the parent analogue in Vial B compared to Vial A, and the minimization of this decrease in Vial C, indicates that the analogue is susceptible to oxidation by singlet oxygen. The appearance of new peaks in Vial B would correspond to oxidation byproducts.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product 6-bromoindole 6-bromoindole Protection Protection (CF3CO)2O 6-bromoindole->Protection Organostannane Organostannane Stille_Coupling Stille Cross-Coupling Pd Catalyst Organostannane->Stille_Coupling Saponification Saponification NaOH Protection->Saponification Carboxylic_Acid Carboxylic Acid Intermediate Saponification->Carboxylic_Acid Carboxylic_Acid->Stille_Coupling TMC_205 This compound Stille_Coupling->TMC_205

References

Technical Support Center: Addressing Limited In-depth Exploitation due to TMC-205 Instability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of TMC-205, a promising natural fungal metabolite with antiproliferative and SV40 promoter activating properties, presents a significant barrier to its in-depth exploitation.[1] This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the challenges associated with the light and air sensitivity of this compound, enabling more reliable and reproducible experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have a yellowish tint. Is it still usable?

A1: A yellowish tint is a common indicator of this compound degradation. It is strongly advised not to use a discolored solution as its biological activity will likely be compromised, and the degradation products could introduce confounding variables into your experiment. Prepare a fresh solution from a properly stored solid stock, ensuring all light-protection protocols are strictly followed.

Q2: I'm observing inconsistent results in my cell-based assays with this compound between experiments. What could be the cause?

A2: Inconsistent results are often due to varying degrees of this compound degradation. The primary culprits are exposure to light and air (oxygen). Ensure that your handling procedures are consistent for every experiment. This includes using amber-colored vials, working under subdued light, and minimizing the time the compound is exposed to the atmosphere. Aliquoting your stock solution can also help prevent repeated exposure of the entire stock to ambient conditions.

Q3: Can I add antioxidants to my this compound solution to improve its stability?

A3: Yes, the use of antioxidants can help mitigate degradation caused by reactive oxygen species. Since this compound is known to react with singlet oxygen, including a singlet oxygen scavenger like sodium azide (B81097) (NaN₃) can be beneficial.[2] However, it is crucial to first conduct a pilot study to confirm that the chosen antioxidant does not interfere with your specific assay or the biological activity of this compound.

Troubleshooting Common Experimental Issues

Problem Possible Cause Troubleshooting Steps
Low or no biological activity of this compound in an assay. Compound degradation due to light or air exposure.1. Prepare a fresh stock solution of this compound under low-light conditions and an inert atmosphere (e.g., nitrogen or argon). 2. Use amber-colored or foil-wrapped containers for all solutions. 3. Minimize the time the solution is exposed to air during experimental setup. 4. Consider synthesizing or obtaining more stable analogues of this compound.[1]
High background signal in fluorescence-based assays. Degradation products of this compound may be fluorescent.1. Run a control with a degraded this compound solution (exposed to light and air) to assess the fluorescence of the degradation products. 2. Use a different fluorescent probe with excitation/emission spectra that do not overlap with the potential fluorescence of degraded this compound.
Unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products.1. Analyze a freshly prepared this compound solution as a reference. 2. Compare the chromatogram of your experimental sample to the reference to identify potential degradation peaks. The primary degradation pathway involves oxidation of the diene moiety.[2]
Cell toxicity observed at concentrations expected to be non-toxic. Formation of cytotoxic degradation products.1. Ensure the this compound solution is freshly prepared for each experiment. 2. Perform a time-course experiment to see if toxicity increases with the age of the solution.

Data Presentation: Stability of this compound and Its Analogues

While specific quantitative data on the degradation kinetics of this compound under various conditions is limited in publicly available literature, the following table summarizes the known stability characteristics and the relative potency of more stable, synthetically derived analogues.[1]

Compound Key Structural Feature Relative Stability Compared to this compound Antiproliferative Activity (GI₅₀ against HCT-116 cells)
This compound Natural ProductBaseline (Light and air sensitive)~70 µM
Analogue 10 DecarboxylatedNot specified, but SAR study performed~3 times less cytotoxic than this compound
Analogue 11 AlcoholMore sensitive to light, air, and heatEquipotent to this compound
Analogue 12 Electron-withdrawing 3-trifluoromethyl groupMore stable~39 µM (Twice as potent as this compound)
Analogue 13 Enone functionalityMore stable~14 µM (5 times more potent than this compound)

Experimental Protocols

1. Protocol for Handling and Storage of this compound

This protocol outlines the best practices for handling and storing solid this compound and its solutions to minimize degradation.

  • Storage of Solid Compound:

    • Store solid this compound in an amber-colored, airtight vial at -20°C or lower for long-term storage.

    • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture on the compound.

  • Preparation of Stock Solution:

    • Perform all manipulations in a dimly lit room or under a safelight.

    • Use a fume hood or glove box with an inert atmosphere (nitrogen or argon).

    • Dissolve solid this compound in an appropriate anhydrous solvent (e.g., DMSO, ethanol) that has been deoxygenated by sparging with an inert gas.

    • Use amber-colored vials or tubes wrapped in aluminum foil for the stock solution.

    • Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions.

    • Store stock solution aliquots at -80°C.

  • Use in Cell Culture Experiments:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Dilute the stock solution to the final working concentration in pre-warmed, deoxygenated cell culture medium under subdued light.

    • Add the this compound containing medium to the cells immediately.

    • Incubate cell culture plates in a dark incubator. If the incubator has a light, cover the plates with aluminum foil.

2. Protocol for Stability Assessment of this compound by HPLC

This protocol provides a general framework for assessing the stability of this compound under different conditions using High-Performance Liquid Chromatography (HPLC). A stability-indicating method should be developed and validated for specific experimental needs.

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Divide the solution into several amber-colored vials.

    • Expose the vials to different conditions to be tested (e.g., varying light intensity, temperature, or duration of air exposure). Include a control sample stored under ideal conditions (dark, inert atmosphere, low temperature).

  • HPLC Analysis:

    • Use a C18 reverse-phase column.

    • Employ a mobile phase gradient suitable for separating this compound from its potential degradation products (e.g., a water/acetonitrile gradient with 0.1% formic acid).

    • Set the detector to a wavelength appropriate for this compound (e.g., determined by UV-Vis spectroscopy).

    • Inject the samples at regular time intervals and monitor the peak area of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the control sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Mandatory Visualizations

Signaling Pathway

SV40_Promoter_Activation cluster_extracellular Extracellular cluster_cellular Cellular TMC205 This compound Unknown_Target Unknown Cellular Target(s) TMC205->Unknown_Target Enters Cell Signaling_Cascade Signaling Cascade Unknown_Target->Signaling_Cascade Activates AP1 AP-1 (c-Jun/c-Fos) Signaling_Cascade->AP1 Induces AP2 AP-2 Signaling_Cascade->AP2 Induces SP1 Sp1 Signaling_Cascade->SP1 Induces SV40_Enhancer SV40 Enhancer AP1->SV40_Enhancer Binds to AP2->SV40_Enhancer Binds to SV40_Promoter SV40 Promoter SP1->SV40_Promoter Binds to SV40_Enhancer->SV40_Promoter Enhances Gene_Expression Target Gene Expression (e.g., Luciferase) SV40_Promoter->Gene_Expression Initiates Transcription

Caption: Proposed signaling pathway for this compound-mediated activation of the SV40 promoter.

Experimental Workflow

TMC205_Stability_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Start Start: Solid this compound (Stored at -20°C in dark) Prep_Stock Prepare Stock Solution (Subdued light, inert atmosphere) Start->Prep_Stock Aliquot Aliquot Stock Solution (Amber vials, store at -80°C) Prep_Stock->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw Dilute Prepare Working Solution (Pre-warmed, deoxygenated media) Thaw->Dilute Treat Treat Cells Immediately Dilute->Treat Incubate Incubate in Dark Treat->Incubate Assay Perform Biological Assay (e.g., Cell Viability, Reporter Assay) Incubate->Assay HPLC Perform HPLC Analysis (Assess purity and degradation) Incubate->HPLC

Caption: Recommended workflow for handling this compound to ensure stability during experiments.

Logical Relationship

Troubleshooting_Logic Problem Inconsistent or Poor Experimental Results Check1 Is the this compound solution fresh? Problem->Check1 Check2 Was it handled under low light? Check1->Check2 Yes Action1 Prepare fresh solution Check1->Action1 No Check3 Was it handled in an inert atmosphere? Check2->Check3 Yes Action2 Use amber vials and work in a dark room Check2->Action2 No Action3 Use deoxygenated solvents and inert gas overlay Check3->Action3 No Solution Improved Experimental Reproducibility Check3->Solution Yes Action1->Check1 Action2->Check2 Action3->Check3

References

Technical Support Center: Enhancing the Cytotoxic Potency of TMC-205 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the cytotoxic potency of TMC-205 derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows variable cytotoxic activity in my assays. What could be the cause?

A1: this compound is known to be sensitive to light and air.[1][2] Degradation of the compound upon exposure to these elements can lead to inconsistent results. It is crucial to handle and store this compound and its sensitive analogues under light-protected and inert conditions.

Q2: What are the initial structural modifications to consider for improving the cytotoxic potency and stability of this compound?

Q3: How important is the carboxylic acid moiety of this compound for its cytotoxic activity?

A3: The carboxylic acid group appears to contribute to the cytotoxic potency, but its negative charge is not essential. The decarboxylated analogue of this compound was found to be approximately three times less cytotoxic than the parent compound against HCT-116 cells.[1][2] However, an alcohol analogue, which is more sensitive to environmental factors, was equipotent to this compound, suggesting that modifications at this position are tolerated and can be explored to improve other properties like stability or cell permeability.[1]

Q4: What is the role of the N-H group on the indole (B1671886) ring in the activity of this compound derivatives?

A4: The N-H group of the indole ring is likely important for the cytotoxic activity. N-methylation of a potent analogue resulted in decreased cytotoxicity.[1] This suggests that the N-H group may act as a hydrogen bond donor in its interaction with its biological target, and that steric bulk in this region is not well-tolerated.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no cytotoxic activity observed with a newly synthesized this compound analogue. 1. Compound degradation due to light or air sensitivity. 2. The specific structural modification is detrimental to activity. 3. Inaccurate concentration determination.1. Handle and store the compound under inert, light-protected conditions. Confirm structural integrity via analytical methods (NMR, MS). 2. Review the SAR data. Modifications that significantly alter the electronic properties or steric bulk at key positions (e.g., N-alkylation) may reduce potency.[1] 3. Re-verify the concentration of your stock solution using a reliable method.
Inconsistent IC50 values across replicate experiments. 1. Instability of the compound in the assay medium over the incubation period (e.g., 72h). 2. Variability in cell seeding density or cell health. 3. Pipetting errors.1. Assess the stability of the compound in your cell culture medium over the time course of the experiment. Consider synthesizing more stable analogues.[1] 2. Ensure consistent cell seeding and that cells are in the logarithmic growth phase. Perform a cell viability check before starting the experiment. 3. Use calibrated pipettes and ensure proper mixing of solutions.
Newly developed air-stable analogues show lower than expected potency. The modification that conferred stability negatively impacted the pharmacophore.While stability is important, the primary interactions with the target must be maintained. Consider alternative modifications that provide stability without disrupting key functional groups identified in SAR studies (e.g., the indole N-H).[1]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (GI50) of this compound and some of its key derivatives against the HCT-116 human colon cancer cell line after 72 hours of treatment.

Compound Modification from this compound GI50 (µM) against HCT-116[1]
This compound (Synthetic) -68 ± 3
Analogue 10 Decarboxylated~200 (approx. 3x less potent than this compound)
Analogue 11 Carboxylic acid reduced to alcoholEquipotent to this compound
Analogue 12 Introduction of a 3-trifluoromethyl ketone39 ± 12 (approx. 2x more potent than this compound)
Analogue 17 N-methylation of analogue 12Less cytotoxic than analogue 12

Experimental Protocols

MTT Assay for Cytotoxicity Evaluation

This protocol is a standard colorimetric assay to measure cell proliferation and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[3]

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) by plotting the cell viability against the compound concentration.[3]

Visualizations

Logical Flow for Enhancing this compound Cytotoxicity

G cluster_start Starting Point cluster_strategy Modification Strategies cluster_outcome Potential Outcomes start This compound (Potent but unstable) mod_stability Improve Stability (e.g., add electron- withdrawing group) start->mod_stability Address instability mod_potency Probe Key Groups (e.g., modify carboxyl group, N-H of indole) start->mod_potency SAR studies outcome_success Enhanced Potency & Stability mod_stability->outcome_success Successful modification mod_potency->outcome_success Favorable modification outcome_fail Decreased Potency mod_potency->outcome_fail Unfavorable modification (e.g., N-methylation)

Caption: A flowchart of strategies to improve this compound's cytotoxic effects.

General Experimental Workflow for Cytotoxicity Testing

G cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis synthesis Synthesize This compound Derivatives cell_culture Culture Cancer Cell Lines treatment Treat Cells with Compounds cell_culture->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Calculate GI50/IC50 Values mtt_assay->data_analysis

Caption: Workflow for evaluating the cytotoxicity of this compound derivatives.

References

managing TMC-205 sensitivity to ambient light and air during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMC-205, focusing on its sensitivity to ambient light and air during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is showing signs of degradation shortly after purification. What could be the cause?

A1: this compound is a known light- and air-sensitive compound. Noticeable decomposition can occur in less than 24 hours when exposed to ambient light and air.[1] The degradation is understood to be a result of oxidation, particularly of the indole (B1671886) ring and other susceptible bonds within the molecule.[1] This decomposition is not dependent on the solvent used.[1]

Q2: What are the primary degradation products of this compound under ambient conditions?

A2: The decomposition of this compound likely involves the formation of an enone group and oxidation of the indole ring to a carboxylic acid.[1] Further oxidation of the C9–C10 and/or the C2–C3 bond can result in the formation of other carboxylic acids and aldehydes.[1]

Q3: How can I minimize the degradation of this compound during and after synthesis?

A3: To minimize degradation, it is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light at all stages of the synthesis, purification, and storage. Use amber-colored glassware or wrap your reaction and storage vessels with aluminum foil. All solvents should be thoroughly degassed before use.

Q4: Are there more stable alternatives to this compound?

A4: Yes, air-stable analogues of this compound have been developed.[1] For instance, introducing an electron-withdrawing group, such as a 3-trifluoromethyl group, has been shown to improve the stability of the compound.[1] These analogues have also demonstrated greater cytotoxic activity against certain cancer cell lines compared to the parent compound.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound after purification Decomposition due to exposure to air and/or light.- Perform all synthesis and purification steps under an inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents.- Protect the reaction mixture and purified compound from light by using amber glassware or wrapping containers in aluminum foil.
Appearance of unknown peaks in NMR or LC-MS after short-term storage Degradation of the compound.- Store the purified this compound under an inert atmosphere at low temperatures (e.g., -20°C or -80°C).- Ensure the storage container is properly sealed and protected from light.
Inconsistent biological assay results The compound may have degraded between experiments.- Prepare fresh solutions of this compound for each experiment.- If a stock solution must be used, store it under inert gas in a tightly sealed, light-protected vial at low temperature and for a minimal amount of time.

Experimental Protocols

General Protocol for Handling and Storage of this compound

  • Inert Atmosphere: All manipulations of this compound, both in solution and as a solid, should be carried out under a dry, inert atmosphere such as argon or nitrogen. This can be achieved using a glovebox or Schlenk line techniques.

  • Light Protection: Protect the compound from light at all times. Use amber-colored vials or wrap glassware and storage containers with aluminum foil. Avoid direct exposure to sunlight or strong laboratory lighting.

  • Solvent Preparation: Solvents should be of high purity and degassed prior to use to remove dissolved oxygen. This can be done by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Storage: For short-term storage, keep the solid compound or solutions under an inert atmosphere in a sealed container at -20°C. For long-term storage, -80°C is recommended.

  • Monitoring Stability: Periodically check the purity of stored this compound using techniques like HPLC or LC-MS to monitor for the appearance of degradation products.

Visualizations

Potential Degradation Pathway of this compound TMC205 This compound Oxidation Ambient Light & Air (Reactive Oxygen Species) TMC205->Oxidation Enone Enone Derivative Oxidation->Enone Oxidation CarboxylicAcid Carboxylic Acid III (Oxidized Indole Ring) Oxidation->CarboxylicAcid Oxidation Aldehyde Aldehyde IV/V (C-C Bond Cleavage) Oxidation->Aldehyde Oxidation

Caption: Proposed degradation pathway of this compound when exposed to ambient light and air.

Experimental Workflow for this compound Synthesis and Handling cluster_synthesis Synthesis cluster_handling Handling & Storage cluster_analysis Analysis & Use Reaction Reaction Setup (Inert Atmosphere, Light Protection) Workup Aqueous Workup (Degassed Solvents) Reaction->Workup Purification Purification (e.g., Chromatography with Light Protection) Workup->Purification Drying Drying under High Vacuum (Light Protected) Purification->Drying Storage Storage (-20°C to -80°C, Inert Gas, Amber Vials) Drying->Storage QC Quality Control (NMR, LC-MS) Storage->QC Assay Biological Assay (Freshly Prepared Solutions) QC->Assay

Caption: Recommended workflow for minimizing degradation during this compound synthesis and handling.

References

TAS-205 (Pizuglanstat) REACH-DMD Trial: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information to interpret the results of the TAS-205 (pizuglanstat) Phase 3 REACH-DMD trial for Duchenne muscular dystrophy (DMD).

Frequently Asked Questions (FAQs)

Q1: What was the outcome of the Phase 3 REACH-DMD trial?

The Phase 3 REACH-DMD trial, which evaluated the efficacy and safety of TAS-205 in patients with Duchenne muscular dystrophy (DMD), did not meet its primary endpoint.[1][2][3] For the ambulatory cohort, there was no significant difference in the mean change from baseline to 52 weeks in the "time to rise from the floor" between the TAS-205 and placebo groups.[1][4] Following this outcome, both the ambulatory and non-ambulatory cohorts of the trial have been discontinued.[4] Detailed results from the study are expected to be presented at a future academic conference.[1][3][4]

Q2: What is the mechanism of action for TAS-205?

TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][4] In DMD, the absence of functional dystrophin protein leads to chronic muscle damage and inflammation. HPGDS is an enzyme that produces prostaglandin D2 (PGD2), a mediator that is believed to exacerbate the inflammatory response in the muscles of DMD patients.[5][6] By selectively inhibiting HPGDS, TAS-205 aims to reduce PGD2 levels, thereby mitigating inflammation-driven muscle necrosis and slowing the decline in motor function.[4][6] This mechanism is independent of the specific type of dystrophin gene mutation.[6]

Q3: Why was "time to rise from the floor" chosen as the primary endpoint for the Phase 3 trial?

The "time to rise from the floor" is a functional assessment that measures the time it takes for an individual to stand up from a supine position on the floor. It is considered a relevant measure of muscle strength and function in DMD. Studies have shown that the time to rise from the floor can be an early prognostic factor for disease progression and is highly correlated with other functional measures like the 6-minute walk test (6MWT).[7][8] For boys with DMD over the age of 7, this measure has been shown to be a predictor of changes in 6MWT performance over 12 months, making it a valuable endpoint for clinical trials assessing therapeutic efficacy.[8][9]

Q4: Given the Phase 2 results showed a trend in slowing the decline in the 6-Minute Walk Test, why might the Phase 3 trial have failed?

While the Phase 2 trial showed a non-statistically significant trend towards slower decline in the 6-Minute Walk Distance (6MWD) for patients receiving TAS-205 compared to placebo, several factors could explain the negative outcome of the Phase 3 trial.[2][10]

  • Different Primary Endpoint: The Phase 3 trial used "time to rise from the floor" as the primary endpoint, whereas Phase 2 used the 6MWD.[1][10] While related, these tests measure different aspects of muscle function, and an effect seen in one may not translate to the other.

  • Statistical Power: The Phase 2 study was an early, exploratory trial with a small sample size and was not powered to demonstrate statistical significance.[10] The trend observed may not have been a true drug effect.

  • Patient Population and Disease Progression: The natural history of DMD progression can be highly variable.[7] Differences in the baseline characteristics or rate of progression of the patients enrolled in the Phase 3 trial compared to the Phase 2 trial could have influenced the outcome.

  • Efficacy Threshold: It is possible that the biological effect of TAS-205, while potentially reducing inflammation, was not potent enough to translate into a clinically meaningful and statistically significant improvement in a functional motor task like rising from the floor over a 52-week period.

Q5: What were the key safety findings for TAS-205?

In the early Phase 2 trial, TAS-205 demonstrated a favorable safety profile.[5][10] There were no obvious differences in the incidence of adverse events between the treatment and placebo groups, and no specific adverse drug reactions attributable to TAS-205 were observed.[10][11] Safety information from the non-ambulatory cohort of the Phase 3 REACH-DMD study has not yet been released.[4][12]

Quantitative Data Summary

Detailed quantitative results from the Phase 3 REACH-DMD trial have not yet been publicly released. The data presented below is from the preceding Phase 2 clinical trial (NCT02752048).[10][11]

Table 1: Patient Demographics and Baseline Characteristics (Phase 2 Trial)

CharacteristicPlacebo (n=12)TAS-205 Low Dose (n=11)TAS-205 High Dose (n=12)
Mean Age (years)8.28.28.3
Mean Weight (kg)29.530.531.0
Mean 6MWD (meters)385.4400.5370.8
Concomitant Steroid Use83.3%81.8%75.0%
Data sourced from the Phase 2 trial publication.[10]

Table 2: Efficacy Results (Phase 2 Trial at 24 Weeks)

EndpointPlacebo (n=10)TAS-205 Low Dose (n=11)TAS-205 High Dose (n=11)
Primary Endpoint: Change in 6MWD from Baseline (meters)
Mean Change (SE)-17.0 (17.6)-3.5 (20.3)-7.5 (11.2)
Mean Difference from Placebo (95% CI)-13.5 (-43.3 to 70.2)9.5 (-33.3 to 52.4)
p-value vs Placebo-0.6250.646
SE = Standard Error; CI = Confidence Interval. Data sourced from the Phase 2 trial publication.[10]

Experimental Protocols & Methodologies

1. TAS-205 Mechanism of Action: HPGDS Inhibition

TAS-205 is designed to selectively inhibit the hematopoietic prostaglandin D synthase (HPGDS) enzyme. This reduces the synthesis of prostaglandin D2 (PGD2), a key inflammatory mediator implicated in the pathology of DMD muscle.

TAS_205_MOA cluster_inflammation Inflammatory Cascade in DMD Muscle cluster_intervention Therapeutic Intervention Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX Enzymes HPGDS HPGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation TAS205 TAS-205 (Pizuglanstat) TAS205->HPGDS Inhibits

Caption: TAS-205 inhibits the HPGDS enzyme, blocking PGD2 production.

2. Phase 3 REACH-DMD Trial Workflow

The REACH-DMD trial was a randomized, double-blind, placebo-controlled study conducted in Japan.[1]

REACH_DMD_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (52 Weeks) cluster_endpoint Primary Endpoint Assessment P1 Patient Population: Male DMD Patients Age ≥ 5 years P2 Inclusion/Exclusion Criteria Met (e.g., Time to Rise 3-10s) P1->P2 R Randomization (N=82) P2->R T1 TAS-205 (Oral, Twice Daily) R->T1 T2 Placebo (Oral, Twice Daily) R->T2 E1 Mean Change from Baseline in Time to Rise from the Floor T1->E1 T2->E1

Caption: Workflow of the Phase 3 REACH-DMD ambulatory cohort trial.

3. Key Efficacy Assessments: Methodology

  • Time to Rise from the Floor:

    • Objective: To measure the time required for a patient to stand up from a lying (supine) position on the floor.

    • Procedure: The patient starts by lying flat on their back on the floor. On the command "Go," a stopwatch is started. The patient is instructed to stand up as quickly as possible. The watch is stopped when the patient is upright with feet flat on the floor. The use of the Gowers' maneuver (using hands to "walk up" the legs) is permitted. The time taken is recorded in seconds. The test is typically performed by a certified evaluator to ensure consistency.[13]

  • 6-Minute Walk Test (6MWT):

    • Objective: To assess functional mobility and endurance by measuring the maximum distance a patient can walk in 6 minutes.

    • Procedure: The test is conducted on a hard, flat surface along a marked course. Patients are instructed to walk as far as possible in 6 minutes without running. They are allowed to slow down and rest as needed, but the timer continues. A trained evaluator provides standardized encouragement. The total distance walked in meters is recorded. This was the primary endpoint of the Phase 2 study.[10]

References

addressing the lack of statistical significance in TAS-205 efficacy endpoints

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals addressing the lack of statistical significance in the efficacy endpoints of TAS-205 clinical trials.

Frequently Asked Questions (FAQs)

Q1: What were the primary efficacy endpoints for the TAS-205 clinical trials, and were they met?

A1: The primary efficacy endpoints for the major clinical trials of TAS-205 in Duchenne muscular dystrophy (DMD) were not met.

  • In the early Phase 2 study (NCT02752048) , the primary endpoint was the change from baseline in the 6-minute walk distance (6MWD) at 24 weeks. The results were not statistically significant.[1][2]

  • The Phase 3 REACH-DMD study (NCT04587908/jRCT2041200055) used the mean change from baseline to 52 weeks in the time to rise from the floor as the primary endpoint for the ambulatory cohort. This endpoint was also not met.[3][4]

Q2: What is the proposed mechanism of action for TAS-205?

A2: TAS-205, also known as pizuglanstat, is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[3][5] This enzyme is responsible for producing prostaglandin D2 (PGD2), which is implicated in the inflammatory processes and muscle necrosis associated with DMD.[1][6] By inhibiting HPGDS, TAS-205 is expected to reduce inflammation and thereby slow the decline in motor function in DMD patients.[3][5]

Q3: Were there any secondary endpoints or patient subgroups that showed a positive signal?

A3: In the early Phase 2 trial, while the primary and most secondary motor function tests did not show statistically significant benefits, there were some potential indications of a positive effect.[6] Specifically, the high-dose TAS-205 group showed a lessened decline in thigh muscle volume compared to placebo, although this was not statistically significant.[6] However, in the lower leg muscles, the higher dose did show a statistically significant benefit in the right leg.[6]

Q4: What are the potential reasons for the lack of statistical significance in the TAS-205 efficacy endpoints?

A4: Several factors could have contributed to the lack of statistical significance:

  • Insufficient Treatment Effect: The therapeutic effect of TAS-205 may not have been large enough to be detected with statistical confidence in the studied populations and chosen endpoints.

  • High Variability in Disease Progression: DMD is a disease with a variable rate of progression among patients. This variability can increase the noise in the data and make it difficult to detect a true treatment effect.

  • Small Sample Size: The early Phase 2 study had a small sample size, which limits the statistical power to detect small to moderate treatment effects.[1]

  • Choice of Endpoints: The selected primary endpoints (6MWD and time to rise from the floor) may not have been sufficiently sensitive to capture the specific benefits of TAS-205's anti-inflammatory mechanism of action over the trial duration.

  • Patient Population: The specific characteristics of the patient population enrolled in the trials could have influenced the outcome.

Troubleshooting Guides

Issue: Re-evaluating Non-Significant Primary Endpoint Data

If your research involves analyzing clinical trial data that did not meet its primary endpoint with statistical significance, consider the following steps to extract meaningful insights:

1. Assess Clinical Significance vs. Statistical Significance:

  • Question: Did the observed effect, even if not statistically significant, show a trend that could be considered clinically meaningful?

  • Action: Analyze the point estimates and confidence intervals. A wide confidence interval that includes no effect does not necessarily mean there is no effect, but rather that the study may have been underpowered to detect it.[7][8]

2. Subgroup Analysis:

  • Question: Are there specific patient subgroups that may have responded better to the treatment?

  • Action: Stratify the data by baseline characteristics such as age, disease severity, or specific genetic mutations to identify potential responder populations. Be cautious with interpretation, as these analyses are often exploratory and can be prone to false positives.

3. Biomarker Analysis:

  • Question: Is there evidence of target engagement and a biological response to the drug, even in the absence of a functional benefit?

  • Action: Analyze changes in relevant biomarkers. For TAS-205, a reduction in urinary tetranor-PGDM (tPGDM), a PGD2 metabolite, was observed, suggesting the drug was hitting its target.[6] Correlating these biomarker changes with clinical outcomes can provide valuable information.

Issue: Designing Future Studies After a Failed Trial

If you are involved in planning future clinical trials for a similar compound or indication, consider these strategies to increase the probability of success:

1. Endpoint Selection:

  • Question: Was the primary endpoint in the previous trial the most appropriate measure of clinical benefit for this specific drug mechanism?

  • Action: Consider alternative or composite endpoints that may be more sensitive to the expected treatment effect. For anti-inflammatory agents, endpoints related to muscle quality (e.g., MRI-based measures of inflammation and fat infiltration) could be more sensitive than purely functional measures.

2. Patient Selection and Stratification:

  • Question: Can the patient population be enriched to include those most likely to respond to the treatment?

  • Action: Utilize baseline biomarkers or clinical characteristics to select a more homogeneous patient population or to stratify randomization. This can help to reduce variability and increase statistical power.

3. Adaptive Trial Designs:

  • Question: Can the trial design be made more flexible to allow for adjustments based on interim data?

  • Action: Consider an adaptive trial design that allows for sample size re-estimation, dose adjustments, or dropping of ineffective treatment arms based on pre-specified interim analyses.

Data Presentation

Table 1: Summary of Primary Efficacy Endpoint from TAS-205 Early Phase 2 Trial

Treatment GroupNMean Change from Baseline in 6MWD (m)Standard ErrorMean Difference from Placebo (m)95% Confidence Interval
Placebo10-17.017.6--
TAS-205 Low-Dose11-3.520.313.5-43.3 to 70.2
TAS-205 High-Dose11-7.511.29.5-33.3 to 52.4

Data from the early Phase 2 study of TAS-205 in patients with Duchenne muscular dystrophy.[1][2]

Table 2: Summary of Primary Efficacy Endpoint from TAS-205 Phase 3 (REACH-DMD) Trial

EndpointResult
Mean change from baseline to 52 weeks in the time to rise from the floorNo significant difference between TAS-205 and placebo.[3][4]

Detailed quantitative data from the Phase 3 trial have not been fully published but will be presented at an upcoming academic conference.[3]

Experimental Protocols

Methodology for 6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional exercise capacity. The following is a general protocol:

  • Patient Instruction: The patient is instructed to walk as far as possible in 6 minutes along a flat, enclosed corridor of a specified length (e.g., 30 meters). They are permitted to slow down and rest if necessary, but the timer continues.

  • Standardized Encouragement: Standardized phrases of encouragement are given at specific intervals (e.g., each minute).

  • Monitoring: The patient's heart rate, oxygen saturation, and perceived exertion may be monitored before and after the test.

  • Measurement: The total distance walked in 6 minutes is recorded to the nearest meter.

Methodology for Time to Rise from Floor

This is a measure of functional strength and motor control.

  • Starting Position: The patient lies on their back on a mat on the floor.

  • Instruction: On the command "Go," the patient is instructed to stand up as quickly as possible.

  • Timing: A stopwatch is started on the command "Go" and stopped when the patient is fully upright with feet together.

  • Measurement: The time taken to rise from the floor is recorded.

Mandatory Visualizations

TAS_205_Signaling_Pathway cluster_inflammation Inflammatory Cascade in DMD Muscle Arachidonic_Acid Arachidonic_Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX enzymes PGD2 PGD2 PGH2->PGD2 Catalyzed by Inflammation_Necrosis Muscle Inflammation & Necrosis PGD2->Inflammation_Necrosis Exacerbates HPGDS HPGDS (Hematopoietic Prostaglandin D Synthase) HPGDS->PGD2 TAS_205 TAS-205 (pizuglanstat) TAS_205->HPGDS Inhibits

Caption: TAS-205 Mechanism of Action

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_trial Double-Blind Treatment Period cluster_endpoints Endpoint Assessment Inclusion_Criteria Inclusion Criteria Met (e.g., DMD diagnosis, age) Exclusion_Criteria Exclusion Criteria Not Met Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Exclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Placebo_Arm Placebo Administration Randomization->Placebo_Arm 1:1:1 TAS205_Low_Dose_Arm TAS-205 Low-Dose Randomization->TAS205_Low_Dose_Arm TAS205_High_Dose_Arm TAS-205 High-Dose Randomization->TAS205_High_Dose_Arm Primary_Endpoint Primary Efficacy Endpoint (e.g., 6MWD, Rise from Floor) Placebo_Arm->Primary_Endpoint Secondary_Endpoints Secondary Endpoints (e.g., Muscle Volume, Biomarkers) Placebo_Arm->Secondary_Endpoints TAS205_Low_Dose_Arm->Primary_Endpoint TAS205_Low_Dose_Arm->Secondary_Endpoints TAS205_High_Dose_Arm->Primary_Endpoint TAS205_High_Dose_Arm->Secondary_Endpoints Statistical_Analysis Statistical Analysis (Comparison of Treatment Arms to Placebo) Primary_Endpoint->Statistical_Analysis Secondary_Endpoints->Statistical_Analysis Outcome Trial Outcome Statistical_Analysis->Outcome

Caption: Clinical Trial Workflow for TAS-205

References

Navigating TAS-205 Clinical Trials: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing adverse events (AEs) observed in clinical trials of TAS-205, a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental protocols involving TAS-205.

Frequently Asked Questions (FAQs)

Q1: What is the overall safety profile of TAS-205 observed in clinical trials?

A1: TAS-205 has demonstrated a favorable safety profile in clinical trials involving patients with Duchenne muscular dystrophy (DMD).[1][2] The majority of adverse events reported were mild to moderate in severity.[3] Importantly, there were no obvious differences in the incidence of adverse events between the TAS-205 treatment groups and the placebo group.[1][2] No adverse drug reactions specifically attributed to TAS-205 treatment were observed.[1]

Q2: What are the most common adverse events reported in TAS-205 clinical trials?

A2: The most frequently reported adverse events in the Phase 2 clinical trial of TAS-205 were common, mild to moderate conditions. These included nasopharyngitis (common cold), contusions, gastroenteritis, falls, and vomiting. A detailed breakdown of the incidence of these events across placebo and treatment groups is provided in the data table below.

Q3: Were there any serious adverse events (SAEs) associated with TAS-205?

A3: In the Phase 2 study, one serious adverse event (asthma) was reported in a patient receiving a high dose of TAS-205.[3] However, this event was judged by the investigators to be unrelated to the study drug.[3] No other clinically significant or serious adverse events were reported in either the Phase 1 or Phase 2 trials.[2][4]

Q4: How should mild to moderate adverse events be managed during a clinical trial of TAS-205?

A4: For mild to moderate adverse events, such as nasopharyngitis, gastroenteritis, or headache, management should follow standard clinical practice and the trial protocol. This typically involves symptomatic relief and close monitoring. For example, supportive care for gastroenteritis could include hydration and antiemetics as clinically indicated. It is crucial to document all AEs and the management strategies employed in the patient's case report form.

Q5: What should be done if a serious adverse event (SAE) is suspected?

A5: Any suspected SAE must be reported immediately to the study sponsor and the institutional review board (IRB) or ethics committee, in accordance with the trial protocol and regulatory requirements. The patient should receive appropriate medical care, and a thorough investigation should be conducted to determine the potential relationship between the SAE and TAS-205.

Data Presentation: Summary of Adverse Events

The following table summarizes the incidence of common adverse events reported in the Phase 2 clinical trial of TAS-205 (NCT02752048).

Adverse EventPlacebo (n=12)TAS-205 Low Dose (n=11)TAS-205 High Dose (n=12)
Nasopharyngitis 5 (41.7%)5 (45.5%)7 (58.3%)
Contusion 3 (25.0%)3 (27.3%)4 (33.3%)
Gastroenteritis 3 (25.0%)1 (9.1%)2 (16.7%)
Fall 2 (16.7%)3 (27.3%)1 (8.3%)
Vomiting 2 (16.7%)1 (9.1%)2 (16.7%)
Influenza 1 (8.3%)2 (18.2%)1 (8.3%)
Upper Respiratory Tract Infection 1 (8.3%)2 (18.2%)1 (8.3%)
Headache 1 (8.3%)1 (9.1%)2 (16.7%)
Limb Injury 0 (0.0%)2 (18.2%)1 (8.3%)
Pharyngitis 1 (8.3%)0 (0.0%)2 (16.7%)

Data adapted from the Early Phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy.

Experimental Protocols

Protocol for Monitoring and Grading Adverse Events:

Adverse events in the TAS-205 clinical trials were monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • Patient Monitoring: Patients were monitored for AEs at each study visit through physical examinations, vital sign measurements, laboratory tests, and patient interviews.

  • AE Documentation: All observed or patient-reported AEs were recorded in the electronic Case Report Form (eCRF), regardless of their perceived relationship to the study drug.

  • Grading of Severity: The severity of each AE was graded on a scale of 1 to 5:

    • Grade 1: Mild

    • Grade 2: Moderate

    • Grade 3: Severe

    • Grade 4: Life-threatening

    • Grade 5: Death

  • Causality Assessment: The investigator assessed the causal relationship between the AE and TAS-205 as "related" or "unrelated."

  • Reporting of SAEs: Any AE that was serious (i.e., resulted in death, was life-threatening, required hospitalization, resulted in disability, or was a significant medical event) was reported to the sponsor and regulatory authorities within 24 hours of the site's awareness.

Mandatory Visualizations

TAS205_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX Enzymes HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 TAS205 TAS-205 TAS205->HPGDS Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation

TAS-205 Mechanism of Action

Adverse_Event_Workflow cluster_monitoring Monitoring Phase cluster_assessment Assessment & Documentation cluster_action Action & Reporting Patient_Visit Patient Visit AE_Observed Adverse Event Observed/Reported Patient_Visit->AE_Observed Document_eCRF Document in eCRF AE_Observed->Document_eCRF Grade_Severity Grade Severity (CTCAE) Document_eCRF->Grade_Severity Assess_Causality Assess Causality Grade_Severity->Assess_Causality Is_SAE Is it an SAE? Assess_Causality->Is_SAE Standard_Management Standard Clinical Management Is_SAE->Standard_Management No Report_SAE Report to Sponsor/IRB (within 24h) Is_SAE->Report_SAE Yes

Adverse Event Monitoring and Reporting Workflow

Troubleshooting_Logic AE_Suspected Adverse Event Suspected Initial_Assessment Initial Medical Assessment (Vital signs, patient history) AE_Suspected->Initial_Assessment Is_Serious Is the event serious? Initial_Assessment->Is_Serious SAE_Protocol Follow Serious Adverse Event Protocol Is_Serious->SAE_Protocol Yes Is_Mild_Moderate Is the event mild to moderate? Is_Serious->Is_Mild_Moderate No Document_and_Report Document in eCRF and Report per Protocol SAE_Protocol->Document_and_Report Symptomatic_Treatment Provide Symptomatic Treatment (e.g., hydration, analgesics) Is_Mild_Moderate->Symptomatic_Treatment Yes Continue_Monitoring Continue Close Monitoring Symptomatic_Treatment->Continue_Monitoring Continue_Monitoring->Document_and_Report

Troubleshooting Logic for a Suspected Adverse Event

References

Optimizing TAS-205 Dosage: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of TAS-205 for maximal Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) inhibition while ensuring subject safety. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for TAS-205?

A1: TAS-205, also known as pizuglanstat, is a selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS).[1] HPGDS is an enzyme responsible for the production of Prostaglandin D2 (PGD2), an inflammatory mediator implicated in the pathology of conditions like Duchenne muscular dystrophy (DMD).[2][3][4] By inhibiting HPGDS, TAS-205 aims to reduce the inflammatory response and subsequent tissue damage.[1]

Q2: What dosage ranges of TAS-205 have been investigated in clinical trials?

A2: TAS-205 has been evaluated across a range of doses in Phase I and Phase II clinical trials. A Phase I study in patients with Duchenne muscular dystrophy (DMD) investigated single and 7-day repeated oral doses from 1.67 mg/kg to 13.33 mg/kg.[4][5] An early Phase II study in DMD patients assessed a low-dose range of 6.67–13.33 mg/kg/dose and a high-dose range of 13.33–26.67 mg/kg/dose.[2][3][6]

Q3: How can HPGDS inhibition be measured pharmacodynamically?

A3: The urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM) serves as a key biomarker for HPGDS activity. Clinical studies have demonstrated that TAS-205 dose-dependently decreases the urinary excretion of t-PGDM.[4][5] This measurement can be used to assess the level of target engagement and inhibition of HPGDS.

Q4: What is the safety and tolerability profile of TAS-205 at the tested dosages?

A4: Across Phase I and Phase II clinical trials, TAS-205 has demonstrated a favorable safety profile.[2][3] No clinically significant adverse events were reported in the Phase I study with single or repeated administration up to 13.33 mg/kg/dose.[4][5] In the Phase II study, adverse events were generally mild to moderate, with no notable difference in incidence between the TAS-205 and placebo groups.[2][3] Co-administration with steroids, a common therapy for DMD, did not reveal any new safety concerns.[2]

Q5: What are the pharmacokinetic properties of TAS-205?

A5: The pharmacokinetics of TAS-205 were found to be linear within the dose range of 1.67–13.33 mg/kg/dose.[4][5] Following repeated oral administration, the plasma concentration of TAS-205 reached a steady state by the fourth day.[4][5]

Troubleshooting Guide

Issue: Sub-optimal HPGDS inhibition observed at a given dose.

Possible Cause:

  • Dosage is too low: HPGDS inhibition by TAS-205 is dose-dependent.

  • Variability in patient metabolism: Individual differences in drug metabolism could affect plasma concentrations.

Suggested Action:

  • Confirm Dosage and Administration: Ensure the correct dose is being administered as per the protocol and that the timing of administration is consistent.

  • Evaluate Higher Dose Levels: Based on the clinical trial data, consider escalating the dose within the ranges that have been established as safe (e.g., up to 26.67 mg/kg/dose).

  • Monitor Pharmacokinetics: If feasible, measure plasma concentrations of TAS-205 to ensure adequate drug exposure.

Issue: Concern about potential off-target effects.

Possible Cause:

  • While TAS-205 is a selective HPGDS inhibitor, high concentrations could potentially interact with other enzymes.

Suggested Action:

  • Monitor Relevant Biomarkers: Clinical data shows TAS-205 did not affect the urinary excretion of tetranor-prostaglandin E metabolite, suggesting selectivity.[4][5] Consider monitoring related prostaglandin pathways if off-target effects are a concern.

  • Adhere to Tested Dose Ranges: To minimize the risk of off-target effects, it is advisable to work within the dosage ranges that have been demonstrated to be safe in clinical trials.

Data Summary

Table 1: TAS-205 Dosage Regimens in Clinical Trials

Clinical Trial PhaseDosage Range (mg/kg/dose)Administration SchedulePatient Population
Phase I1.67 - 13.33Single and 7-day repeated dosesDuchenne Muscular Dystrophy[4][5]
Phase II (Low Dose)6.67 - 13.33Twice daily for 24 weeksDuchenne Muscular Dystrophy[2][3][6]
Phase II (High Dose)13.33 - 26.67Twice daily for 24 weeksDuchenne Muscular Dystrophy[2][3][6]

Table 2: Summary of Pharmacokinetic and Pharmacodynamic Findings

ParameterFindingDose Range
Pharmacokinetics Linear1.67 - 13.33 mg/kg/dose[4][5]
Steady state reached by Day 4 (repeated dosing)1.67 - 13.33 mg/kg/dose[4][5]
Pharmacodynamics Dose-dependent decrease in urinary t-PGDM1.67 - 13.33 mg/kg/dose[4][5]
No effect on urinary tetranor-prostaglandin E metabolite1.67 - 13.33 mg/kg/dose[4][5]

Table 3: Overview of Safety Findings

Clinical Trial PhaseKey Safety and Tolerability Observations
Phase INo clinically significant adverse events reported with single or repeated administration.[4][5]
Phase IIFavorable safety profile; adverse events were mild or moderate with no significant difference from placebo. No safety issues with concurrent steroid use.[2][3]

Experimental Protocols

Protocol: Assessment of HPGDS Inhibition via Urinary Metabolite Analysis

  • Subject Preparation: Subjects should be well-hydrated. Collect a baseline urine sample prior to the first dose of TAS-205.

  • Dosing: Administer TAS-205 orally at the specified dose. For repeated dosing studies, administer at consistent time intervals.

  • Urine Collection: Collect urine samples at predetermined time points post-dosing (e.g., 0-4h, 4-8h, 8-12h, 12-24h). For steady-state analysis, collect samples after at least four days of continuous dosing.

  • Sample Processing: Measure the volume of each urine collection. Aliquot and store samples at -80°C until analysis.

  • Metabolite Analysis: Utilize a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of tetranor-prostaglandin D metabolite (t-PGDM) in the urine samples.

  • Data Normalization: Normalize the t-PGDM concentration to urinary creatinine (B1669602) to account for variations in urine dilution.

  • Analysis: Compare the post-dose normalized t-PGDM levels to the baseline levels to determine the percentage of HPGDS inhibition.

Visualizations

TAS205_Mechanism_of_Action cluster_pathway Prostaglandin D2 Synthesis Pathway cluster_intervention Therapeutic Intervention Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/2 HPGDS HPGDS (Hematopoietic Prostaglandin D Synthase) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Inflammatory Response PGD2->Inflammation TAS205 TAS-205 Inhibition TAS205->Inhibition Inhibition->HPGDS

Caption: Mechanism of action of TAS-205 in inhibiting the HPGDS-mediated production of PGD2.

Experimental_Workflow cluster_study_design Study Design and Dosing cluster_pd_analysis Pharmacodynamic (PD) Analysis cluster_safety_monitoring Safety Monitoring Patient_Recruitment Patient Recruitment (e.g., DMD patients) Baseline_Assessment Baseline Assessment (Urine Sample Collection) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Dosing TAS-205 or Placebo Administration Randomization->Dosing Urine_Collection Post-Dose Urine Sample Collection Dosing->Urine_Collection AE_Monitoring Adverse Event Monitoring Dosing->AE_Monitoring Metabolite_Quantification LC-MS/MS Quantification of urinary t-PGDM Urine_Collection->Metabolite_Quantification Data_Analysis Data Analysis (% HPGDS Inhibition) Metabolite_Quantification->Data_Analysis Vital_Signs Vital Signs and Clinical Labs AE_Monitoring->Vital_Signs

Caption: General experimental workflow for a clinical study of TAS-205.

Dose_Response_Logic cluster_input Input Variable cluster_outcome Observed Outcomes cluster_optimization Optimization Goal TAS205_Dose TAS-205 Dose HPGDS_Inhibition HPGDS Inhibition (↓ urinary t-PGDM) TAS205_Dose->HPGDS_Inhibition Dose-Dependent Increase Safety_Profile Safety Profile (Adverse Events) TAS205_Dose->Safety_Profile Monitor for Dose-Limiting Toxicity Optimal_Dosage Optimal Dosage HPGDS_Inhibition->Optimal_Dosage Maximize Safety_Profile->Optimal_Dosage Ensure Acceptable Tolerability

Caption: Logical relationship for optimizing TAS-205 dosage.

References

Navigating Motor Function Assessment with TAS-205: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with TAS-205 and facing challenges in demonstrating motor function benefits in Duchenne muscular dystrophy (DMD). The following information is curated from clinical trial data and research on motor function assessments in DMD to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why were there discrepancies in the motor function outcomes in the TAS-205 Phase 2 trial, with a positive trend in the 6-Minute Walk Distance (6MWD) but not in other timed function tests?

A1: This is a critical observation from the early Phase 2 study of TAS-205.[1] While the 6MWD showed a non-statistically significant trend toward slower decline in the TAS-205 treated groups compared to placebo, the timed up and go, rise from floor, and 10-meter walk/run tests did not show a similar benefit.[1] Several factors could contribute to this:

  • Different Aspects of Motor Function: The 6MWD primarily measures endurance and stamina over a longer duration. In contrast, tests like the rise from floor and 10-meter walk/run assess short bursts of power, coordination, and specific muscle group strength (e.g., proximal muscles for rising from the floor). It is plausible that the anti-inflammatory mechanism of TAS-205 has a more discernible effect on muscle endurance than on maximal power output in the early stages of treatment.

  • Patient Effort and Fatigue: The order of testing can influence results. In the Phase 2 trial, the 6MWD was performed before the other timed function tests.[1] The exertion from the 6MWD could have induced fatigue, potentially impacting performance on subsequent, more power-dependent tasks and increasing variability in the results.

  • Inherent Variability of Endpoints: Motor function tests in DMD are known to have a high degree of variability, which is influenced by factors such as age, disease progression, and patient motivation.[2][3] The 6MWD itself has recognized variability, and this is also true for other timed function tests.[4]

Q2: The Phase 3 trial (REACH-DMD) of TAS-205 failed to meet its primary endpoint, the time to rise from the floor. What could be the potential reasons for this outcome?

A2: The failure of the REACH-DMD trial to show a significant difference in the time to rise from the floor was a significant setback.[5][6][7] While the detailed results are still pending presentation at an academic conference, several factors could be at play:[7]

  • Choice of Primary Endpoint: The "time to rise from the floor" is a measure of proximal muscle strength and function. While a clinically relevant measure, its responsiveness to change over a 52-week period might differ from other endpoints like the 6MWD. Studies have shown that the time to rise from the floor is a good predictor of disease progression, particularly in older boys.[4][8] However, the therapeutic effect of TAS-205 may not have been sufficient to produce a statistically significant change in this specific, challenging functional task within the trial's timeframe.

  • Patient Population: The inclusion criteria for the Phase 3 trial enrolled ambulatory male DMD patients aged 5 years and older.[7] The natural history of DMD progression varies significantly within this age range. Younger boys may even show a temporary improvement in some motor functions, while older boys are in a more rapid state of decline.[4] This heterogeneity could have masked a potential treatment effect.

  • Disease Stage: The ability to rise from the floor is often lost as the disease progresses. If a significant portion of the trial population was already in a more advanced stage of ambulatory function decline, it might be more challenging to show a therapeutic benefit on this specific task.

Q3: What is the mechanism of action of TAS-205 and how is it expected to impact motor function?

A3: TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[7] HPGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a molecule implicated in the inflammatory and necrotic processes that characterize DMD.[1] By inhibiting HPGDS, TAS-205 reduces the levels of PGD2, thereby aiming to decrease inflammation and subsequent muscle damage. The expectation is that by mitigating this inflammatory cascade, TAS-205 would preserve muscle tissue, which in turn would slow the decline in motor function.[1][7]

Troubleshooting Guides for Motor Function Experiments

Guide 1: Addressing Variability in the 6-Minute Walk Test (6MWT)
Potential Issue Troubleshooting Steps
High inter-patient variability - Ensure strict adherence to standardized 6MWT protocols. - Stratify patient cohorts by age and baseline 6MWD performance to reduce heterogeneity. - Consider using a "percent-predicted" 6MWD value, which accounts for age and height, to normalize the data.
Patient motivation and effort affecting results - Provide standardized encouragement to all participants throughout the test. - Ensure the testing environment is consistent for all assessments. - Familiarize patients with the test procedure before the baseline measurement to minimize learning effects.
Fatigue influencing other functional tests - If multiple motor function tests are conducted on the same day, consider randomizing the order of the tests. - Alternatively, standardize the order of tests across all participants and visits to ensure consistency. - Allow for adequate rest periods between tests.
Guide 2: Optimizing the Rise from Floor Test
Potential Issue Troubleshooting Steps
Inconsistent starting position - Clearly define and demonstrate the starting supine position. - Ensure the patient is lying flat on their back with arms at their sides before initiating the timer.
Variability in the "Gowers' maneuver" - While the Gowers' maneuver is a characteristic of DMD, the specific sequence of movements can vary. - Focus on the total time taken to stand upright, rather than analyzing the components of the maneuver. - Video record the tests (with consent) to allow for post-hoc review of any anomalies.
Floor surface influencing performance - Conduct the test on a standardized, non-slip surface for all participants and at all study visits.

Quantitative Data Summary

Table 1: Change from Baseline in Motor Function Endpoints at Week 24 in the Phase 2 Trial of TAS-205 [1][9][10]

Endpoint Placebo (n=10) TAS-205 Low-Dose (n=11) TAS-205 High-Dose (n=11)
6-Minute Walk Distance (m) -17.0 (SE: 17.6)-3.5 (SE: 20.3)-7.5 (SE: 11.2)
Rise from Floor (s) Data not fully providedIncreased timeSlightly increased time
Timed Up and Go (s) Data not fully providedIncreased timeIncreased time
10-m Walk/Run (s) Data not fully providedIncreased timeIncreased time

SE: Standard Error

Experimental Protocols

Protocol 1: 6-Minute Walk Test (6MWT) in DMD Clinical Trials

This is a generalized protocol based on standard practices in DMD research.

  • Environment: A flat, enclosed corridor with a hard surface, at least 30 meters in length, with distance markers every 3 meters.

  • Patient Instructions: The patient is instructed to walk as far as possible in 6 minutes, without running. They are allowed to slow down and stop to rest if necessary, but the timer continues.

  • Procedure:

    • The patient starts at the designated starting line.

    • On the command "go," the timer is started.

    • Standardized phrases of encouragement are given at regular intervals (e.g., "You are doing well," "Keep up the good work").

    • The total distance walked in 6 minutes is recorded to the nearest meter.

  • Safety: A researcher should walk slightly behind the patient. A chair should be available for resting if needed.

Protocol 2: Rise from Floor Test in DMD Clinical Trials

This is a generalized protocol based on standard practices.

  • Environment: A clean, flat, non-slip floor surface.

  • Patient Instructions: The patient is instructed to lie on their back and then to stand up as quickly as they can.

  • Procedure:

    • The patient begins in a supine position on the floor.

    • On the command "go," the timer is started.

    • The timer is stopped when the patient is fully upright with their feet flat on the floor.

    • The use of the Gowers' maneuver (using hands to "walk up" the legs) is permitted.

  • Data Recording: The time taken to rise is recorded in seconds. If the patient is unable to rise, this is also noted.

Visualizations

TAS_205_Mechanism_of_Action cluster_pathway Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX Enzymes PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Catalyzed by HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) TAS205 TAS-205 TAS205->HPGDS Inhibits Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation Motor_Function_Decline Decline in Motor Function Inflammation->Motor_Function_Decline

Caption: Mechanism of action of TAS-205 in inhibiting the PGD2 pathway.

Experimental_Workflow Patient_Screening Patient Screening (DMD Diagnosis, Age ≥5) Baseline_Assessment Baseline Motor Function Assessment (6MWT, Rise from Floor, etc.) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Placebo Placebo Administration Randomization->Placebo TAS205_Low TAS-205 Low-Dose Randomization->TAS205_Low TAS205_High TAS-205 High-Dose Randomization->TAS205_High Follow_up Follow-up Assessments (e.g., Week 24, Week 52) Placebo->Follow_up TAS205_Low->Follow_up TAS205_High->Follow_up Data_Analysis Data Analysis (Change from Baseline) Follow_up->Data_Analysis

Caption: Generalized workflow for TAS-205 clinical trials.

References

Understanding the TAS-205 Phase 3 Trial Outcome in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This document provides researchers, scientists, and drug development professionals with a technical overview and frequently asked questions regarding the outcome of the Phase 3 clinical trial for TAS-205 (pizuglanstat) in patients with Duchenne muscular dystrophy (DMD).

Troubleshooting Guide: Interpreting the Phase 3 Trial Results

Issue: Understanding why the TAS-205 Phase 3 (REACH-DMD) trial did not meet its primary endpoint.

Analysis: The REACH-DMD study was a Phase 3, randomized, placebo-controlled, double-blind trial conducted in Japan.[1][2][3] It aimed to evaluate the efficacy and safety of TAS-205 in ambulatory male patients with DMD, aged 5 years and older.[1][2][3][4] The core issue is that the study failed to demonstrate a statistically significant difference between the TAS-205 and placebo groups in the primary endpoint.[1][2][3][4][5]

Detailed Findings:

  • Primary Endpoint: The primary endpoint was the mean change from baseline to 52 weeks in the "time to rise from the floor".[1][2][3][5]

  • Outcome: There was no significant difference observed between the group receiving TAS-205 and the group receiving a placebo for this primary measure.[1][2][3][5]

Next Steps: Taiho Pharmaceutical has stated that detailed results from the REACH-DMD study will be presented at an upcoming academic conference.[1][2][3][4][5] Researchers should monitor major neurology and muscular dystrophy conferences for these forthcoming data to conduct a more in-depth analysis.

Frequently Asked Questions (FAQs)

Q1: What is TAS-205 and what is its mechanism of action?

A1: TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][2][3][5][6][7][8] The intended mechanism of action is to reduce inflammation and muscle necrosis in DMD patients by inhibiting the production of prostaglandin D2 (PGD2), which is believed to exacerbate these pathological processes in muscle tissue.[1][3][8][9][10] This mechanism is independent of the specific type of dystrophin gene mutation.[1][2][3][5]

Q2: What was the design of the Phase 3 REACH-DMD trial?

A2: The REACH-DMD trial was a randomized, placebo-controlled, double-blind study conducted at 26 sites in Japan.[1][2][3] The ambulatory cohort included 82 male DMD patients aged 5 years and older.[1][2][3][4] Participants were randomly assigned to receive either TAS-205 or a placebo orally twice a day for a duration of 52 weeks.[1][2][3][4]

Q3: Has any quantitative data from the Phase 3 trial been released?

A3: As of now, specific quantitative data from the Phase 3 trial, such as p-values and effect sizes for the primary endpoint, have not been publicly released.[2][3][4][5] Taiho Pharmaceutical will present these details at a future academic conference.[2][3][4][5]

Q4: Was TAS-205 tested in earlier clinical trials? What were the results?

A4: Yes, TAS-205 was evaluated in earlier phase trials. A Phase 2 trial (NCT02752048) involving 35 male DMD patients showed a favorable safety profile.[9][11][12] In that study, the primary endpoint was the change in the 6-minute walk distance (6MWD) over 24 weeks.[9][11][12] While not statistically significant, there was a trend suggesting a smaller decline in 6MWD in the TAS-205 groups compared to placebo.[3][9][11][12]

Data Presentation

Table 1: TAS-205 Phase 3 (REACH-DMD) Trial Overview

Parameter Description
Trial Name REACH-DMD
Phase 3
Drug TAS-205 (pizuglanstat)
Mechanism of Action Selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor[1][2][3][5][6][7][8]
Indication Duchenne Muscular Dystrophy (DMD)[1]
Patient Population Ambulatory male patients, aged 5 years and older[1][2][3][4]
Sample Size 82 patients (ambulatory cohort)[1][2][3][4]
Treatment Arms TAS-205 (oral, twice daily) vs. Placebo[1][2][3][4]
Duration 52 weeks[1][2][3][4]
Primary Endpoint Mean change from baseline in time to rise from the floor[1][2][3][5]
Outcome Did not meet primary endpoint (no significant difference)[1][2][3][4][5]

Table 2: TAS-205 Phase 2 Trial Efficacy Data (24 Weeks)

Treatment Group Number of Patients Mean Change in 6MWD from Baseline (meters) Mean Difference from Placebo (meters)
Placebo10-17.0[11][12]N/A
TAS-205 Low Dose11-3.5[11][12]13.5[11][12]
TAS-205 High Dose11-7.5[11][12]9.5[11][12]

Note: The differences in the 6-minute walk distance (6MWD) in the Phase 2 trial were not statistically significant.[3]

Experimental Protocols

Protocol: Phase 3 (REACH-DMD) Primary Endpoint Assessment

  • Objective: To evaluate the efficacy of TAS-205 compared to placebo in improving motor function in ambulatory DMD patients.

  • Primary Endpoint Measure: Time to Rise from the Floor. This is a functional test that measures the time it takes for a patient to stand up from a supine position on the floor.

  • Procedure:

    • Patients are instructed to lie on their back on a non-slip surface.

    • On a "go" command, the patient is timed as they rise to a standing position.

    • The time is recorded in seconds.

  • Data Analysis: The mean change in the time to rise from the floor from baseline (start of the study) to week 52 was compared between the TAS-205 and placebo groups. A statistically significant difference in this change would have indicated a treatment effect.

Mandatory Visualizations

TAS_205_Mechanism_of_Action cluster_inflammation Inflammatory Cascade in DMD Muscle Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX Enzymes HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation TAS205 TAS-205 (pizuglanstat) TAS205->HPGDS Inhibits

Caption: Mechanism of action of TAS-205 in DMD.

Phase3_Trial_Workflow cluster_treatment 52-Week Treatment Period Start Patient Screening (n=82, ambulatory DMD, ≥5 years) Randomization Randomization (1:1) Start->Randomization TAS205_Arm TAS-205 Arm (Oral, twice daily) Randomization->TAS205_Arm Placebo_Arm Placebo Arm (Oral, twice daily) Randomization->Placebo_Arm Endpoint Primary Endpoint Assessment: Mean change in time to rise from the floor TAS205_Arm->Endpoint Placebo_Arm->Endpoint Result Outcome: No Significant Difference Endpoint->Result

Caption: Workflow of the TAS-205 Phase 3 REACH-DMD trial.

Logical_Relationship Hypothesis Hypothesis: TAS-205 will slow motor function decline Trial Phase 3 Trial Conducted (REACH-DMD) Hypothesis->Trial Endpoint Primary Endpoint: Change in 'Time to Rise from Floor' Trial->Endpoint Data Data Analysis: Compare TAS-205 vs. Placebo Endpoint->Data Outcome Result: No Statistically Significant Difference Data->Outcome Conclusion Conclusion: Primary Endpoint Not Met Outcome->Conclusion

References

Technical Support Center: Optimizing Patient Selection for Future TAS-205 (Pizuglanstat) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-205. The aim is to leverage insights from previous studies to refine patient selection criteria and improve the design of future clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for TAS-205?

A1: TAS-205, also known as pizuglanstat, is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][2][3] HPGDS is a key enzyme in the production of prostaglandin D2 (PGD2), an inflammatory mediator that is implicated in the muscle necrosis and inflammation associated with Duchenne muscular dystrophy (DMD).[4][5] By selectively inhibiting HPGDS, TAS-205 aims to reduce PGD2 levels, thereby mitigating the inflammatory cascade and slowing the decline in motor function in patients with DMD.[1][2] A key characteristic of TAS-205 is that its mechanism of action is independent of the specific type of dystrophin gene mutation.[2][4]

Q2: The Phase III REACH-DMD trial for TAS-205 did not meet its primary endpoint. What was the endpoint and what are the potential implications for future studies?

A2: The primary endpoint for the ambulatory cohort in the Phase III REACH-DMD study was the mean change from baseline to 52 weeks in the time to rise from the floor.[1] The trial did not show a significant difference between the TAS-205 and placebo groups for this endpoint.[1] For future studies, this outcome suggests a need to re-evaluate the primary endpoint to ensure it is the most sensitive measure of efficacy for the targeted mechanism. Additionally, it highlights the importance of refining patient selection to identify a sub-population that is most likely to respond to TAS-205 treatment. Detailed results from this study are expected to be presented at an upcoming academic conference.[1]

Q3: What were the key inclusion and exclusion criteria in previous TAS-205 clinical trials?

A3: Previous studies with TAS-205 have included both ambulatory and non-ambulatory patients with DMD. Key criteria have focused on genetic confirmation of dystrophinopathy, age, weight, and specific functional milestones. A summary of these criteria is provided in the tables below.

Q4: Are there any known biomarkers that could be used to enrich patient populations in future TAS-205 trials?

A4: While TAS-205's mechanism is not mutation-specific, urinary levels of PGD2 metabolites have been used as a pharmacodynamic biomarker to confirm target engagement.[6] Phase I data demonstrated that TAS-205 dose-dependently decreased the urinary excretion of tetranor-prostaglandin D metabolite (t-PGDM).[6] Future studies could explore the baseline levels of t-PGDM or other inflammatory biomarkers as a tool for patient stratification. The principle of using biomarker-driven patient selection is crucial for optimizing the therapeutic index of targeted agents.[7][8]

Troubleshooting Guide for Experimental Design

Issue: High variability in patient response was observed in previous trials.

Potential Cause: The heterogeneity of the DMD patient population, even within defined ambulatory or non-ambulatory groups, can lead to variable responses. Disease progression rates can differ significantly among individuals.

Suggested Solution:

  • Refine Inclusion Criteria: Consider narrowing the inclusion criteria based on more specific functional assessments or biomarkers. For example, instead of a broad age range, focus on a narrower window where disease progression is more predictable.

  • Biomarker Stratification: As mentioned in the FAQs, stratifying patients based on baseline levels of inflammatory markers like urinary t-PGDM could help in identifying a more homogeneous and potentially more responsive population.

  • Prospective Biomarker Analysis: Design future trials with prospective analysis of biomarkers to correlate with clinical outcomes. This can help validate their utility for patient selection.

Issue: The selected primary endpoint may not have been sensitive enough to detect a treatment effect.

Potential Cause: Functional endpoints in DMD, such as the time to rise from the floor, can be influenced by factors other than muscle inflammation, such as motivation and joint contractures.

Suggested Solution:

  • Composite Endpoints: Consider the use of composite endpoints that combine functional, patient-reported, and biomarker outcomes to provide a more holistic view of the treatment effect.

  • Quantitative Imaging: Incorporate quantitative imaging techniques, such as MRI, to measure changes in muscle inflammation and fat infiltration, which may be more directly related to the mechanism of action of TAS-205.

  • Longer-term Follow-up: A longer follow-up period may be necessary to observe significant differences in disease progression, especially in a slowly progressing disease like DMD.

Data Presentation

Table 1: Summary of Patient Demographics and Dosing in TAS-205 Clinical Trials

Study PhaseNumber of PatientsAge Range (years)Dosing Regimen
Phase I 215-15Single and 7-day repeated oral doses of 1.67–13.33 mg/kg/dose
Phase II 35≥5Low-dose (6.67-13.33 mg/kg/dose) and high-dose (13.33-26.67 mg/kg/dose) orally for 24 weeks
Phase III (REACH-DMD) 82 (ambulatory cohort)≥5Oral administration twice daily for 52 weeks

Sources:[1][4][6][9]

Table 2: Key Inclusion Criteria from Previous TAS-205 Clinical Trials for Ambulatory Patients

CriteriaSpecification
Diagnosis Genetically confirmed diagnosis of dystrophinopathy with symptoms characteristic of DMD (e.g., proximal muscular weakness, waddling gait, Gower's sign)
Age ≥ 5 years
Weight > 7.5 kg and < 60 kg
Ambulatory Status Able to walk independently
Functional Test: Time to Rise from Floor ≥ 3 seconds and < 10 seconds
Functional Test: 6-Minute Walk Test Expected distance of ≥ 350 meters
Concomitant Medication Stable dose of oral glucocorticoids for at least 6 months if taking

Sources:[10][11]

Table 3: Key Inclusion Criteria from Previous TAS-205 Clinical Trials for Non-Ambulatory Patients

CriteriaSpecification
Diagnosis Genetically confirmed diagnosis of DMD
Weight > 7.5 kg and < 90 kg
Non-Ambulatory Status Daily use of a wheelchair; Inability to walk 10 meters within 30 seconds
Upper Limb Function Brooke Score of ≤ 5
Orthopedic Status No acute orthopedic pathology or deterioration from surgery

Sources:[10][11]

Experimental Protocols

Protocol 1: Measurement of Urinary Tetranor-Prostaglandin D Metabolite (t-PGDM)

  • Sample Collection: Collect a second morning void urine sample from patients at baseline and at specified time points post-treatment.

  • Sample Processing: Immediately after collection, centrifuge the urine sample at 1500 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis.

  • Analysis: Utilize a validated competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantitative determination of t-PGDM. Follow the manufacturer's instructions for sample dilution, standard curve preparation, and plate reading.

  • Normalization: To account for variations in urine concentration, measure the creatinine (B1669602) concentration in the same urine samples using a commercially available assay kit. Express the t-PGDM concentration as a ratio to the creatinine concentration (e.g., ng/mg creatinine).

  • Data Interpretation: Compare the change in the urinary t-PGDM/creatinine ratio from baseline to post-treatment time points to assess the pharmacodynamic effect of TAS-205.

Mandatory Visualizations

TAS205_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX enzymes HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation_Necrosis Inflammation & Muscle Necrosis PGD2->Inflammation_Necrosis Exacerbates TAS_205 TAS-205 (Pizuglanstat) TAS_205->HPGDS Inhibits

Caption: Mechanism of action of TAS-205 in inhibiting the PGD2 inflammatory pathway.

Patient_Selection_Workflow Start Initial Patient Pool (Genetically Confirmed DMD) Screening Initial Screening: - Age - Weight - Ambulatory Status Start->Screening Functional_Assessment Functional Assessment: - Time to Rise from Floor - 6-Minute Walk Test - Brooke Score Screening->Functional_Assessment Biomarker_Analysis Proposed Biomarker Analysis: - Urinary t-PGDM - Other Inflammatory Markers Functional_Assessment->Biomarker_Analysis Stratification Patient Stratification Biomarker_Analysis->Stratification High_Biomarker High Inflammatory Biomarker Cohort Stratification->High_Biomarker High Low_Biomarker Low Inflammatory Biomarker Cohort Stratification->Low_Biomarker Low Randomization Randomization to TAS-205 or Placebo High_Biomarker->Randomization

References

Technical Support Center: Enhancing HPGDS Inhibitor Efficacy in Duchenne Muscular Dystrophy (DMD) Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hematopoietic Prostaglandin (B15479496) D Synthase (HPGDS) inhibitors for the treatment of Duchenne Muscular Dystrophy (DMD). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using HPGDS inhibitors in DMD?

A1: Duchenne muscular dystrophy is characterized by the absence of dystrophin, leading to progressive muscle degeneration and inflammation.[1][2] Hematopoietic prostaglandin D synthase (HPGDS) is an enzyme that produces prostaglandin D2 (PGD2), a pro-inflammatory mediator.[2][3] In DMD patients and animal models, HPGDS is induced in necrotic muscle fibers.[1][2] The resulting increase in PGD2 is believed to exacerbate inflammation and muscle damage.[2][3][4] HPGDS inhibitors aim to reduce PGD2 levels, thereby mitigating inflammation, decreasing muscle necrosis, and improving muscle function.[1][2][4]

Q2: Which HPGDS inhibitors have been tested in preclinical DMD models?

A2: Several HPGDS inhibitors have been evaluated in the mdx mouse model of DMD. Notable examples include HQL-79, PK007, and TAS-205.[1][3][5][6] These inhibitors have demonstrated the ability to suppress PGD2 production, reduce muscle necrosis, and improve muscle strength in these models.[1][2][4][6]

Q3: Are there any clinical trials for HPGDS inhibitors in DMD patients?

A3: Yes, HPGDS inhibitors have advanced to clinical trials. For instance, TAS-205 (pizuglanstat) has been evaluated in clinical studies for safety and efficacy in DMD patients.[5][7][8] A Phase 1/2 study showed a favorable safety profile for TAS-205 in DMD patients.[7]

Q4: What are the key biomarkers to monitor the therapeutic effect of HPGDS inhibitors?

A4: Key biomarkers include downstream metabolites of PGD2, such as urinary tetranor-PGDM, which can indicate target engagement.[6][9] Serum creatine (B1669601) kinase (CK-MM) levels are a general marker of muscle damage and have been shown to decrease with HPGDS inhibitor treatment.[4] Inflammatory markers like TNF-α and IL-1β, as well as macrophage infiltration in muscle tissue, can also be assessed.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent in vivo efficacy - Suboptimal Dosage: The dose may be too low to achieve sufficient HPGDS inhibition. - Poor Bioavailability: The inhibitor may have poor oral absorption or rapid metabolism. - Timing of Administration: Treatment may be initiated too late in the disease progression.- Dose-Response Study: Conduct a dose-response study to determine the optimal dosage. - Pharmacokinetic Analysis: Characterize the pharmacokinetic profile (e.g., half-life, bioavailability) of the inhibitor in the animal model.[5] - Early Intervention: Initiate treatment during the acute phase of muscle damage in mdx mice (e.g., around 3 weeks of age).[3]
High variability in muscle function tests - Improper Technique: Inconsistent handling of animals during grip strength or locomotor activity measurements. - Diurnal Variation: Animal activity levels can vary throughout the day.- Standardized Protocols: Follow standardized operating procedures (SOPs) for all functional assessments.[3] - Consistent Timing: Perform behavioral tests at the same time of day for all animals.
Difficulty dissolving HPGDS inhibitor for administration - Poor Solubility: The compound may have low solubility in common vehicles.- Vehicle Optimization: Test different vehicle formulations. A common vehicle for oral gavage is 0.5% methylcellulose (B11928114) and 0.1% Tween80 in water.[3]
No significant reduction in muscle inflammation markers - Insufficient Target Engagement: The inhibitor may not be reaching the muscle tissue at a high enough concentration. - Timing of Analysis: The time point for tissue collection may not be optimal to observe changes.- Measure PGD2 Levels: Directly measure PGD2 levels in muscle tissue to confirm target engagement.[3] - Time-Course Study: Collect tissues at multiple time points to capture the peak of the inflammatory response and the effect of the inhibitor.

Quantitative Data Summary

Table 1: Efficacy of HPGDS Inhibitors in mdx Mice

InhibitorDosageAdministration RouteKey FindingsReference
HQL-79 30 mg/kg/dayOral Gavage- Suppressed PGD2 production - Reduced necrotic muscle volume - Improved muscle strength[2]
PK007 10 mg/kg/dayOral Gavage- ~50% increase in muscle strength - ~20% reduction in regenerating muscle fibers - ~50% reduction in serum creatine kinase[3][4]
TAS-205 0.01% or 0.1% in dietOral (in diet)- Dose-dependently suppressed urinary tetranor-PGDM - Reduced necrotic muscle fibers - Recovered locomotor activity[6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of an HPGDS Inhibitor in mdx Mice
  • Animal Model: Use male C57BL/10ScSn-mdx/J (mdx) mice and age-matched C57BL/10ScSnJ (wild-type) control mice.[5]

  • Treatment Groups:

    • mdx + Vehicle

    • mdx + HPGDS inhibitor (e.g., PK007 at 10 mg/kg/day)[3]

    • Wild-type + Vehicle

    • Wild-type + HPGDS inhibitor

  • Drug Preparation and Administration:

    • Prepare the HPGDS inhibitor in a vehicle such as 0.5% methylcellulose and 0.1% Tween80 in sterile water.[3]

    • Administer the inhibitor or vehicle daily via oral gavage.

    • Initiate treatment at 3 weeks of age and continue for a specified duration (e.g., 10 days).[5][10]

  • Functional Assessment:

    • Grip Strength Test: Measure forelimb grip strength at baseline and at the end of the treatment period using a grip strength meter.

    • Locomotor Activity: Assess locomotor activity in an open field arena.

  • Biomarker Analysis:

    • Collect blood samples via cardiac puncture at the end of the study to measure serum creatine kinase levels.

    • Collect urine to measure PGD2 metabolite levels (e.g., tetranor-PGDM) using LC-MS/MS.[9]

  • Histological Analysis:

    • Harvest hindlimb muscles (e.g., gastrocnemius, tibialis anterior).

    • Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess muscle morphology and quantify the percentage of regenerating (centrally nucleated) fibers.

    • Use Picrosirius red staining to evaluate fibrosis.

    • Perform immunohistochemistry for macrophage markers (e.g., F4/80 or CD68) to quantify inflammation.

Protocol 2: In Vitro HPGDS Inhibition Assay
  • Reagents:

    • Recombinant human HPGDS enzyme

    • Arachidonic acid (substrate)

    • Test inhibitor and reference compound (e.g., HQL-79)

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, add the HPGDS enzyme and the test inhibitor at various concentrations.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time.

    • Stop the reaction.

    • Measure the amount of PGD2 produced using a commercially available ELISA kit or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HPGDS_Pathway_in_DMD Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 HPGDS HPGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 Inflammation Inflammation PGD2->Inflammation Promotes Muscle Damage Muscle Damage Inflammation->Muscle Damage Exacerbates HPGDS Inhibitor HPGDS Inhibitor HPGDS Inhibitor->HPGDS Inhibits

Caption: HPGDS signaling pathway in DMD and the point of intervention for HPGDS inhibitors.

Experimental_Workflow cluster_0 In Vivo Study cluster_1 In Vitro Assay Animal Model Animal Model Treatment Treatment Animal Model->Treatment mdx mice Functional Tests Functional Tests Treatment->Functional Tests HPGDSi or Vehicle Sample Collection Sample Collection Functional Tests->Sample Collection Grip strength, Locomotion Analysis Biomarkers & Histology Sample Collection->Analysis Blood, Urine, Muscle Enzyme Assay Enzyme Assay IC50 Determination IC50 Determination Enzyme Assay->IC50 Determination Measure PGD2 production

Caption: General experimental workflow for evaluating HPGDS inhibitors in DMD research.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of TMC-205 and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro cytotoxicity of the natural product TMC-205 with its more stable, synthetically derived analogues. The data presented is based on studies conducted on the human colon cancer cell line HCT-116. Detailed experimental protocols and a proposed signaling pathway are included to facilitate further research and development in this area.

Quantitative Cytotoxicity Data

The antiproliferative activity of this compound and its synthetic analogues was evaluated against HCT-116 colon cancer cells. The results, expressed as the 50% growth inhibition (GI₅₀) concentration in micromolars (µM), are summarized in the table below. Lower GI₅₀ values indicate higher cytotoxic potency. The synthetic analogues, designed for improved stability, demonstrated significantly enhanced cytotoxicity compared to the parent compound.[1][2][3]

CompoundStructureGI₅₀ (µM) against HCT-116 CellsRelative Potency vs. This compound
This compound 68 ± 31x
Analogue 10 (Decarboxylated) ~204 (3 times less cytotoxic)~0.33x
Analogue 11 (Alcohol) Equipotent to this compound1x
Analogue 12 (Trifluoromethyl Ketone) 29 ± 2~2.3x
Analogue 13 (Pentafluoroethyl Ketone) 15 ± 1~4.5x
Analogue 14 (Heptafluoropropyl Ketone) 8.5 ± 0.5~8x
Analogue 15 (Chloride substitution) 18 ± 1~3.8x
Analogue 16 (Bromide substitution) 12 ± 1~5.7x
Analogue 17 (N-methylated) Less cytotoxic than Analogue 12<2.3x

Experimental Protocols

The following is a detailed methodology for the 72-hour antiproliferative assay used to determine the GI₅₀ values.

1. Cell Culture and Seeding:

  • Cell Line: HCT-116 human colon carcinoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: For the assay, HCT-116 cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Test compounds (this compound and its analogues) are dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations.

  • The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The cells are then incubated for 72 hours.

3. Cytotoxicity Assessment (MTT or WST-1 Assay):

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • After the 72-hour incubation, the assay reagent (e.g., MTT solution) is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

    • If using an MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control.

    • The GI₅₀ value is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytotoxicity of this compound and its analogues.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture HCT-116 Cell Culture plate_seeding Seed Cells in 96-well Plates cell_culture->plate_seeding compound_prep Prepare this compound & Analogues add_compounds Add Compounds to Wells compound_prep->add_compounds plate_seeding->add_compounds incubation Incubate for 72 hours add_compounds->incubation add_reagent Add MTT/WST-1 Reagent incubation->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance calc_inhibition Calculate % Growth Inhibition measure_absorbance->calc_inhibition determine_gi50 Determine GI50 Values calc_inhibition->determine_gi50

Caption: Workflow for in vitro cytotoxicity testing of this compound and its analogues.

Hypothetical Signaling Pathway for Cytotoxicity

While the precise cytotoxic mechanism of this compound has not been fully elucidated, many indole-based compounds are known to induce apoptosis and cell cycle arrest in cancer cells. The following diagram illustrates a hypothetical signaling pathway that may be involved, based on the known mechanisms of similar compounds.[4][5][6]

G cluster_upstream Upstream Events cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction TMC205 This compound / Analogues ROS ↑ Reactive Oxygen Species (ROS) TMC205->ROS MAPK MAPK Pathway Activation (JNK, p38) TMC205->MAPK ROS->MAPK CDK_Cyclin ↓ CDK/Cyclin Activity MAPK->CDK_Cyclin Bax ↑ Bax MAPK->Bax Bcl2 ↓ Bcl-2 MAPK->Bcl2 G2M_Arrest G2/M Phase Arrest CDK_Cyclin->G2M_Arrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Validation of TMC-205 as an Activator of the SV40 Promoter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TMC-205 and its analogues as activators of the Simian Virus 40 (SV40) promoter. The performance of this compound is compared with other known activators of the SV40 promoter, supported by experimental data from peer-reviewed studies. Detailed methodologies for the key experiments are provided to enable reproduction and further investigation.

Executive Summary

This compound, a natural fungal metabolite, and its synthetic analogues have been identified as activators of the SV40 promoter.[1][2][3][4] Validation studies employing luciferase reporter gene assays have demonstrated that these small molecules can induce transcription from the SV40 promoter, particularly in the presence of the SV40 enhancer.[2][4] This activity positions this compound and its derivatives as potential tools for regulating gene expression in research and therapeutic contexts. This guide compares the efficacy of this compound and its analogues with the well-established SV40 promoter activator, the SV40 large T antigen, and evaluates the relative strength of the SV40 promoter against other viral promoters.

Comparative Analysis of SV40 Promoter Activation

The activation of the SV40 promoter by this compound and its analogues has been quantified using luciferase reporter assays. The results are compared with data from studies on other SV40 promoter activators.

Table 1: Activation of SV40 Promoter by this compound and its Analogues

CompoundConcentration (µM)Fold Activation of Luciferase Reporter Gene (relative to control)Cell Line
This compound10~2.5HeLa (stably transfected with pGL3-control)
Analogue 1210~3.0HeLa (stably transfected with pGL3-control)

Data is estimated from graphical representations in the source publication and represents activation in the presence of the SV40 enhancer. The study noted that activation was negligible in the absence of the enhancer.[2][4]

Table 2: Comparison of SV40 Promoter Strength with Other Viral Promoters

PromoterRelative Luciferase Activity (Fold difference compared to SV40)Cell Lines Tested
SV40 1.0 REH, SMS-SB, C3P (B cell lines); CEM, Jurkat, ST-F10 (T cell lines); K-562, HeLa (non-lymphoid cell lines)
CMV 10 to 113-fold higher (in B cell lines)REH, SMS-SB, C3P
RSV 11 to 65-fold higher (in T cell lines)CEM, Jurkat, ST-F10

This table summarizes findings from a comparative study of different viral promoters in various cell lines.[5][6] The strength of a promoter can be highly dependent on the cell type.[7]

Experimental Protocols

The primary method for validating the activation of the SV40 promoter is the luciferase reporter gene assay.

Luciferase Reporter Gene Assay for SV40 Promoter Activation

This protocol outlines the key steps for assessing the activation of the SV40 promoter by a test compound like this compound.

1. Plasmid Construction:

  • An expression vector containing the firefly luciferase reporter gene driven by the SV40 promoter is required (e.g., pGL3-Control Vector from Promega). This vector typically includes the SV40 promoter and enhancer elements.

  • A second plasmid expressing a different reporter, such as Renilla luciferase under the control of a constitutive promoter (e.g., CMV), is used as an internal control to normalize for transfection efficiency and cell viability.

2. Cell Culture and Transfection:

  • Select a suitable mammalian cell line (e.g., HeLa, HEK293).

  • Seed the cells in multi-well plates and grow to an appropriate confluency (typically 70-90%).

  • Co-transfect the cells with the SV40-luciferase reporter plasmid and the internal control plasmid using a standard transfection reagent.

3. Compound Treatment:

  • After a post-transfection period (e.g., 24 hours) to allow for plasmid expression, treat the cells with the test compound (e.g., this compound) at various concentrations. Include a vehicle-only control group.

  • Incubate the cells with the compound for a specified duration (e.g., 24-48 hours).

4. Cell Lysis:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add a passive lysis buffer to each well and incubate at room temperature with gentle agitation to lyse the cells and release the luciferases.

5. Luciferase Activity Measurement:

  • Use a dual-luciferase reporter assay system.

  • Transfer the cell lysate to a luminometer plate.

  • Add the firefly luciferase substrate and measure the luminescence.

  • Subsequently, add the Renilla luciferase substrate (which also quenches the firefly luciferase reaction) and measure the luminescence.

6. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

  • Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated samples by the normalized activity of the vehicle control samples.

Visualizations

Experimental Workflow for Validation of SV40 Promoter Activation

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plasmid_prep Plasmid Preparation (SV40-Luc & Control) transfection Co-transfection plasmid_prep->transfection cell_culture Cell Culture cell_culture->transfection treatment Compound Treatment (e.g., this compound) transfection->treatment lysis Cell Lysis treatment->lysis luminescence Luminescence Measurement (Dual-Luciferase Assay) lysis->luminescence data_analysis Data Analysis (Fold Activation) luminescence->data_analysis SV40_Promoter cluster_activators Activators promoter Enhancer (72 bp repeats) Promoter Origin of Replication Reporter Gene (e.g., Luciferase) tmc205 This compound tmc205->promoter:enh Activates via enhancer large_t Large T Antigen large_t->promoter:pro Activates

References

A Comparative Guide to TMC-205 and Other Indole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with natural products and their synthetic derivatives playing a pivotal role in the discovery of novel anticancer agents. Among these, indole-containing compounds have emerged as a privileged scaffold, forming the backbone of numerous clinically significant drugs. This guide provides a detailed comparison of TMC-205, a novel indole-based fungal metabolite, with other prominent indole-based anticancer agents, focusing on their mechanisms of action, cytotoxic activities, and the experimental methodologies used for their evaluation.

Introduction to this compound

This compound is a natural product isolated from an unidentified fungal strain, TC 1630.[1] It possesses a unique indole-based structure and has demonstrated antiproliferative activity against human cancer cell lines.[1] A key challenge in the study of this compound has been its sensitivity to light and air, which has prompted the synthesis of more stable analogues to facilitate further biological investigation.[1][2]

Mechanism of Action: A Divergence from the Norm

A distinguishing feature of this compound is its proposed mechanism of action, which sets it apart from many conventional indole-based anticancer agents.

This compound: Activating Gene Expression and Sensitivity to Oxidative Stress

Initial studies have revealed that this compound can activate the Simian Virus 40 (SV40) promoter, suggesting a mechanism that involves the modulation of gene expression.[1][2] Furthermore, this compound has shown sensitivity to reactive oxygen species (ROS), indicating that its biological activity may be linked to the cellular redox environment.[1][2]

Vinca (B1221190) Alkaloids: Targeting the Microtubule Machinery

In contrast, the well-established indole (B1671886) alkaloids, vincristine (B1662923) and vinblastine, exert their anticancer effects by targeting the fundamental cellular process of mitosis. They bind to tubulin, the protein subunit of microtubules, and inhibit their polymerization.[3] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptotic cell death.[3]

Comparative Antiproliferative Activity

The cytotoxic potential of this compound and its analogues has been evaluated against the HCT-116 human colon cancer cell line. This section presents a comparison of the available quantitative data for this compound and the vinca alkaloids against the same cell line to provide a preliminary assessment of their relative potencies.

CompoundCell LineIC50 / GI50 (µM)Citation
This compoundHCT-11668 ± 3[1]
This compound Analogue 12HCT-11623 ± 1[1]
This compound Analogue 14HCT-1168 ± 0.5[1]
VincristineHCT-116~0.002 - 0.015[4][5]
VinblastineHCT-1160.001[6]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency in inhibiting cell growth or viability. A lower value indicates higher potency. The data presented here is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

cluster_0 This compound Pathway cluster_1 Vinca Alkaloid Pathway TMC205 This compound ROS Reactive Oxygen Species (ROS) TMC205->ROS SV40 SV40 Promoter TMC205->SV40 Apoptosis_TMC Apoptosis ROS->Apoptosis_TMC Gene Gene Expression SV40->Gene Gene->Apoptosis_TMC Vinca Vinca Alkaloids (Vincristine, Vinblastine) Tubulin Tubulin Vinca->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis_Vinca Apoptosis MitoticArrest->Apoptosis_Vinca

Caption: Contrasting mechanisms of this compound and Vinca Alkaloids.

Experimental Workflow: In Vitro Cytotoxicity Assessment

start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding drug_treatment Treat Cells with Serial Dilutions of Compound cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate to Allow Formazan (B1609692) Crystal Formation mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals (e.g., with DMSO) formazan_incubation->solubilization absorbance_reading Measure Absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate IC50/GI50 Values absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for MTT-based cell viability assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50) or cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound, Vincristine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (typically 48 to 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution to each well. Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate) solution

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Test compound (e.g., Vincristine)

  • Positive control (e.g., Paclitaxel for polymerization promotion) and negative control (e.g., Nocodazole for inhibition)

  • Temperature-controlled microplate spectrophotometer

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture containing tubulin in general tubulin buffer and GTP.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include wells for positive and negative controls, as well as a vehicle control.

  • Initiation of Polymerization: Transfer the plate to a microplate spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance at 340 nm versus time to generate polymerization curves. The effect of the compound can be quantified by analyzing parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass.

Conclusion

This compound represents an intriguing indole-based anticancer agent with a mechanism of action that appears to be distinct from that of the well-characterized vinca alkaloids. While the vinca alkaloids are potent inhibitors of tubulin polymerization, this compound and its more stable analogues seem to exert their antiproliferative effects through the activation of gene expression and a sensitivity to the cellular redox state. Although direct comparisons of potency are limited by the available data, the synthetic analogues of this compound have shown promising cytotoxicity against the HCT-116 colon cancer cell line. Further research is warranted to fully elucidate the molecular targets and signaling pathways of this compound and to explore its therapeutic potential in a broader range of cancer types. The experimental protocols detailed in this guide provide a foundation for the continued investigation and comparison of these and other novel indole-based anticancer agents.

References

A Comparative Analysis of TMC-205 and Resveratrol on SV40 Promoter Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the effects of two bioactive compounds, TMC-205 and resveratrol (B1683913), on the activity of the Simian Virus 40 (SV40) promoter. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of this widely used viral promoter for applications in gene therapy and molecular biology.

Executive Summary

Both this compound, a fungal metabolite, and resveratrol, a natural polyphenol, have been demonstrated to activate the SV40 promoter. While both compounds lead to an increase in gene expression driven by this promoter, their mechanisms of action and efficacy differ. This compound and its analogues are potent activators of the SV40 promoter at noncytotoxic concentrations.[1][2] In a surprising finding, resveratrol, often known for its anti-inflammatory and antiviral properties, has also been shown to enhance SV40 promoter activity, particularly in the presence of pro-inflammatory cytokines, through the activation of the NF-κB signaling pathway.[3] This guide presents the available experimental data, outlines the methodologies used in these findings, and visualizes the distinct signaling pathways involved.

Quantitative Data Presentation

The following table summarizes the quantitative effects of this compound and resveratrol on SV40 promoter-driven gene expression as determined by luciferase reporter assays.

CompoundConcentration (µM)Fold Activation of SV40 PromoterCell LineNotesReference
This compound 1~2-foldHeLa (stably transfected with pGL3-control)Activation is dependent on the SV40 enhancer.[1][4][5]
10~4-foldHeLa (stably transfected with pGL3-control)Activation is dependent on the SV40 enhancer.[1][4][5]
100~6-foldHeLa (stably transfected with pGL3-control)Activation is dependent on the SV40 enhancer.[1][4][5]
Resveratrol 100~2-foldHeLa (stably transfected with pGL3-control)Unprecedented finding of activation.[1][1]
Resveratrol (+ TNF-α) 5Significant enhancementMesangial cells (SM/SV-SEAP28)Dose-dependently enhanced TNF-α-induced activation.[3]
50-75Maximal enhancementMesangial cells (SM/SV-SEAP28)Dose-dependently enhanced TNF-α-induced activation.[3]

Experimental Protocols

The primary method used to determine the effects of this compound and resveratrol on SV40 promoter activity is the luciferase reporter assay . A detailed protocol for such an experiment is outlined below.

SV40 Promoter Luciferase Reporter Assay

1. Cell Culture and Transfection:

  • Human cell lines, such as HeLa or HEK293, are cultured in appropriate media and conditions.

  • For transient transfection, cells are seeded in multi-well plates and transfected with a reporter plasmid containing the firefly luciferase gene under the control of the SV40 promoter (e.g., pGL3-Control Vector).

  • A co-transfection with a plasmid expressing a second reporter, such as Renilla luciferase under a constitutive promoter (e.g., pRL-TK), is performed to normalize for transfection efficiency.

2. Compound Treatment:

  • Following transfection (typically 24 hours), the cell culture medium is replaced with fresh medium containing various concentrations of this compound, resveratrol, or a vehicle control (e.g., DMSO).

  • For experiments investigating the synergistic effects with cytokines, cells are co-treated with the compound and a specific cytokine (e.g., TNF-α).

3. Cell Lysis and Luciferase Activity Measurement:

  • After a defined incubation period (e.g., 24-48 hours), the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer.

  • The cell lysate is then transferred to a luminometer-compatible plate.

  • Firefly luciferase activity is measured by adding a luciferase substrate and quantifying the emitted light.

  • Subsequently, a reagent that quenches the firefly luciferase signal and contains the substrate for Renilla luciferase is added, and the Renilla luminescence is measured.

4. Data Analysis:

  • The firefly luciferase activity for each sample is normalized to the corresponding Renilla luciferase activity.

  • The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated control cells.

Visualization of Mechanisms

The following diagrams illustrate the experimental workflow and the proposed signaling pathways for the activation of the SV40 promoter by this compound and resveratrol.

G cluster_workflow Experimental Workflow A Cell Culture (e.g., HeLa cells) B Transfection with SV40-Luciferase Reporter Plasmid A->B C Treatment with This compound or Resveratrol B->C D Cell Lysis C->D E Dual-Luciferase Assay D->E F Data Analysis (Fold Activation) E->F

Caption: Workflow for assessing SV40 promoter activity.

G cluster_tmc This compound Signaling Pathway cluster_res Resveratrol Signaling Pathway TMC This compound SV40_TMC SV40 Promoter TMC->SV40_TMC Activates Gene_TMC Gene Expression SV40_TMC->Gene_TMC Cytokine Cytokines (e.g., TNF-α) IKK IKK Cytokine->IKK Resveratrol Resveratrol Resveratrol->IKK Enhances IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates SV40_Res SV40 Promoter NFkB_nuc->SV40_Res Activates Gene_Res Gene Expression SV40_Res->Gene_Res

Caption: Proposed signaling pathways for SV40 activation.

Discussion and Conclusion

The findings presented in this guide indicate that both this compound and resveratrol can upregulate gene expression from the SV40 promoter. This compound appears to be a more potent and direct activator, with a clear dose-dependent effect. The mechanism by which this compound activates the SV40 promoter is not yet fully elucidated but is known to be dependent on the SV40 enhancer element.[1][4]

The role of resveratrol in activating the SV40 promoter is a more nuanced and potentially cell-type-specific phenomenon. While often cited for its inhibitory effects on NF-κB, under certain conditions, such as in cytokine-stimulated mesangial cells, resveratrol can paradoxically enhance NF-κB activity, leading to increased SV40 promoter-driven transcription.[3] This highlights the complexity of resveratrol's biological activities and underscores the importance of context in its effects on gene expression.

For researchers in drug development and gene therapy, the activation of the SV40 promoter by these compounds presents both opportunities and challenges. The potent activation by this compound and its analogues could be harnessed for applications requiring robust transgene expression. The modulatory effect of resveratrol, particularly its interplay with inflammatory signals, suggests a more complex regulatory role that warrants further investigation. Future studies should aim to fully delineate the molecular targets of this compound and further explore the context-dependent effects of resveratrol on viral and cellular promoters.

References

confirming the antiproliferative effects of TMC-205 in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antiproliferative Effects of TMC-95A and miR-205 in Cancer Cell Lines

An important note on the nomenclature: Initial searches for "TMC-205" did not yield specific information for a compound with this designation. However, the query likely refers to one of two well-researched molecules with similar names that have significant roles in cancer biology: TMC-95A , a potent proteasome inhibitor, or miR-205 , a microRNA with diverse, context-dependent functions in cancer. This guide provides a comprehensive comparison of the antiproliferative effects of both TMC-95A and miR-205.

Part 1: TMC-95A - A Potent Proteasome Inhibitor

TMC-95A is a cyclic peptide isolated from the fermentation broth of Apiospora montagnei. It is a highly selective and potent inhibitor of the 20S proteasome, a key cellular machine responsible for degrading ubiquitinated proteins. By inhibiting the proteasome, TMC-95A disrupts cellular protein homeostasis, leading to the accumulation of regulatory proteins, cell cycle arrest, and apoptosis in cancer cells.[1][2]

Comparative Performance of Proteasome Inhibitors

The following table summarizes the in vitro inhibitory activity of TMC-95A and compares it with other well-known proteasome inhibitors, Bortezomib and Carfilzomib.[2][3]

CompoundTarget SubunitsIC50 (nM) - Chymotrypsin-like (β5)IC50 (nM) - Caspase-like (β1)IC50 (nM) - Trypsin-like (β2)Reference
TMC-95A β1, β2, β55.460200[2][4][5]
Bortezomib Primarily β564002500[6]
Carfilzomib Primarily β55>1000>1000[6]
Antiproliferative Activity of TMC-95A in Cancer Cell Lines

TMC-95A has demonstrated cytotoxic effects against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Human Colon Carcinoma4.4[4]
HL-60Human Promyelocytic Leukemia9.8[4]
Mechanism of Action: Signaling Pathway

TMC-95A's inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors.

TMC95A_Pathway cluster_effects Cellular Effects TMC95A TMC-95A Proteasome 20S Proteasome TMC95A->Proteasome Inhibits Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax) Cell_Cycle_Inhibitors Cell Cycle Inhibitors (e.g., p21, p27) Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degraded by Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Inhibitors->Cell_Cycle_Arrest

Caption: Mechanism of action of TMC-95A leading to apoptosis and cell cycle arrest.

Part 2: miR-205 - A MicroRNA with a Dual Role in Cancer

MicroRNA-205 (miR-205) is a small non-coding RNA molecule that regulates gene expression post-transcriptionally. Its role in cancer is complex and often contradictory, acting as a tumor suppressor in some cancers and an oncogene (oncomiR) in others.[7][8] This dual functionality is dependent on the specific cellular context and the target genes it regulates.

Antiproliferative and Pro-proliferative Effects of miR-205 in Different Cancer Cell Lines

The following table summarizes the diverse effects of miR-205 across various cancer types.

Cancer TypeCell LinesmiR-205 ExpressionKey Target GenesCellular EffectsReference
Breast Cancer MDA-MB-231, MCF-7DownregulatedZEB1, ERBB3, VEGFATumor Suppressor: Inhibits proliferation, migration, and invasion.[7][9][7][9]
Prostate Cancer PCa cellsDownregulatedBcl-2Tumor Suppressor: Induces apoptosis and inhibits tumor development.[7][7]
Melanoma C8161.9DownregulatedE2F1Tumor Suppressor: Suppresses proliferation, induces apoptosis and senescence.[10][10]
Renal Cancer A498DownregulatedSrc, Lyn, YesTumor Suppressor: Inhibits proliferation, migration, and invasion; induces apoptosis.[11][11]
Lung Cancer -UpregulatedPTENOncogene: Promotes carcinogenesis.[7][12][7][12]
Cervical Cancer HeLa, SW756UpregulatedCHN1Oncogene: Promotes proliferation and migration.[12][12]
Colorectal Cancer -Upregulated-Oncogene: Promotes cell migration.[7][7]
miR-205 in Chemo-sensitization

Overexpression of miR-205 has been shown to enhance the sensitivity of breast cancer cells to chemotherapy.

Cell LineChemotherapeutic AgentEffect of miR-205 OverexpressionReference
MDA-MB-231DocetaxelIC50 decreased from 6.35 µM to 1.95 µM[7]
MCF-7DocetaxelIC50 decreased from 5.74 µM to 1.26 µM[7]
Signaling Pathways Modulated by miR-205

miR-205 influences several key signaling pathways involved in cancer progression.

miR205_Pathways cluster_tumor_suppressor Tumor Suppressive Role cluster_oncogenic Oncogenic Role miR205 miR-205 ZEB1_2 ZEB1/ZEB2 miR205->ZEB1_2 Inhibits ERBB3 ERBB3 miR205->ERBB3 Inhibits Bcl2 Bcl-2 miR205->Bcl2 Inhibits PTEN PTEN miR205->PTEN Inhibits EMT Epithelial-Mesenchymal Transition (EMT) ZEB1_2->EMT Promotes PI3K_Akt_TS PI3K/Akt Pathway ERBB3->PI3K_Akt_TS Activates Apoptosis_TS Apoptosis Bcl2->Apoptosis_TS Inhibits PI3K_Akt_O PI3K/Akt Pathway PTEN->PI3K_Akt_O Inhibits Proliferation_O Proliferation PI3K_Akt_O->Proliferation_O Promotes

Caption: Dual role of miR-205 in cancer signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of antiproliferative effects.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Treat Treat cells with compound (e.g., TMC-95A) Start->Treat Incubate1 Incubate for desired time Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours Add_MTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance (570 nm) Solubilize->Read

Caption: General workflow for an MTT cell viability assay.

Protocol:

  • Seed cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.[13]

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • Remove the treatment medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[13]

  • Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.[13]

  • Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[13] Cell viability is proportional to the absorbance.

Transwell Migration Assay

This assay is used to assess the migratory capacity of cancer cells.

Protocol:

  • Culture cells to 70-80% confluency and serum-starve them overnight.[15]

  • Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[16]

  • Resuspend the serum-starved cells in a serum-free medium and seed them into the upper chamber of the Transwell insert.[15]

  • Incubate the plate for a period appropriate for the cell line's migratory ability (typically 12-48 hours).[15]

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[15]

  • Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).

  • Stain the cells with a staining solution (e.g., crystal violet).

  • Count the number of stained, migrated cells under a microscope.[15]

Western Blotting

This technique is used to detect specific proteins in a sample and assess their expression levels.

Protocol:

  • Protein Extraction: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[18]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, typically overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[20]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the protein expression level.[19]

References

structure-activity relationship (SAR) studies of TMC-205 analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of TMC-205 and its analogues reveals a fascinating case of a mistaken identity in drug nomenclature, leading to two distinct classes of compounds with entirely different therapeutic targets. The query "this compound" can refer to a natural fungal metabolite with anticancer properties or, likely due to a numerical mix-up, to the well-known Hepatitis C Virus (HCV) protease inhibitor, simeprevir (B1263172), which has the development code TMC-435.

This guide provides a detailed comparison of the SAR studies for both of these important molecules, tailored for researchers, scientists, and drug development professionals.

Section 1: this compound Analogues as Anticancer Agents

This compound is a natural product isolated from a fungal metabolite that has demonstrated antiproliferative activity against various cancer cell lines.[1] However, its inherent light and air sensitivity has necessitated the synthesis of more stable and potent analogues to enable further biological investigation.[2]

Data Presentation: Antiproliferative Activity

The antiproliferative effects of this compound and its synthesized analogues were evaluated against the HCT-116 human colon cancer cell line. The quantitative data, presented as GI₅₀ values (the concentration causing 50% growth inhibition), are summarized in the table below.

CompoundModificationGI₅₀ (μM) against HCT-116 CellsFold Change vs. This compound
This compound Parent Compound68 ± 31x
Analogue 10 Decarboxylated~204~3x less potent
Analogue 11 Alcoholequipotent to this compound1x
Analogue 12 3-trifluoromethyl ketone2-8x more potent than this compound2-8x more potent
Analogue 16 Alkane (saturated diene)Complete loss of activityInactive
Analogue 17 N-methylatedLess cytotoxic than Analogue 12-

Data sourced from Gao et al., 2014.[1]

The SAR studies indicate that:

  • The carboxyl group is important for cytotoxicity, as its removal in analogue 10 resulted in a threefold decrease in potency.[1]

  • The negative charge of the carboxyl group is not essential, as the equipotent alcohol analogue 11 demonstrated.[1]

  • Introducing an electron-withdrawing trifluoromethyl group, as in analogue 12 , improves stability and potency.[1]

  • The rigidity of the 1,3-diene moiety is crucial for activity, as its saturation in analogue 16 led to a complete loss of antiproliferative effects.[1]

  • The N-H group on the indole (B1671886) ring may act as a hydrogen bond donor, as the N-methylated analogue 17 was less potent than its counterpart.[1]

Experimental Protocols

Antiproliferative Activity Assay (HCT-116 Cells)

The following is a representative protocol for determining the antiproliferative activity of this compound analogues against the HCT-116 cell line, based on the cited literature.[1][3]

  • Cell Culture: HCT-116 cells are cultured in an appropriate medium, such as McCoy's 5A or DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[3]

  • Compound Treatment: The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 72 hours.[1]

  • Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or luminescent assay, such as MTT, WST-1, or CellTiter-Glo.[3][5] The absorbance or luminescence is measured using a microplate reader.

  • Data Analysis: The results are expressed as the percentage of cell growth inhibition relative to a vehicle-treated control. The GI₅₀ value is calculated by fitting the data to a dose-response curve.

Visualizations

SAR_Workflow_TMC205 TMC205 This compound (Natural Product) Limitation Poor Stability (Light and Air Sensitive) TMC205->Limitation Synthesis Total Synthesis of this compound Limitation->Synthesis Analogues Design & Synthesis of Stable Analogues Synthesis->Analogues SAR_Studies Structure-Activity Relationship Studies Analogues->SAR_Studies Evaluation Biological Evaluation (Antiproliferative Assay) SAR_Studies->Evaluation Potent_Analogue More Potent & Stable Analogue (e.g., 12) Evaluation->Potent_Analogue

Caption: Workflow for the SAR studies of this compound analogues.

SV40_Activation TMC205_Analogue This compound Analogue SV40_Enhancer SV40 Enhancer TMC205_Analogue->SV40_Enhancer activates SV40_Promoter SV40 Promoter SV40_Enhancer->SV40_Promoter enhances Gene_Expression Luciferase Gene Expression SV40_Promoter->Gene_Expression drives

Caption: Activation of the SV40 promoter by this compound analogues.

Section 2: TMC-435 (Simeprevir) Analogues as HCV NS3/4A Protease Inhibitors

A search for "this compound" in the context of viral inhibitors often leads to confusion with TMC-435, the development code for simeprevir. Simeprevir is a potent, orally administered macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme crucial for viral replication.[6]

Data Presentation: Anti-HCV Activity

The in vitro activity of simeprevir (TMC-435) and its analogues is typically characterized by their inhibition constant (Ki) against the purified enzyme and their half-maximal effective concentration (EC₅₀) in cell-based HCV replicon assays.

CompoundModification/GenotypeKi (nM)EC₅₀ (nM)
Simeprevir (TMC-435) Genotype 1a Protease0.5-
Simeprevir (TMC-435) Genotype 1b Protease0.4-
Simeprevir (TMC-435) Genotype 1b Replicon-8.0
Analogue 20 Proline-NH-urea, 14-membered ring-14
Analogue 23 Proline-NH-urea, 15-membered ring-15
Analogue 36 --11
Analogue 37 --3.0
Analogue 40 8-methyl quinoline (B57606), P1 methyl0.23.8

Data sourced from Lin et al., 2009 and Raboisson et al., 2014.[7][8]

The SAR studies on this class of macrocyclic inhibitors highlight:

  • The macrocyclic core, a cyclopropylsulfonamide moiety, and a phenanthridine (B189435) ring are critical for inhibitory activity.

  • Modifications to the P2 cyclopentane (B165970) and P3 capping groups can significantly impact both enzymatic potency and cellular activity.[8]

  • Introduction of an 8-methyl quinoline substituent and a methyl group in the P1 cyclopropylsulfonamide moiety, as in analogue 40 , can improve both metabolic stability and biological activity.[8]

Experimental Protocols

HCV Replicon Luciferase Assay

This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh-7).[1][9]

  • Cell Line: Huh-7 cells stably maintaining a subgenomic HCV replicon (e.g., genotype 1b) that includes a luciferase reporter gene are used.[1]

  • Assay Procedure:

    • Cell Seeding: The replicon-containing cells are plated in 96- or 384-well plates.

    • Compound Addition: Test compounds are serially diluted and added to the cells.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.[1]

    • Luciferase Measurement: Cells are lysed, and luciferase activity is measured with a luminometer. The signal is proportional to HCV RNA replication.[1]

  • Data Analysis: The EC₅₀ value is determined by plotting the percentage of inhibition of the luciferase signal against the compound concentration.

NS3/4A Protease FRET Assay

This biochemical assay directly measures the inhibition of the purified HCV NS3/4A protease.[3][10]

  • Principle: The assay uses a synthetic peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher pair (FRET). When the substrate is cleaved, the FRET is disrupted, leading to an increase in fluorescence.[10]

  • Assay Procedure:

    • Reaction Setup: The reaction is set up in a microplate containing the assay buffer, the test compound (inhibitor), and the recombinant NS3/4A protease.

    • Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.

    • Reaction Initiation: The FRET substrate is added to initiate the reaction.

    • Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.[3]

  • Data Analysis: The initial reaction velocity is calculated. The IC₅₀ value (concentration of inhibitor that causes 50% inhibition of protease activity) is determined from the dose-response curve.

Visualizations

HCV_Protease_Inhibition HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A is cleaved by Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins produces Replication Viral Replication Mature_Proteins->Replication Inhibitor Simeprevir (TMC-435) Inhibitor->NS3_4A inhibits

Caption: Mechanism of action of Simeprevir (TMC-435).

FRET_Assay_Workflow Start Start Prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare Dispense Dispense Inhibitor into Microplate Prepare->Dispense Add_Enzyme Add NS3/4A Protease Dispense->Add_Enzyme Pre_Incubate Pre-incubate (Inhibitor + Enzyme) Add_Enzyme->Pre_Incubate Initiate Initiate Reaction (Add FRET Substrate) Pre_Incubate->Initiate Measure Measure Fluorescence Initiate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Experimental workflow for an NS3/4A FRET assay.

References

Unveiling the Firefly Luciferase Inhibition Profile of TMC-205 and its Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the firefly luciferase inhibitory activity of the natural product TMC-205 and its synthetic analogues. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental procedures.

Comparative Inhibitory Activity

The inhibitory potency of this compound and its analogues against firefly luciferase was evaluated, with the half-maximal inhibitory concentration (IC50) serving as the key metric for comparison. The data reveals that synthetic modifications to the this compound scaffold can significantly modulate its interaction with the luciferase enzyme.

CompoundStructureFirefly Luciferase IC50 (µM)[1]Notes[1]
This compound (Structure not available in search results)Not explicitly quantified in the primary text, but its inhibitory activity prompted further investigation of its analogues.A natural fungal metabolite with antiproliferative activity. Its light and air sensitivity led to the development of more stable analogues.
Analogue 10 Decarboxylated analogue of this compound~3 times less cytotoxic than this compound, suggesting the carboxyl group is important for its biological activity. Luciferase inhibition data not specified.Demonstrates the importance of the carboxylic acid moiety for overall activity.
Analogue 11 Alcohol analogue of this compoundEquipotent to this compound in terms of cytotoxicity, but more sensitive to light, air, and heat. Luciferase inhibition data not specified.Indicates that the negative charge of the carboxyl group is not essential for its cytotoxic effect.
Analogue 12 Ketone analogue with an electron-withdrawing 3-trifluoromethyl groupTwice as potent as this compound in terms of cytotoxicity (GI50 = 39 ± 12 µM). Luciferase inhibition IC50 is approximately 25 µM.Designed for improved stability. Its inhibition of luciferase was found to be competitive with D-luciferin.
Analogue 13 Enone derivative of this compoundExhibited a GI50 value of 14 ± 4 µM, making it 3 and 5 times more potent than analogue 12 and this compound, respectively. Luciferase inhibition data not specified.Hypothesized to be a more bioactive species in a cellular environment.

Mechanism of Inhibition: Competitive with D-Luciferin

Studies on analogue 12, a representative compound of this series, have elucidated the mechanism of firefly luciferase inhibition. Substrate competition assays demonstrated that increasing the concentration of D-luciferin, a substrate for luciferase, could overcome the inhibitory effect of analogue 12. Conversely, varying the concentration of ATP, the co-substrate, did not significantly alter the inhibitory potency. This indicates that this compound and its analogues act as competitive inhibitors , binding to the D-luciferin binding pocket of the firefly luciferase enzyme and preventing the natural substrate from binding.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of firefly luciferase inhibition.[1]

In Vitro Firefly Luciferase Inhibition Assay

This assay quantifies the direct inhibitory effect of the test compounds on recombinant firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • D-luciferin (substrate)

  • Adenosine 5'-triphosphate (ATP) (co-substrate)

  • Assay buffer (e.g., Tris-HCl or similar, pH 7.8, containing MgSO4, and DTT)

  • Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well opaque microplates

  • Luminometer

Procedure:

  • Prepare a stock solution of recombinant firefly luciferase in assay buffer.

  • Prepare serial dilutions of the test compounds in the assay buffer. A solvent control (e.g., DMSO) should be included.

  • In a 96-well opaque microplate, add the luciferase solution to each well.

  • Add the serially diluted test compounds or solvent control to the wells and incubate for a pre-determined period at room temperature to allow for compound-enzyme interaction.

  • Prepare a substrate solution containing D-luciferin and ATP in the assay buffer.

  • Initiate the luminescent reaction by injecting the substrate solution into each well using the luminometer's injector.

  • Immediately measure the luminescence intensity for each well using the luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Luciferase Reporter Gene Assay

This assay is used to assess the effect of the compounds on luciferase expression within a cellular context.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Luciferase reporter vector (e.g., pGL3-Control Vector containing the SV40 promoter driving firefly luciferase expression)

  • Transfection reagent

  • Test compounds (this compound and its analogues)

  • Cell lysis buffer

  • Luciferase assay reagent (containing D-luciferin and ATP)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.

  • After an appropriate incubation period to allow for gene expression, treat the cells with various concentrations of the test compounds or a vehicle control.

  • Following the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells by adding cell lysis buffer to each well and incubating for a short period.

  • Transfer the cell lysate to an opaque 96-well plate.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase control or a separate cell viability assay) to distinguish between specific effects on the reporter and general cytotoxicity.

Visualizing the Process

To better understand the experimental logic and biochemical interactions, the following diagrams have been generated.

Firefly_Luciferase_Reaction Firefly Luciferase Catalyzed Bioluminescence cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products D-Luciferin D-Luciferin Firefly Luciferase Firefly Luciferase D-Luciferin->Firefly Luciferase Binds to active site ATP ATP ATP->Firefly Luciferase Provides energy Oxyluciferin Oxyluciferin Firefly Luciferase->Oxyluciferin AMP AMP Firefly Luciferase->AMP PPi PPi Firefly Luciferase->PPi Light Light Firefly Luciferase->Light

Bioluminescence reaction catalyzed by firefly luciferase.

Inhibition_Mechanism Competitive Inhibition of Firefly Luciferase by this compound Analogues cluster_enzyme Enzyme Active Site Luciferase_Active_Site Firefly Luciferase (D-Luciferin Binding Pocket) Bioluminescence Bioluminescence Luciferase_Active_Site->Bioluminescence Leads to D_Luciferin D-Luciferin (Substrate) D_Luciferin->Luciferase_Active_Site Binds TMC_Analogue This compound Analogue (Inhibitor) TMC_Analogue->Luciferase_Active_Site Competitively Binds

Competitive inhibition of luciferase by this compound analogues.

Experimental_Workflow In Vitro Luciferase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Luciferase, Substrates, and Test Compounds Start->Prepare_Reagents Plate_Setup Add Luciferase and Test Compounds to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Reaction_Initiation Inject Substrate Mix (D-Luciferin + ATP) Incubation->Reaction_Initiation Measurement Measure Luminescence (Luminometer) Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

Unveiling the Specificity of TMC-205: A Comparative Guide to its Effects on Constitutive Promoters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of TMC-205, a fungal metabolite known for its transcriptional activation of the Simian Virus 40 (SV40) promoter. Due to a lack of publicly available data on the effects of this compound on other constitutive promoters, this document will focus on its well-documented activity on the SV40 promoter, while providing a comparative context with other commonly used constitutive promoters. This guide will enable researchers to understand the targeted nature of this compound and provide the necessary protocols to evaluate its effects in their own experimental systems.

Executive Summary

This compound is a potent and specific activator of the SV40 promoter. Its mechanism is dependent on the presence of the SV40 enhancer element, making it a valuable tool for studies where targeted upregulation of genes under the control of this specific promoter is desired. This guide presents the available data on this compound's activity and offers a framework for comparing its effects with the general characteristics of other widely used constitutive promoters such as CMV, EF1α, and PGK.

Data Presentation: this compound and Constitutive Promoter Characteristics

The following tables summarize the known quantitative data for this compound's effect on the SV40 promoter and provide a general comparison of commonly used constitutive promoters.

Table 1: Effect of this compound on SV40 Promoter Activity

Concentration of this compoundFold Activation of SV40 Promoter-driven Luciferase Expression
1 µM~2-fold
10 µM~4-fold
100 µM~6-fold

Data synthesized from published research. The exact fold activation can vary depending on the cell line and experimental conditions.

Table 2: General Comparison of Common Constitutive Promoters

PromoterRelative StrengthExpression StabilityCell Type SpecificityNotes
SV40 ModerateProne to silencing in some cell typesBroad, but activity variesActivated by this compound. Contains enhancer elements that can be targeted by specific factors.
CMV StrongCan be silenced in some cell types, particularly stem cellsBroad, but strength varies significantly between cell typesOne of the most commonly used strong promoters.
EF1α StrongGenerally stable and resistant to silencingBroad, active in a wide range of cell types including stem cellsOften provides more consistent long-term expression than CMV.
PGK ModerateStable and resistant to silencingBroad, generally ubiquitously activeProvides moderate but consistent expression levels.
UBC ModerateStable and resistant to silencingBroad, active in a wide range of cell typesDerived from the human ubiquitin C gene.
CAGG Very StrongGenerally stableBroad, high-level expression in many cell typesA hybrid promoter composed of the CMV enhancer, chicken β-actin promoter, and a β-actin intron.

Experimental Protocols

Key Experiment: Luciferase Reporter Assay for Promoter Activity

This protocol describes the methodology to quantify the effect of this compound on the activity of a constitutive promoter using a luciferase reporter assay.

1. Cell Culture and Transfection:

  • Seed cells (e.g., HeLa, HEK293) in a 24-well plate at a density that ensures they are in the exponential growth phase at the time of transfection.

  • Co-transfect the cells with:

    • A firefly luciferase reporter plasmid where the expression of luciferase is driven by the promoter of interest (e.g., pGL3-SV40).

    • A Renilla luciferase control plasmid (e.g., pRL-TK) for normalization of transfection efficiency. A common ratio is 10:1 of firefly to Renilla plasmid.

  • Use a suitable transfection reagent according to the manufacturer's protocol.

2. Compound Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24-48 hours.

3. Cell Lysis:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a passive lysis buffer.

4. Luciferase Activity Measurement:

  • Use a dual-luciferase reporter assay system.

  • In a luminometer-compatible plate, add the cell lysate to the firefly luciferase substrate and measure the luminescence (Firefly activity).

  • Subsequently, add the stop-and-glo reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence (Renilla activity).

5. Data Analysis:

  • Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well to get the relative luciferase units (RLU).

  • Calculate the fold change in promoter activity by dividing the RLU of the this compound-treated samples by the RLU of the vehicle-treated control.

Mandatory Visualizations

SV40_Activation_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TMC205 This compound UnknownTarget Unknown Cytoplasmic Target(s) TMC205->UnknownTarget enters cell Enhancer Enhancer Element UnknownTarget->Enhancer interacts with transcription factors binding to the enhancer SV40_Promoter SV40 Promoter Gene Reporter Gene (e.g., Luciferase) SV40_Promoter->Gene Enhancer->SV40_Promoter activates Transcription Transcription Gene->Transcription Experimental_Workflow A 1. Cell Seeding (24-well plate) B 2. Co-transfection (Firefly & Renilla Luciferase Plasmids) A->B C 3. This compound Treatment (24-48h incubation) B->C D 4. Cell Lysis C->D E 5. Dual-Luciferase Assay (Measure Luminescence) D->E F 6. Data Analysis (Calculate Fold Change) E->F

TAS-205 Safety and Tolerability in DMD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and tolerability profile of TAS-205 (pizuglanstat), an investigational selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, with other therapeutic options for Duchenne muscular dystrophy (DMD). The information is compiled from publicly available clinical trial data and is intended to support research and development efforts in this field.

Executive Summary

Clinical trials of TAS-205 in patients with Duchenne muscular dystrophy have demonstrated a favorable safety and tolerability profile. Across Phase 1, 2, and 3 studies, TAS-205 was generally well-tolerated, with no specific adverse drug reactions identified.[1][2][3][4] The incidence of adverse events in patients receiving TAS-205 was comparable to that of placebo.[1][2][3] This profile is presented in comparison to established and emerging therapies for DMD, including eteplirsen, ataluren (B1667667), and corticosteroids, for which safety and tolerability are key considerations in treatment decisions.

Comparative Safety and Tolerability Profiles

The following tables summarize the reported adverse events from clinical trials of TAS-205 and comparator DMD therapies.

Table 1: TAS-205 Adverse Events (AEs) in Phase 2 Clinical Trial (NCT02752048)
Adverse EventPlacebo (n=12)TAS-205 Low Dose (6.67-13.33 mg/kg/dose) (n=11)TAS-205 High Dose (13.33-26.67 mg/kg/dose) (n=12)
Any AE 10 (83.3%)10 (90.9%)11 (91.7%)
Nasopharyngitis5 (41.7%)5 (45.5%)4 (33.3%)
Vomiting1 (8.3%)2 (18.2%)2 (16.7%)
Contusion1 (8.3%)1 (9.1%)2 (16.7%)
Fall1 (8.3%)2 (18.2%)1 (8.3%)
Pyrexia02 (18.2%)1 (8.3%)
Upper respiratory tract inflammation2 (16.7%)1 (9.1%)1 (8.3%)
Pharyngitis1 (8.3%)02 (16.7%)
Influenza2 (16.7%)00
Gastroenteritis1 (8.3%)1 (9.1%)0
Bronchitis002 (16.7%)
Data adapted from a Phase 2, randomized, double-blind, placebo-controlled study. All AEs were reported as mild or moderate, with the exception of one serious case of asthma in the high-dose group considered unrelated to the treatment.[1][4]
Table 2: Eteplirsen Treatment-Emergent Adverse Events (TEAEs) in a Phase 3, Open-Label Study (PROMOVI)
Adverse EventEteplirsen (n=79)
Any TEAE 79 (100%)
Headache15 (19.0%)
Vomiting13 (16.5%)
ContusionNot Reported
FallNot Reported
PyrexiaNot Reported
NasopharyngitisNot Reported
CoughNot Reported
Arthralgia≥10%
Rash≥10%
Catheter site pain≥10%
Upper respiratory tract infection≥10%
Data from the PROMOVI trial (NCT02255552). Most frequent treatment-related adverse events were headache and vomiting; none led to treatment discontinuation.[5] In a phase 2 clinical study (NCT01396239), adverse drug reactions were reported at a rate at least 25% higher than in the placebo group.[6]
Table 3: Ataluren Treatment-Emergent Adverse Events (TEAEs) in a Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (ACT DMD)
Adverse EventPlacebo (n=115)Ataluren (n=115)
Any TEAE 97 (84.3%)98 (85.2%)
Vomiting22 (19.1%)24 (20.9%)
Pyrexia15 (13.0%)18 (15.7%)
Cough15 (13.0%)17 (14.8%)
Headache12 (10.4%)16 (13.9%)
Nasopharyngitis17 (14.8%)13 (11.3%)
Upper respiratory tract infection14 (12.2%)11 (9.6%)
Diarrhoea9 (7.8%)11 (9.6%)
Abdominal pain upper6 (5.2%)10 (8.7%)
Nausea6 (5.2%)9 (7.8%)
Fall10 (8.7%)6 (5.2%)
Data from the ACT DMD trial (NCT01826487). Most treatment-emergent adverse events were mild to moderate in severity.[7][8]
Table 4: Comparison of Most Frequent Treatment-Emergent Adverse Events (TEAEs) for Deflazacort (B1670188) and Prednisone (B1679067) in DMD
Adverse Event (≥10% in any group)Placebo (n=50)Deflazacort 0.9 mg/kg/d (n=48)Deflazacort 1.2 mg/kg/d (n=48)Prednisone 0.75 mg/kg/d (n=50)
Cushingoid appearance10 (20%)31 (65%)36 (75%)38 (76%)
Erythema10 (20%)20 (42%)25 (52%)27 (54%)
Hirsutism6 (12%)17 (35%)23 (48%)31 (62%)
Weight increased7 (14%)14 (29%)16 (33%)24 (48%)
Upper respiratory tract infection11 (22%)11 (23%)11 (23%)12 (24%)
Cough10 (20%)10 (21%)11 (23%)10 (20%)
Nasopharyngitis10 (20%)9 (19%)9 (19%)11 (22%)
Headache6 (12%)8 (17%)9 (19%)10 (20%)
Vomiting8 (16%)7 (15%)8 (17%)7 (14%)
Pyrexia6 (12%)6 (13%)7 (15%)8 (16%)
Fall6 (12%)6 (13%)6 (13%)6 (12%)
Data from a randomized, double-blind, placebo- and active-controlled study.[9][10] Deflazacort has been associated with a greater risk of cataracts compared to prednisone.[11]

Experimental Protocols

TAS-205 Clinical Trials
  • Phase 1 (NCT02246478): A double-blind, randomized, placebo-controlled study to evaluate the safety, pharmacokinetics, and pharmacodynamics of single and 7-day repeated oral doses of TAS-205 in Japanese DMD patients.[12][13][14] Patients aged 5 to under 16 years were enrolled.[13] The study involved dose-escalation steps.[12]

  • Phase 2 (NCT02752048): A randomized, double-blind, placebo-controlled study to assess the efficacy and safety of TAS-205 in male DMD patients aged 5 years and older.[1][3] Patients were randomized 1:1:1 to receive low-dose TAS-205 (6.67-13.33 mg/kg/dose), high-dose TAS-205 (13.33-26.67 mg/kg/dose), or placebo orally twice daily for 24 weeks.[3] The primary endpoint was the change from baseline in the 6-minute walk distance (6MWD).[3]

  • Phase 3 (REACH-DMD - NCT04587908): A randomized, placebo-controlled, double-blind, and open-label extension study of TAS-205 in ambulatory and non-ambulatory DMD patients.[15] The ambulatory cohort aimed to assess efficacy based on the mean change from baseline to 52 weeks in the time to rise from the floor. The non-ambulatory cohort's primary purpose was to assess the safety of TAS-205 by collecting the incidence of adverse events over 52 weeks.[15]

Comparator Clinical Trials
  • Eteplirsen (NCT01396239): A randomized, double-blind, placebo-controlled study in DMD boys aged 7 to 13 years with deletions correctable by skipping exon 51.[16] Patients received weekly intravenous infusions of 30 or 50 mg/kg eteplirsen or placebo for 24 weeks.[16] Placebo patients were switched to active treatment at week 25.[16] The primary endpoints were dystrophin-positive fibers and change in 6MWD.[16]

  • Ataluren (ACT DMD - NCT01826487): A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial in boys aged 7-16 years with nonsense mutation DMD.[7] Patients received ataluren (40 mg/kg per day) or placebo orally three times daily for 48 weeks.[7] The primary endpoint was the change in 6MWD from baseline to week 48.[7]

  • Corticosteroids (FOR-DMD - NCT01603407): A multi-center, double-blind, parallel-group study comparing three corticosteroid regimens in boys with DMD aged 4-7 years over a period of 36-60 months.[17][18] The regimens were daily prednisone (0.75 mg/kg/day), intermittent prednisone (0.75 mg/kg/day, 10 days on, 10 days off), and daily deflazacort (0.9 mg/kg/day).[17][19] The primary objective was to compare the efficacy of the three regimens.[17]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for TAS-205 and the comparator therapies.

Mechanism of Action of TAS-205

Eteplirsen_Mechanism cluster_splicing Dystrophin Gene Splicing cluster_intervention Eteplirsen Intervention DMD pre-mRNA DMD pre-mRNA Splicing Machinery Splicing Machinery DMD pre-mRNA->Splicing Machinery Mutated mRNA (Out-of-frame) Mutated mRNA (Out-of-frame) Splicing Machinery->Mutated mRNA (Out-of-frame) mRNA with Exon 51 Skipped (In-frame) mRNA with Exon 51 Skipped (In-frame) Splicing Machinery->mRNA with Exon 51 Skipped (In-frame) Skips Exon 51 Premature Stop Codon Premature Stop Codon Mutated mRNA (Out-of-frame)->Premature Stop Codon No Functional Dystrophin No Functional Dystrophin Premature Stop Codon->No Functional Dystrophin Eteplirsen Eteplirsen Eteplirsen->Splicing Machinery Binds to Exon 51 on pre-mRNA Truncated, Functional Dystrophin Truncated, Functional Dystrophin mRNA with Exon 51 Skipped (In-frame)->Truncated, Functional Dystrophin

Mechanism of Action of Eteplirsen

Ataluren_Mechanism cluster_translation Protein Translation cluster_intervention Ataluren Intervention DMD mRNA with Nonsense Mutation DMD mRNA with Nonsense Mutation Ribosome Ribosome DMD mRNA with Nonsense Mutation->Ribosome Premature Termination Premature Termination Ribosome->Premature Termination Encounters Premature Stop Codon Full-length, Functional Dystrophin Full-length, Functional Dystrophin Ribosome->Full-length, Functional Dystrophin Truncated, Non-functional Dystrophin Truncated, Non-functional Dystrophin Premature Termination->Truncated, Non-functional Dystrophin Ataluren Ataluren Ataluren->Ribosome Enables read-through of premature stop codon

Mechanism of Action of Ataluren

Corticosteroids_Mechanism cluster_inflammation_pathway Pro-inflammatory Signaling in DMD cluster_intervention Corticosteroid Intervention Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Muscle Inflammation & Damage Muscle Inflammation & Damage Pro-inflammatory Gene Expression->Muscle Inflammation & Damage Corticosteroids Corticosteroids Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroids->Glucocorticoid Receptor Glucocorticoid Receptor->NF-κB Pathway Inhibits Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression Glucocorticoid Receptor->Anti-inflammatory Gene Expression Promotes

Mechanism of Action of Corticosteroids

References

comparing TAS-205 efficacy at low-dose vs high-dose in Phase 2 trials

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the Phase 2 clinical trial (NCT02752048) for TAS-205 (pizuglanstat) in patients with Duchenne muscular dystrophy (DMD) reveals a nuanced comparison between low-dose and high-dose efficacy. While the trial demonstrated a favorable safety profile for TAS-205, the efficacy results, particularly for the primary endpoint, did not show a clear dose-dependent benefit, with the low-dose group exhibiting a numerically greater, though not statistically significant, improvement in the 6-minute walk distance (6MWD) compared to the high-dose group.[1][2][3][4]

Subsequent Phase 3 investigations with TAS-205 did not meet their primary endpoints, leading to the discontinuation of the trials.[5][6]

Efficacy Data: Low-Dose vs. High-Dose TAS-205

The primary objective of the Phase 2 study was to assess the efficacy of TAS-205 by measuring the change in the 6-minute walk distance (6MWD) from baseline to 24 weeks of treatment.[1][3]

Efficacy EndpointPlacebo (n=10)Low-Dose TAS-205 (n=11)High-Dose TAS-205 (n=11)
Mean Change in 6MWD from Baseline (meters) -17.0-3.5-7.5
Difference from Placebo in Mean 6MWD Change (meters) N/A13.59.5
Statistical Significance (p-value vs. Placebo) N/A0.6250.646

Table 1: Comparison of the primary efficacy endpoint in the Phase 2 trial of TAS-205.[2]

While both treatment arms showed a smaller decline in 6MWD compared to the placebo group, the low-dose group demonstrated a larger numerical difference from placebo (13.5 meters) than the high-dose group (9.5 meters).[1][2] However, these findings were not statistically significant.[2]

Secondary endpoints included assessments of muscle volume. High-dose TAS-205 was observed to reduce the decline in thigh muscle volume compared to placebo, although this difference was not statistically significant.[1] In the lower leg muscles, both low and high doses of TAS-205 demonstrated benefits, but only the high dose achieved statistical significance, specifically in the lower right leg.[1] No significant benefits were observed in other motor function tests, such as the rise from the floor test, the timed up and go test, or the 10-meter walk/run test.[1]

Experimental Protocols

Phase 2 Clinical Trial (NCT02752048) Methodology

  • Study Design : This was a randomized, double-blind, placebo-controlled early Phase 2 study.[2][3][4]

  • Participants : The trial enrolled 36 male patients aged 5 years and older with a diagnosis of Duchenne muscular dystrophy.[2][3] For the efficacy analysis, 35 patients were included.[2]

  • Randomization and Blinding : Patients were randomized in a 1:1:1 ratio to receive either low-dose TAS-205, high-dose TAS-205, or a placebo.[3][4] The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

  • Treatment Administration :

    • Low-dose group: Received 6.67–13.33 mg/kg/dose of TAS-205.[3][4]

    • High-dose group: Received 13.33–26.67 mg/kg/dose of TAS-205.[3][4]

    • Placebo group: Received a matching placebo.

    • The treatment was administered orally.[1]

  • Primary Endpoint Assessment : The primary efficacy endpoint was the change from baseline in the 6-minute walk distance (6MWD) at week 24.[3][4] The 6MWD test measures the distance a patient can walk on a hard, flat surface in six minutes.

  • Secondary Endpoint Assessments : Secondary endpoints included various motor function tests and measurements of muscle volume using computerized tomography (CT) scans.[1]

Mechanism of Action and Signaling Pathway

TAS-205 is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[5][7] HPGDS is an enzyme responsible for producing prostaglandin D2 (PGD2).[1] In Duchenne muscular dystrophy, PGD2 is believed to contribute to inflammation and muscle tissue death (necrosis).[1] By inhibiting HPGDS, TAS-205 reduces the levels of PGD2, which is expected to lessen muscle inflammation and deterioration.[1][8]

TAS205_Mechanism_of_Action cluster_pathway Prostaglandin D2 Synthesis Pathway cluster_intervention Therapeutic Intervention Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX enzymes HPGDS HPGDS (Hematopoietic Prostaglandin D Synthase) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Inflammation & Muscle Necrosis PGD2->Inflammation TAS205 TAS-205 (Pizuglanstat) TAS205->HPGDS Inhibition TAS205_Phase2_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization (1:1:1) cluster_treatment Treatment & Follow-up cluster_assessment Efficacy Assessment Patient_Population Male DMD Patients (Age ≥5) Randomization Randomization Patient_Population->Randomization Placebo Placebo Group (n=12) Randomization->Placebo Low_Dose Low-Dose TAS-205 (6.67-13.33 mg/kg) (n=11) Randomization->Low_Dose High_Dose High-Dose TAS-205 (13.33-26.67 mg/kg) (n=12) Randomization->High_Dose Treatment 24 Weeks of Oral Administration Placebo->Treatment Low_Dose->Treatment High_Dose->Treatment Primary_Endpoint Primary Endpoint: Change in 6MWD Treatment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Muscle Volume (CT) - Other Motor Functions Treatment->Secondary_Endpoints

References

TAS-205 vs. Placebo in Duchenne Muscular Dystrophy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of TAS-205 and placebo in the context of randomized controlled trials for Duchenne Muscular Dystrophy (DMD). It is intended for researchers, scientists, and drug development professionals, offering an objective overview of the available clinical trial data, experimental protocols, and the underlying mechanism of action.

Overview of TAS-205 (Pizuglanstat)

TAS-205, also known as pizuglanstat, is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS).[1][2] This enzyme is responsible for the production of prostaglandin D2 (PGD2), an inflammatory mediator implicated in the pathology of DMD.[3][4] In DMD, the absence of dystrophin protein leads to chronic muscle inflammation and necrosis.[3] HPGDS is expressed in necrotic muscle fibers, and the resulting PGD2 production is thought to exacerbate muscle damage.[4] By inhibiting HPGDS, TAS-205 aims to reduce PGD2 levels, thereby mitigating inflammation and slowing the progression of muscle deterioration.[1][2] This mechanism of action is independent of the specific dystrophin gene mutation, suggesting a broad potential applicability for DMD patients.[5]

Signaling Pathway of TAS-205 in DMD

The proposed mechanism of action for TAS-205 involves the modulation of the prostaglandin D2 signaling pathway, which plays a role in the inflammatory cascade seen in Duchenne Muscular Dystrophy.

TAS205_Mechanism_of_Action TAS-205 (Pizuglanstat) Mechanism of Action in DMD cluster_inflammation Inflammatory Cascade in DMD Muscle Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX Enzymes HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Catalyzes Inflammation_Necrosis Muscle Inflammation & Necrosis PGD2->Inflammation_Necrosis Promotes TAS205 TAS-205 (Pizuglanstat) TAS205->HPGDS Inhibits

Caption: TAS-205 inhibits HPGDS, blocking PGD2 production and subsequent muscle inflammation.

Clinical Trial Data: Phase 2 Study (NCT02752048)

An early phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of TAS-205 in male DMD patients aged 5 years and older.[3]

Patient Demographics and Baseline Characteristics
CharacteristicPlacebo (n=10)TAS-205 Low Dose (n=11)TAS-205 High Dose (n=11)
Mean Age (years)8.0 (2.4)8.5 (2.4)7.5 (1.5)
Mean Weight (kg)28.3 (8.2)30.5 (10.2)26.6 (5.2)
Mean Height (cm)124.9 (13.0)126.8 (14.2)122.9 (7.9)
Mean 6MWD (meters)385.1 (72.3)392.5 (62.3)360.1 (59.7)
Concomitant Steroid Use83.3%81.8%75.0%
Data are presented as mean (Standard Deviation) or percentage.
Efficacy Outcomes at Week 24

The primary endpoint for the Phase 2 trial was the change from baseline in the 6-minute walk distance (6MWD) at week 24.[3]

Outcome MeasurePlacebo (n=10)TAS-205 Low Dose (n=11)TAS-205 High Dose (n=11)
Change in 6MWD from Baseline (meters)
Mean Change (SE)-17.0 (17.6)-3.5 (20.3)-7.5 (11.2)
Mean Difference from Placebo (95% CI)-13.5 (-43.3 to 70.2)9.5 (-33.3 to 52.4)
Change in Timed Motor Function Tests (seconds)
Rise from Floor-0.6 (1.4)0.9 (1.4)-0.7 (0.8)
Timed Up and Go0.3 (0.4)0.6 (0.4)0.4 (0.3)
10-meter Walk/Run0.2 (0.3)0.4 (0.2)0.3 (0.2)
6MWD: 6-minute walk distance; SE: Standard Error; CI: Confidence Interval.

While the results for the primary endpoint were not statistically significant, the decline in 6MWD tended to be less pronounced in the TAS-205 treatment groups compared to the placebo group.[3] No significant benefits were observed in the secondary motor function tests.[5]

Safety Profile

In the Phase 2 trial, TAS-205 demonstrated a favorable safety profile.[3] No obvious differences in the incidence of adverse events were observed between the treatment and placebo groups, and no adverse drug reactions specific to TAS-205 were reported.[3] Most adverse events were mild to moderate in severity.[5]

Clinical Trial Data: Phase 3 Study (REACH-DMD, NCT04587908)

A Phase 3, randomized, placebo-controlled, double-blind study was conducted in Japan to further evaluate the efficacy and safety of TAS-205 in ambulatory and non-ambulatory male DMD patients aged 5 years and older.[1][2]

Study Design and Primary Endpoint

The primary endpoint for the ambulatory cohort was the mean change from baseline to 52 weeks in the time to rise from the floor.[1][2] The study enrolled 82 patients in the ambulatory cohort.[1]

Key Outcomes

Taiho Pharmaceutical announced that the Phase 3 study did not meet its primary endpoint, showing no significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor between the TAS-205 and placebo groups.[1][2] Following these results, the trial was discontinued.[6]

Experimental Protocols

Phase 2 Trial (NCT02752048) Experimental Workflow

Phase2_Workflow Phase 2 (NCT02752048) Trial Workflow Screening Screening & Enrollment (Male, ≥5 years, 6MWD ≥75m) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo LowDose TAS-205 Low Dose (6.67-13.33 mg/kg/dose) Randomization->LowDose HighDose TAS-205 High Dose (13.33-26.67 mg/kg/dose) Randomization->HighDose Treatment 24-Week Treatment Period Placebo->Treatment LowDose->Treatment HighDose->Treatment Assessments Efficacy & Safety Assessments (Baseline, Week 12, Week 24) Treatment->Assessments PrimaryEndpoint Primary Endpoint Analysis: Change in 6MWD at Week 24 Assessments->PrimaryEndpoint

Caption: Overview of the Phase 2 clinical trial design for TAS-205 in DMD.

Key Experimental Methodologies
  • 6-Minute Walk Test (6MWT): This test measures the distance a patient can walk on a hard, flat surface in 6 minutes. Standardized procedures were followed, often based on guidelines from the American Thoracic Society, modified for the DMD population.[7][8] These modifications may include the use of a shorter course (e.g., 25 meters), an orientation video, constant verbal encouragement, and a "safety chaser" to assist in case of falls.[8][9] The primary outcome is the total distance walked in meters (6MWD).[10]

  • Time to Rise from Floor: This test measures the time it takes for a patient to stand up from a supine (lying on the back) position.[11] The time is recorded in seconds and is a measure of functional strength.[11]

  • Muscle Volume Measurement: In the Phase 2 trial, muscle volume was assessed using computerized tomography (CT) scans.[5] Helical CT imaging of the thigh is performed, and images are analyzed to calculate the net muscle volume, distinguishing it from fat and connective tissue.[2]

Conclusion

The early Phase 2 clinical trial of TAS-205 in patients with Duchenne Muscular Dystrophy suggested a favorable safety profile and a potential, though not statistically significant, trend in slowing the decline of the 6-minute walk distance. However, the subsequent Phase 3 trial failed to meet its primary endpoint of improving the time to rise from the floor. These findings underscore the challenges in developing effective therapies for DMD and highlight the importance of selecting appropriate clinical endpoints that are sensitive to changes in disease progression. Further research and detailed analysis of the complete dataset from these trials will be crucial for the scientific community to fully understand the potential and limitations of targeting the HPGDS pathway in DMD.

References

Comparative Efficacy of TAS-205 on Prostaglandin D2 and E2 Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of TAS-205, a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, on the levels of prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting specific prostaglandin pathways.

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including inflammation and muscle regeneration. PGD2, synthesized by HPGDS, is implicated in inflammatory processes and the inhibition of muscle fiber regeneration.[1] Conversely, PGE2 is known to promote muscle fiber regeneration.[1] TAS-205 (pizuglanstat) is an investigational drug developed by Taiho Pharmaceutical that selectively inhibits HPGDS.[1][2] This selectivity is crucial as it aims to reduce the detrimental effects of PGD2 while preserving the beneficial effects of PGE2. This guide summarizes the available clinical data on the comparative effects of TAS-205 on PGD2 and PGE2 levels.

Mechanism of Action

TAS-205 is a highly selective, orally administered inhibitor of hematopoietic prostaglandin D synthase (HPGDS).[1][2] HPGDS is the key enzyme responsible for the conversion of prostaglandin H2 (PGH2) to PGD2. By inhibiting HPGDS, TAS-205 effectively reduces the production of PGD2, a key mediator in certain inflammatory and pathological processes.[1][3] Clinical studies have demonstrated that TAS-205 does not significantly affect the levels of PGE2, indicating its high selectivity.[1][4][5]

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and the specific point of intervention for TAS-205.

Prostaglandin_Pathway cluster_upstream Upstream Pathway cluster_downstream Prostaglandin Synthesis cluster_inhibitor Therapeutic Intervention Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1/COX-2 PGD2_Synthase HPGDS PGH2->PGD2_Synthase PGE2_Synthase PGES PGH2->PGE2_Synthase PGD2 Prostaglandin D2 (PGD2) PGD2_Synthase->PGD2 PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 TAS205 TAS-205 TAS205->PGD2_Synthase Inhibits

Figure 1: Prostaglandin Biosynthesis and TAS-205 Mechanism of Action

Comparative Effects on PGD2 and PGE2 Levels: Clinical Data

Clinical trials in patients with Duchenne muscular dystrophy (DMD) have provided quantitative data on the in vivo effects of TAS-205 on PGD2 and PGE2 production. The primary endpoints for these pharmacodynamic assessments were the urinary levels of the major metabolites of PGD2 (tetranor-PGDM, tPGDM) and PGE2 (tetranor-PGEM, tPGEM).

Treatment GroupChange in Urinary tPGDM/Cre Ratio vs. Placebo (Week 24)Change in Total Urinary tPGDM Excretion vs. Placebo (Week 24)Change in Urinary tPGEM/Cre Ratio vs. Placebo (Week 24)Change in Total Urinary tPGEM Excretion vs. Placebo (Week 24)
TAS-205 Low-Dose-16.5%-31.2%+27.7%-17.3%
TAS-205 High-Dose-25.5%-25.7%-17.9%-29.6%
Statistically significant (P = 0.047)[6]

Data from the early phase 2 trial of TAS-205 in patients with Duchenne muscular dystrophy.[6]

The results clearly indicate a dose-dependent reduction in the urinary metabolite of PGD2 following treatment with TAS-205.[4][5] In contrast, the changes in the urinary metabolite of PGE2 were not statistically significant compared to placebo, confirming the selective action of TAS-205.[6]

Experimental Protocols

The clinical data presented above were obtained from a randomized, double-blind, placebo-controlled early phase 2 study (NCT02752048).[7][8]

Study Design
  • Participants: Male patients aged ≥5 years with a diagnosis of Duchenne muscular dystrophy.[7]

  • Randomization: Patients were randomized in a 1:1:1 ratio to receive low-dose TAS-205, high-dose TAS-205, or a placebo.[7][8]

  • Treatment Administration: TAS-205 or placebo was administered orally twice daily for 24 weeks.[9]

    • Low-dose TAS-205: 6.67–13.33 mg/kg/dose[7][8]

    • High-dose TAS-205: 13.33–26.67 mg/kg/dose[7][8]

Pharmacodynamic Analysis
  • Sample Collection: Pooled urine samples were collected at baseline and at specified time points throughout the study.[9]

  • Analytical Method: The concentrations of urinary tetranor-PGDM (tPGDM) and tetranor-PGEM (tPGEM) were measured. While the specific assay is not detailed in all publications, the standard and highly sensitive method for such analyses is online solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).

  • Data Normalization: To account for variations in urine dilution, the metabolite concentrations were normalized to urinary creatinine (B1669602) (Cre) levels and expressed as a ratio (tPGDM/Cre or tPGEM/Cre).[6] Total urinary excretion of the metabolites was also calculated.[6]

The following diagram outlines the typical workflow for the analysis of urinary prostaglandin metabolites.

Experimental_Workflow Urine_Collection Urine Sample Collection Sample_Prep Sample Preparation (Internal Standard Addition) Urine_Collection->Sample_Prep SPE Online Solid-Phase Extraction (SPE) Sample_Prep->SPE LC Liquid Chromatography (LC) Separation SPE->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis Normalization Normalization to Creatinine Data_Analysis->Normalization

Figure 2: General Experimental Workflow for Urinary Metabolite Analysis

Conclusion

The available data from clinical studies consistently demonstrate that TAS-205 is a selective inhibitor of HPGDS. It significantly reduces the levels of PGD2, as measured by its urinary metabolite tPGDM, in a dose-dependent manner. Importantly, TAS-205 shows little to no effect on the levels of PGE2, highlighting its targeted mechanism of action. This selectivity may offer a therapeutic advantage by mitigating the pro-inflammatory and anti-regenerative effects of PGD2 while preserving the beneficial roles of PGE2. Further research and larger clinical trials are necessary to fully elucidate the clinical efficacy of TAS-205 in relevant patient populations.

References

Evaluating TAS-205 Against Oral Steroids for Duchenne Muscular Dystrophy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape of Duchenne Muscular Dystrophy (DMD), a critical evaluation of emerging therapies against the current standard of care is paramount. This guide provides a detailed comparison of TAS-205 (pizuglanstat), an investigational selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS), and oral corticosteroids, the long-standing cornerstone of DMD management. While TAS-205 recently failed to meet its primary endpoint in a Phase 3 trial, an examination of its clinical data and mechanism of action in contrast to corticosteroids offers valuable insights for future drug development.

Mechanism of Action: A Tale of Two Pathways

Oral corticosteroids, such as prednisone (B1679067) and deflazacort, exert their therapeutic effects in DMD through broad anti-inflammatory and immunosuppressive actions.[1][2] Their mechanism is not fully elucidated but is known to involve the modulation of gene expression to reduce the production of inflammatory mediators, stabilize muscle fiber membranes, and potentially stimulate muscle repair.[1][3] This broad activity, however, contributes to a significant side-effect profile.

In contrast, TAS-205 was designed for a more targeted approach. It selectively inhibits HPGDS, the enzyme responsible for producing prostaglandin D2 (PGD2).[4][5] PGD2 is implicated in mediating inflammation and muscle necrosis in DMD.[4][6] By specifically blocking PGD2 production, TAS-205 aimed to reduce muscle damage with a more favorable safety profile than corticosteroids.[5][7]

cluster_corticosteroids Oral Corticosteroids cluster_tas205 TAS-205 Steroids Corticosteroids GR Glucocorticoid Receptor Steroids->GR Nucleus Nucleus GR->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Suppresses Anti_inflammatory_Genes Anti-inflammatory Gene Expression Nucleus->Anti_inflammatory_Genes Promotes Inflammation Inflammation Inflammatory_Genes->Inflammation Anti_inflammatory_Genes->Inflammation Reduces Arachidonic_Acid Arachidonic Acid HPGDS HPGDS Enzyme Arachidonic_Acid->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 TAS205 TAS-205 TAS205->HPGDS Inhibits Muscle_Inflammation Muscle Inflammation & Necrosis PGD2->Muscle_Inflammation

Caption: Signaling Pathways of Oral Corticosteroids and TAS-205.

Clinical Efficacy: A Summary of Trial Outcomes

Direct head-to-head trials comparing TAS-205 and oral steroids have not been conducted. The efficacy of each must be evaluated based on their respective placebo-controlled studies. It is important to note that a significant portion of participants in the TAS-205 trials were also receiving concurrent corticosteroid therapy.[4][8]

TAS-205 Clinical Trial Data

A Phase 2 trial of TAS-205 suggested a potential, though not statistically significant, slowing of muscle deterioration.[4] However, the subsequent Phase 3 REACH-DMD study failed to meet its primary endpoint, which was a significant difference in the mean change from baseline in the time to rise from the floor after 52 weeks.[9][10][11]

Trial Primary Endpoint Low-Dose TAS-205 Group High-Dose TAS-205 Group Placebo Group Outcome
Phase 2 (NCT02752048) Change in 6-Minute Walk Distance (6MWD) at 24 weeks-3.5 m[6]-7.5 m[6]-17.0 m[6]While showing a trend of less decline, the difference from placebo was not statistically significant.[4]
Phase 3 (REACH-DMD) Change in time to rise from the floor at 52 weeks---No significant difference observed between the TAS-205 and placebo groups.[9][10]

Oral Steroids Clinical Trial Data

Numerous studies have demonstrated the efficacy of oral steroids in slowing the progression of DMD.[3][12][13] They have been shown to improve muscle strength and function, delay the loss of ambulation, and reduce the incidence of scoliosis and cardiomyopathy.[3][12]

Therapy Key Efficacy Findings
Prednisone (0.75 mg/kg/day) Significantly improved muscle strength and function in trials lasting from 6 months to 2 years.[13] Long-term observational studies suggest it prolongs ambulation.[3][12]
Deflazacort Shown to be at least as effective as prednisone in improving muscle strength and function, with some evidence suggesting a better profile regarding weight gain.[14]

Safety and Tolerability: A Clear Distinction

The primary rationale for developing targeted therapies like TAS-205 is to mitigate the burdensome side effects associated with long-term corticosteroid use.

TAS-205 Safety Profile

Across its clinical trials, TAS-205 demonstrated a favorable safety profile.[4][6] Most adverse events were mild to moderate, and no clinically significant safety concerns were identified.[4][7] No adverse drug reactions specific to TAS-205 were observed.[6][15]

Oral Steroids Safety Profile

The use of oral steroids in DMD is associated with a wide range of significant side effects, including:

  • Weight gain and Cushingoid features[3][12]

  • Growth suppression and delayed puberty[1]

  • Behavioral changes[3][12]

  • Reduced bone density and increased fracture risk[12][16]

  • Cataracts[3]

  • Increased risk of infections[12]

Experimental Protocols

TAS-205 Phase 2 Trial (NCT02752048) Workflow

The early Phase 2 study of TAS-205 was a randomized, double-blind, placebo-controlled trial.[6]

Caption: Workflow of the TAS-205 Phase 2 Clinical Trial.
  • Objective: To assess the efficacy and safety of TAS-205 in male DMD patients aged 5 years and older.[6]

  • Design: A randomized, double-blind, placebo-controlled study.[6]

  • Participants: 36 male patients with DMD were enrolled and randomized.[6]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive either a low dose of TAS-205 (6.67-13.33 mg/kg), a high dose of TAS-205 (13.33-26.67 mg/kg), or a placebo, administered orally for 24 weeks.[6]

  • Primary Endpoint: The primary outcome measure was the change from baseline in the 6-minute walk distance (6MWD) at week 24.[6]

Representative Oral Steroid Trial Protocol (Prednisone)

A common trial design for evaluating corticosteroids in DMD is a randomized, placebo-controlled study to assess changes in muscle strength and function over a period of at least 6 months.

  • Objective: To determine the efficacy and safety of daily prednisone in improving muscle strength and function in boys with DMD.

  • Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Ambulant boys with a confirmed diagnosis of DMD, typically between the ages of 4 and 10.

  • Intervention: Participants are randomized to receive a standard dose of oral prednisone (e.g., 0.75 mg/kg/day) or a matching placebo for a predefined period (e.g., 6-12 months).

  • Primary Endpoint: A common primary endpoint is the change in average muscle strength score, often measured by manual muscle testing. Secondary endpoints frequently include timed function tests such as the time to stand from supine, time to climb four stairs, and the 6MWD.[3]

Conclusion

Oral steroids remain the standard of care for DMD, with proven, albeit modest, efficacy in slowing disease progression.[1][7] Their utility is significantly limited by a substantial burden of side effects.[12][14] TAS-205 represented a targeted therapeutic strategy aimed at overcoming the limitations of corticosteroids. While it demonstrated a favorable safety profile, it ultimately failed to show clinical efficacy in its pivotal Phase 3 trial.[9][10]

The journey of TAS-205 underscores the complexities of developing effective treatments for DMD. While this particular agent will not be moving forward, the targeted approach of inhibiting specific inflammatory pathways remains a valid and important strategy. The data generated from the TAS-205 clinical program provides valuable lessons for the field, emphasizing the need for robust preclinical models and a deeper understanding of the multifaceted pathology of DMD to guide the development of the next generation of therapies. For now, the challenge of finding a therapy with the efficacy of corticosteroids but without their debilitating side effects continues.

References

Pizuglanstat (TAS-205) on the Sidelines as Novel Therapies Advance in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of emerging therapies for Duchenne muscular dystrophy (DMD) is rapidly evolving, with several new treatments gaining regulatory approval and demonstrating clinical benefit. However, the journey for pizuglanstat (B610123) (TAS-205), a selective hematopoietic prostaglandin (B15479496) D synthase (HPGDS) inhibitor, has hit a significant roadblock. A recent Phase III trial of pizuglanstat failed to meet its primary endpoint, casting doubt on its future in the DMD therapeutic arena. This comparison guide provides an objective overview of pizuglanstat in the context of other emerging therapies, supported by available experimental data.

Pizuglanstat, developed by Taiho Pharmaceutical, was investigated as a treatment for DMD independent of the specific dystrophin gene mutation.[1][2] Its mechanism of action centers on inhibiting HPGDS, an enzyme that catalyzes the production of prostaglandin D2 (PGD2).[1][3] PGD2 is implicated in exacerbating inflammation and muscle necrosis in DMD.[1] By reducing PGD2 synthesis, pizuglanstat was expected to mitigate these pathological processes and slow the decline in motor function.[3][4]

However, the Phase III REACH-DMD study (NCT04587908), a randomized, double-blind, placebo-controlled trial in Japan, found no significant difference in the mean change from baseline to 52 weeks in the time to rise from the floor for ambulatory male DMD patients aged 5 and older treated with pizuglanstat compared to placebo.[1][2][5][6][7] This pivotal failure has led to the discontinuation of the trial for both ambulatory and non-ambulatory cohorts.[7] Detailed results from the study are anticipated to be presented at an upcoming academic conference.[1][6][7]

In contrast to the setback for pizuglanstat, several other therapeutic modalities have shown promise and are changing the treatment paradigm for DMD. These include gene therapy, exon-skipping oligonucleotides, a histone deacetylase (HDAC) inhibitor, and a dissociative steroid.

Comparative Analysis of Efficacy

The following tables summarize the available quantitative data from pivotal clinical trials of pizuglanstat and other emerging therapies for DMD.

Table 1: Pizuglanstat (TAS-205) - Key Clinical Trial Data

Parameter Pizuglanstat (TAS-205)
Trial Name REACH-DMD (Phase III)[1][2][5][6][7]
NCT Identifier NCT04587908[1]
Patient Population Ambulatory males with DMD, aged ≥5 years[1][6][7]
Primary Endpoint Mean change from baseline to 52 weeks in time to rise from the floor[1][6][7]
Result Failed to meet primary endpoint (No significant difference vs. placebo)[1][2][5][6][7]

Table 2: Emerging Therapies - Key Efficacy Data from Pivotal Trials

Therapy (Brand Name) Mechanism of Action Pivotal Trial Key Efficacy Endpoint & Result
Delandistrogene moxeparvovec (Elevidys) AAV-mediated micro-dystrophin gene transfer[8]ENDEAVOR (SRP-9001-103) (NCT04626674)[4]North Star Ambulatory Assessment (NSAA) Total Score: Mean change from baseline at 1 year: +4.0 points.[4] Micro-dystrophin Expression (Western Blot): Mean 54.2% of normal at week 12.[4]
Viltolarsen (Viltepso) Antisense oligonucleotide enabling exon 53 skipping[9][10]Phase 2 (NCT02740972) & Extension (NCT03167255)[11][12][13]Dystrophin Expression (Western Blot): Mean 5.7-5.9% of normal after 20-24 weeks.[13] Timed Function Tests: Significant improvements in time to stand from supine, time to run/walk 10m, and time to climb 4 stairs compared to a natural history control group over 4 years.[12][14]
Golodirsen (Vyondys 53) Antisense oligonucleotide enabling exon 53 skipping[14][15][16]Phase 1/2 (NCT02310906)[8][15][17]Dystrophin Expression (Western Blot): Mean increase from 0.10% to 1.02% of normal after ≥48 weeks.[8][9][17] 6-Minute Walk Test (6MWT): Slower decline compared to an external control group over 144 weeks.[17]
Givinostat (B1684626) (Duvyzat) Histone Deacetylase (HDAC) inhibitor[18][19]EPIDYS (Phase 3) (NCT02851797)[1][10][20][21]Four-Stair Climb Assessment: Significantly smaller decline in givinostat group vs. placebo (difference of 1.78 seconds) at 72 weeks.[20] NSAA Total Score: 40% less decline compared to the control group.[10]
Vamorolone (B1682149) (Agamree) Dissociative steroidal anti-inflammatory[13][22][23]VISION-DMD (Phase 2b) (NCT03439670)[6][22][24]Time to Stand from Supine (TTSTAND) Velocity: Statistically significant improvement in the 6 mg/kg/day group vs. placebo at 24 weeks (p=0.002).[22][24] 6-Minute Walk Test (6MWT): Statistically significant improvement in the 6 mg/kg/day group vs. placebo at 24 weeks (p=0.003).[24]

Mechanisms of Action and Signaling Pathways

The emerging therapies for DMD target different aspects of the disease pathophysiology. The following diagrams, generated using Graphviz, illustrate these distinct mechanisms.

Pizuglanstat_Mechanism Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 HPGDS HPGDS Hematopoietic Prostaglandin D Synthase (HPGDS) Pizuglanstat Pizuglanstat (TAS-205) Pizuglanstat->HPGDS Inhibits Inflammation Inflammation PGD2->Inflammation Muscle_Necrosis Muscle Necrosis PGD2->Muscle_Necrosis

Pizuglanstat's inhibitory action on PGD2 synthesis.

Gene_Therapy_Exon_Skipping_Mechanism cluster_GeneTherapy Gene Therapy (Delandistrogene moxeparvovec) cluster_ExonSkipping Exon Skipping (Viltolarsen, Golodirsen) AAV_vector AAVrh74 Vector carrying a micro-dystrophin gene Muscle_Cell_GT Muscle Cell AAV_vector->Muscle_Cell_GT Transduction Micro_Dystrophin Micro-dystrophin Protein Muscle_Cell_GT->Micro_Dystrophin Expression DMD_pre_mRNA DMD pre-mRNA with out-of-frame mutation Splicing Splicing DMD_pre_mRNA->Splicing ASO Antisense Oligonucleotide (e.g., Viltolarsen) ASO->DMD_pre_mRNA Binds to target exon Truncated_mRNA In-frame, truncated DMD mRNA Splicing->Truncated_mRNA Exon is skipped Truncated_Dystrophin Truncated, functional Dystrophin Protein Truncated_mRNA->Truncated_Dystrophin Translation

Mechanisms of gene therapy and exon skipping.

HDACi_Dissociative_Steroid_Mechanism cluster_HDACi HDAC Inhibition (Givinostat) cluster_DissociativeSteroid Dissociative Steroid (Vamorolone) Givinostat Givinostat HDAC Histone Deacetylases (HDACs) Givinostat->HDAC Inhibits Chromatin_Remodeling Chromatin Remodeling HDAC->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Inflammation_Fibrosis Reduced Inflammation & Fibrosis Gene_Expression->Inflammation_Fibrosis Muscle_Regeneration Promoted Muscle Regeneration Gene_Expression->Muscle_Regeneration Vamorolone Vamorolone GR Glucocorticoid Receptor (GR) Vamorolone->GR Binds Transrepression Transrepression (NF-κB Inhibition) GR->Transrepression Retained Activity Transactivation Transactivation (Side Effects) GR->Transactivation Reduced Activity

Mechanisms of HDAC inhibition and dissociative steroids.

Experimental Protocols

A brief overview of the methodologies for key experiments cited in the clinical trials of these emerging therapies is provided below.

Dystrophin Quantification by Western Blot
  • Objective: To quantify the amount of dystrophin or micro-dystrophin protein in muscle biopsy samples.

  • General Protocol:

    • Protein Extraction: Muscle biopsy tissue is homogenized in a lysis buffer to extract total protein.

    • Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

    • Gel Electrophoresis: A standardized amount of total protein (e.g., 25 µg) is loaded onto a polyacrylamide gel (e.g., 3-8% Tris-acetate gradient gel) and separated by size via electrophoresis.[20]

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Immunoblotting: The membrane is incubated with a primary antibody specific to the C-terminus of dystrophin (e.g., Abcam ab15277) or a specific region of the micro-dystrophin.[20] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The signal is detected using a chemiluminescent substrate (e.g., SuperSignal West Femto) and imaged.[20]

    • Quantification: The intensity of the dystrophin band is quantified using densitometry software (e.g., ImageJ) and normalized to a loading control protein (e.g., pan-actin or α-actinin).[20] The dystrophin level is often expressed as a percentage of the level in a healthy control sample.[20] In some studies, a standard curve of recombinant dystrophin or micro-dystrophin is used for more precise quantification.[25]

Western_Blot_Workflow Biopsy Muscle Biopsy Extraction Protein Extraction Biopsy->Extraction Quantification Protein Quantification Extraction->Quantification Electrophoresis Gel Electrophoresis Quantification->Electrophoresis Transfer Protein Transfer Electrophoresis->Transfer Immunoblotting Immunoblotting Transfer->Immunoblotting Detection Signal Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis

Workflow for dystrophin quantification by Western blot.
Functional Assessments in DMD Clinical Trials

  • North Star Ambulatory Assessment (NSAA): A 17-item rating scale that measures functional motor abilities in ambulant boys with DMD.[19][26] Activities such as standing, walking, jumping, and climbing stairs are scored on a 3-point scale (0 = unable, 1 = performs with modifications, 2 = normal).[19][26] The total score ranges from 0 to 34, with higher scores indicating better function.[26]

  • Six-Minute Walk Test (6MWT): Measures the distance a patient can walk on a hard, flat surface in six minutes.[27][28] It is a key measure of endurance and has been a primary endpoint in many DMD clinical trials.[27]

  • Time to Stand from Supine (TTSTAND): Measures the time it takes for a patient to stand up from a lying position on their back.[3] The velocity (1/time) is often used as an endpoint to improve statistical properties.[3]

  • Four-Stair Climb (4SC): Measures the time it takes for a patient to climb a standardized set of four stairs.[29]

Conclusion

The failure of pizuglanstat in its Phase III trial is a significant disappointment in the quest for new, broadly applicable treatments for Duchenne muscular dystrophy. While its mechanism of targeting inflammation and muscle necrosis was theoretically sound, it did not translate into a clinical benefit for the primary functional endpoint. In contrast, the field has seen remarkable progress with other therapeutic strategies. Gene therapy with delandistrogene moxeparvovec, while not without its challenges, has demonstrated the ability to produce a functional micro-dystrophin and has gained regulatory approval. Exon-skipping drugs like viltolarsen and golodirsen offer a targeted approach for specific mutations and have shown to increase dystrophin production. Furthermore, givinostat and vamorolone represent mutation-agnostic approaches that have demonstrated clinical efficacy in slowing disease progression and are now approved therapies.

For researchers and drug developers, the divergent outcomes of pizuglanstat and these other emerging therapies underscore the complexity of DMD pathophysiology and the high bar for demonstrating clinical efficacy. The success of the approved therapies provides validated pathways and endpoints for future drug development, while the experience with pizuglanstat highlights the challenges of targeting downstream pathological processes. The continued exploration of novel mechanisms and the optimization of existing therapeutic platforms remain crucial in the ongoing effort to improve the lives of individuals with Duchenne muscular dystrophy.

References

Urinary PGD2 Metabolites as Pharmacodynamic Biomarkers for TAS-205: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of urinary prostaglandin (B15479496) D2 (PGD2) metabolites as pharmacodynamic (PD) biomarkers for TAS-205 (pizuglanstat), a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS). It objectively compares the performance of these biomarkers with other alternatives in the context of Duchenne muscular dystrophy (DMD) and provides supporting experimental data and protocols.

Executive Summary

TAS-205 is an investigational therapy for DMD that targets the inflammatory pathway by inhibiting HPGDS, the enzyme responsible for producing PGD2. Clinical trial data has demonstrated that TAS-205 leads to a dose-dependent reduction in the urinary levels of PGD2 metabolites, specifically tetranor-PGDM (t-PGDM). This confirms the utility of urinary t-PGDM as a direct and sensitive pharmacodynamic biomarker for assessing the biological activity of TAS-205. This guide will delve into the quantitative data supporting this, compare it with other relevant biomarkers for DMD, and provide detailed methodologies for biomarker assessment.

Data Presentation: Biomarker Performance Comparison

The following tables summarize the performance of urinary PGD2 metabolites as pharmacodynamic biomarkers for TAS-205 in comparison to other biomarkers commonly used in Duchenne muscular dystrophy clinical trials.

Table 1: Pharmacodynamic Biomarker Performance of Urinary t-PGDM for TAS-205

BiomarkerDrugDiseaseAnalytical MethodKey FindingsReference
Urinary tetranor-PGDM (t-PGDM)TAS-205 (pizuglanstat)Duchenne Muscular Dystrophy (DMD)LC-MS/MSA high dose of TAS-205 resulted in a -25.5% mean difference in the urinary tPGDM/creatinine (B1669602) concentration ratio compared to placebo at Week 24 (P = 0.047).[1] A low dose showed a trend towards reduction (-16.5%).[1] A Phase 1 study also confirmed a dose-dependent decrease in urinary t-PGDM excretion.[2][3][4][1][2][3][4]

Table 2: Comparison with Alternative Biomarkers in Duchenne Muscular Dystrophy

BiomarkerRationaleTypical Findings in DMDPerformance in Clinical Trials (with other therapies)AdvantagesDisadvantages
Serum Creatine (B1669601) Kinase (CK) An enzyme that leaks from damaged muscle into the bloodstream.[5][6]Highly elevated in DMD patients, often 10 to 100 times the normal level.[6][7][8]A gene therapy trial showed a mean reduction of 87% in serum CK levels at Day 60.[9] However, levels can fluctuate and tend to decrease with age and disease progression as muscle mass is lost.[7][8][10]Well-established, routinely measured, reflects general muscle damage.[5][6]Not specific to the mechanism of TAS-205, high variability, levels decrease with loss of muscle mass, making interpretation complex in later stages.[10]
Serum Chemokines (e.g., CCL2, CXCL10) Pro-inflammatory chemokines involved in the inflammatory cascade in DMD.Significantly elevated in both serum and muscle of DMD patients compared to healthy controls.[11][12] For example, CCL2 levels can be over 2-fold higher in the serum of DMD patients.[11]Levels can be modulated by anti-inflammatory therapies.Reflects the inflammatory component of DMD pathology.Not specific to the PGD2 pathway. Levels can be influenced by other inflammatory conditions.
Circulating microRNAs (miRNAs) Small non-coding RNAs that are dysregulated in DMD and can reflect muscle pathology.Specific miRNAs (e.g., myomiRs) are altered in the serum of DMD patients.Changes in miRNA levels have been observed in response to therapies in preclinical and clinical studies.Minimally invasive, can be muscle-specific.Still largely in the exploratory phase, standardization of assays is ongoing.
Magnetic Resonance Imaging (MRI) Non-invasive imaging to assess muscle quality, inflammation, and fat infiltration.Shows progressive muscle damage and fatty replacement in DMD.Used to monitor changes in muscle composition in response to treatment.Provides anatomical and functional information about the muscle.Expensive, requires specialized equipment and expertise, may be less sensitive to acute drug effects.

Experimental Protocols

Quantification of Urinary tetranor-PGDM (t-PGDM) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of t-PGDM.

  • Sample Collection and Preparation:

    • Collect spot or 24-hour urine samples.

    • Centrifuge the urine to remove any sediment.

    • Store the supernatant at -80°C until analysis.

    • Thaw samples on ice before processing.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid).

    • Load the acidified urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the t-PGDM from the cartridge with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Derivatization (if necessary for older GC-MS methods):

    • For gas chromatography-mass spectrometry (GC-MS), the extract may require derivatization to increase volatility.[13] This is generally not required for modern LC-MS/MS methods.

  • LC-MS/MS Analysis:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in the LC mobile phase.

    • Inject the sample into a liquid chromatograph equipped with a suitable analytical column (e.g., a C18 column) for separation.

    • Perform detection using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

    • Use a stable isotope-labeled internal standard of t-PGDM for accurate quantification.

  • Data Analysis:

    • Quantify the concentration of t-PGDM based on the peak area ratio of the analyte to the internal standard.

    • Normalize the urinary t-PGDM concentration to the urinary creatinine concentration to account for variations in urine dilution.

Quantification of Urinary tetranor-PGDM (t-PGDM) by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method suitable for analyzing a large number of samples.

  • Sample Preparation:

    • Centrifuge urine samples to remove particulate matter.

    • Dilute urine samples with the assay buffer provided in the commercial ELISA kit. The dilution factor should be optimized based on the expected concentration range.

  • ELISA Procedure (Competitive Assay):

    • Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody specific for t-PGDM.

    • Add a fixed amount of enzyme-conjugated t-PGDM (e.g., HRP-conjugated) to each well. This will compete with the native t-PGDM in the sample for binding to the capture antibody.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to the wells. The enzyme on the bound conjugate will convert the substrate, resulting in a color change.

    • Stop the reaction by adding a stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of t-PGDM in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the results to urinary creatinine concentration.

Mandatory Visualization

Signaling Pathway of PGD2 and Mechanism of Action of TAS-205

PGD2_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 HPGDS HPGDS PGH2->HPGDS PGD2 PGD2 HPGDS->PGD2 TAS205 TAS-205 TAS205->HPGDS DP1_Receptor DP1 Receptor PGD2->DP1_Receptor DP2_Receptor CRTH2/DP2 Receptor PGD2->DP2_Receptor Urinary_Metabolites Urinary PGD2 Metabolites (t-PGDM) PGD2->Urinary_Metabolites Inflammation Inflammation (in muscle tissue) DP1_Receptor->Inflammation DP2_Receptor->Inflammation

Caption: PGD2 signaling pathway and the inhibitory action of TAS-205 on HPGDS.

Experimental Workflow for Urinary t-PGDM Analysis

Experimental_Workflow cluster_LCMS LC-MS/MS Method cluster_ELISA ELISA Method Urine_Sample_LCMS 1. Urine Sample Collection SPE_LCMS 2. Solid-Phase Extraction Urine_Sample_LCMS->SPE_LCMS LCMS_Analysis 3. LC-MS/MS Analysis SPE_LCMS->LCMS_Analysis Data_Analysis_LCMS 4. Data Analysis & Normalization LCMS_Analysis->Data_Analysis_LCMS Urine_Sample_ELISA 1. Urine Sample Collection Dilution_ELISA 2. Sample Dilution Urine_Sample_ELISA->Dilution_ELISA ELISA_Procedure 3. Competitive ELISA Dilution_ELISA->ELISA_Procedure Data_Analysis_ELISA 4. Data Analysis & Normalization ELISA_Procedure->Data_Analysis_ELISA

Caption: Workflow for urinary t-PGDM analysis by LC-MS/MS and ELISA.

References

Navigating the Landscape of Muscle Deterioration Therapeutics: A Comparative Analysis of TAS-205

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective treatments for muscle deterioration diseases like Duchenne muscular dystrophy (DMD), sarcopenia, and cachexia is a paramount challenge. This guide provides an objective comparison of the clinical significance of TAS-205, an investigational drug, with other therapeutic alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations of molecular pathways, this document aims to facilitate a deeper understanding of the current therapeutic landscape.

TAS-205: A Novel Approach Targeting Inflammation-Induced Muscle Damage

TAS-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin (B15479496) D synthase (HPGDS). This enzyme is responsible for producing prostaglandin D2 (PGD2), a mediator implicated in the inflammatory processes and muscle necrosis characteristic of Duchenne muscular dystrophy.[1][2][3][4] By blocking HPGDS, TAS-205 aims to reduce PGD2 levels, thereby mitigating inflammation and slowing the progression of muscle damage.[1][2][5] This mechanism of action is independent of specific gene mutations, suggesting its potential applicability to all DMD patients.[5]

Clinical Trial Data for TAS-205 in Duchenne Muscular Dystrophy

Clinical development of TAS-205 for DMD has progressed through Phase I, II, and III trials. While early phase trials showed a favorable safety profile and some potential for slowing muscle deterioration, the recent Phase III trial (REACH-DMD) did not meet its primary endpoint.

Clinical Trial PhaseKey EndpointPlacebo GroupTAS-205 Low-Dose GroupTAS-205 High-Dose GroupOutcome
Early Phase II (NCT02752048) Mean change from baseline in 6-Minute Walk Distance (6MWD) at 24 weeks-17.0 meters[1][3][4]-3.5 meters[1][3][4]-7.5 meters[1][3][4]While not statistically significant, a trend towards less decline in 6MWD was observed in the low-dose group compared to placebo.[1][3][4][5] High-dose TAS-205 was also associated with a statistically significant preservation of muscle volume in the lower right leg.[5]
Phase III (REACH-DMD) Mean change from baseline in time to rise from the floor at 52 weeksNot yet publicly detailedNot applicableNot yet publicly detailedThe study did not show a significant difference between the TAS-205 and placebo groups for the primary endpoint.

The Broader Spectrum of Muscle Deterioration and Alternative Therapies

While TAS-205 has been primarily investigated in DMD, the challenge of muscle deterioration extends to other conditions like age-related sarcopenia and cancer-associated cachexia. The therapeutic strategies for these conditions are diverse, targeting different aspects of muscle biology.

Comparative Landscape of Muscle Deterioration Therapeutics
Therapeutic Agent (Class)Mechanism of ActionIndication(s)Key Clinical Trial Endpoint(s)Reported Efficacy
TAS-205 (HPGDS Inhibitor)Reduces PGD2-mediated inflammation and muscle necrosis.[1][5]Duchenne Muscular DystrophyChange in 6-Minute Walk Distance, Time to Rise from Floor, Muscle Volume.Phase III trial did not meet its primary endpoint.
Corticosteroids (e.g., Deflazacort)Broad anti-inflammatory and immunosuppressive effects.Duchenne Muscular DystrophyProlongation of ambulation, preservation of muscle strength.Standard of care in DMD, known to delay disease progression but with significant side effects.[6]
Exon-Skipping Drugs (e.g., Eteplirsen, Golodirsen)Enable the production of a truncated, partially functional dystrophin protein.[7]Duchenne Muscular Dystrophy (mutation-specific)Dystrophin production in muscle biopsies.Approved based on the surrogate endpoint of dystrophin production; long-term clinical benefit is still under evaluation.[8]
Givinostat (B1684626) (HDAC Inhibitor)Inhibits histone deacetylases, reducing inflammation and muscle degeneration.[8]Duchenne Muscular DystrophyChange in time to climb four stairs.Showed a significantly smaller decline in muscle function compared to placebo in a Phase III trial.[8]
Delandistrogene moxeparvovec (Gene Therapy)Delivers a gene encoding a micro-dystrophin protein.[6]Duchenne Muscular Dystrophy (ambulatory patients aged 4-5)Expression of micro-dystrophin and improvement in motor function.[6]The first gene therapy approved for DMD, showing statistically significant improvements in its target population.[6]
Anamorelin (B1277382) (Ghrelin Receptor Agonist)Mimics the action of ghrelin to increase appetite and lean body mass.Cancer CachexiaChange in lean body mass, body weight, and handgrip strength.Significantly improved lean body mass and body weight compared to placebo in Phase III trials, but not handgrip strength.[9]
Ponsegromab (GDF-15 Antibody)Blocks the action of GDF-15, a protein that drives appetite loss and muscle wasting.Cancer CachexiaChange in body weight and appetite.Phase II trial showed significant weight gain and improved appetite compared to placebo.[10][11]
Enobosarm (Selective Androgen Receptor Modulator - SARM)Selectively stimulates androgen receptors in muscle and bone to increase muscle mass.Cancer CachexiaChange in lean body mass and stair climb power.Phase IIb study showed a significant increase in lean body mass and improved stair climb performance.[12]

Visualizing the Mechanisms

To better understand the biological context of these therapies, the following diagrams illustrate the key signaling pathways and experimental workflows.

TAS205_Mechanism cluster_inflammation Inflammatory Cascade in Muscle Arachidonic_Acid Arachidonic Acid HPGDS HPGDS (Hematopoietic Prostaglandin D Synthase) Arachidonic_Acid->HPGDS COX enzymes (not shown) PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation_Necrosis Inflammation & Muscle Necrosis PGD2->Inflammation_Necrosis TAS_205 TAS-205 TAS_205->HPGDS Inhibits

Mechanism of Action of TAS-205.

Experimental_Workflow cluster_screening Patient Screening & Randomization cluster_treatment Treatment Period (e.g., 24 weeks) cluster_assessment Endpoint Assessment Inclusion_Criteria Inclusion Criteria Met (e.g., DMD diagnosis, ambulatory) Randomization Randomization (1:1:1) Inclusion_Criteria->Randomization Placebo Placebo Randomization->Placebo TAS205_Low TAS-205 (Low Dose) Randomization->TAS205_Low TAS205_High TAS-205 (High Dose) Randomization->TAS205_High Follow_Up Follow-up Assessments (e.g., Week 12, Week 24) Placebo->Follow_Up TAS205_Low->Follow_Up TAS205_High->Follow_Up Baseline Baseline Assessment (6MWD, Muscle Volume, etc.) Baseline->Inclusion_Criteria Final_Analysis Final Analysis (Change from Baseline) Follow_Up->Final_Analysis

Typical Clinical Trial Workflow for DMD studies.

Therapeutic_Comparison cluster_targets Therapeutic Targets Muscle_Deterioration Muscle Deterioration (DMD, Sarcopenia, Cachexia) Inflammation Inflammation (PGD2, HDACs) Muscle_Deterioration->Inflammation Dystrophin Dystrophin Production Muscle_Deterioration->Dystrophin Anabolism Muscle Anabolism (Ghrelin/Androgen Receptors) Muscle_Deterioration->Anabolism Catabolism Muscle Catabolism (GDF-15) Muscle_Deterioration->Catabolism TAS-205\nGivinostat TAS-205 Givinostat Inflammation->TAS-205\nGivinostat Exon-Skippers\nGene Therapy Exon-Skippers Gene Therapy Dystrophin->Exon-Skippers\nGene Therapy Anamorelin\nEnobosarm Anamorelin Enobosarm Anabolism->Anamorelin\nEnobosarm Ponsegromab Ponsegromab Catabolism->Ponsegromab

Comparative Therapeutic Targeting in Muscle Deterioration.

Detailed Experimental Protocols

A clear understanding of the methodologies used to assess the efficacy of these treatments is crucial for interpreting clinical data.

6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional exercise capacity used as a primary endpoint in many ambulatory DMD clinical trials.[13]

  • Objective: To measure the maximum distance a patient can walk in 6 minutes on a hard, flat surface.[13]

  • Procedure:

    • The test is conducted on a pre-measured, unobstructed course (e.g., 25 meters).[14]

    • Standardized instructions are given to the patient to walk as far as possible in 6 minutes, without running.[13]

    • Patients are allowed to slow down and rest if necessary, but the timer continues.[13]

    • A trained examiner monitors the patient for safety and provides standardized encouragement.[13][15]

    • The total distance walked in meters is recorded as the 6-Minute Walk Distance (6MWD).

  • Significance: A change of 20-30 meters in 6MWD over a year is considered clinically meaningful in DMD trials.[14]

Muscle Volume Quantification via Computed Tomography (CT)

CT imaging provides a non-invasive method to quantitatively assess changes in muscle mass and composition.

  • Objective: To measure the cross-sectional area or volume of specific muscles or muscle groups and to assess muscle quality by measuring its density.

  • Procedure:

    • CT scans are acquired at specific anatomical locations, such as the thigh or the third lumbar vertebra (L3).[16]

    • Image acquisition parameters (e.g., tube voltage, slice thickness) are standardized across the study.[17][18]

    • Specialized software is used to segment the muscle tissue from other tissues (e.g., fat, bone) based on Hounsfield Unit (HU) thresholds. A common threshold for skeletal muscle is -29 to +150 HU.[17]

    • The software calculates the cross-sectional area (in cm²) of the segmented muscle in each slice. Muscle volume (in cm³) can be calculated by summing the areas of contiguous slices and multiplying by the slice thickness.[16]

  • Significance: This method allows for precise, objective measurement of changes in muscle quantity and can also assess fatty infiltration (myosteatosis) by analyzing muscle radiodensity.[16]

Conclusion

The landscape of therapeutics for muscle deterioration is rapidly evolving, with a multitude of strategies targeting different facets of these complex diseases. TAS-205, with its unique anti-inflammatory mechanism, represented a promising, mutation-independent approach for DMD. However, the outcome of its Phase III trial underscores the significant challenges in developing effective treatments for this devastating disease.

In contrast, the field has seen recent successes with the approval of therapies like the HDAC inhibitor givinostat and the groundbreaking gene therapy delandistrogene moxeparvovec for specific DMD populations. For broader conditions like sarcopenia and cachexia, agents targeting anabolic and anti-catabolic pathways, such as anamorelin and ponsegromab, are showing promise in later-stage clinical trials.

For researchers and drug developers, this comparative analysis highlights the importance of a multi-pronged approach to treating muscle deterioration. Future advancements will likely involve combination therapies that address the multiple pathological processes at play, from inflammation and fibrosis to impaired regeneration and protein turnover. The continued development of robust and clinically meaningful endpoints will be critical in evaluating the true clinical significance of the next generation of muscle-focused therapeutics.

References

Safety Operating Guide

Navigating the Safe Handling of Tmc-205: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for Tmc-205, a potent antibiotic compound, with a focus on personal protective equipment (PPE) and proper disposal protocols. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is the primary safeguard against exposure to potent powdered compounds like this compound. The following table summarizes the recommended PPE for various handling scenarios.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, such as weighing and transferring. A full-face respirator may be necessary for high-risk procedures or in the event of a spill.[1][2]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times within the laboratory.[1] A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1]
Hand Double Gloving with Chemical-Resistant GlovesTwo pairs of nitrile or neoprene gloves are recommended.[1][3][4] The outer glove should be removed immediately after handling the compound, and the inner glove should be taken off upon leaving the designated work area. Gloves should be changed frequently, at least every 30 to 60 minutes.[3][4]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1][5] If a reusable lab coat is used, it must be laundered regularly and not worn outside the laboratory.[1]
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

Preparation and Weighing:
  • All handling of powdered this compound must occur within a certified chemical fume hood, biological safety cabinet, or other approved containment device.[1]

  • Before starting, ensure all necessary PPE is donned correctly.

  • To weigh the compound, place a lidded container on the balance and tare it.

  • Carefully transfer the desired amount of this compound to the container within the containment device and securely close the lid.[1]

  • Place the closed container back on the balance to record the final weight.[1]

Solution Preparation:
  • All procedures for creating a stock solution must be performed within a chemical fume hood or other appropriate containment system.[1]

  • Ensure the container is securely capped and clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard symbols.

Spill Response:
  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department.

  • Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE, including a respirator.

  • Use absorbent materials to contain the spill and decontaminate the area according to your institution's established procedures.

Disposal Plan: Environmental Responsibility

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] All waste generated from handling this compound must be treated as hazardous chemical waste.[1][6]

Waste Segregation:
  • Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated weighing papers, and other solid materials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a separate, clearly labeled, and sealed hazardous waste container.[6][7] Do not pour any this compound waste down the drain.[8]

  • Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.

Decontamination:
  • Some antibiotics can be inactivated by autoclaving, but this is not universally effective.[6][9] Unless the heat lability of this compound is confirmed, all waste should be treated as chemical waste.

Final Disposal:
  • All hazardous waste containers must be sealed and disposed of through your institution's EHS-approved hazardous waste management program.

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step plan for waste disposal.

PPE_Selection_Workflow start Start: Handling this compound task Assess Task: - Weighing Powder? - Preparing Solution? - Spill Cleanup? start->task ppe_decision Select Appropriate PPE task->ppe_decision respirator Wear NIOSH-approved Respirator (N95+) ppe_decision->respirator Powder/Spill eye_face Wear Safety Goggles & Face Shield ppe_decision->eye_face gloves Wear Double Chemical-Resistant Gloves ppe_decision->gloves gown Wear Disposable Gown or Dedicated Lab Coat ppe_decision->gown shoes Wear Closed-toe, Chemical-Resistant Shoes ppe_decision->shoes respirator->eye_face eye_face->gloves gloves->gown gown->shoes proceed Proceed with Task in Containment shoes->proceed

Caption: PPE selection workflow for handling this compound.

Tmc205_Disposal_Plan start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: Contaminated PPE, Weighing papers waste_type->solid_waste Solid liquid_waste Liquid Waste: Unused solutions, Contaminated media waste_type->liquid_waste Liquid sharps_waste Sharps Waste: Needles, etc. waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture- Resistant Sharps Container sharps_waste->sharps_container seal_dispose Seal and Transfer to EHS for Disposal solid_container->seal_dispose liquid_container->seal_dispose sharps_container->seal_dispose end End of Disposal seal_dispose->end

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.